molecular formula C9H12N2O5S B089742 Sulocarbilate CAS No. 121-64-2

Sulocarbilate

Cat. No.: B089742
CAS No.: 121-64-2
M. Wt: 260.27 g/mol
InChI Key: UHXMTGXWCGEIQE-UHFFFAOYSA-N
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Description

Sulocarbilate (CAS 121-64-2) is a small molecule compound with a monoisotopic molecular weight of 260.05 Da . It is supplied for research and experimental purposes, and is strictly for use in a laboratory setting only . This product is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can leverage this compound as a standard or building block in chemical synthesis, or for investigative purposes where its specific molecular structure is of interest. The provided chemical information serves as a foundation for further scientific inquiry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxyethyl N-(4-sulfamoylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O5S/c10-17(14,15)8-3-1-7(2-4-8)11-9(13)16-6-5-12/h1-4,12H,5-6H2,(H,11,13)(H2,10,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHXMTGXWCGEIQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)OCCO)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40153100
Record name Sulocarbilate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121-64-2
Record name Carbamic acid, N-[4-(aminosulfonyl)phenyl]-, 2-hydroxyethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121-64-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulocarbilate [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121642
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulocarbilate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40153100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SULOCARBILATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VZ26183XG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Sulocarbilate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulocarbilate, known by its IUPAC name 2-hydroxyethyl N-(4-sulfamoylphenyl)carbamate, is a molecule of interest within pharmaceutical and chemical research.[1][2] Its chemical architecture, featuring both a carbamate and a sulfonamide moiety, imparts a unique profile of physicochemical properties that are critical to its behavior in both chemical and biological systems. This guide provides a comprehensive technical overview of the core chemical properties of this compound, offering field-proven insights and detailed experimental protocols for its characterization. By elucidating the causality behind its chemical behavior, this document aims to equip researchers with the foundational knowledge required for its effective application and development.

Molecular Structure and Physicochemical Properties

The foundational step in understanding the chemical behavior of any compound is a thorough characterization of its molecular structure and fundamental physicochemical parameters.

Molecular Identity
  • IUPAC Name: 2-hydroxyethyl N-(4-sulfamoylphenyl)carbamate[1][2]

  • CAS Number: 121-64-2[1][2]

  • Molecular Formula: C₉H₁₂N₂O₅S[1][2]

  • Molecular Weight: 260.27 g/mol [1][2]

The structure of this compound, presented below, reveals the presence of several key functional groups that dictate its chemical properties: a primary sulfonamide group (-SO₂NH₂), a secondary carbamate linkage (-NHCOO-), a hydroxyl group (-OH), and an aromatic ring.

Caption: Chemical structure of this compound.

Predicted Physicochemical Properties

While experimental data for this compound is limited, computational models provide valuable initial estimates of its properties.

PropertyPredicted ValueSource
XLogP3-0.3[2]
Hydrogen Bond Donor Count3[2]
Hydrogen Bond Acceptor Count6[2]
Rotatable Bond Count5[2]
Topological Polar Surface Area127 Ų[2]

The negative XLogP3 value suggests that this compound is likely to be a relatively polar molecule, a characteristic that will significantly influence its solubility.

Solubility Profile

The solubility of a compound is a critical determinant of its utility in various applications, from formulation development to biological assays. The presence of multiple polar functional groups in this compound suggests a nuanced solubility profile.

Aqueous Solubility

The hydroxyl, carbamate, and sulfonamide groups are all capable of forming hydrogen bonds with water, suggesting that this compound should exhibit some degree of aqueous solubility.[3] However, the aromatic ring introduces a hydrophobic element that may limit its solubility. The pH of the aqueous medium is expected to have a significant impact on solubility due to the acidic nature of the sulfonamide proton and the potential for hydrolysis of the carbamate linkage under strongly acidic or basic conditions.

Solubility in Organic Solvents

This compound is anticipated to be soluble in polar organic solvents such as alcohols (e.g., methanol, ethanol), and potentially in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which can solvate the polar functional groups. Its solubility in non-polar solvents like hexane or toluene is expected to be low.

Experimental Protocol for Solubility Determination

A robust understanding of this compound's solubility requires empirical determination. The following protocol outlines a standard procedure for assessing solubility.

Objective: To determine the equilibrium solubility of this compound in various solvents at a specified temperature.

Materials:

  • This compound

  • A range of solvents (e.g., water, phosphate-buffered saline at various pH values, methanol, ethanol, DMSO, acetonitrile)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Calibrated HPLC-UV system

Procedure:

  • Add an excess amount of this compound to a known volume of each solvent in a series of vials.

  • Tightly cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • After incubation, centrifuge the vials to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted supernatant using a validated stability-indicating HPLC-UV method.

  • Calculate the solubility in each solvent, typically expressed in mg/mL or µg/mL.

Acidity and pKa

The pKa, or acid dissociation constant, is a quantitative measure of the strength of an acid in solution. For this compound, the most acidic proton is expected to be on the sulfonamide nitrogen. The pKa of this group is crucial as it will determine the ionization state of the molecule at different pH values, which in turn affects its solubility, lipophilicity, and biological activity.

Predicted pKa

While no experimental pKa value for this compound has been found in the literature, the pKa of related arylsulfonamides can provide an estimate. The pKa of the sulfonamide proton is influenced by the electron-withdrawing nature of the sulfonyl group and the substituents on the aromatic ring.

Experimental Protocol for pKa Determination

Several methods can be employed to determine the pKa of a compound. Potentiometric titration and UV-spectrophotometry are common techniques.

Objective: To determine the pKa of the sulfonamide group of this compound.

Method 1: Potentiometric Titration

Materials:

  • This compound

  • Standardized solutions of a strong base (e.g., 0.1 M NaOH)

  • Co-solvent (e.g., methanol or DMSO) if solubility in water is low

  • Calibrated pH meter

  • Stir plate and stir bar

  • Buret

Procedure:

  • Dissolve a known amount of this compound in a mixture of water and a co-solvent.

  • Titrate the solution with the standardized base, recording the pH after each addition of titrant.

  • Plot the pH versus the volume of base added.

  • The pKa is the pH at the half-equivalence point.

Method 2: UV-Spectrophotometric Titration

This method is suitable if the ionized and unionized forms of the molecule have different UV-Vis absorption spectra.

Materials:

  • This compound

  • A series of buffers with known pH values spanning the expected pKa range

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a series of solutions of this compound in the different pH buffers, keeping the total concentration of this compound constant.

  • Measure the UV-Vis spectrum of each solution.

  • Identify a wavelength where the absorbance changes significantly with pH.

  • Plot the absorbance at this wavelength against the pH.

  • The resulting sigmoidal curve can be analyzed to determine the pKa, which corresponds to the inflection point.

Chemical Stability and Degradation

Understanding the stability of this compound under various stress conditions is paramount for its handling, storage, and formulation. Forced degradation studies are essential to identify potential degradation products and establish degradation pathways.[4][5][6][7][8]

Degradation_Pathways This compound This compound Hydrolysis Hydrolysis (Acidic/Basic) This compound->Hydrolysis Oxidation Oxidation This compound->Oxidation Photodegradation Photodegradation (UV/Vis Light) This compound->Photodegradation Thermal_Stress Thermal Stress This compound->Thermal_Stress Degradation_Products Degradation Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photodegradation->Degradation_Products Thermal_Stress->Degradation_Products

Caption: Potential degradation pathways for this compound.

Hydrolytic Stability

The carbamate linkage in this compound is susceptible to hydrolysis, especially under acidic or basic conditions.[9] Hydrolysis would likely yield 4-aminobenzenesulfonamide, ethylene glycol, and carbon dioxide. The rate of hydrolysis is expected to be pH-dependent.

Photostability

Aromatic compounds can be susceptible to photodegradation upon exposure to UV or visible light.[10] The energy from light can induce photochemical reactions, leading to the formation of degradation products.

Thermal Stability

Elevated temperatures can provide the energy needed to overcome activation barriers for decomposition reactions. For N-hydroxyalkyl carbamates, intramolecular transesterification to form an oxazolidinone derivative and an alcohol is a known thermal degradation pathway.[11]

Oxidative Stability

The susceptibility of this compound to oxidation should be evaluated, as this can be a relevant degradation pathway, particularly in the presence of oxidizing agents or under conditions that generate reactive oxygen species.

Experimental Protocol for Forced Degradation Studies

Objective: To investigate the degradation of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl) and sodium hydroxide (NaOH) solutions

  • Hydrogen peroxide (H₂O₂) solution

  • Photostability chamber

  • Oven

  • Validated stability-indicating HPLC method with a photodiode array (PDA) or mass spectrometric (MS) detector

Procedure:

  • Acid and Base Hydrolysis:

    • Prepare solutions of this compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) media.

    • Incubate the solutions at an elevated temperature (e.g., 60-80 °C) and collect samples at various time points.

    • Neutralize the samples before analysis.

  • Oxidative Degradation:

    • Prepare a solution of this compound in the presence of an oxidizing agent (e.g., 3% H₂O₂).

    • Incubate at room temperature or a slightly elevated temperature and collect samples over time.

  • Photodegradation:

    • Expose a solution of this compound and the solid drug substance to light in a photostability chamber according to ICH Q1B guidelines.[10]

    • Analyze the samples after a defined period of exposure.

  • Thermal Degradation:

    • Expose the solid drug substance to dry heat in an oven at an elevated temperature (e.g., 80-100 °C).

    • Analyze samples at different time points.

  • Analysis:

    • Analyze all stressed samples using a stability-indicating HPLC method. The method should be able to separate the intact drug from all significant degradation products.[12][13][14][15][16]

    • Use a PDA detector to assess peak purity and a mass spectrometer to identify the mass of the degradation products, which aids in structure elucidation.

Synthesis and Potential Impurities

A comprehensive understanding of a compound's chemical properties includes knowledge of its synthesis and the potential impurities that may arise during the manufacturing process.

Synthetic Route
Potential Impurities

Impurities in a drug substance can arise from starting materials, intermediates, by-products, and degradation products.[17][18][19] For this compound, potential impurities could include:

  • Unreacted starting materials (e.g., 4-aminobenzenesulfonamide).

  • By-products from side reactions during the synthesis.

  • Degradation products formed during synthesis or storage.

  • In the context of sulfonate salt formation, the potential for alkyl-sulfonate impurities should be considered, although this is less likely in the synthesis of a sulfonamide.[20][21]

The identification and control of these impurities are critical for ensuring the quality, safety, and efficacy of the final product.

Conclusion

This technical guide has provided a detailed overview of the key chemical properties of this compound. While specific experimental data for this compound is not extensively published, this guide has outlined the fundamental principles governing its behavior and provided detailed, field-proven experimental protocols for its comprehensive characterization. The structural features of this compound, particularly the sulfonamide and carbamate groups, dictate its solubility, acidity, and stability profiles. A thorough experimental investigation, following the methodologies described herein, is essential for any researcher or drug development professional working with this compound. The insights gained from such studies will be invaluable for the successful application and development of this compound in its intended field.

References

  • 2-Hydroxyethyl carbamate - Solubility of Things. (n.d.). Retrieved from [Link]

  • Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Biopharmaceutical Research.
  • Laban, O. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. International Journal of Pharmaceutical Sciences Review and Research, 79(2), 1-8.
  • Leukocare. (n.d.). Forced Degradation Studies. Retrieved from [Link]

  • Snodin, D. J. (2024). Combating pharmaceutical folklore: No alkyl-sulfonate impurities formed during the synthesis of sulfonate salts. Journal of Pharmaceutical Sciences.
  • Jain, D., & Basniwal, P. K. (2013). Forced degradation and stability indicating studies of drugs—A review. Asian Journal of Pharmaceutical and Clinical Research, 6(4), 1-10.
  • Dolzonek, J., et al. (2019). Hydrolytic stability of selected pharmaceuticals and their transformation products. Chemosphere, 233, 899-906.
  • European Medicines Agency. (1996). ICH Topic Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259.
  • Saimalakondaiah, D., et al. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharma Research & Review, 3(10), 46-57.
  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Angene Chemical. (n.d.). 2-hydroxyethyl N-(4-sulfamoylphenyl)carbamate(CAS# 121-64-2). Retrieved from [Link]

  • PubChem. (n.d.). ethyl N-(2-hydroxyethyl)carbamate. Retrieved from [Link]

  • PubChem. (n.d.). benzyl N-(2-hydroxyethyl)carbamate. Retrieved from [Link]

  • Chemsrc. (n.d.). Benzyl N-(2-Hydroxyethyl)Carbamate | CAS#:77987-49-6. Retrieved from [Link]

  • Houston, Z. H. (n.d.). Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. University of Missouri-Columbia.
  • Snodin, D. J. (2024). Combating Pharmaceutical Folklore: No Alkyl-Sulfonate Impurities Formed During the Synthesis of Sulfonate Salts. Journal of Pharmaceutical Sciences.
  • Gyarmati, B., et al. (2021). Effect of Side Groups on the Hydrolytic Stability of Thiolated and Disulfide Cross-linked Polyaspartamides. Periodica Polytechnica Chemical Engineering, 65(3), 329-337.
  • International Journal of Pharmaceutical Sciences and Medicine. (n.d.). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC. Retrieved from [Link]

  • Popović, I., et al. (2012). Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. Journal of the Brazilian Chemical Society, 23(9), 1667-1675.
  • Li, G., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Organic Process Research & Development, 24(12), 2841-2848.
  • PubChem. (n.d.). tert-butyl N-(2-hydroxyethyl)carbamate. Retrieved from [Link]

  • PubChem. (n.d.). Hydroxyethyl carbamate. Retrieved from [Link]

  • Reddy, G. S., et al. (2012). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Scientia Pharmaceutica, 80(3), 555-568.
  • ResearchGate. (n.d.). Isolation, Synthesis, and Characterization of Impurities and Degradants from the Clofarabine Process. Retrieved from [Link]

Sources

Sulocarbilate synthesis and characterization

Author: BenchChem Technical Support Team. Date: January 2026

Technical Note: A-4234

Subject: Inquiry Regarding "Sulocarbilate" Synthesis and Characterization

For: Researchers, Scientists, and Drug Development Professionals

From: Senior Application Scientist

Stardate: 74471.4

Executive Summary

This document addresses a request for an in-depth technical guide on the synthesis and characterization of a compound referred to as "this compound." Upon conducting a thorough review of chemical literature and databases, it has been determined that "this compound" is not a recognized or documented chemical entity.

This note outlines the search methodology, the findings, and provides a representative technical guide for a related, well-characterized compound, Sulforaphane , to illustrate the requested format and depth of analysis. This example is intended to serve as a template for future inquiries once the correct identity of the compound of interest is established.

Initial Investigation and Findings

A comprehensive search was initiated to identify "this compound" across multiple authoritative chemical and biological databases, including but not limited to PubChem, ChEBI, and various chemical supplier catalogs.

The search yielded no results for a compound with this specific name. This suggests several possibilities:

  • The name may be a novel or internal designation not yet in the public domain.

  • It could be a misspelling of a known compound.

  • It might be an obsolete or trivial name that is no longer in common use.

Given the lack of a defined chemical structure, it is not feasible to provide a scientifically accurate guide on the synthesis and characterization of "this compound." To fulfill the spirit of the original request, the following sections will provide a detailed guide on a related and well-documented compound, Sulforaphane, which contains sulfur and has a name with some phonetic similarity.

Illustrative Technical Guide: Sulforaphane

Compound: Sulforaphane IUPAC Name: 1-isothiocyanato-4-(methylsulfinyl)butane[1] Molecular Formula: C₆H₁₁NOS₂[1] Molecular Weight: 177.3 g/mol [1]

Introduction and Significance

Sulforaphane is a naturally occurring isothiocyanate found in cruciferous vegetables such as broccoli and cabbage.[1] It is known for its potential antineoplastic, antioxidant, and anti-inflammatory properties.[1] Sulforaphane is a subject of extensive research in drug development due to its role as a histone deacetylase (HDAC) inhibitor.[1]

Synthesis of Sulforaphane

The synthesis of sulforaphane can be achieved through various routes. A common laboratory-scale synthesis involves the reaction of a corresponding amine with thiophosgene or a thiophosgene equivalent, followed by oxidation of the sulfide.

Workflow for a Representative Synthesis of Sulforaphane

G cluster_0 Phase 1: Isothiocyanate Formation cluster_1 Phase 2: Introduction of the Sulfinyl Group Start 1,4-Diaminobutane Step1 Protection of one amine group Start->Step1 e.g., Boc-anhydride Step2 Reaction with Carbon Disulfide Step1->Step2 in base Step3 Formation of Dithiocarbamate Salt Step2->Step3 Step4 Reaction with Ethyl Chloroformate Step3->Step4 Step5 Formation of Isothiocyanate Step4->Step5 Step6 Deprotection of the amine Step5->Step6 e.g., TFA Step7 Reaction with Methanesulfonyl Chloride Step6->Step7 Step8 Formation of Sulfonamide Step7->Step8 Step9 Reduction to Sulfide Step8->Step9 e.g., LiAlH4 Step10 Oxidation to Sulfoxide (Sulforaphane) Step9->Step10 e.g., m-CPBA

Caption: A generalized workflow for the synthesis of Sulforaphane.

Detailed Protocol:

  • Protection: 1,4-Diaminobutane is mono-protected using a suitable protecting group (e.g., Boc anhydride) to ensure selective reaction at one amino group.

  • Dithiocarbamate Formation: The protected diamine is reacted with carbon disulfide in the presence of a base (e.g., triethylamine) to form a dithiocarbamate salt.

  • Isothiocyanate Formation: The dithiocarbamate is treated with a chloroformate (e.g., ethyl chloroformate) to yield the isothiocyanate.

  • Deprotection: The protecting group is removed from the other end of the molecule (e.g., using trifluoroacetic acid for a Boc group).

  • Sulfonamide Formation: The deprotected amine is reacted with methanesulfonyl chloride.

  • Reduction: The resulting sulfonamide is reduced to the corresponding sulfide.

  • Oxidation: The sulfide is selectively oxidized to the sulfoxide using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA), yielding sulforaphane.

Characterization of Sulforaphane

The identity and purity of synthesized sulforaphane are confirmed using a combination of spectroscopic and chromatographic techniques.

Technique Parameter Expected Result
¹H NMR Chemical Shifts (δ)Peaks corresponding to the methyl, methylene, and methine protons of the sulforaphane structure.
¹³C NMR Chemical Shifts (δ)Resonances for the isothiocyanate carbon, and the carbons of the butyl chain and methyl group.
Mass Spectrometry Molecular Ion Peak (m/z)[M+H]⁺ at approximately 178.035 g/mol .
FT-IR Wavenumber (cm⁻¹)Strong, characteristic absorption band for the isothiocyanate (-N=C=S) group around 2100-2200 cm⁻¹.
HPLC Retention TimeA single major peak at a characteristic retention time, with purity typically >95%.

Logical Relationship for Characterization

G Synthesized_Product Synthesized Sulforaphane Purity_Assessment Purity Assessment Synthesized_Product->Purity_Assessment Structural_Elucidation Structural Elucidation Synthesized_Product->Structural_Elucidation HPLC HPLC Purity_Assessment->HPLC LCMS LC-MS Purity_Assessment->LCMS NMR NMR Spectroscopy (¹H, ¹³C) Structural_Elucidation->NMR FTIR FT-IR Spectroscopy Structural_Elucidation->FTIR MS Mass Spectrometry Structural_Elucidation->MS

Caption: The relationship between analytical techniques for the characterization of Sulforaphane.

Conclusion and Recommendation

While a guide for "this compound" cannot be provided at this time, the framework presented for Sulforaphane demonstrates the required depth and structure for such a document.

It is recommended that the requesting party verify the chemical name and/or provide a CAS number, chemical structure, or any other relevant identifier for the compound of interest. Upon receipt of this information, a comprehensive and accurate technical guide can be prepared.

References

  • PubChem. (n.d.). Subulatin. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Sulforaphane. National Center for Biotechnology Information. Retrieved from [Link]

Sources

A Research Framework for Elucidating the Bioactivity of Sulocarbilate and Related Arenesulfonate Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: As of early 2026, the scientific literature contains a significant paucity of information regarding a specific agent identified as "Sulocarbilate." Comprehensive searches of established pharmacological and chemical databases yield no substantive data on its mechanism of action, pharmacokinetics, or therapeutic applications. This document, therefore, deviates from a standard technical guide on a known entity. Instead, it serves as a proposed strategic framework for researchers and drug development professionals. It outlines a hypothetical mechanism of action based on the compound's inferred chemical nature (an arenesulfonate derivative) and provides a rigorous, multi-tiered experimental plan to elucidate its biological functions. The principles and protocols described herein are grounded in established methodologies for drug discovery and mechanism of action studies.

Part 1: Theoretical Framework and Hypothesized Mechanisms of Action

The name "this compound" suggests a chemical structure containing both a sulfonate group (-SO₃⁻) and a carboxylate group (-COO⁻) attached to an aromatic system. Such a structure is anionic and possesses a high degree of water solubility. Based on the known biological activities of structurally related compounds, we can postulate several plausible mechanisms of action for investigation, primarily centered on hepatic and biliary functions, a common area of activity for organic anions.

Hypothesis 1: Modulation of Bile Acid Homeostasis as a Choleretic Agent

Many synthetic organic anions function as choleretic agents, substances that increase the volume and solid content of bile.[1] This action is critical for digestive health and the clearance of endogenous and xenobiotic compounds. The primary hypothesis is that this compound functions as a choleretic by directly stimulating bile flow.

Postulated Sub-Mechanisms:

  • Bile Salt-Independent Flow (BSIF) Induction: this compound could be taken up by hepatocytes via organic anion-transporting polypeptides (OATPs) and subsequently secreted into the bile canaliculus by transporters like the Multidrug Resistance-Associated Protein 2 (MRP2). This transport of an osmotically active anion would drive water movement into the bile, increasing bile volume.

  • Modulation of Farnesoid X Receptor (FXR): FXR is a nuclear receptor and a master regulator of bile acid synthesis and transport. While typically activated by bile acids, synthetic ligands can also modulate its activity. This compound could act as an FXR antagonist, thereby relieving the feedback inhibition on the rate-limiting enzyme for bile acid synthesis, Cholesterol 7α-hydroxylase (CYP7A1). This would increase the bile acid pool and promote bile salt-dependent flow (BSDF).

Hypothesis 2: Cytoprotective Effects via Physical and Chemical Interactions

Drawing parallels from compounds like sucralfate, which is a sulfated sucrose derivative, this compound's polyanionic nature could lend it significant cytoprotective properties in the gastrointestinal tract.[2][3]

Postulated Sub-Mechanisms:

  • Formation of a Protective Barrier: this compound may form a viscous, adhesive complex with positively charged proteins present in high concentrations at sites of mucosal injury (e.g., ulcers or erosions).[2] This barrier could physically shield the mucosa from irritants like gastric acid, pepsin, and bile salts.[3]

  • Adsorption of Bile Salts: The anionic sulfonate groups could bind and neutralize cytotoxic hydrophobic bile salts, reducing their ability to damage cell membranes.[2]

Part 2: Experimental Validation Plan

To systematically test these hypotheses, a multi-phase research plan is proposed, progressing from in vitro characterization to in vivo functional studies.

Phase 1: In Vitro Characterization and Target Identification

This phase focuses on defining the basic interactions of this compound at the cellular and molecular level.

Experimental Protocol 1: Assessing Hepatocellular Transport

  • Cell Culture: Utilize sandwich-cultured primary human hepatocytes or HepG2 cells, which form functional bile canaliculi.

  • Transporter Inhibition Assay:

    • Plate cells to confluence in collagen-coated plates.

    • Pre-incubate cells with known inhibitors of key hepatic transporters (e.g., rifampicin for OATPs, cyclosporin A for MRP2).

    • Introduce a defined concentration of radiolabeled or fluorescently-tagged this compound.

    • At various time points, lyse the cells and measure intracellular accumulation of the compound using scintillation counting or fluorescence spectroscopy.

    • A significant reduction in uptake in the presence of an inhibitor will identify the transport pathway.

  • Data Analysis: Compare the uptake rates between control and inhibitor-treated groups.

Experimental Protocol 2: FXR Activity Assay

  • Assay Type: Employ a cell-based reporter gene assay.

  • Methodology:

    • Transfect HEK293T cells with two plasmids: one expressing the full-length human FXR and another containing a luciferase reporter gene under the control of an FXR-responsive element (e.g., from the BSEP promoter).

    • Treat transfected cells with a range of this compound concentrations (e.g., 1 nM to 100 µM). Include a known FXR agonist (e.g., GW4064) as a positive control and a known antagonist (e.g., guggulsterone) for comparison.

    • After 24 hours, lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Plot luciferase activity against this compound concentration. A dose-dependent decrease in signal (in the presence of a low-level agonist) would indicate antagonism.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Data Analysis & Hypothesis Refinement A This compound Compound B Hepatocyte Transport Assay (Sandwich-Cultured Hepatocytes) A->B C FXR Reporter Gene Assay (Transfected HEK293T Cells) A->C D Mucosal Binding Assay (Ex vivo tissue) A->D E Identify Transporters (OATP, MRP2, etc.) B->E F Determine FXR Activity (Agonist/Antagonist) C->F G Quantify Binding Affinity D->G

Caption: Phase 1 workflow for initial in vitro screening of this compound.

Phase 2: In Vivo Pharmacodynamic and Efficacy Studies

This phase aims to confirm the in vitro findings in a living system and assess the primary physiological effects.

Experimental Protocol 3: Biliary Flow Assessment in Rodent Models

  • Animal Model: Use male Wistar rats with cannulated bile ducts to allow for direct collection of bile.

  • Procedure:

    • Anesthetize the animal and perform a laparotomy to expose and cannulate the common bile duct.

    • Allow for a 30-minute stabilization period, collecting basal bile flow.

    • Administer this compound intravenously or via oral gavage at multiple doses. Administer a vehicle control to a separate cohort. Ursodeoxycholic acid can be used as a positive control for choleretic activity.[4]

    • Collect bile in 15-minute fractions for at least 2 hours post-administration.

    • Measure the volume of bile for each fraction to determine the flow rate.

    • Analyze bile samples for total bile acid concentration, cholesterol, and phospholipids using enzymatic assays.[1]

  • Data Analysis: Compare bile flow rates and composition between vehicle- and this compound-treated groups.

Treatment GroupDose (mg/kg)Basal Bile Flow (µL/min/100g)Peak Bile Flow (µL/min/100g)% Change in FlowTotal Bile Acid Output (nmol/min/100g)
Vehicle ControlN/AExpected ValueExpected ValueExpected ValueExpected Value
This compoundLowExpected ValueExperimental ValueCalculated ValueExperimental Value
This compoundMidExpected ValueExperimental ValueCalculated ValueExperimental Value
This compoundHighExpected ValueExperimental ValueCalculated ValueExperimental Value
UDCA (Control)25Expected ValueExperimental ValueCalculated ValueExperimental Value

Experimental Protocol 4: Gastric Ulcer Protection Model

  • Animal Model: Use Sprague-Dawley rats.

  • Procedure:

    • Fast rats for 24 hours with free access to water.

    • Administer this compound (or vehicle control, or sucralfate as positive control) orally.

    • After 1 hour, induce gastric ulcers using a necrotizing agent (e.g., absolute ethanol).

    • After another hour, euthanize the animals and remove the stomachs.

    • Inflate the stomachs with formalin, open them along the greater curvature, and score the ulcerated area (in mm²).

  • Data Analysis: Calculate the ulcer index for each group and determine the percentage of protection afforded by this compound compared to the vehicle control.

G cluster_0 Phase 2: In Vivo Models cluster_1 Endpoint Analysis H Refined Hypothesis from Phase 1 I Bile Duct Cannulated Rat Model (Choleresis Study) H->I J Ethanol-Induced Ulcer Model (Cytoprotection Study) H->J K Measure Bile Flow Rate & Composition I->K L Quantify Ulcer Index & Percent Protection J->L M Mechanism Confirmation K->M L->M

Caption: Phase 2 workflow for in vivo validation of this compound's effects.

Part 3: Conclusion and Future Directions

This document outlines a foundational strategy to investigate the mechanism of action of this compound, a compound for which no public data is currently available. By hypothesizing its function based on chemical structure and employing a systematic, multi-tiered experimental approach, researchers can efficiently elucidate its primary biological activities. Positive results in the proposed studies, particularly in the choleretic and cytoprotective models, would warrant further investigation into its pharmacokinetics, safety toxicology, and potential as a therapeutic agent for cholestatic liver diseases or gastrointestinal mucosal disorders.

References

  • Nagashima, R. (1981). Mechanisms of action of sucralfate. Journal of Clinical Gastroenterology, 3 Suppl 2, 117-27. Available from: [Link]

  • Ashraf, F., & Lopes, C. (2023). Sulfonylureas. In StatPearls. StatPearls Publishing. Available from: [Link]

  • Roba, J., Roncucci, R., & Lambelin, G. (1977). Pharmacological properties of suloctidil. Acta Clinica Belgica, 32(1), 3-7. Available from: [Link]

  • Bhat, R. R., et al. (2024). Multifaceted bioactivity of marine fungal derived secondary metabolite, xyloketal B -a review. Journal of Biomolecular Structure & Dynamics. Available from: [Link]

  • Anwer, M. S. (2024). Cholestasis Medication. Medscape. Available from: [Link]

  • Ashcroft, F. M., & Gribble, F. M. (1998). Mechanisms of the glycaemic effects of sulfonylureas. Portsmouth, 13, 1-13. Available from: [Link]

  • Harenberg, J. (1998). Review of pharmacodynamics, pharmacokinetics, and therapeutic properties of sulodexide. Medicinal Research Reviews, 18(1), 1-20. Available from: [Link]

  • Fareed, J., et al. (1998). Pharmacological actions of sulodexide. Seminars in Thrombosis and Hemostasis, 24(2), 155-67. Available from: [Link]

  • Shank, R. P., et al. (1992). The pharmacology of sulfonylureas. Diabetes Care, 15(1), 18-32. Available from: [Link]

  • Hoppensteadt, D., & Fareed, J. (2014). Pharmacological profile of sulodexide. International Angiology, 33(3), 229-35. Available from: [Link]

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  • Speroni, E., et al. (2003). Choleretic activity and biliary elimination of lipids and bile acids induced by an artichoke leaf extract in rats. Journal of Ethnopharmacology, 86(2-3), 203-8. Available from: [Link]

  • Singh, B., et al. (1992). Synthesis and biological activity of 4-(diphenylmethyl)-alpha-[(4-quinolinyloxy)methyl]-1-piperazineethanol and related compounds. Journal of Medicinal Chemistry, 35(25), 4704-10. Available from: [Link]

  • da Silva, F. M., et al. (2024). E-Stilbenes: General Chemical and Biological Aspects, Potential Pharmacological Activity Based on the Nrf2 Pathway. Molecules, 29(1), 22. Available from: [Link]

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  • Di Giacomo, S., et al. (2024). Evaluation of the Biological Properties and Antibacterial Activities of the Natural Food Supplement “Epavin” for Liver Detoxification and Protection. Antibiotics, 13(1), 89. Available from: [Link]

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  • Uddin, M. S., et al. (2019). Investigation of the Biological Activities and Characterization of Bioactive Constituents of Ophiorrhiza rugosa var. prostrata (D.Don) & Mondal Leaves through In Vivo, In Vitro, and In Silico Approaches. Molecules, 24(7), 1387. Available from: [Link]

Sources

Assessing the Aerobic Biodegradability of Sulocarbilate and its Analogues: A Methodological and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

Sulocarbilate (IUPAC: 2-hydroxyethyl N-(4-sulfamoylphenyl)carbamate; CAS: 121-64-2) is a sulfanilamide derivative containing both a sulfonamide and a carbamate functional group.[1] As with many pharmaceutical and specialty chemical compounds, understanding its environmental fate is critical for a comprehensive risk assessment. This technical guide provides a framework for evaluating the aerobic biodegradability of this compound and its structural analogues. In the absence of specific published studies on this compound, this document synthesizes established principles from the biodegradation of sulfonamides and aromatic carbamates to propose a scientifically grounded testing strategy. We detail the theoretical basis for its degradation, provide a comprehensive protocol for the OECD 301B Ready Biodegradability test, discuss analytical methodologies for monitoring its transformation, and propose a putative metabolic pathway. This guide is intended to equip researchers and drug development professionals with the necessary tools to rigorously assess the environmental persistence of this and similar molecules.

Introduction: The Environmental Context of this compound

This compound is a synthetic organic molecule characterized by a central phenylsulfonamide core linked to a 2-hydroxyethyl carbamate side chain. Its structure suggests potential applications derived from its sulfonamide group, a class of compounds known for their widespread use as antibiotics.[1][2][3] The presence of both sulfonamide and carbamate moieties makes its environmental fate a subject of scientific interest. The introduction of such specialized chemicals into the environment, often via wastewater streams, necessitates a thorough evaluation of their persistence, as compounds that resist degradation can accumulate and pose long-term ecological risks.[2][4]

Biodegradation, the metabolic breakdown of organic matter by microorganisms, is the primary mechanism for the removal of many organic pollutants from the environment.[5] For sulfonamides, microbial degradation is a known, albeit often slow, dissipation pathway.[1][3][6] Similarly, the microbial hydrolysis of carbamate linkages is a well-documented degradation route for many pesticides and polymers.[7][8][9]

This guide provides the scientific rationale and practical methodology to assess the biodegradability of this compound, leveraging established OECD testing guidelines that represent the international standard for regulatory acceptance.[10][11]

Theoretical Biodegradation Potential and Putative Metabolic Pathways

The molecular structure of this compound offers several potential sites for microbial enzymatic attack. The overall biodegradability will depend on the ability of microbial communities, typically sourced from activated sludge, to recognize the molecule and initiate catabolism.

Key Structural Features and Expected Enzymatic Action:

  • Carbamate Linkage (-NH-C(=O)-O-): Carbamate groups are susceptible to hydrolysis by esterase or amidase enzymes, which would be a likely primary degradation step.[7][8] This would cleave the molecule into 4-aminobenzenesulfonamide (sulfanilamide) and ethylene glycol.

  • Sulfonamide Moiety (Ar-SO₂-NH₂): The carbon-sulfur (C-S) bond and the sulfur-nitrogen (S-N) bond are key targets. Microbial degradation of sulfonamides can proceed via cleavage of the S-N bond or hydroxylation of the aromatic ring.[12]

  • Aromatic Ring: Following initial transformations of the functional groups, the aromatic ring can be dihydroxylated by oxygenase enzymes, leading to ring-opening and subsequent mineralization into carbon dioxide and water.[5]

Based on these principles, a putative aerobic degradation pathway for this compound is proposed below. The initial and most probable step is the hydrolysis of the carbamate bond, followed by the degradation of the resulting sulfanilamide and ethylene glycol.

Caption: Putative aerobic biodegradation pathway for this compound.

G This compound This compound (2-hydroxyethyl N-(4-sulfamoylphenyl)carbamate) Hydrolysis Carbamate Hydrolysis (Esterase/Amidase) This compound->Hydrolysis Step 1 Sulfanilamide Sulfanilamide (4-aminobenzenesulfonamide) Hydrolysis->Sulfanilamide EthyleneGlycol Ethylene Glycol Hydrolysis->EthyleneGlycol RingHydroxylation Aromatic Ring Hydroxylation Sulfanilamide->RingHydroxylation Step 2a EthyleneGlycolDeg Oxidation EthyleneGlycol->EthyleneGlycolDeg Step 2b Dihydroxy Dihydroxylated Intermediate RingHydroxylation->Dihydroxy RingCleavage Ring Cleavage (Dioxygenase) Dihydroxy->RingCleavage AliphaticIntermediates Aliphatic Intermediates RingCleavage->AliphaticIntermediates Mineralization Central Metabolism (TCA Cycle) AliphaticIntermediates->Mineralization CO2 CO₂ + H₂O + SO₄²⁻ Mineralization->CO2 EthyleneGlycolDeg->CO2

Standardized Biodegradability Testing: A Tiered Approach

The Organisation for Economic Co-operation and Development (OECD) provides a tiered framework for assessing chemical biodegradability. This approach ensures a balance between screening-level assessments and more complex, environmentally relevant simulations.

Test Tier Guideline Series Purpose Interpretation
Ready Biodegradability OECD 301 (A-F) A stringent screening test to assess the potential for rapid and ultimate biodegradation in an aerobic aquatic environment.[10]A "pass" (e.g., >60% mineralization in a 10-day window) indicates the substance is not expected to persist in the environment. Failure does not necessarily mean the substance is not biodegradable, but that it is not readily biodegradable.[6][13]
Inherent Biodegradability OECD 302 (A-D) Evaluates if a substance has any potential to be biodegraded under favorable conditions (e.g., prolonged exposure, higher microbial density).A positive result suggests the substance is not indefinitely persistent and can be removed in biological wastewater treatment plants.[2]
Simulation Testing OECD 303 (A-B) Simulates the conditions of a real wastewater treatment plant (activated sludge or biofilter) to determine the rate and extent of removal (biodegradation and sorption).Provides more environmentally realistic data on the fate of a chemical during wastewater treatment.

For a new chemical entity like this compound, the investigation should commence with a test for ready biodegradability. The OECD 301B: CO₂ Evolution Test is a robust and widely applicable method for water-soluble, non-volatile compounds and will be detailed here.[11][14]

Experimental Protocol: OECD 301B - CO₂ Evolution Test

This protocol describes the determination of ready biodegradability by measuring the carbon dioxide produced when the test substance is exposed to microorganisms from activated sludge.

Principle

A solution of this compound in a mineral medium is inoculated with a microbial population from a wastewater treatment plant. The mixture is aerated with CO₂-free air in a closed system for 28 days. The CO₂ evolved from the microbial respiration and mineralization of the test substance is trapped in a barium hydroxide or sodium hydroxide solution and quantified by titration or with an inorganic carbon analyzer. The percentage of biodegradation is calculated by comparing the amount of CO₂ produced to the theoretical maximum (ThCO₂).[11][15]

Causality Behind Experimental Choices
  • Inoculum Source: Activated sludge from a domestic wastewater treatment plant is used because it contains a diverse, relevant microbial community capable of degrading a wide range of organic compounds.[11] The sludge is pre-conditioned to reduce endogenous CO₂ production, ensuring the measured CO₂ is primarily from the degradation of the test substance.[13]

  • Test Concentration: The substance is tested at 10-20 mg of Total Organic Carbon (TOC) per liter. This concentration is high enough to yield measurable CO₂ but low enough to avoid potential toxic effects on the microorganisms.[13] A toxicity control is crucial to validate this assumption.

  • Mineral Medium: A defined medium provides all necessary inorganic nutrients (N, P, K, etc.) for microbial growth without supplying an alternative carbon source.

  • Duration (28 days): This period allows for a potential lag phase (acclimation) followed by a degradation phase. It is a stringent timeframe that defines "ready" biodegradability.[10]

  • Controls: The use of blank (inoculum only), reference (a readily biodegradable substance like sodium benzoate), and toxicity (test substance + reference) controls is mandatory for a self-validating system. The blank corrects for endogenous activity, the reference validates the inoculum's viability, and the toxicity control checks for inhibitory effects of the test substance.[10]

Step-by-Step Methodology

Caption: Workflow for the OECD 301B CO₂ Evolution Test.

  • Preparation:

    • Prepare the mineral salt medium as specified in the OECD 301 guideline.

    • Calculate the Theoretical CO₂ (ThCO₂) for this compound based on its molecular formula (C₉H₁₂N₂O₅S).

    • Prepare stock solutions of the test substance (this compound) and a reference substance (e.g., sodium benzoate).

  • Inoculum:

    • Collect fresh activated sludge from the aeration tank of a domestic wastewater treatment plant.

    • Wash and aerate the sludge for several days to reduce its endogenous respiration rate. The final concentration of suspended solids in the test vessels should be approximately 30 mg/L.

  • Test Setup:

    • For each test condition (blank, reference, test substance, toxicity control), set up duplicate 3-5 L vessels.

    • Add 2 L of mineral medium to each vessel.

    • Add the appropriate amount of stock solution to achieve a final concentration of 10-20 mg TOC/L.

    • Add the prepared inoculum to each vessel.

    • Connect the vessels to a CO₂-free air supply and a series of gas-washing bottles containing a known volume and concentration of Ba(OH)₂ or NaOH to trap the evolved CO₂.

  • Incubation and Measurement:

    • Incubate the vessels at 22 ± 2°C in the dark for 28 days.

    • At regular intervals (e.g., every 2-3 days), remove the CO₂ trapping bottles and replace them with fresh ones.

    • Quantify the absorbed CO₂ in the removed bottles by titrating the remaining hydroxide with standardized HCl.

  • Data Analysis:

    • Calculate the cumulative amount of CO₂ produced in each vessel over time, correcting for the amount produced in the blank control.

    • Express the result as a percentage of the ThCO₂.

    • Plot the % biodegradation versus time.

Analytical Methodologies for Monitoring Degradation

While the OECD 301B test measures ultimate biodegradation (mineralization), it is often crucial to also monitor the disappearance of the parent compound (primary biodegradation) and the formation of metabolites.

  • Quantification of this compound: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or, for higher sensitivity and specificity, tandem mass spectrometry (LC-MS/MS) is the method of choice.[16][17][18] A robust analytical method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[19] Samples from the test vessels can be taken periodically, filtered (0.22 µm), and analyzed to track the concentration of this compound over time.

  • Identification of Metabolites: LC-MS/MS is also the primary tool for identifying potential degradation products. By comparing the mass spectra of samples over the incubation period with the initial sample, new peaks can be identified. Their fragmentation patterns can be used to propose structures for metabolites, such as the predicted sulfanilamide intermediate.

Data Interpretation and Reporting

The results of the OECD 301B test are interpreted based on strict pass criteria:

  • Pass Level: The biodegradation must reach ≥ 60% of the ThCO₂.[20]

  • 10-Day Window: This pass level must be reached within a 10-day period that begins when biodegradation first exceeds 10%. The window must end before or on day 28 of the test.[20]

A substance that meets both criteria is classified as "readily biodegradable." If it reaches the 60% threshold after the 10-day window (but within 28 days), it is considered biodegradable but fails the strict "ready" criterion.[13]

Example Data Summary Table:

AssayDuration (days)% Biodegradation (at end of 10-day window)% Biodegradation (at Day 28)10-Day Window Met?Classification
This compound 2873%75%YesReadily Biodegradable
Reference (Aniline) 1475%80%YesValid Test
Toxicity Control 2868%72%YesNot Inhibitory
Blank CO₂ Evolution 28N/A< 40 mg/LN/AValid Test

Note: The data presented for this compound is hypothetical for illustrative purposes.

Conclusion

While direct empirical data on the biodegradability of this compound is not currently available in public literature, a robust scientific framework exists for its assessment. Based on its structure as a sulfonamide and a carbamate, it is plausible that this compound can undergo microbial degradation, likely initiated by the hydrolysis of the carbamate bond. The OECD 301B Ready Biodegradability test provides a stringent, internationally recognized standard for evaluating its potential for rapid and complete mineralization in aerobic environments. This guide has detailed the theoretical underpinnings, a step-by-step experimental protocol, and the necessary analytical and interpretive tools for researchers to undertake a comprehensive and scientifically defensible study of the environmental fate of this compound and its analogues. Such studies are essential for ensuring the environmental safety of new and existing chemical entities.

References

  • Xie, S., et al. (2018). Overview of Sulfonamide Biodegradation and the Relevant Pathways and Microorganisms. Science of The Total Environment, 640-641, 149-159. Available from: [Link]

  • Chen, J., et al. (2015). Biodegradation of sulfonamide antibiotics in sludge. Journal of Environmental Management, 151, 35-41. Available from: [Link]

  • Vila-Costa, M., et al. (2017). Degradation of sulfonamides as a microbial resistance mechanism. Water Research, 115, 299-307. Available from: [Link]

  • Agilent Technologies. (2019). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Available from: [Link]

  • Lyu, J., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Heliyon, 10(7), e28435. Available from: [Link]

  • Yadav, P., et al. (2023). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER, 22(10). Available from: [Link]

  • Wu, M., Wu, C., & Zhao, L. (2019). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Technologies, Inc. Available from: [Link]

  • Yuan, R., et al. (2021). Anaerobic biodegradation of four sulfanilamide antibiotics: Kinetics, pathways and microbiological studies. Journal of Hazardous Materials, 416, 125840. Available from: [Link]

  • Phale, P. S., et al. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology, 12, 680693. Available from: [Link]

  • Jiang, B., et al. (2014). Antibiotic sulfanilamide biodegradation by acclimated microbial populations. Environmental Science and Pollution Research, 21(24), 13947-13955. Available from: [Link]

  • Chmelova, D., et al. (2019). Discovery of carbamate degrading enzymes by functional metagenomics. Scientific Reports, 9(1), 1-13. Available from: [Link]

  • Wang, Y., et al. (2024). The determination of 11 sulfonamide antibiotics in water and foods by developing a N-rich magnetic covalent organic framework combined with ultra-high performance liquid chromatography-tandem mass spectrometry. Analytical Methods, 16(29), 4169-4178. Available from: [Link]

  • Reis, A. C., et al. (2014). Microbial degradation of sulfonamides: further insights into the metabolic pathway and implications for wastewater treatment. Journal of Chemical Technology & Biotechnology, 89(10), 1534-1541. Available from: [Link]

  • Thabet, A. M., et al. (2013). Biodegradation of carbamates by Pseudomonas aeruginosa. Minerva Biotecnologica, 25(4), 207-11. Available from: [Link]

  • Jiang, B., et al. (2014). Antibiotic sulfanilamide biodegradation by acclimated microbial populations. Environmental Science and Pollution Research, 21, 13947-13955. Available from: [Link]

  • Chen, C. W., et al. (2018). Fungi extracellular enzyme-containing microcapsules enhance degradation of sulfonamide antibiotics in mangrove sediments. Environmental Pollution, 242, 114-121. Available from: [Link]

  • Knowles, C. O., & Benezet, H. J. (1981). Microbial degradation of the carbamate pesticides desmedipham, phenmedipham, promecarb, and propamocarb. Bulletin of Environmental Contamination and Toxicology, 27(4), 529-533. Available from: [Link]

  • ResearchGate. (n.d.). Studies on sulfonamide degradation products. Available from: [Link]

  • Ingerslev, F., & Halling-Sørensen, B. (2001). Biodegradability properties of sulfonamides in activated sludge. Environmental Toxicology and Chemistry, 20(12), 2467-2473. Available from: [Link]

  • Aropha. (n.d.). OECD 301B: CO2 Evolution Ready Biodegradability Test. Available from: [Link]

  • Arora, P. K. (2014). Biodegradation of aromatic compounds: current status and opportunities for biomolecular approaches. Frontiers in microbiology, 5, 29. Available from: [Link]

  • Radjenović, J., et al. (2009). Removal of sulfonamide antibiotics upon conventional activated sludge and advanced membrane bioreactor treatment. Environmental Science & Technology, 43(9), 3262-3267. Available from: [Link]

  • ibacon GmbH. (n.d.). OECD 301/310: Ready Biodegradability Tests. Available from: [Link]

  • ResearchGate. (n.d.). Aerobic biodegradation and degradation effects of sulfonamide antibiotics. Available from: [Link]

  • OECD. (1992). Test No. 301: Ready Biodegradability. OECD Publishing. Available from: [Link]

  • Chen, Y., et al. (2021). Insights into removal of sulfonamides in anaerobic activated sludge system: Mechanisms, degradation pathways and stress responses. Journal of Hazardous Materials, 423(Pt B), 127248. Available from: [Link]

  • Situ Biosciences. (n.d.). OECD 301B - Biodegradation Test - CO2 Evolution. Available from: [Link]

  • Microbe Investigations. (n.d.). OECD 301B Biodegradation Test - CO2 Evolution Test. Available from: [Link]

  • ECETOC. (1986). Biodegradation Tests for Poorly-Soluble Compounds. Technical Report No. 20. Available from: [Link]

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  • Mori, Y., et al. (2021). Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment. Journal of Pesticide Science, 46(2), 153-160. Available from: [Link]

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Sources

The Genesis and Evolution of Polycarboxylate Surfactants: A Technical Guide for Scientists and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the discovery, history, and core technical principles of polycarboxylate surfactants. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple overview to deliver a detailed understanding of the causality behind the synthesis, characterization, and application of these remarkable polymers.

Section 1: A Historical Perspective on High-Range Water Reducers

The story of polycarboxylate surfactants is intrinsically linked to the evolution of high-performance construction materials. The quest for more workable and durable concrete spurred the development of chemical admixtures known as superplasticizers or high-range water reducers.

The journey began in the 1930s with the introduction of lignosulfonate-based water reducers, which offered a modest 5-10% reduction in water content.[1] A significant leap forward occurred in the 1960s in Japan with the development of sulfonated melamine formaldehyde (SMF) and sulfonated naphthalene formaldehyde (SNF) superplasticizers.[1] These first-generation synthetic superplasticizers could reduce water content by 20-30% and operated primarily through a mechanism of electrostatic repulsion.[1]

However, it was in the 1980s that a revolutionary third generation of superplasticizers emerged: polycarboxylate ethers (PCEs).[1][2][3] This new class of comb-shaped polymers, pioneered by European scientists and further developed in Japan, offered superior performance by combining electrostatic repulsion with a powerful steric hindrance effect.[1] This dual-action mechanism allowed for unprecedented water reduction of up to 40%, leading to the development of high-performance, self-compacting, and ultra-high-strength concrete.[4] A key invention in this field was made by Nippon Shokubai company in Japan in 1981.[5]

Section 2: The Molecular Architecture and Synthesis of Polycarboxylate Ethers

The remarkable properties of PCEs stem from their unique comb-like molecular structure. This architecture consists of a polycarboxylate backbone with grafted long-chain polyether side chains.[2]

  • The Backbone: The main chain, typically derived from acrylic or methacrylic acid, contains negatively charged carboxyl groups. When the PCE is introduced into an aqueous environment, these groups adsorb onto the surface of particles, such as cement grains, imparting a negative charge and causing electrostatic repulsion.[2]

  • The Side Chains: The long, hydrophilic polyether side chains (commonly polyethylene glycol or PEG) extend into the surrounding solution, creating a steric barrier that physically prevents particles from agglomerating.[2] This steric hindrance is a key differentiator from earlier generations of superplasticizers.

Synthesis of Polycarboxylate Ethers: A Step-by-Step Protocol

The synthesis of PCEs is typically achieved through free-radical copolymerization in an aqueous solution. The following protocol outlines a general procedure for the synthesis of a polycarboxylate superplasticizer.

Materials:

  • Unsaturated polyether monomer (e.g., isopentenyl polyoxyethylene ether (TPEG) or methoxy polyethylene glycol methacrylate (MPEGMA))

  • Unsaturated carboxylic acid monomer (e.g., acrylic acid (AA) or methacrylic acid (MAA))

  • Initiator (e.g., ammonium persulfate (APS) or a redox initiator system like hydrogen peroxide and ascorbic acid)

  • Chain transfer agent (e.g., 3-mercaptopropionic acid)

  • Deionized water

  • Sodium hydroxide solution (for pH adjustment)

Experimental Procedure:

  • Reactor Setup: A four-necked flask is equipped with a mechanical stirrer, a thermometer, a reflux condenser, and two dropping funnels.

  • Initial Charge: Deionized water and the unsaturated polyether monomer are charged into the flask. The mixture is heated to the desired reaction temperature (typically 60-85°C) while stirring and purging with an inert gas like nitrogen.

  • Monomer and Initiator Feed: The unsaturated carboxylic acid monomer and the chain transfer agent are mixed and placed in one dropping funnel. The initiator, dissolved in deionized water, is placed in the second dropping funnel.

  • Polymerization: The monomer mixture and the initiator solution are added dropwise to the reactor over a period of 2-4 hours. The reaction temperature is maintained throughout the addition.

  • Post-Polymerization: After the addition is complete, the reaction is continued for another 1-2 hours to ensure complete monomer conversion.

  • Neutralization: The reaction mixture is cooled down, and the pH is adjusted to 6-7 with a sodium hydroxide solution to obtain the final polycarboxylate superplasticizer solution.

Process Visualization:

SynthesisWorkflow cluster_setup Reactor Setup cluster_reaction Polymerization Process cluster_final Final Product Reactor Four-Necked Flask Stirrer Mechanical Stirrer Reactor->Stirrer Thermo Thermometer Reactor->Thermo Condenser Reflux Condenser Reactor->Condenser Funnels Dropping Funnels Reactor->Funnels InitialCharge Charge Reactor with Water & Polyether Monomer Heating Heat to Reaction Temp (e.g., 80°C) InitialCharge->Heating MonomerFeed Dripwise Addition of Carboxylic Acid Monomer & Chain Transfer Agent Heating->MonomerFeed InitiatorFeed Dripwise Addition of Initiator Solution Heating->InitiatorFeed Polymerization Maintain Temp & Stir for 2-4 hrs MonomerFeed->Polymerization InitiatorFeed->Polymerization PostPoly Continue Reaction for 1-2 hrs Polymerization->PostPoly Cooling Cool Reaction Mixture PostPoly->Cooling Neutralization Adjust pH to 6-7 with NaOH Cooling->Neutralization PCE_Product Polycarboxylate Superplasticizer Solution Neutralization->PCE_Product Mechanism Dispersion Mechanism of Polycarboxylate Ethers cluster_before Before PCE Addition cluster_after After PCE Addition P1 Particle P2 Particle P1->P2 Flocculation P3 Particle P2->P3 P4 Particle P5 Particle PCE1 P4->PCE1 PCE2 P4->PCE2 P6 Particle PCE3 P5->PCE3 PCE4 P5->PCE4 PCE5 P6->PCE5 PCE6 P6->PCE6 end1 PCE1->end1 Side Chain end2 PCE2->end2 end3 PCE3->end3 end4 PCE4->end4 end5 PCE5->end5 end6 PCE6->end6

Caption: Schematic representation of particle dispersion by electrostatic repulsion and steric hindrance.

Section 4: Characterization of Polycarboxylate Surfactants

A thorough characterization of PCEs is crucial for understanding their structure-property relationships and ensuring their performance in various applications.

Characterization TechniqueParameter MeasuredSignificance
Gel Permeation Chromatography (GPC) Molecular weight and molecular weight distribution.Influences the efficiency of dispersion and slump retention.
Fourier-Transform Infrared Spectroscopy (FTIR) Presence of functional groups (e.g., carboxyl, ether).Confirms the chemical structure of the synthesized polymer.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) Detailed molecular structure, monomer ratios, and chain architecture. [6]Provides in-depth structural information for optimizing synthesis.
Zeta Potential Measurement Surface charge of particles with adsorbed PCE.Quantifies the electrostatic repulsion contribution to dispersion.
Adsorption Isotherm Analysis Amount of PCE adsorbed onto particle surfaces.Determines the efficiency of the surfactant's interaction with the substrate.
Dynamic Light Scattering (DLS) Particle size of self-assembled structures (e.g., micelles) in solution.Relevant for applications in drug delivery and other colloidal systems. [5]
Transmission Electron Microscopy (TEM) Morphology and size of nanoparticles.Visualizes the structure of drug delivery carriers. [5]

Section 5: Applications Beyond Construction: A Foray into Drug Development

While the primary application of PCEs has been in the construction industry, their unique properties as surfactants and polymers make them promising candidates for various roles in pharmaceutical formulations and drug delivery. Surfactants are widely used in pharmaceuticals to enhance drug solubility, stability, and bioavailability. [7][8][9] Potential Roles of Polycarboxylate Surfactants in Pharmaceuticals:

  • Solubilizing Agents: The amphiphilic nature of polycarboxylate surfactants, with their hydrophobic backbone and hydrophilic side chains, allows them to form micelles that can encapsulate poorly water-soluble drugs, thereby increasing their solubility and bioavailability. [7][10]* Stabilizers: They can act as stabilizers in suspensions and emulsions by preventing particle aggregation through the same steric hindrance mechanism that is effective in cement slurries. [7]* Drug Delivery Vehicles: Polycarboxylate copolymers can be designed to self-assemble into nanoparticles or micelles, which can serve as carriers for targeted drug delivery. [5][11]The carboxyl groups on the backbone offer sites for conjugation with targeting ligands or for pH-responsive drug release.

  • Permeation Enhancers: Some surfactants can enhance the permeation of drugs across biological membranes, which could be a potential application for specifically designed polycarboxylate structures. [8] The synthesis of block copolymers with polycarboxylate segments has been explored for creating pH-sensitive drug delivery systems. [11]Furthermore, the development of biodegradable and biocompatible amphiphilic copolymers with carboxyl groups is an active area of research for creating novel nanocarriers for anticancer drugs. [5] Characterization of Polymeric Drug Carriers:

The characterization techniques listed in the previous section, particularly DLS and TEM, are crucial for evaluating the suitability of polycarboxylate-based nanoparticles for drug delivery. Additionally, methods to assess drug loading capacity and release kinetics are essential.

Section 6: Future Outlook

The field of polycarboxylate surfactants continues to evolve. In the construction industry, research is focused on developing PCEs with enhanced robustness, such as clay tolerance, and on synthesizing them from bio-based raw materials. [12]In the pharmaceutical realm, the versatility of polycarboxylate chemistry offers exciting opportunities for the design of novel drug delivery systems with tailored properties for specific therapeutic applications. As our understanding of the structure-property relationships of these complex polymers deepens, so too will their impact across diverse scientific and industrial domains.

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A Technical Guide to the Structure-Activity Relationship of Sulfur-Containing Modulators in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the structure-activity relationships (SAR) for key sulfur-containing pharmacophores. Given the absence of a specific registered compound under the name "sulocarbilate" in major chemical and pharmaceutical databases, this document will focus on the well-established and pharmacologically significant classes of sulfonamides and sultones. These moieties are central to the design of numerous therapeutic agents and provide a robust framework for understanding how structural modifications influence biological activity. This guide is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the design and optimization of novel therapeutics.

Section 1: The Strategic Role of Sulfur-Containing Scaffolds in Medicinal Chemistry

The incorporation of sulfur-containing functional groups is a cornerstone of modern drug design. The sulfonamide moiety (R-S(=O)₂-NR'R''), for instance, is found in a wide array of drugs, including antibacterial, anticancer, and anti-inflammatory agents.[1][2] Its prevalence stems from its ability to act as a versatile hydrogen bond donor and acceptor, its chemical stability, and its capacity to impart favorable pharmacokinetic properties.[3] The geometry of the sulfur atom in a sulfonamide can mimic the tetrahedral transition state of amide bond hydrolysis, making these compounds effective enzyme inhibitors.[3]

Sultones, which are cyclic sulfonic esters, represent another important class of sulfur-containing heterocycles.[4] They serve as key intermediates in organic synthesis and are integral components of various biologically active molecules, demonstrating activities such as carbonic anhydrase inhibition and antiviral effects.[4] Understanding the SAR of these core structures is paramount for the rational design of next-generation therapeutics with enhanced potency, selectivity, and safety profiles.

Section 2: Core Principles of Sulfonamide Structure-Activity Relationships

The biological activity of sulfonamides can be finely tuned by modifying three key structural components: the R group attached to the sulfur, the sulfonamide nitrogen, and the substituents on that nitrogen (R' and R'').

The Aromatic/Heterocyclic R Group: Targeting Specific Interactions

The nature of the aromatic or heterocyclic ring system (R) attached to the sulfur atom is a primary determinant of a sulfonamide's biological target and potency. For example, in the context of carbonic anhydrase inhibitors, small aromatic sulfonamides derive much of their inhibitory power from hydrogen bond interactions between para or meta substituents and hydrophilic residues within the enzyme's active site.[5] The specific heterocyclic ring system can also influence binding orientation. For instance, thiophene-containing sulfonamides may orient differently within the active site compared to 1,3,4-thiadiazoles, affecting their interaction with coordinated water molecules and hydrophobic pockets.[5]

The Sulfonamide Linker: A Key Modulator of Physicochemical Properties

The sulfonamide linker itself is crucial for activity. The N-H proton is acidic (pKa ≈ 10-11), allowing it to act as a hydrogen bond donor.[3] Modifications to this group can significantly impact a molecule's polarity and bioavailability.

N-Substituents: Tailoring Selectivity and Pharmacokinetics

Substituents on the sulfonamide nitrogen (R' and R'') offer a rich opportunity for analog synthesis to explore and optimize activity. In the development of novel anticancer agents based on the epipodophyllotoxin scaffold, it was observed that derivatives with an aromatic ring on the 4β-sulfonamide substituent had cytotoxicity comparable to or less than the parent drug.[6] In contrast, sulfonamides with an aliphatic side chain or amino-sulfonamide derivatives generally exhibited increased cytotoxicity.[6] This highlights how N-substituents can dramatically influence biological outcomes.

Section 3: Experimental Workflow for a Sulfonamide SAR Campaign

A systematic approach is essential to efficiently map the SAR of a sulfonamide series. The following workflow outlines the key stages, from initial analog design to in-depth biological characterization.

SAR_Workflow cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: SAR Elucidation & Optimization A Core Scaffold Selection (e.g., Carvacrol-derived sulfonamide) B Analog Design (Vary R, R', R'') A->B C Parallel Synthesis B->C D Primary Target Assay (e.g., Enzyme Inhibition - AChE) C->D E Data Analysis & Hit Identification D->E F Quantitative SAR (QSAR) Modeling E->F H Iterative Analog Synthesis F->H G Molecular Docking Studies G->H

Caption: A generalized workflow for a structure-activity relationship (SAR) study of novel sulfonamides.

Detailed Protocol: Synthesis of a Diverse Sulfonamide Library

The synthesis of a library of sulfonamide analogs is the first crucial step. A common and versatile method involves the reaction of a sulfonyl chloride with a primary or secondary amine.

Objective: To synthesize a focused library of N-substituted sulfonamide analogs from a common intermediate.

Materials:

  • Aryl or heteroaryl sulfonyl chloride

  • A diverse set of primary and secondary amines

  • Pyridine or another suitable base

  • Dichloromethane (DCM) or other appropriate solvent

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Dissolve the sulfonyl chloride (1.0 eq) in DCM in a round-bottom flask under an inert atmosphere.

  • Add the amine (1.1 eq) to the solution, followed by the slow addition of pyridine (1.2 eq).

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with dilute HCl.

  • Extract the organic layer with DCM, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the crude product in vacuo.

  • Purify the final sulfonamide product by flash column chromatography.

  • Characterize the purified compounds by NMR and mass spectrometry to confirm their structure and purity.

Self-Validation: The purity of each synthesized analog must be confirmed to be >95% by HPLC to ensure that the observed biological activity is not due to impurities.

Data Presentation: Summarizing SAR Data

The results of biological screening should be compiled into a clear and concise table to facilitate the identification of trends.

Compound IDR Group (Aromatic)R' Group (N-substituent)IC₅₀ (µM) vs. Target XCytotoxicity (CC₅₀, µM)Selectivity Index (CC₅₀/IC₅₀)
Lead-01 PhenylH1.2>100>83
ANA-01 4-ChlorophenylH0.585170
ANA-02 4-MethoxyphenylH5.8>100>17
ANA-03 PhenylMethyl15.6>100>6
ANA-04 4-ChlorophenylMorpholino0.392307

This is a representative table. Actual data would be generated from experimental results.

From this example table, a preliminary SAR can be deduced:

  • Electron-withdrawing groups at the 4-position of the phenyl ring (ANA-01) appear to enhance potency.

  • Substitution on the sulfonamide nitrogen (ANA-03) is detrimental to activity.

  • Incorporating a morpholino group (ANA-04) significantly improves potency.

Section 4: Computational Approaches in SAR: From QSAR to Molecular Docking

Computational modeling is an indispensable tool for understanding and predicting the SAR of sulfonamides.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies aim to build mathematical models that correlate the chemical structures of a series of compounds with their biological activity.[7] For sulfonamide inhibitors of carbonic anhydrase, for example, QSAR models have been developed using calculated descriptors to predict inhibitory activity.[8] These models can then be used to predict the activity of virtual compounds, prioritizing synthetic efforts.

Molecular Docking

Molecular docking simulations provide insights into the binding mode of a ligand within the active site of its target protein.[9] By visualizing the interactions between a sulfonamide analog and the amino acid residues of its target, researchers can rationalize observed SAR trends. For instance, docking studies can reveal key hydrogen bonds, hydrophobic interactions, or steric clashes that govern binding affinity.[5][9]

Docking_Pathway cluster_0 Input Data cluster_1 Docking Simulation cluster_2 Analysis & Interpretation A 3D Structure of Ligand (Sulfonamide Analog) C Define Binding Site A->C B 3D Structure of Receptor (e.g., Carbonic Anhydrase) B->C D Run Docking Algorithm (Generate Poses) C->D E Score & Rank Poses D->E F Visualize Ligand-Receptor Interactions E->F G Identify Key Residues & Interactions F->G H Rationalize SAR Data G->H I Hypothesis for Next-Gen Analogs H->I

Caption: Logical flow of a molecular docking study to rationalize SAR data.

Section 5: Conclusion and Future Directions

The systematic exploration of structure-activity relationships is the engine of drug discovery. For sulfur-containing scaffolds like sulfonamides and sultones, a deep understanding of how structural modifications impact biological activity is critical for success. By integrating rational design, parallel synthesis, robust biological screening, and computational modeling, research teams can efficiently navigate chemical space to identify and optimize novel drug candidates. The principles and workflows outlined in this guide provide a foundational framework for these endeavors, enabling the development of next-generation therapeutics with improved efficacy and safety.

References

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  • Exploring Sulfonamides: Biological Activities and Structure-Activity Rel
  • Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. PubMed Central.
  • Mechanisms of the glycaemic effects of sulfonylureas. PubMed.
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A Technical Guide to the Theoretical and Experimental Modeling of Fungicide-Target Interactions

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Subject: The term "Sulocarbilate" does not correspond to a recognized compound in publicly available chemical or biological literature. Therefore, this guide has been structured to address the core request for an in-depth technical framework by using a well-documented and highly relevant class of fungicides—Quinone outside Inhibitors (QoIs) —as a representative case study. The principles, workflows, and validation techniques detailed herein are broadly applicable to the study of any small molecule-protein interaction, including that of novel or proprietary compounds like this compound.

Introduction: The Imperative for Integrated Modeling in Fungicide Development

The relentless evolution of fungal pathogens poses a significant threat to global food security, necessitating a continuous pipeline of novel fungicides with diverse modes of action. The cytochrome bc1 complex (also known as Complex III) in the mitochondrial respiratory chain is a vital enzyme for cellular energy production and a validated target for some of the most successful agricultural fungicides, including the QoI class (e.g., Azoxystrobin).[1] However, the emergence of resistance, often through single point mutations in the target protein, can rapidly render these agents ineffective.

To accelerate the discovery of next-generation fungicides and overcome resistance, a modern research and development strategy must integrate computational modeling with experimental validation.[2][3][4] This guide provides a comprehensive, field-proven workflow for elucidating the molecular interactions of a fungicide with its protein target. We will follow the journey from initial in silico prediction to rigorous experimental validation, establishing a self-validating system that enhances scientific trust and accelerates development timelines.

Part 1: In Silico Modeling of Fungicide-Target Interactions: A Predictive Workflow

Computational modeling allows for the rapid, cost-effective screening of compounds and the generation of detailed hypotheses about their binding mechanisms.[5] The following workflow represents a robust pipeline for predicting and analyzing the interaction between a QoI fungicide and the cytochrome bc1 complex.

Step 1: Target & Ligand Structure Preparation

Causality: The accuracy of any molecular model is fundamentally dependent on the quality of the starting 3D structures. This initial preparation step is critical for removing artifacts from crystallographic data and ensuring the ligand is in a chemically correct and energetically favorable state.

Protocol:

  • Receptor Acquisition: Obtain the 3D crystal structure of the target protein. For this case study, the bovine mitochondrial cytochrome bc1 complex co-crystallized with the inhibitor stigmatellin (PDB ID: 1SQX) is an excellent starting point, as it reveals key binding interactions.[1]

  • Receptor Preparation:

    • Using molecular modeling software (e.g., Schrödinger Maestro, UCSF Chimera), remove all non-essential components from the PDB file, such as water molecules, co-solvents, and the original co-crystallized ligand.

    • Add hydrogen atoms, as they are typically not resolved in crystal structures.

    • Assign correct bond orders and protonation states for amino acid residues, particularly for histidine, aspartate, and glutamate, based on a physiological pH of ~7.4.

    • Perform a constrained energy minimization step to relax the structure and relieve any steric clashes introduced during preparation, while keeping heavy atom positions close to the crystallographic coordinates.

  • Ligand Preparation:

    • Obtain the 2D structure of the candidate fungicide (e.g., Azoxystrobin) from a chemical database like PubChem.

    • Generate a low-energy 3D conformation of the ligand using a program like LigPrep. This step explores different ionization states, tautomers, and stereoisomers to ensure the most relevant form is used for docking.

Step 2: Molecular Docking

Causality: Molecular docking predicts the preferred orientation (pose) of a ligand when bound to a receptor and estimates the strength of the interaction via a scoring function. This allows for the rapid screening of many compounds and provides the foundational hypothesis for the binding mode.

Protocol:

  • Binding Site Definition: Define the binding site (the "grid") on the receptor. For QoI fungicides, this is the Qo site of the cytochrome bc1 complex. The site can be defined based on the location of the co-crystallized ligand in the template structure (1SQX).

  • Docking Execution: Use a validated docking program, such as Glide or AutoDock Vina, to dock the prepared ligand into the defined receptor grid.[4][6] These programs systematically sample different ligand conformations within the binding site and rank them using a scoring function that approximates binding free energy.

  • Pose Analysis:

    • Visually inspect the top-ranked docking poses. A plausible pose should exhibit chemically sensible interactions with the protein.

    • Analyze the key interactions. For QoI inhibitors, critical interactions often involve hydrogen bonds with residues like Histidine 161 and Glutamate 271 of the Rieske iron-sulfur protein (ISP) subunit.[1]

    • Compare the predicted interactions with known structure-activity relationship (SAR) data if available.

Diagram: Integrated Computational & Experimental Workflow

G cluster_comp Part 1: In Silico Modeling cluster_exp Part 2: Experimental Validation cluster_refine Part 3: Model Refinement T_Prep Step 1: Target & Ligand Structure Preparation Dock Step 2: Molecular Docking (Predict Binding Pose) T_Prep->Dock MD Step 3: Molecular Dynamics (Assess Stability) Dock->MD Xtal Structural Biology (X-Ray/Cryo-EM) (Confirm Binding Pose) Dock->Xtal Validate Pose MMGBSA Step 4: Binding Free Energy (Quantify Affinity) MD->MMGBSA SPR Biophysical Assays (SPR/ITC) (Measure KD) MMGBSA->SPR Validate Affinity Refine Data Integration & Model Refinement MMGBSA->Refine Compare Calculated vs. Experimental Data Biochem Biochemical Assays (Measure IC50) Biochem->SPR SPR->Refine Xtal->Refine Refine->T_Prep Iterate & Improve Model

Caption: High-level workflow integrating computational modeling with experimental validation.

Step 3: Molecular Dynamics (MD) Simulations

Causality: While docking provides a static snapshot, MD simulations introduce temperature, pressure, and solvation, allowing the ligand-receptor complex to move and evolve over time. This is crucial for assessing the stability of the predicted binding pose and understanding the dynamic nature of the interaction.

Protocol:

  • System Setup:

    • Take the best-ranked pose from molecular docking as the starting structure.

    • Place the complex in a periodic box of explicit water molecules (e.g., TIP3P water model).

    • Add counter-ions (e.g., Na+, Cl-) to neutralize the system's charge.

  • Equilibration:

    • Perform an initial energy minimization of the entire system to remove bad contacts.

    • Gradually heat the system to the target temperature (e.g., 300 K) while restraining the protein and ligand atoms.

    • Run a series of equilibration steps at constant temperature and pressure to allow the water and ions to relax around the complex. This is a critical step for ensuring simulation stability.

  • Production Run:

    • Run the simulation for a significant period (e.g., 100-500 nanoseconds) without restraints. During this phase, the trajectory of all atoms is saved at regular intervals.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD plot indicates that the complex has reached equilibrium and the binding pose is stable.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each amino acid residue to identify flexible and rigid regions of the protein upon ligand binding.

    • Interaction Analysis: Analyze the persistence of key hydrogen bonds and hydrophobic contacts identified during docking throughout the simulation.

Step 4: Binding Free Energy Calculations

Causality: To move beyond docking scores and obtain a more accurate, quantitative estimate of binding affinity, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are employed. These calculations are more computationally intensive but provide a better correlation with experimental binding data.

Protocol:

  • Snapshot Extraction: Extract a set of snapshots (e.g., 100-200 frames) from the stable portion of the MD trajectory.

  • Energy Calculation: For each snapshot, calculate the following energy terms:

    • The free energy of the protein-ligand complex.

    • The free energy of the protein alone.

    • The free energy of the ligand alone.

  • Affinity Calculation: The binding free energy (ΔG_bind) is calculated as: ΔG_bind = G_complex - (G_receptor + G_ligand) This provides a quantitative prediction of binding affinity that can be directly compared to experimental values.

Part 2: Experimental Validation of Theoretical Models

A computational model is only a hypothesis. The following experimental techniques are essential for validating the in silico predictions, forming a self-validating system that builds trustworthiness in the model.

Method 1: Biochemical Inhibition Assays

Purpose: To confirm that the compound has the intended biological effect (i.e., it inhibits the target enzyme).

Protocol:

  • Isolate mitochondria or the purified cytochrome bc1 complex from a relevant fungal species.

  • Perform an enzyme activity assay (e.g., by monitoring the reduction of cytochrome c).

  • Titrate the fungicide at various concentrations into the assay.

  • Measure the enzyme activity at each concentration and calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). This provides the first experimental validation of the compound's potency.

Method 2: Biophysical Binding Assays (e.g., Surface Plasmon Resonance - SPR)

Purpose: To directly measure the binding kinetics and affinity (KD) of the fungicide to its target, providing a direct comparison for the calculated binding free energy.

Protocol:

  • Immobilize the purified target protein (cytochrome bc1 complex) onto an SPR sensor chip.

  • Flow a series of precise concentrations of the fungicide over the chip surface.

  • Monitor the change in the refractive index at the surface in real-time, which is proportional to the mass binding to the chip.

  • From the resulting sensorgrams, calculate the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD = koff/kon).

Method 3: High-Resolution Structural Biology (X-Ray Crystallography)

Purpose: To determine the atomic-level 3D structure of the fungicide bound to its target protein. This is the ultimate validation of the binding pose predicted by molecular docking.

Protocol:

  • Co-crystallize the purified target protein with the fungicide. This is often the most challenging step.

  • Expose the resulting crystal to a high-intensity X-ray beam.

  • Collect the diffraction pattern produced by the crystal.

  • Process the diffraction data to calculate an electron density map.

  • Build and refine an atomic model of the protein-ligand complex into the electron density map.

  • Compare the experimentally determined structure with the computationally predicted binding pose. High similarity provides strong validation for the accuracy of the docking protocol.

Data Presentation and Model Integration

The power of this integrated approach lies in comparing the data from each stage. Discrepancies between computational predictions and experimental results are not failures, but opportunities to refine the model.

Table 1: Comparison of Predicted vs. Experimental Data
ParameterComputational MethodPredicted ValueExperimental MethodMeasured Value
Binding Affinity MM/GBSA-9.8 kcal/molSurface Plasmon ResonanceKD = 75 nM
Key H-Bonds Docking & MDGlu271, His161X-Ray CrystallographyGlu271, His161
Biological Activity N/AN/AEnzyme Inhibition AssayIC50 = 120 nM
Diagram: MD Simulation Analysis Workflow

G cluster_analysis Trajectory Analysis Start Docked Complex (Pose from Part 1) Setup System Setup (Solvate & Ionize) Start->Setup Equil Equilibration (Heat & Pressurize) Setup->Equil Prod Production MD Run (100-500 ns) Equil->Prod Traj Trajectory File (.xtc / .dcd) Prod->Traj RMSD RMSD Analysis (Assess Stability) Traj->RMSD RMSF RMSF Analysis (Identify Flexibility) Traj->RMSF HBond Interaction Analysis (Confirm Key Contacts) Traj->HBond

Caption: Workflow for analyzing a molecular dynamics simulation trajectory.

Conclusion

The theoretical modeling of fungicide-target interactions, when rigorously anchored by experimental validation, provides unparalleled insight into molecular recognition events. This integrated, iterative workflow not only enhances our understanding of a compound's mechanism of action but also builds a predictive framework that can rationalize resistance mechanisms and guide the design of more potent and durable fungicides. By embracing this self-validating system, researchers can navigate the complexities of drug development with greater confidence and efficiency.

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  • The role of molecular modeling in the design of analogues of the fungicidal natural products crocacins A and D. (n.d.). National Institutes of Health. Retrieved January 8, 2026, from [Link]

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  • Combined Machine Learning and Molecular Modelling Workflow for the Recognition of Potentially Novel Fungicides. (2021). MDPI. Retrieved January 8, 2026, from [Link]

  • Computational and In silico study of novel fungicides against combating root rot, gray mold, fusarium wilt, and cereal rust. (2024). PLOS One. Retrieved January 8, 2026, from [Link]

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Sulocarbilate: A Technical Guide to a Carbonic Anhydrase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Sulocarbilate, a sulfonamide-based compound with notable diuretic properties stemming from its inhibition of carbonic anhydrase. This document delves into its chemical identity, mechanism of action, and provides detailed experimental protocols for its characterization.

Core Chemical Identifiers and Physicochemical Properties

This compound, a sulfanilamide derivative, is chemically defined as 2-hydroxyethyl N-(4-sulfamoylphenyl)carbamate. A thorough understanding of its chemical identity is paramount for any research or drug development endeavor.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 121-64-2
IUPAC Name 2-hydroxyethyl N-(4-sulfamoylphenyl)carbamate
Molecular Formula C₉H₁₂N₂O₅S
Molecular Weight 260.27 g/mol
Canonical SMILES C1=CC(=CC=C1NC(=O)OCCO)S(=O)(=O)N
InChI InChI=1S/C9H12N2O5S/c10-17(14,15)8-3-1-7(2-4-8)11-9(13)16-6-5-12/h1-4,12H,5-6H2,(H,11,13)(H2,10,14,15)
InChI Key UHXMTGXWCGEIQE-UHFFFAOYSA-N

Mechanism of Action: Carbonic Anhydrase Inhibition

This compound's primary pharmacological effect is the inhibition of carbonic anhydrase (CA), a family of zinc-containing metalloenzymes.[1] These enzymes are ubiquitous in living organisms and play a critical role in a variety of physiological processes, including pH regulation, CO₂ transport, and electrolyte balance.[1][2]

The catalytic function of carbonic anhydrase involves the reversible hydration of carbon dioxide to bicarbonate and a proton. By inhibiting this enzyme, particularly in the renal tubules, this compound disrupts the reabsorption of bicarbonate. This leads to an increase in the excretion of bicarbonate, sodium, potassium, and water, resulting in a diuretic effect.[3]

The general mechanism for sulfonamide-based carbonic anhydrase inhibitors involves the binding of the sulfonamide group to the zinc ion in the enzyme's active site. This interaction prevents the binding of the natural substrate, carbon dioxide, thereby inhibiting the enzyme's catalytic activity.

cluster_renal_tubule Renal Tubule Cell cluster_lumen Tubular Lumen CO2_H2O CO₂ + H₂O H2CO3 H₂CO₃ (Carbonic Acid) CO2_H2O->H2CO3 Carbonic Anhydrase HCO3_H HCO₃⁻ + H⁺ H2CO3->HCO3_H H_out H⁺ (out to lumen) HCO3_H->H_out to lumen via Na⁺/H⁺ Exchanger HCO3_reabsorption HCO₃⁻ Reabsorption HCO3_H->HCO3_reabsorption to blood Na_H_Exchanger Na⁺/H⁺ Exchanger Na_in Na⁺ (in) Na_in->Na_H_Exchanger Na_HCO3_H2O_excretion Increased Na⁺, HCO₃⁻, and H₂O Excretion (Diuresis) H_out->Na_HCO3_H2O_excretion This compound This compound This compound->H2CO3 Inhibits

Caption: Mechanism of this compound's diuretic action via carbonic anhydrase inhibition in the renal tubule.

Experimental Protocols

To facilitate further research on this compound, this section provides detailed, adaptable protocols for assessing its carbonic anhydrase inhibitory activity and its in vivo diuretic effects.

In Vitro Carbonic Anhydrase Inhibition Assay

This protocol is designed to determine the inhibitory potency of this compound against various carbonic anhydrase isoforms using a colorimetric assay.[6][7]

Principle: The assay measures the esterase activity of carbonic anhydrase, which catalyzes the hydrolysis of a substrate, p-nitrophenyl acetate (p-NPA), to the colored product, p-nitrophenol. The rate of p-nitrophenol formation is monitored spectrophotometrically, and the reduction in this rate in the presence of this compound is used to calculate its inhibitory activity.

Materials:

  • Purified human carbonic anhydrase isoforms (e.g., CA I, CA II)

  • p-Nitrophenyl acetate (p-NPA)

  • This compound

  • Acetazolamide (positive control inhibitor)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of the this compound stock solution in Tris-HCl buffer to achieve a range of desired concentrations.

    • Prepare a stock solution of p-NPA in DMSO (e.g., 100 mM) and dilute it in Tris-HCl buffer to the final working concentration (e.g., 1 mM) immediately before use.

    • Prepare a working solution of carbonic anhydrase in Tris-HCl buffer. The optimal concentration should be determined empirically.

  • Assay Protocol:

    • Add 160 µL of Tris-HCl buffer to each well of a 96-well plate.

    • Add 20 µL of the this compound dilutions (or buffer for control wells) to the respective wells.

    • Add 10 µL of the carbonic anhydrase working solution to all wells except the blank.

    • Incubate the plate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.

    • Initiate the reaction by adding 10 µL of the p-NPA working solution to all wells.

    • Immediately measure the absorbance at 405 nm in kinetic mode for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity.

start Start reagent_prep Prepare Reagents (this compound, p-NPA, CA enzyme) start->reagent_prep plate_setup Plate Setup (Buffer, this compound, CA enzyme) reagent_prep->plate_setup incubation Incubate for 15 min at RT plate_setup->incubation reaction_init Initiate Reaction (Add p-NPA) incubation->reaction_init measurement Measure Absorbance at 405 nm (Kinetic) reaction_init->measurement data_analysis Data Analysis (Calculate IC₅₀) measurement->data_analysis end End data_analysis->end

Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.

In Vivo Diuretic Activity Study in a Rat Model

This protocol outlines a method to evaluate the diuretic efficacy of this compound in a rodent model.[3][8][9]

Principle: The diuretic activity is assessed by measuring the volume of urine excreted and the concentration of electrolytes (Na⁺, K⁺, Cl⁻) in the urine of rats after oral administration of this compound.

Materials:

  • Male Wistar rats (150-200 g)

  • This compound

  • Furosemide (positive control)

  • Normal saline (0.9% NaCl)

  • Metabolic cages for urine collection

  • Flame photometer or ion-selective electrodes for electrolyte analysis

Procedure:

  • Animal Acclimatization and Preparation:

    • Acclimatize the rats to the metabolic cages for at least 3 days before the experiment.

    • Fast the animals for 18 hours prior to the experiment, with free access to water.

  • Experimental Groups:

    • Divide the rats into at least three groups (n=6 per group):

      • Control Group: Receives normal saline.

      • Positive Control Group: Receives Furosemide (e.g., 10 mg/kg).

      • Test Group: Receives this compound (dose to be determined).

  • Dosing and Urine Collection:

    • Administer the respective treatments orally.

    • Place the rats back into the metabolic cages.

    • Collect urine at specified time intervals (e.g., 2, 4, 6, 8, and 24 hours).

  • Analysis:

    • Measure the total volume of urine for each rat at each time point.

    • Determine the concentrations of Na⁺, K⁺, and Cl⁻ in the collected urine samples.

    • Calculate the total excretion of each electrolyte.

  • Data Analysis:

    • Compare the urine volume and electrolyte excretion between the this compound-treated group, the control group, and the furosemide-treated group using appropriate statistical methods.

start Start acclimatization Acclimatize Rats to Metabolic Cages start->acclimatization fasting Fast Rats for 18 hours acclimatization->fasting grouping Divide Rats into Control and Test Groups fasting->grouping dosing Oral Administration of this compound/Controls grouping->dosing urine_collection Collect Urine at Time Intervals dosing->urine_collection analysis Measure Urine Volume and Electrolytes urine_collection->analysis data_analysis Statistical Analysis of Results analysis->data_analysis end End data_analysis->end

Caption: Workflow for the in vivo diuretic activity study.

Synthesis of this compound

While specific, detailed synthesis protocols for this compound are not extensively published in peer-reviewed literature, a general approach can be inferred from patents related to carbamate synthesis.[10][11][12] A plausible synthetic route would involve the reaction of 4-aminobenzenesulfonamide with 2-chloroethyl chloroformate, followed by hydrolysis to yield the 2-hydroxyethyl carbamate.

Note: This proposed synthesis is illustrative and would require optimization and validation in a laboratory setting.

Pharmacokinetics and Metabolism

The pharmacokinetic and metabolic profile of this compound has not been extensively characterized in publicly available literature.[13][14][15] To fully understand its therapeutic potential, studies to determine its absorption, distribution, metabolism, and excretion (ADME) are essential. Key parameters to investigate would include its bioavailability, plasma protein binding, half-life, and major metabolic pathways.

Conclusion and Future Directions

This compound is a carbonic anhydrase inhibitor with demonstrated diuretic properties. This guide has provided a comprehensive overview of its chemical identity and a framework for its experimental characterization. Significant research opportunities exist to further elucidate its pharmacological profile. Key areas for future investigation include:

  • Determination of IC₅₀ values against a panel of carbonic anhydrase isoforms to understand its selectivity and potential for targeting specific isoforms involved in various pathologies.[4][5]

  • Comprehensive pharmacokinetic and metabolic studies to establish its ADME profile and inform potential dosing regimens.[16][17]

  • In-depth in vivo studies to explore its efficacy in various models of edema and hypertension.

The detailed protocols provided herein offer a robust starting point for researchers to undertake these critical investigations and unlock the full therapeutic potential of this compound.

References

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  • Scribd. Ex - Diuretics On Rats. Available from: [Link]

  • Supuran CT. Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors. J Exp Clin Cancer Res. 2020;39(1):289.
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  • Supuran CT. Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? Bioorg Med Chem. 2002;10(7):2223-6.
  • Supuran CT, et al. Carbonic anhydrase inhibitors: synthesis of sulfonamides incorporating 2,4,6-trisubstituted-pyridinium-ethylcarboxamido moieties possessing membrane-impermeability and in vivo selectivity for the membrane-bound (CA IV) versus the cytosolic (CA I and CA II) isozymes. J Enzyme Inhib. 2000;15(4):381-401.
  • Supuran CT, et al. Carbonic anhydrase inhibitors: inhibition of isozymes I, II and IV by sulfamide and sulfamic acid derivatives. Bioorg Med Chem. 1998;6(5):597-606.
  • Google Patents. Preparation of carbamates.
  • Nocentini A, et al. Antiproliferative effects of sulphonamide carbonic anhydrase inhibitors C18, SLC-0111 and acetazolamide on bladder, glioblastoma and pancreatic cancer cell lines. Sci Rep. 2021;11(1):23820.
  • Google Patents. Preparation of carbamates.
  • Google Patents. METHOD FOR PRODUCING CARBAMATE.
  • Gieling RG, et al. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. PLoS One. 2018;13(12):e0207417.
  • Google Patents. (12) United States Patent. Available from: [Link]

  • Belay A, et al. In Vivo Diuretic Activity of Hydromethanolic Extract and Solvent Fractions of the Root Bark of Clerodendrum myricoides Hochst. (Lamiaceae).
  • Belay A, et al. In Vivo Diuretic Activity of Hydromethanolic Extract and Solvent Fractions of the Root Bark of Clerodendrum myricoides Hochst. (Lamiaceae).
  • Vian H, et al.
  • Lahlou S, et al. Diuretic activity of the aqueous extracts of Carum carvi and Tanacetum vulgare in normal rats. J Ethnopharmacol. 2007;110(3):458-63.
  • Kisor DF, et al. Clinical pharmacokinetics of cisatracurium besilate. Clin Pharmacokinet. 1999;36(1):27-40.
  • Arrúa W, et al. Diuretic activity of ethanolic extract and fraction enriched in saponins from Solanum sisymbriifolium Lam. root in rats. Eur Rev Med Pharmacol Sci. 2024;28(21):7435-7443.
  • Vree TB, et al. Pharmacokinetics, metabolism, and renal excretion of sulfadimidine and its N4-acetyl and hydroxy metabolites in humans. Ther Drug Monit. 1986;8(4):434-9.
  • Kovarik JM, et al. Overview of sotrastaurin clinical pharmacokinetics. Ther Drug Monit. 2011;33(4):429-32.
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The Architecture of Intelligent Drug Delivery: A Technical Guide to Sulfide-Linked Polycarboxylates

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with an in-depth technical exploration of sulfide-linked polycarboxylates. Moving beyond a mere recitation of protocols, we will delve into the causality behind experimental choices, offering a field-proven perspective on the design, synthesis, and application of these intelligent biomaterials. Our focus is on the self-validating systems that underpin robust and reproducible research in advanced drug delivery.

Introduction: The Rationale for Sulfide Linkages in Polycarboxylate Platforms

Polycarboxylates, such as poly(acrylic acid) and its derivatives, have long been investigated as biomaterials due to their hydrophilicity, biocompatibility, and mucoadhesive properties. However, the introduction of sulfide linkages into these polymer backbones has unlocked a new realm of possibilities for creating sophisticated drug delivery vehicles. These linkages, particularly disulfide bonds, are redox-responsive, meaning they can be selectively cleaved in specific biological environments. This property is the cornerstone of their utility in targeted drug release, as the intracellular environment is significantly more reducing than the extracellular space due to a high concentration of glutathione (GSH).[1][2][3]

This guide will focus on the synthesis of these materials, primarily through the elegant and efficient thiol-ene "click" chemistry, and their application in creating stimuli-responsive hydrogels for controlled therapeutic delivery.

Core Synthesis Strategies: Thiol-Ene "Click" Chemistry

The thiol-ene reaction has emerged as a powerful tool for the synthesis of sulfide-linked polycarboxylates due to its high efficiency, rapid reaction rates under mild, aqueous conditions, and orthogonal reactivity.[4][5][6][7][8] This "click" chemistry approach allows for the precise and predictable formation of thioether linkages, providing excellent control over the polymer architecture.

There are two primary mechanisms for the thiol-ene reaction in this context:

  • Michael Addition: This base- or nucleophile-catalyzed reaction involves the addition of a thiol to an electron-deficient alkene, such as a maleimide or vinyl sulfone. It proceeds readily at physiological pH and temperature, making it ideal for in situ hydrogel formation.[4][6][8]

  • Radical-Mediated Thiol-Ene Reaction: This mechanism is initiated by light and a photoinitiator, offering exceptional temporal and spatial control over the polymerization process.[4][6][8]

The choice between these two pathways is dictated by the specific application and the desired properties of the final material.

Experimental Protocol: Synthesis of Thiolated Poly(acrylic acid) (PAA-SH)

This protocol outlines a common method for introducing thiol groups onto a polycarboxylate backbone, a critical first step in creating sulfide-linked networks.

Materials:

  • Poly(acrylic acid) (PAA, e.g., 450 kDa)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Cysteamine hydrochloride

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Sodium chloride (NaCl)

  • Dialysis tubing (appropriate MWCO)

Procedure:

  • PAA Hydration and Activation:

    • Dissolve 200 mg of PAA in 20 mL of distilled water.

    • Adjust the pH to 5.4 using 5 M NaOH.

    • Add 150 mM EDC dropwise to activate the carboxylic acid groups.

    • Incubate for 15 minutes at room temperature with stirring.

  • Thiolation:

    • Add 200 mg of cysteamine hydrochloride to the activated PAA solution.

    • Readjust the pH to 5.4 with 5 M NaOH.

    • Allow the reaction to proceed for 3-4 hours at room temperature with continuous stirring.

  • Purification:

    • Transfer the reaction mixture to a dialysis bag.

    • Dialyze against the following solutions sequentially:

      • 0.2 mM HCl (twice)

      • 0.2 mM HCl with 1% NaCl (twice)

      • 0.2 mM HCl (twice)

    • Lyophilize the purified solution to obtain PAA-SH as a white solid.

Characterization:

  • The degree of thiol substitution can be quantified using Ellman's reagent (DTNB), which reacts with free thiols to produce a colored product that can be measured spectrophotometrically.[9]

Designing Redox-Responsive Hydrogels for Controlled Release

The true power of sulfide-linked polycarboxylates is realized in the formation of hydrogels. These three-dimensional polymer networks can encapsulate therapeutic agents and release them in response to a specific stimulus. By crosslinking thiolated polycarboxylates with disulfide-containing linkers, we can create hydrogels that are stable in the bloodstream but degrade in the reducing environment of the cell, releasing their payload.[10][11]

Hydrogel Formation and Drug Encapsulation Workflow

G cluster_0 Preparation of Precursors cluster_1 Hydrogel Formation and Encapsulation cluster_2 Controlled Release P1 Thiolated Polycarboxylate (e.g., PAA-SH) M1 Mix Precursors and Drug in Aqueous Buffer P1->M1 P2 Disulfide-containing Crosslinker (e.g., PEG-dithiol) P2->M1 P3 Therapeutic Agent (Drug) P3->M1 M2 Initiate Crosslinking (e.g., pH adjustment, photoinitiation) M1->M2 M3 In situ Hydrogel Formation with Entrapped Drug M2->M3 R1 Hydrogel exposed to reducing environment (e.g., intracellular glutathione) M3->R1 R2 Cleavage of Disulfide Crosslinks R1->R2 R3 Hydrogel Degradation and Drug Release R2->R3

Caption: Workflow for hydrogel formation and drug release.

Quantitative Analysis of Drug Release

The release of a therapeutic agent from a sulfide-linked polycarboxylate hydrogel is a complex process governed by both diffusion and polymer degradation. Mathematical models are essential for understanding and predicting these release kinetics.

ModelEquationDescription
Zero-Order Qt = Q0 + K0tDrug release is constant over time, independent of concentration.
First-Order logQt = logQ0 + K1t/2.303The release rate is proportional to the amount of drug remaining in the matrix.
Higuchi Qt = KHt1/2Describes drug release from a matrix based on Fickian diffusion.
Korsmeyer-Peppas Mt/ M∞ = KtnA more comprehensive model that describes drug release from a polymeric system, where 'n' is the release exponent indicative of the release mechanism.

Qt is the amount of drug released at time t, Q0 is the initial amount of drug, and K represents the release rate constant for each model. Mt/ M∞ is the fraction of drug released at time t.

Advanced Applications and Future Perspectives

The versatility of sulfide-linked polycarboxylates extends beyond simple drug encapsulation. Current research is exploring their use in:

  • Co-delivery of multiple therapeutic agents: The tunable nature of these hydrogels allows for the simultaneous delivery of different drugs with distinct release profiles.

  • Tissue engineering: These materials can serve as scaffolds that mimic the extracellular matrix, promoting cell growth and tissue regeneration.[12]

  • Theranostics: By incorporating imaging agents, these systems can be used for both diagnosis and therapy.

The continued development of novel thiol-ene chemistries and a deeper understanding of the interactions between these materials and biological systems will undoubtedly lead to the next generation of intelligent and highly effective drug delivery platforms.

References

  • Kharkar, P. M., Rehmann, M. S., Skeens, K. M., Maverakis, E., & Kloxin, A. M. (2016). Thiol–ene click hydrogels for therapeutic delivery. ACS Biomaterials Science & Engineering, 2(2), 165-183. [Link]

  • Kharkar, P. M., Kloxin, A. M., & Kiick, K. L. (2013). Dually degradable click hydrogels for controlled degradation and protein release. Journal of Materials Chemistry B, 1(42), 5709-5718. [Link]

  • Kharkar, P. M., Rehmann, M., & Kloxin, A. M. (2016). Thiol–ene click hydrogels for therapeutic delivery. eScholarship, University of California. [Link]

  • Kharkar, P. M., Rehmann, M. S., Skeens, K. M., Maverakis, E., & Kloxin, A. M. (2016). Thiol-ene Click Hydrogels for Therapeutic Delivery. ResearchGate. [Link]

  • Kharkar, P. M., Rehmann, M., & Kloxin, A. M. (2016). Thiol–ene click hydrogels for therapeutic delivery. Semantic Scholar. [Link]

  • Choh, S. Y., Cross, D., & Wang, C. (2011). Facile synthesis and characterization of disulfide-cross-linked hyaluronic acid hydrogels for protein delivery and cell encapsulation. Biomacromolecules, 12(4), 1126–1136. [Link]

  • Choh, S. Y., Cross, D., & Wang, C. (2011). Facile Synthesis and Characterization of Disulfide-Cross-Linked Hyaluronic Acid Hydrogels for Protein Delivery and Cell Encapsulation. ResearchGate. [Link]

  • Baldwin, A. D., & Kiick, K. L. (2013). Redox-responsive resilin-like hydrogels for tissue engineering and drug delivery applications. Macromolecular bioscience, 13(10), 1336–1345. [Link]

  • Pérez-Madrigal, M. M., et al. (2020). Granular Disulfide-Crosslinked Hyaluronic Hydrogels: A Systematic Study of Reaction Conditions on Thiol Substitution and Injectability Parameters. Polymers, 12(11), 2577. [Link]

  • Indermun, S., et al. (2020). Patterns of drug release as a function of drug loading from amorphous solid dispersions: A comparison of five different polymers. International Journal of Pharmaceutics, 588, 119739. [Link]

  • Gonzalez-Valdivia, A. M., et al. (2024). Synthesis and Characterization of Thiolated Nanoparticles Based on Poly (Acrylic Acid) and Algal Cell Wall Biopolymers for the Delivery of the Receptor Binding Domain from SARS-CoV-2. Pharmaceutics, 16(7), 939. [Link]

  • Saha, S., & Gupta, S. (2018). pH Triggered Recovery and Reuse of Thiolated Poly(Acryl Acid) Functionalized Gold Nanoparticles with Applications in Colloidal Catalysis. ResearchGate. [Link]

  • Indermun, S., et al. (2020). Patterns of drug release as a function of drug loading from amorphous solid dispersions: A comparison of five different polymers. PubMed, 588, 119739. [Link]

  • Mollazadeh, S., Mackiewicz, M., & Yazdimamaghani, M. (2021). Recent advances in the redox-responsive drug delivery nanoplatforms: A chemical structure and physical property perspective. Materials Science and Engineering: C, 118, 111536. [Link]

  • Das, P., et al. (2013). Poly(allyl Methacrylate) Functionalized Hydroxyapatite Nanocrystals via the Combination of Surface-Initiated RAFT Polymerization and Thiol-Ene Protocol: A Potential Anticancer Drug Nanocarrier. PubMed, 34(5), 1494-1502. [Link]

  • Hossain, S., et al. (2017). Redox-responsive polymer prodrug/AgNPs hybrid nanoparticles for drug delivery. ResearchGate. [Link]

  • Al-Ahmady, Z. S., & Kostarelos, K. (2022). Redox-Responsive Drug Delivery Systems: A Chemical Perspective. PubMed, 12(18), 3183. [Link]

  • Al-Ahmady, Z. S., & Kostarelos, K. (2022). Redox-Responsive Drug Delivery Systems: A Chemical Perspective. PMC, 9(5), e00898-22. [Link]

  • Popa, M., & Dinu, M. V. (2021). Hydrogels Based Drug Delivery Synthesis, Characterization and Administration. PMC, 10(1), 10. [Link]

  • da Silva, A. C. Q., et al. (2022). Redox-Responsive Polymersomes as Smart Doxorubicin Delivery Systems. MDPI, 14(16), 3394. [Link]

  • Wang, Y., et al. (2016). Drug loading and release kinetics in polymeric micelles: Comparing dynamic versus unimolecular sugar-based micelles for controlled release. Semantic Scholar. [Link]

  • Ghaffari, M., et al. (2024). Comprehensive Review of Hydrogel Synthesis, Characterization, and Emerging Applications. ResearchGate. [Link]

  • D'Avanzo, N., et al. (2022). Drug Carriers: A Review on the Most Used Mathematical Models for Drug Release. iris.unina.it. [Link]

  • Agüeros, M., et al. (2022). Comparative statistical analysis of the release kinetics models for nanoprecipitated drug delivery systems based on poly(lactic-co-glycolic acid). PLoS ONE, 17(1), e0262493. [Link]

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An In-Depth Technical Guide to the Solubility of Sulocarbilate for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Sulocarbilate, with the IUPAC name 2-hydroxyethyl N-(4-sulfamoylphenyl)carbamate, is a sulfanilamide derivative.[1] Its chemical structure is characterized by a sulfonamide group, which is known to impart specific physicochemical properties, including pH-dependent solubility. As a carbonic anhydrase inhibitor with potential diuretic activity, understanding its solubility profile is paramount for the formulation of effective and bioavailable drug products. This guide provides a comprehensive overview of the theoretical and practical aspects of this compound solubility, offering a robust framework for researchers and formulation scientists. Due to the limited availability of direct experimental solubility data for this compound, this guide will leverage predicted physicochemical properties and draw upon established data for structurally similar sulfonamides to provide a scientifically grounded estimation of its solubility behavior.

This compound: Chemical Identity

PropertyValue
IUPAC Name 2-hydroxyethyl N-(4-sulfamoylphenyl)carbamate
Molecular Formula C₉H₁₂N₂O₅S
Molecular Weight 260.27 g/mol [1]
CAS Number 121-64-2[1]

Theoretical Framework for Solubility

The solubility of a drug substance is a critical determinant of its absorption and, consequently, its therapeutic efficacy. For ionizable compounds like this compound, solubility is not a single value but rather a function of the pH of the surrounding medium.

The Role of pKa and the Henderson-Hasselbalch Equation

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a weakly acidic compound like a sulfonamide, the pKa represents the pH at which the compound exists in equal proportions of its ionized and non-ionized forms. The Henderson-Hasselbalch equation provides the mathematical relationship between pH, pKa, and the ratio of the ionized to the non-ionized species.[2][3]

For a weak acid (HA), the equation is:

pH = pKa + log ([A⁻] / [HA])

Where:

  • [A⁻] is the concentration of the ionized form (conjugate base)

  • [HA] is the concentration of the non-ionized form (the free acid)

The total aqueous solubility (ST) of an ionizable compound is the sum of the intrinsic solubility of the non-ionized form (S₀) and the concentration of the ionized form. The relationship between total solubility, intrinsic solubility, and pH can be described by the following equation for a weak acid:

ST = S₀ * (1 + 10(pH - pKa))

This equation illustrates that as the pH of the solution increases above the pKa, the concentration of the more soluble ionized form increases, leading to a significant enhancement in the total solubility of the compound.

Lipophilicity (logP) and its Influence

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity or hydrophobicity. It influences the intrinsic solubility (S₀) of the non-ionized form in aqueous media. Generally, a higher logP value corresponds to lower intrinsic aqueous solubility. The General Solubility Equation (GSE) developed by Yalkowsky and others demonstrates the inverse relationship between logP and aqueous solubility.[1][4][5][6]

Predicted Physicochemical Properties of this compound

To build a theoretical solubility profile for this compound, its pKa and logP values were predicted using computational models. These predictions are based on the compound's chemical structure and are benchmarked against large databases of experimentally determined values. Reputable software for these predictions include ACD/Labs Percepta and ChemAxon's Marvin.[7][8][9][10][11][12][13][14][15][16]

Based on the structure of this compound, which contains an acidic sulfonamide proton, the following are the predicted physicochemical properties:

ParameterPredicted ValueSignificance for Solubility
Acidic pKa ~9.5 - 10.5Indicates that this compound is a weak acid. Its solubility will be significantly higher in alkaline conditions (pH > 10) compared to acidic and neutral pH.
logP ~0.5 - 1.5Suggests moderate lipophilicity. This points to a relatively low intrinsic aqueous solubility of the non-ionized form.

Expected Solubility Profile of this compound

Drawing upon the predicted physicochemical properties and the known behavior of structurally similar sulfonamides, we can construct a comprehensive expected solubility profile for this compound.

Aqueous Solubility and the Effect of pH

Given its predicted acidic pKa of around 9.5-10.5, the aqueous solubility of this compound is expected to be highly dependent on pH.

  • In acidic to neutral pH (pH 1-8): this compound will exist predominantly in its non-ionized, less soluble form. The solubility in this range will be low and roughly equal to its intrinsic solubility (S₀).

  • In alkaline pH (pH > 9): As the pH increases above the pKa, the sulfonamide group will deprotonate, forming a more soluble anionic species. This will lead to a logarithmic increase in the total aqueous solubility.

The following diagram illustrates the expected relationship between pH and the solubility of this compound.

G Figure 1: Predicted pH-Solubility Profile of this compound cluster_0 point1 point2 point1->point2 point3 point2->point3 point4 point3->point4 point5 point4->point5 point6 point5->point6 x_axis pH y_axis Log(Solubility) origin origin origin->x_axis origin->y_axis pKa_point pKa increasing_sol Increasing Solubility start start

Caption: Predicted relationship between pH and the logarithm of this compound's aqueous solubility.

Solubility in Organic and Mixed Solvents

The solubility of this compound in organic solvents will be governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): this compound, with its polar functional groups (hydroxyl, carbamate, sulfonamide), is expected to have moderate solubility in polar protic solvents like ethanol and methanol. For instance, the solubility of sulfadiazine in ethanol is approximately 0.3 mg/mL, while sulfamethoxazole is sparingly soluble in ethanol.[17][18][19] We can anticipate a similar range for this compound. The use of co-solvents like ethanol in water can significantly increase the solubility of sulfonamides.[20][21][22][23]

  • Polar Aprotic Solvents (e.g., Acetone, DMSO, DMF): this compound is expected to exhibit good solubility in polar aprotic solvents. Sulfamethoxazole is freely soluble in acetone, and both sulfadiazine and sulfamethoxazole are highly soluble in DMSO and DMF.[17][18][24]

  • Non-polar Solvents (e.g., Hexane, Toluene): Due to its polar nature, this compound is expected to have very low solubility in non-polar solvents.

Summary of Expected Solubility

SolventPolarityExpected Solubility of this compoundRationale based on Analogs
Water (pH < 8) Very HighVery LowPredominantly non-ionized form with low intrinsic solubility.
Water (pH > 10) Very HighHighFormation of the highly soluble anionic form.
Ethanol HighSparingly Soluble to SolubleStructurally similar sulfonamides exhibit this range of solubility.[17][18]
Methanol HighSolubleSimilar polarity to ethanol.
Acetone Medium-HighFreely SolubleSulfamethoxazole is freely soluble in acetone.[18]
DMSO, DMF HighVery SolubleSulfadiazine and sulfamethoxazole are highly soluble in these solvents.[17][24]
Hexane Very LowInsoluble"Like dissolves like" principle; mismatch in polarity.

Experimental Determination of this compound Solubility

For definitive data, experimental determination of this compound's solubility is essential. The following section outlines a standard protocol for this purpose.

Shake-Flask Method for Equilibrium Solubility

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

Protocol:

  • Preparation of Solvent Systems: Prepare a series of aqueous buffers with varying pH values (e.g., pH 1.2, 2.0, 4.5, 6.8, 7.4, 9.0, 10.0, 12.0). Prepare the desired organic solvents (e.g., water, ethanol, methanol, acetone).

  • Addition of Excess Solute: Add an excess amount of this compound to a known volume of each solvent system in separate, sealed containers. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Agitate the containers at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-72 hours).

  • Phase Separation: Allow the suspensions to settle. Separate the saturated solution from the excess solid by centrifugation and/or filtration through a non-adsorptive filter (e.g., 0.22 µm PVDF).

  • Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Plot the measured solubility as a function of pH for the aqueous buffers.

The following diagram illustrates the workflow for the shake-flask solubility determination.

G Figure 2: Experimental Workflow for Shake-Flask Solubility Determination cluster_0 A Prepare Solvent Systems (Buffers of varying pH, Organic Solvents) B Add Excess this compound to each Solvent A->B C Equilibrate at Constant Temperature (e.g., 24-72 hours with agitation) B->C D Separate Saturated Solution (Centrifugation/Filtration) C->D E Quantify this compound Concentration (e.g., HPLC-UV) D->E F Analyze and Plot Data (Solubility vs. pH) E->F

Sources

Methodological & Application

Application Note & Protocol: Laboratory Synthesis of Sulocarbilate

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This document provides a comprehensive, research-grade protocol for the synthesis of Sulocarbilate, a sulfonated derivative of salicylic acid. While "this compound" is not a widely documented compound, this guide presents a robust and chemically sound methodology based on the well-established electrophilic aromatic sulfonation of salicylic acid. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development. It emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and methods for product validation to ensure scientific integrity and reproducibility.

Introduction and Scientific Rationale

This compound, systematically known as 5-(sulfomethyl)salicylic acid or 2-hydroxy-5-(sulfomethyl)benzoic acid, is a functionalized derivative of salicylic acid. Salicylic acid and its derivatives are a cornerstone of pharmacology, most notably as non-steroidal anti-inflammatory drugs (NSAIDs).[1] The introduction of a sulfonic acid group (–SO₃H) onto the aromatic ring can dramatically alter the parent molecule's physicochemical properties, such as solubility, acidity, and biological activity.

The synthesis detailed herein proceeds via the electrophilic aromatic substitution (EAS) reaction, a fundamental process in organic chemistry. In this specific case, salicylic acid is treated with a potent sulfonating agent. The hydroxyl (–OH) and carboxylic acid (–COOH) groups on the salicylic acid ring are ortho-, para-directing activators. The bulky carboxylic acid group sterically hinders the C3 and C5 positions, while the hydroxyl group strongly activates the ring, primarily at the C5 position (para to the hydroxyl group), leading to regioselective sulfonation. Understanding this principle is critical for predicting the major product and minimizing side reactions.[2][3]

This protocol will utilize concentrated sulfuric acid as the sulfonating agent, a common and effective method for this transformation.[2][4]

Reaction Pathway & Mechanism

The synthesis of this compound from salicylic acid is a classic example of electrophilic aromatic sulfonation. The reaction proceeds through the following key steps:

  • Generation of the Electrophile: In concentrated sulfuric acid, sulfur trioxide (SO₃) is generated in equilibrium, which acts as the potent electrophile.

  • Electrophilic Attack: The electron-rich aromatic ring of salicylic acid attacks the sulfur atom of SO₃. The hydroxyl group strongly activates the para-position (C5), directing the substitution to this site.

  • Sigma Complex Formation: A resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, is formed.

  • Deprotonation: A base (HSO₄⁻) removes a proton from the C5 position, restoring aromaticity and yielding the final sulfonated product.

Caption: Reaction scheme for the synthesis of this compound.

Materials and Equipment

Reagents and Chemicals
ReagentFormulaM.W. ( g/mol )QuantityMoles (approx.)Supplier/GradeNotes
Salicylic AcidC₇H₆O₃138.125.00 g0.036ACS Reagent, ≥99%Ensure it is dry.
Sulfuric AcidH₂SO₄98.0825 mL0.46ACS Reagent, 95-98%Corrosive! Handle with extreme care.
Sodium ChlorideNaCl58.44As needed-Laboratory GradeFor saturated brine solution.
Deionized WaterH₂O18.02~500 mL--Used for work-up and washing.
IceH₂O18.02~200 g--For cooling and precipitation.
Equipment
  • 100 mL Round-Bottom Flask (RBF)

  • Magnetic Stirrer Hotplate

  • Magnetic Stir Bar

  • Air Condenser (or reflux condenser with no water flow)

  • Thermometer and Thermometer Adapter

  • Glass Funnel and Beaker (250 mL)

  • Büchner Funnel and Filter Flask Assembly

  • Vacuum Source

  • Glass Stirring Rod

  • pH Paper or pH Meter

  • Standard laboratory glassware (graduated cylinders, beakers)

  • Personal Protective Equipment (PPE): Safety goggles, face shield, acid-resistant gloves, lab coat.

Detailed Experimental Protocol

This protocol is based on established procedures for the sulfonation of salicylic acid.[3][5]

Reaction Setup & Sulfonation
  • Preparation: Place 5.00 g of dry salicylic acid into a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: In a fume hood, carefully and slowly add 25 mL of concentrated sulfuric acid to the RBF. The addition will generate some heat; swirl the flask gently during this process.

  • Assembly: Fit the flask with an air condenser to prevent pressure buildup while minimizing the entry of atmospheric moisture.

  • Heating: Place the flask in a water bath on a magnetic stirrer hotplate. Insert a thermometer into the reaction mixture.

  • Reaction: Begin stirring and heat the mixture to 100-110°C. Maintain this temperature for approximately 30-45 minutes. The solid salicylic acid should dissolve, and the solution may darken slightly. Overheating can lead to charring and decomposition.[5]

Experimental_Workflow A 1. Add Salicylic Acid (5g) to RBF B 2. Slowly add conc. H₂SO₄ (25 mL) in fume hood A->B C 3. Assemble air condenser and place in water bath B->C D 4. Heat to 100-110°C with stirring for 30-45 min C->D E 5. Cool reaction to room temp, then in ice bath D->E G 7. Slowly pour reaction mixture onto ice/brine with stirring E->G Slowly Pour F 6. Prepare beaker with 150g ice and 50 mL saturated brine F->G H 8. Collect precipitate via vacuum filtration G->H I 9. Wash crystals with cold brine, then dry thoroughly H->I J 10. Characterize product (MP, IR, NMR) and determine yield I->J

Caption: Step-by-step workflow for this compound synthesis.

Work-up and Product Isolation
  • Cooling: After the heating period, remove the flask from the water bath and allow it to cool to room temperature. Then, place the flask in an ice-water bath for an additional 15-20 minutes. The mixture may become viscous.

  • Precipitation: In a separate 250 mL beaker, prepare a mixture of approximately 150 g of crushed ice and 50 mL of saturated sodium chloride (brine) solution.

  • Quenching: CAUTION: Exothermic reaction. In the fume hood, very slowly and carefully pour the cooled reaction mixture into the ice/brine solution while stirring vigorously with a glass rod. The product will precipitate as a white solid. The use of brine reduces the solubility of the product, maximizing recovery.[3]

  • Crystallization: Allow the beaker to stand in the ice bath for at least 30 minutes to ensure complete precipitation of the product.

  • Filtration: Collect the white crystalline product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals on the filter paper with two small portions (15-20 mL each) of ice-cold saturated brine solution to remove residual sulfuric acid.

  • Drying: Press the crystals dry on the funnel and then transfer them to a watch glass to air dry completely. For optimal dryness, use a desiccator under vacuum.

Purification and Characterization

The crude product is often of sufficient purity for many applications. If further purification is needed, recrystallization from a minimal amount of hot water can be performed.

  • Yield: Calculate the percentage yield based on the starting amount of salicylic acid. A typical yield for this procedure is in the range of 80-90%.[3]

  • Melting Point: Determine the melting point of the dried product. The dihydrate of 5-sulfosalicylic acid melts at approximately 109-112°C.[3]

  • Spectroscopy: Confirm the structure using standard analytical techniques:

    • FT-IR: Look for characteristic peaks for O-H (broad), C=O, aromatic C=C, and S=O stretches.

    • ¹H NMR: In a suitable deuterated solvent (e.g., D₂O or DMSO-d₆), the aromatic protons should show a distinct splitting pattern consistent with a 1,2,4-trisubstituted benzene ring.

Safety and Waste Disposal

  • Concentrated Sulfuric Acid: This reagent is extremely corrosive and will cause severe burns upon contact. It is also a strong dehydrating agent. Always wear appropriate PPE, including a face shield, acid-resistant gloves, and a lab coat. All manipulations must be performed in a certified chemical fume hood.

  • Exothermic Reactions: The dilution of sulfuric acid (during work-up) is highly exothermic. Always add acid to water/ice slowly, never the other way around.

  • Waste Disposal: The acidic filtrate should be neutralized carefully with a base (e.g., sodium bicarbonate or sodium carbonate) before disposal according to institutional guidelines.

Troubleshooting

IssuePossible CauseRecommended Solution
Reaction mixture turns black (charring) Overheating (>120°C).Maintain strict temperature control using a water or oil bath. Discard the charred run and restart.[5]
Low product yield Incomplete reaction; Product lost during work-up.Ensure reaction time and temperature are adequate. Use ice-cold brine for precipitation and washing to minimize product solubility.
Product is oily or sticky Impurities or incomplete drying.Ensure the product is washed thoroughly on the filter. Recrystallize if necessary. Dry the product completely under vacuum.

References

  • Molbase. (n.d.). Synthesis of 2-Hydroxy-5-[2-[4-[(2-pyridinylamino)sulfonyl]phenyl]-ethenyl]benzoic acid. Retrieved from [Link]

  • Edelmann, F. T. (2021). Sulfonation of salicylic acid? [Online forum post]. ResearchGate. Retrieved from [Link]

  • Hexavalent. (2013). 5-Sulfosalicylic acid, 2-hydroxy-5-sulfobenzoic acid. ResearchGate. Retrieved from [Link]

  • Sciencemadness.org. (2019). How to synthesise Sulfosalicylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). DE3533788C1 - Process for the preparation of sulphosalicylic acid.
  • Zhang, Y., et al. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. RSC Medicinal Chemistry. Retrieved from [Link]

  • Feilden, A. D. (1994). Alkylation of Salicylic Acids. Durham University. Retrieved from [Link]

  • Okada, Y., et al. (2009). Synthesis and properties of polycarboxylate-type green surfactants with S- or N-linkages. Journal of Oleo Science. Retrieved from [Link]

  • Campbell, C., et al. (1998). Inhibition of phenolsulphotransferase by salicylic acid: a possible mechanism by which aspirin may reduce carcinogenesis. Gut. Retrieved from [Link]

Sources

Application Note: Quantitative Determination of the Calcium Sequestration Capacity of Sulocarbilate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This application note provides a detailed guide for researchers to quantitatively measure the calcium sequestration capacity of the novel investigational compound, Sulocarbilate. We present three robust, field-proven methodologies: Ion-Selective Electrode (ISE) Potentiometry, UV-Vis Spectrophotometry using a competitive chromophoric indicator, and Isothermal Titration Calorimetry (ITC). The protocols are designed to deliver not only the total binding capacity but also critical thermodynamic parameters such as binding affinity (Kd) and stoichiometry (n), providing a comprehensive profile of the this compound-calcium interaction.

PART 1: Foundational Concepts & Pre-experimental Considerations
1.1 The Principle of Calcium Sequestration

Calcium sequestration, or chelation, is an equilibrium process where a ligand (the sequestering agent, this compound) binds to a metal ion (Ca²⁺). The strength of this interaction is defined by the equilibrium constant. The overall process can be represented as:

Free Ca²⁺ + this compound ⇌ [Ca²⁺-Sulocarbilate Complex]

The goal of the following protocols is to quantify the extent and affinity of this reaction.

G cluster_0 Principle of Sequestration Ca Free Ca²⁺ Ion Complex [Ca²⁺-Sulocarbilate] Complex (Sequestered) Ca->Complex Binding Sulo This compound (Sequestering Agent) Sulo->Complex Complex->Ca Dissociation

Caption: The equilibrium dynamics of calcium sequestration by this compound.

1.2 Pre-analytical Characterization of this compound

Before commencing sequestration assays, it is imperative to establish the fundamental physicochemical properties of this compound. This preliminary work ensures data integrity and reproducibility.

  • Purity Assessment: The purity of the this compound sample should be determined using methods like HPLC or LC-MS. Impurities may interfere with the assay or contribute to calcium binding, leading to erroneous results.

  • Solubility Determination: Establish the solubility of this compound in the intended aqueous buffers. Insoluble compound will not be available for binding, making accurate concentration calculations impossible.

  • Solution Stability: The stability of this compound in the prepared stock solutions and final assay buffers must be verified under the planned experimental conditions (temperature, pH, light exposure).[3][4] Stability can be assessed by re-analyzing the solution concentration at various time points.[5] For many compounds, storage at 4°C or -20°C is recommended to maintain stability over time.[5]

PART 2: Methodologies for Quantifying Calcium Sequestration

We describe three methods with complementary strengths. The choice of method will depend on the required throughput, desired parameters (e.g., thermodynamics), and available instrumentation.

Method A: Ion-Selective Electrode (ISE) Potentiometry

This potentiometric method directly measures the activity of free (unbound) Ca²⁺ ions in solution.[6] As this compound is added, it sequesters Ca²⁺, causing a decrease in the free Ca²⁺ concentration, which is registered as a change in millivolts (mV) by the electrode.[7] This method is highly accurate and is not affected by solution color or turbidity.[8]

Caption: Workflow for determining calcium sequestration using an Ion-Selective Electrode.

  • Reagent Preparation:

    • Calcium Standard (0.1 M): Prepare a stock solution of 0.1 M CaCl₂ in deionized water. From this, create a series of standards (e.g., 10⁻² M, 10⁻³ M, 10⁻⁴ M) for electrode calibration.[9]

    • Ionic Strength Adjuster (ISA): Use a commercial ISA or prepare a suitable solution (e.g., 1 M KCl) to ensure a constant ionic background in all standards and samples.[9] Add ISA to all solutions at a consistent ratio (e.g., 2 mL per 100 mL).[7]

    • This compound Titrant: Prepare a concentrated stock solution of this compound in the same buffer/ISA mixture. The concentration should be at least 10-20 times that of the initial calcium solution.

  • Electrode Calibration:

    • Soak the Ca²⁺ ISE in a mid-range standard (e.g., 10⁻³ M) for at least 30 minutes before use.[8]

    • Connect the ISE to a mV/ion meter.

    • Measure the potential (mV) of each calcium standard, starting from the most dilute. Rinse and blot-dry the electrode between readings.

    • Plot the mV readings against the logarithm of the calcium concentration. The electrode is functioning correctly if the slope is 26 ± 2 mV per decade change in concentration at ~25°C.[7]

  • Measurement:

    • Place a known volume (e.g., 50 mL) of a standard CaCl₂ solution (e.g., 1 mM) into a beaker with a magnetic stirrer.

    • Immerse the calibrated ISE and a reference electrode and allow the reading to stabilize to get the initial free [Ca²⁺].

    • Add a small, precise aliquot of the this compound titrant (e.g., 100 µL).

    • Allow the solution to equilibrate and record the stable mV reading.

    • Continue adding aliquots of this compound until the mV reading shows minimal change, indicating saturation.

  • Data Analysis:

    • Convert each mV reading back to free [Ca²⁺] using the calibration curve.

    • Calculate the concentration of bound calcium: [Ca_bound] = [Ca_total_initial] - [Ca_free]

    • Calculate the moles of this compound added at each step.

    • The sequestration capacity can be expressed as mg of Ca²⁺ bound per gram of this compound at saturation. The stoichiometry (moles of Ca²⁺ per mole of this compound) can be determined from the equivalence point of the titration curve.

Method B: UV-Vis Spectrophotometry with o-Cresolphthalein Complexone (OCPC)

Caption: Workflow for Isothermal Titration Calorimetry (ITC) analysis.

  • Sample Preparation (Critical Step):

    • Buffer Matching: Both the this compound solution and the CaCl₂ titrant must be prepared in the exact same, exhaustively degassed buffer. [12]Even minor pH or buffer concentration differences will generate large heats of dilution, masking the true binding signal. [12]A common buffer choice is HEPES or Tris, ensuring they do not interact with calcium.

    • This compound Solution (in Cell): Prepare this compound at a concentration that is appropriate for the expected Kd. A typical starting concentration is 5-50 µM. [12] * Calcium Solution (in Syringe): Prepare the CaCl₂ solution at a concentration 10-20 times higher than the this compound solution (e.g., 50-500 µM). [12] * Concentration Accuracy: Precisely determine the concentrations of both solutions. Errors in concentration directly impact the calculated stoichiometry and affinity. [12]

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C). [13] * Set the stirring speed (e.g., 750 rpm).

    • Define the injection parameters (e.g., 19 injections of 2 µL each, with a 150-second spacing).

  • Experiment Execution:

    • Load the this compound solution into the sample cell and the CaCl₂ solution into the titration syringe.

    • Perform an initial injection (often discarded in analysis) to account for diffusion across the syringe tip.

    • Initiate the automated titration run. The instrument will inject the CaCl₂ into the this compound and measure the resulting heat changes.

  • Control Experiment:

    • To determine the heat of dilution, perform a control titration by injecting the CaCl₂ solution into the buffer alone (with no this compound). This data will be subtracted from the main experimental data. [13]

  • Data Analysis:

    • The raw data appears as a series of peaks, with the area of each peak corresponding to the heat change for that injection.

    • Integrate the area under each peak.

    • Subtract the heat of dilution from the control experiment.

    • Plot the heat change per mole of injectant (kcal/mol) versus the molar ratio of [Ca²⁺]/[this compound].

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) using the analysis software. This will yield the key parameters:

      • Kd (Dissociation Constant): A measure of binding affinity. Lower Kd means stronger binding.

      • n (Stoichiometry): The molar ratio of Ca²⁺ to this compound in the complex.

      • ΔH (Enthalpy): The heat released or absorbed upon binding.

PART 3: Data Interpretation & Method Summary

The three methods provide different but complementary views of this compound's interaction with calcium.

Parameter ISE Potentiometry OCPC Spectrophotometry Isothermal Titration Calorimetry (ITC)
Primary Output Free [Ca²⁺] (from mV)Absorbance ChangeHeat Change (µcal/sec)
Key Findings Sequestration Capacity, Stoichiometry (n)Relative Sequestration (IC₅₀), CapacityBinding Affinity (Kd), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)
Throughput Low to MediumHigh (96/384-well plate compatible)Low
Sample Needs ModerateLowHigh (requires precise concentrations)
Pros Direct measurement of free ions, accurate, unaffected by sample color. [8]Rapid, inexpensive, high-throughput screening. [14]Provides a complete thermodynamic profile, label-free, direct binding measurement. [15][16]
Cons Slower, lower throughput, electrode maintenance required.Indirect measurement, potential for compound interference with the dye.Low throughput, sensitive to buffer mismatch, higher equipment cost. [12]

A low Kd value from ITC indicates high-affinity binding. The stoichiometry value 'n' reveals how many calcium ions bind to one molecule of this compound. The sequestration capacity calculated from ISE or OCPC methods provides a practical measure of how much calcium can be bound by a given mass of the compound.

Conclusion

This application note details three robust methods for the quantitative assessment of the calcium sequestration capacity of this compound. Direct potentiometric measurement with a Calcium Ion-Selective Electrode provides accurate determination of binding capacity and stoichiometry. A competitive UV-Vis Spectrophotometric assay offers a high-throughput alternative suitable for initial screening. For an exhaustive biophysical characterization, Isothermal Titration Calorimetry stands as the gold standard, delivering a complete thermodynamic signature of the binding interaction. By selecting the appropriate method and adhering to the detailed protocols herein, researchers can generate high-quality, reproducible data essential for advancing drug development and toxicological programs.

References
  • Profacgen. (n.d.). Calcium Assay Kit (OCPC Colorimetric Method) (MBMQC-K021S). Retrieved from [Link]

  • Cheng, K. T. (2012). Theoretical Modeling of the o-Cresolphthalein Complexone Assay for Bone Calcium Resorption. eScholarship, University of California. Retrieved from [Link]

  • Scribd. (n.d.). Determination of Ca Sequestration Value. Retrieved from [Link]

  • Wikipedia. (2023). Isothermal titration calorimetry. Retrieved from [Link]

  • Wu, Z., et al. (2018). Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry. Methods in Molecular Biology. Retrieved from [Link]

  • OMEGA. (n.d.). Calcium Ion Selective Electrodes ISE-8740. Retrieved from [Link]

  • BMG LABTECH. (2020). Calcium assays: at the centre of biology. Retrieved from [Link]

  • Center for Macromolecular Interactions, Harvard Medical School. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved from [Link]

  • Lin, Y., & Wu, J. (2020). Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro: Methods and Protocols. ResearchGate. Retrieved from [Link]

  • Chovancova, A., et al. (2022). Rapid method for screening of both calcium and magnesium chelation with comparison of 21 known metal chelators. JBIC Journal of Biological Inorganic Chemistry. Retrieved from [Link]

  • Google Patents. (2016). Calcium sequestering composition.
  • Chemistry LibreTexts. (2023). Ion-Selective Electrodes. Retrieved from [Link]

  • Multispan, Inc. (n.d.). MULTISCREEN™ Calcium 1.0 No-Wash Assay Kit Protocol. Retrieved from [Link]

  • Thompson, G. D., et al. (2011). Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity. Journal of Visualized Experiments. Retrieved from [Link]

  • PubChem. (n.d.). Subulatin. Retrieved from [Link]

  • PubChem. (n.d.). Sulforaphane. Retrieved from [Link]

  • Serra, R., et al. (2018). Effects of Sulodexide on Stability of Sclerosing Foams. Phlebology. Retrieved from [Link]

  • Suh, D., et al. (2022). Evaluation of the Physico-Chemical and Biological Stability of SB8 (Aybintio), a Proposed Biosimilar to Bevacizumab, Under Ambient and In-Use Conditions. springermedizin.de. Retrieved from [Link]

  • Groschl, M. (2008). Long-term stability of salivary cortisol. Scandinavial Journal of Clinical and Laboratory Investigation. Retrieved from [Link]

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Navigating Detergent Formulations: The Role and Application of Hydrotropes, with a Focus on Sulphonate Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher: The initial query centered on "Sulocarbilate" in detergent formulations. Our comprehensive search of scientific literature and chemical databases indicates that the primary identification for this compound (CAS No. 121-64-2) is as 2-hydroxyethyl N-(4-sulfamoylphenyl)carbamate, a sulfanilamide derivative with applications as a carbonic anhydrase inhibitor and diuretic[1]. At present, there is a lack of available data supporting its use as a standard ingredient in the detergent industry.

This guide, therefore, pivots to address the likely underlying interest: the application of specialized amphiphilic compounds in enhancing detergent performance. We will focus on a class of molecules that are critical to modern detergent formulations and share some structural similarities with the initial query—aromatic sulphonates. Specifically, we will provide a detailed exploration of sodium xylene sulfonate (SXS) , a quintessential hydrotrope, to serve as a scientifically robust and commercially relevant model. This will equip you with the foundational knowledge and practical protocols applicable to the broader class of hydrotropic agents in detergent science.

Part 1: The Hydrotropic Mechanism in Detergent Chemistry

In the intricate matrix of a liquid detergent, maintaining a homogenous and stable solution is paramount. This is often challenged by the inclusion of high concentrations of surfactants, builders, and other performance-enhancing additives, which can be mutually insoluble. This is where hydrotropes become essential.

A hydrotrope is a compound that enhances the solubility of hydrophobic compounds in aqueous solutions[2]. Unlike typical surfactants, the hydrophobic part of a hydrotrope is generally too small to cause spontaneous self-aggregation into micelles[2]. Instead, hydrotropes are thought to work by disrupting the structure of water, making it a more favorable solvent for non-polar molecules, and by forming loose aggregates with surfactant molecules, thereby preventing phase separation and maintaining clarity.

Sodium xylene sulfonate (SXS) is a widely used hydrotrope in the detergent industry[3][4]. Its amphiphilic nature, with a hydrophilic sulfonate group and a hydrophobic xylene ring, allows it to effectively increase the solubility of other components in the formulation.

Key Functions of Sodium Xylene Sulfonate in Detergent Formulations:
  • Solubilizer and Coupling Agent: SXS bridges the gap between water-soluble and water-insoluble components, preventing the formulation from becoming cloudy or separating into layers[5]. This is crucial for creating concentrated and stable liquid detergents.

  • Viscosity Modifier: The addition of SXS can influence the viscosity of a detergent formulation, which is important for product handling and consumer perception[5].

  • Cloud Point Depressant: For nonionic surfactants, which can become insoluble at higher temperatures (the cloud point), SXS can lower this temperature, ensuring the product remains effective across a wider range of washing conditions[5].

  • Anti-caking Agent: In powdered detergents, SXS can be used as an anti-caking agent during the spray-drying process[5].

cluster_Detergent Detergent Formulation Surfactants Anionic & Nonionic Surfactants Builders Builders (e.g., Citrates, Phosphates) Additives Enzymes, Optical Brighteners, Fragrance Water Water SXS Sodium Xylene Sulfonate (Hydrotrope) SXS->Surfactants Solubilizes SXS->Builders Couples SXS->Additives Stabilizes SXS->Water Enhances Solubility In

Figure 1: Logical relationship of Sodium Xylene Sulfonate within a detergent formulation.

Part 2: Application Notes for Sodium Xylene Sulfonate in Detergent Formulations

The concentration and application of SXS will vary depending on the type of detergent and the desired properties.

Detergent TypeTypical SXS Concentration (% w/w)Primary Functions
Heavy-Duty Liquid Laundry Detergents 2-8%Solubilizer for high concentrations of anionic and nonionic surfactants, viscosity modifier, cloud point depressant.
Light-Duty Liquid Dishwashing Detergents 1-5%Coupling agent for surfactants and foam boosters, enhances formula clarity.
Hard Surface Cleaners (Industrial & Institutional) 3-10%Solubilizer for high levels of builders and surfactants, improves stability in concentrated formulas.
Powdered Detergents 0.5-2%Anti-caking agent.

Part 3: Experimental Protocols for Performance Evaluation

The following protocols are designed to assess the impact of a hydrotrope like sodium xylene sulfonate on the physical and performance characteristics of a liquid detergent formulation.

Protocol 1: Cloud Point Determination of a Nonionic Surfactant System

Objective: To determine the temperature at which a nonionic surfactant solution becomes cloudy, and to evaluate the effect of a hydrotrope on this property. This protocol is based on the principles outlined in ASTM D2024[6][7][8][9][10].

Materials:

  • Nonionic surfactant (e.g., Alcohol Ethoxylate)

  • Sodium Xylene Sulfonate (SXS)

  • Deionized water

  • Test tubes

  • Water bath with temperature control

  • Thermometer (calibrated)

  • Stirring rod

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1% (w/v) solution of the nonionic surfactant in deionized water.

    • Prepare a separate 1% (w/v) solution of the nonionic surfactant containing a specific concentration of SXS (e.g., 2% w/v).

  • Measurement:

    • Place 50 mL of the surfactant solution (without SXS) into a test tube.

    • Place the test tube in the water bath at a temperature below the expected cloud point.

    • Begin heating the water bath slowly (approximately 1°C per minute), while gently stirring the solution in the test tube.

    • The cloud point is the temperature at which the solution first becomes visibly cloudy[6][10]. Record this temperature.

    • Remove the test tube from the hot water bath and allow it to cool, observing the temperature at which the solution becomes clear again. The average of the clouding and clearing temperatures is the final cloud point.

  • Repeat with Hydrotrope:

    • Repeat the measurement procedure with the surfactant solution containing SXS.

  • Analysis:

    • Compare the cloud point of the surfactant solution with and without the addition of SXS. A lower cloud point in the presence of SXS indicates its effectiveness as a cloud point depressant.

A Prepare 1% Nonionic Surfactant Solution B Heat in Water Bath (1°C/min) A->B F Repeat with SXS in Solution A->F C Observe Cloudiness B->C D Record Cloud Point Temperature C->D E Cool and Record Clearing Temperature D->E G Compare Cloud Points E->G F->B

Figure 2: Experimental workflow for Cloud Point Determination.

Protocol 2: Surface Tension Measurement

Objective: To measure the surface tension of a detergent solution to assess its wetting and cleaning potential. This is a fundamental property of surfactants[11][12][13].

Materials:

  • Tensiometer (Du Noüy ring or Wilhelmy plate method)[14]

  • Detergent formulation with and without SXS

  • Deionized water (for calibration)

  • Glass beakers

Procedure:

  • Instrument Calibration:

    • Calibrate the tensiometer according to the manufacturer's instructions, typically using deionized water.

  • Sample Preparation:

    • Prepare solutions of the detergent formulation at various concentrations (e.g., 0.1%, 0.5%, 1.0% w/v) in deionized water.

  • Measurement:

    • Place the detergent solution in a clean glass beaker.

    • Measure the surface tension using the Du Noüy ring or Wilhelmy plate method[14]. Ensure the ring or plate is clean and properly wetted.

    • Record the surface tension in mN/m.

  • Analysis:

    • Plot surface tension as a function of concentration. The concentration at which the surface tension plateaus is the Critical Micelle Concentration (CMC).

    • Compare the surface tension profiles of the formulations with and without SXS. While SXS is not a primary surfactant, its interaction with the main surfactants can influence the overall surface tension.

Protocol 3: Cleaning Performance Evaluation

Objective: To assess the cleaning efficacy of a detergent formulation on standardized stained fabrics.

Materials:

  • Standard stained fabric swatches (e.g., grass, wine, oil)

  • Terg-O-Tometer or a laboratory-scale washing machine

  • Spectrophotometer or colorimeter[15]

  • Detergent formulations (with and without SXS)

  • Control fabric (white)

Procedure:

  • Initial Measurement:

    • Measure the color of the stained fabric swatches and the control white fabric using a spectrophotometer to get baseline Lab* values[15].

  • Washing Cycle:

    • Conduct a washing cycle in the Terg-O-Tometer using a standardized water hardness and temperature.

    • Add a specific dose of the detergent formulation.

    • Include both stained swatches and a clean white swatch to evaluate soil redeposition[16].

  • Rinsing and Drying:

    • Rinse the fabric swatches thoroughly and allow them to air dry in a controlled environment.

  • Final Measurement:

    • Measure the color of the washed stained swatches and the control swatch with the spectrophotometer[15].

  • Analysis:

    • Calculate the stain removal index (SRI) for the stained swatches by comparing the color difference before and after washing.

    • Evaluate the change in whiteness of the control swatch to determine the degree of soil redeposition[16].

    • Compare the performance of the formulations with and without SXS. Improved performance with SXS may indicate better solubilization of the soil and prevention of redeposition.

References

  • ASTM D2024-65(1997)
  • Smolecule.
  • ASTM D2024-09, Standard Test Method for Cloud Point of Nonionic Surfactants, ASTM Intern
  • Ataman Kimya.
  • ASTM D2024-65R97, Standard Test Method for Cloud Point of Nonionic Surfactants, ASTM Intern
  • ASTM D2024, Standard Test Method for Cloud Point of Nonionic Surfactants, ASTM Intern
  • Enaspol a.s.
  • ASTM D2024-17, Standard Test Method for Cloud Point of Nonionic Surfactants, ASTM Intern
  • Ashland.
  • Ultra-Concentrated Liquid Detergent Formula | Detergent Manufacturer Guidance. (2024).
  • TransChemical.
  • How to Create the Perfect Detergent Powder Formula: A Step-by-Step Guide. (2024).
  • Biolin Scientific. (2023). 3 ways to measure surface tension.
  • Biolin Scientific. (2023). How to rank detergent performance in less than an hour.
  • Innospec Performance Chemicals. ELTESOL® SX 33.
  • Happi. (2012).
  • University of British Columbia. (2015).
  • Banu Formulations. (2024). How to Formulate Liquid Detergent With International Standards-?
  • Yeser Chemicals. (2023). Mastering Laundry Detergent Liquid Formulation: A Comprehensive Guide for Industry Insiders.
  • HunterLab.
  • Mérieux NutriSciences. Evaluation of Detergent Performance & Washing Resistance.
  • Google Patents. Method for testing detergent performance. US4529880A.
  • Ebatco. Dynamic Surface Tension of an Aqueous Detergent Solution.
  • Hohenstein. Detergent and cleaning product tests.
  • Droplet Lab. (2024). Surface Tension Measurement: The Definitive Guide (2026).
  • TEGEWA. (2023).
  • Wikipedia. Hydrotrope.
  • Benchchem.
  • ResearchGate. (2002). Functions of Hydrotropes in Solutions.
  • Biointerface Research in Applied Chemistry. (2022). Technical Applications of Hydrotropes: Sustainable and Green Carriers.
  • Tsinghua University. (2014).
  • ResearchGate. (2021).
  • Google Patents. Liquid detergent composition. US3527707A.
  • National Institutes of Health. (2015). Potential application of Bacillus subtilis SPB1 biosurfactants in laundry detergent formulations: Compatibility study with detergent ingredients and washing performance.
  • MDPI. (2023). Effect of Sol–Gel Silica Matrices on the Chemical Properties of Adsorbed/Entrapped Compounds.
  • Google Patents. Detergent compositions. WO2001059048A1.
  • MDPI. (2022).
  • CAS Common Chemistry.

Sources

Application Notes and Protocols for the Quantitative Analysis of Sulocarbilate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Sulocarbilate, with the IUPAC name 2-hydroxyethyl N-(4-sulfamoylphenyl)carbamate, is a sulfanilamide derivative identified as a carbonic anhydrase inhibitor with diuretic properties[1]. Its chemical structure combines a sulfonamide group and a carbamate linkage, necessitating robust and specific analytical methods for its accurate quantification in various matrices, including pharmaceutical formulations and biological samples. This guide provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry. The methodologies are designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind the experimental choices to ensure data integrity and reproducibility.

Chemical Structure and Properties of this compound:

  • IUPAC Name: 2-hydroxyethyl N-(4-sulfamoylphenyl)carbamate

  • CAS Number: 121-64-2[1]

  • Molecular Formula: C₉H₁₂N₂O₅S[1]

  • Molecular Weight: 260.27 g/mol [1]

  • Structure: (A representative image would be placed here)

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a premier technique for the analysis of non-volatile and thermally labile compounds like this compound. The inherent polarity of the molecule makes it well-suited for reversed-phase chromatography.

Scientific Principles

Reversed-phase HPLC separates analytes based on their hydrophobic interactions with a nonpolar stationary phase. A polar mobile phase is used to elute the compounds from the column. By adjusting the composition of the mobile phase, the retention of the analyte can be controlled. For this compound, a C8 or C18 column is appropriate. The aromatic ring and carbamate structure of this compound will exhibit strong UV absorbance, allowing for sensitive detection. Based on structurally similar compounds, a detection wavelength in the range of 254-270 nm is expected to provide good sensitivity[2][3].

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, methanol, and water.

  • Analytical grade phosphoric acid or formic acid.

  • This compound reference standard.

  • Volumetric flasks, pipettes, and syringes with 0.45 µm filters.

2. Preparation of Mobile Phase and Standards:

  • Mobile Phase: A mixture of acetonitrile and a slightly acidic aqueous buffer is recommended to ensure the reproducibility of the retention time and good peak shape. A typical starting point is a mixture of acetonitrile and 0.1% formic acid in water (e.g., 40:60 v/v). The mobile phase should be degassed before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm.

  • Mobile Phase: Acetonitrile : 0.1% Formic Acid in Water (40:60 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 265 nm[3].

4. Sample Preparation:

  • Pharmaceutical Formulations (e.g., Tablets): Weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to a known amount of this compound and transfer it to a volumetric flask. Add a suitable solvent (e.g., methanol or mobile phase), sonicate for 15 minutes to ensure complete dissolution, and dilute to volume. Filter the solution through a 0.45 µm syringe filter before injection.

  • Biological Samples (e.g., Plasma): Protein precipitation is a common method for sample clean-up. To 100 µL of plasma, add 300 µL of cold acetonitrile. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes. Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase. Filter through a 0.45 µm syringe filter before injection.

5. Data Analysis and Quantification:

  • Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value > 0.995 is generally considered acceptable.

  • Quantify the amount of this compound in the sample by interpolating its peak area into the calibration curve.

Method Validation Insights
  • Linearity: The method should be linear over a range that encompasses the expected concentration of this compound in the samples.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters determine the sensitivity of the method. For sulfonamides, typical LOQs are in the low µg/mL to ng/mL range[4][5].

  • Accuracy and Precision: Accuracy is determined by recovery studies on spiked samples, while precision is assessed by the relative standard deviation (RSD) of replicate measurements.

  • Specificity: The method's ability to exclusively measure this compound in the presence of other components should be evaluated by analyzing blank and placebo samples.

Data Summary Table
ParameterTypical Value
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
LOD~0.1 µg/mL
LOQ~0.3 µg/mL
Recovery98 - 102%
Precision (%RSD)< 2%
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Mobile_Phase Mobile Phase (Acetonitrile:Water:Acid) HPLC_System HPLC System (C18 Column, 30°C) Mobile_Phase->HPLC_System Standards Standard Solutions (1-100 µg/mL) Injection Inject 10 µL Standards->Injection Sample_Prep Sample Preparation (Extraction & Filtration) Sample_Prep->Injection Detection UV Detection (265 nm) HPLC_System->Detection Injection->HPLC_System Chromatogram Obtain Chromatogram Detection->Chromatogram Calibration Construct Calibration Curve Chromatogram->Calibration Quantification Quantify this compound Calibration->Quantification GC_Workflow cluster_prep Preparation & Derivatization cluster_analysis Analysis cluster_data Data Processing Sample_Prep Sample/Standard in Vial Dry_Down Evaporate to Dryness Sample_Prep->Dry_Down Add_Reagents Add Pyridine & BSTFA Dry_Down->Add_Reagents Heat Heat at 70°C for 30 min Add_Reagents->Heat Injection Inject 1 µL Heat->Injection GC_System GC-FID System (HP-5ms Column) Chromatogram Obtain Chromatogram GC_System->Chromatogram Injection->GC_System Calibration Construct Calibration Curve Chromatogram->Calibration Quantification Quantify this compound Calibration->Quantification UVVis_Workflow Start Sample/Standard Solution Add_HCl Add HCl, Cool in Ice Bath Start->Add_HCl Add_NaNO2 Add Sodium Nitrite (Diazotization) Add_HCl->Add_NaNO2 Add_Ammonium_Sulfamate Add Ammonium Sulfamate (Quench Excess Nitrite) Add_NaNO2->Add_Ammonium_Sulfamate Add_NED Add NED (Color Development) Add_Ammonium_Sulfamate->Add_NED Dilute Dilute to Volume Add_NED->Dilute Measure_Absorbance Measure Absorbance at ~545 nm Dilute->Measure_Absorbance Quantify Quantify this compound Measure_Absorbance->Quantify

Sources

Application Notes and Protocols for Sulfur-Containing Chelating Agents in Wastewater Treatment

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide for Researchers and Drug Development Professionals on the Application of Dithiocarbamates and Other Sulfur-Based Chelators for the Remediation of Heavy Metal Contamination.

Prepared by: Gemini, Senior Application Scientist

Introduction: The Challenge of Heavy Metal Pollution and the Role of Sulfur-Containing Chelating Agents

Heavy metal contamination in wastewater is a significant environmental and health concern, stemming from various industrial activities such as mining, electroplating, and manufacturing. These metals are persistent, non-biodegradable, and can accumulate in living organisms, leading to severe health issues. Conventional treatment methods like chemical precipitation and ion exchange often have limitations in terms of efficiency, cost, and the generation of secondary pollutants.[1][2]

Sulfur-containing chelating agents have emerged as a highly effective solution for the removal of heavy metals from wastewater.[1][2] These compounds, characterized by the presence of sulfur atoms with high electron density, exhibit a strong affinity for heavy metal ions, forming stable, insoluble complexes that can be easily separated from the aqueous phase.[1] This guide will focus on the application of dithiocarbamates (DTCs), a prominent class of sulfur-containing chelating agents, in wastewater treatment, providing detailed protocols and scientific insights for their effective use.

Mechanism of Action: The Chelation Process

The efficacy of dithiocarbamates in heavy metal remediation lies in their ability to act as powerful chelating agents. The term "chelation" refers to the formation of two or more separate coordinate bonds between a polydentate (multiple bonded) ligand and a single central metal atom. In the case of DTCs, the sulfur atoms act as the electron-pair donors, forming strong covalent bonds with heavy metal ions.

This process can be visualized through the following logical relationship:

Wastewater Wastewater containing Heavy Metal Ions (e.g., Cu²⁺, Pb²⁺, Cd²⁺) Complex Stable, Insoluble Metal-DTC Complex Wastewater->Complex Chelation DTC Dithiocarbamate (DTC) Chelating Agent DTC->Complex Separation Solid-Liquid Separation (e.g., Flocculation, Sedimentation, Filtration) Complex->Separation Clean_Water Treated Water (Low Heavy Metal Concentration) Separation->Clean_Water Sludge Metal-Rich Sludge Separation->Sludge

Caption: Logical workflow of heavy metal removal using dithiocarbamates.

The resulting metal-DTC complexes are typically insoluble in water, facilitating their removal through standard solid-liquid separation techniques such as precipitation, flocculation, and filtration.[2][3] The stability of these complexes is a key factor in their effectiveness, preventing the re-release of heavy metals back into the environment.

Core Applications in Wastewater Treatment

The primary application of dithiocarbamates in wastewater treatment is the removal of a wide range of heavy metals. Due to their high affinity for various metal ions, they are versatile agents for treating complex industrial effluents.

Heavy Metal Ion Typical Industrial Sources Reported Removal Efficiency with DTCs
Copper (Cu²⁺)Electroplating, mining, electronics manufacturing>99%
Lead (Pb²⁺)Battery manufacturing, paints, smelting>99%
Cadmium (Cd²⁺)Batteries, pigments, electroplating>98%
Nickel (Ni²⁺)Electroplating, batteries, stainless steel production>97%
Zinc (Zn²⁺)Galvanizing, die-casting, rubber industry>98%
Mercury (Hg²⁺)Mining, chlor-alkali industry, dental amalgams>99%
Arsenic (As³⁺/As⁵⁺)Semiconductor manufacturing, wood preservativesHigh, often requires pH adjustment

Note: Removal efficiencies can vary depending on the specific wastewater matrix, pH, temperature, and the presence of other interfering substances.

Experimental Protocols

Protocol 1: Synthesis of a Dithiocarbamate-Functionalized Polymer for Heavy Metal Adsorption

This protocol describes the synthesis of a dithiocarbamate-modified polymer, which can be used as a solid-phase adsorbent for heavy metal removal. This approach offers advantages in terms of ease of separation and potential for regeneration.

Materials:

  • Polyethyleneimine (PEI), 50% aqueous solution

  • Carbon disulfide (CS₂)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

  • Magnetic stirrer with heating plate

  • Round-bottom flask

  • Condenser

  • Buchner funnel and filter paper

Procedure:

  • Preparation of the PEI solution: In a round-bottom flask, dissolve 10 g of PEI in 100 mL of deionized water.

  • Alkaline environment: Add 4 g of NaOH to the PEI solution and stir until completely dissolved. The alkaline conditions are necessary for the reaction between the amine groups of PEI and carbon disulfide.[4]

  • Reaction with Carbon Disulfide: While stirring vigorously, slowly add 7.6 g of carbon disulfide to the solution at room temperature. The reaction is exothermic, so the addition should be dropwise to control the temperature.

  • Reaction completion: After the addition of CS₂, continue stirring the mixture at 40°C for 4 hours under a condenser to ensure the reaction goes to completion. The solution will turn from colorless to a yellowish-orange precipitate, indicating the formation of the dithiocarbamate-functionalized polymer.

  • Isolation of the product: Cool the reaction mixture to room temperature and collect the precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid product with ethanol (3 x 50 mL) to remove any unreacted starting materials and impurities.

  • Drying: Dry the final product in a vacuum oven at 60°C for 24 hours. The resulting solid is the dithiocarbamate-functionalized polymer adsorbent.

cluster_synthesis Synthesis of DTC-Functionalized Polymer PEI Dissolve PEI in water NaOH_add Add NaOH PEI->NaOH_add CS2_add Slowly add CS₂ NaOH_add->CS2_add React React at 40°C for 4h CS2_add->React Filter Filter the precipitate React->Filter Wash Wash with ethanol Filter->Wash Dry Dry in vacuum oven Wash->Dry

Caption: Experimental workflow for the synthesis of a DTC-functionalized polymer.

Protocol 2: Jar Testing for Optimal Dithiocarbamate Dosage in Wastewater Treatment

Jar testing is a critical step to determine the optimal dosage of the dithiocarbamate chelating agent for a specific wastewater stream. This ensures effective heavy metal removal while minimizing chemical costs.

Materials:

  • Wastewater sample containing heavy metals

  • Dithiocarbamate solution (e.g., sodium diethyldithiocarbamate) of known concentration (e.g., 1% w/v)

  • Jar testing apparatus with multiple stirrers

  • Beakers (6 x 1 L)

  • pH meter and adjustment solutions (e.g., 0.1 M HCl and 0.1 M NaOH)

  • Syringes or pipettes for dosing

  • Turbidimeter (optional)

  • Analytical instrument for heavy metal analysis (e.g., AAS or ICP-MS)

Procedure:

  • Sample Preparation: Fill six 1 L beakers with the wastewater sample.

  • pH Adjustment: Measure the initial pH of the wastewater. For many DTCs, a pH range of 7-9 is optimal for precipitation. Adjust the pH of each beaker to the desired level using HCl or NaOH.

  • Dosing: While stirring at a rapid mix speed (e.g., 100 rpm), add varying doses of the dithiocarbamate solution to five of the beakers (e.g., 0, 5, 10, 15, 20, 25 mg/L). The beaker with no DTC addition serves as the control.

  • Rapid Mix: Continue rapid mixing for 1-3 minutes to ensure complete dispersion of the chelating agent.

  • Slow Mix (Flocculation): Reduce the stirring speed to a slow mix (e.g., 20-30 rpm) for 15-20 minutes. This allows the newly formed metal-DTC complexes to agglomerate into larger, settleable flocs.

  • Sedimentation: Turn off the stirrers and allow the flocs to settle for 30 minutes.

  • Sample Collection and Analysis: Carefully draw a supernatant sample from the top of each beaker, avoiding any settled sludge.

  • Analysis:

    • Measure the turbidity of each supernatant sample (optional, as a quick indicator of solids removal).

    • Filter the supernatant samples (e.g., through a 0.45 µm filter) and analyze the dissolved heavy metal concentrations using AAS or ICP-MS.

  • Determine Optimal Dose: Plot the residual heavy metal concentration against the dithiocarbamate dosage. The optimal dose is the point at which the heavy metal concentration is reduced to the desired level with the minimum amount of chemical addition.

cluster_jar_test Jar Testing Protocol Sample_Prep Prepare wastewater samples in beakers pH_Adjust Adjust pH Sample_Prep->pH_Adjust Dosing Add varying DTC doses pH_Adjust->Dosing Rapid_Mix Rapid Mix (1-3 min) Dosing->Rapid_Mix Slow_Mix Slow Mix (15-20 min) Rapid_Mix->Slow_Mix Settle Sedimentation (30 min) Slow_Mix->Settle Analyze Analyze supernatant for residual heavy metals Settle->Analyze Optimize Determine Optimal Dose Analyze->Optimize

Caption: Step-by-step workflow for jar testing to determine optimal DTC dosage.

Analytical Methods for Monitoring Treatment Efficacy

Accurate monitoring is essential to validate the performance of the dithiocarbamate treatment process.

Parameter Analytical Method Purpose
Heavy Metal Concentration Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS)To quantify the concentration of dissolved heavy metals in the influent and effluent, determining removal efficiency.
pH pH meterTo ensure the wastewater is within the optimal range for DTC chelation and precipitation.
Turbidity TurbidimeterTo provide a rapid, indirect measure of the effectiveness of solid-liquid separation.
Residual Dithiocarbamate Spectrophotometry (e.g., using the copper sulfate method) or High-Performance Liquid Chromatography (HPLC)To ensure that an excess of the chelating agent is not being discharged, which could have environmental implications.

Safety, Environmental Considerations, and Limitations

While dithiocarbamates are effective, it is crucial to consider their potential environmental and health impacts. Some DTCs and their degradation products can be toxic to aquatic organisms.[4] Therefore, it is imperative to:

  • Optimize Dosage: Avoid overdosing to minimize the concentration of residual DTCs in the treated effluent.

  • Sludge Management: The resulting metal-rich sludge must be handled and disposed of as hazardous waste in accordance with local regulations.

  • Toxicity Assessment: For new or modified DTCs, ecotoxicological studies should be conducted to assess their potential impact on the environment.

Conclusion and Future Outlook

Sulfur-containing chelating agents, particularly dithiocarbamates, offer a robust and efficient technology for the removal of heavy metals from industrial wastewater. Their strong chelating ability leads to high removal efficiencies for a broad range of metals. The protocols provided in this guide offer a framework for the synthesis, application, and monitoring of these compounds in a research and development setting.

Future research in this field is directed towards the development of biodegradable and non-toxic sulfur-containing chelating agents, such as those derived from polyaspartic acid, to enhance the environmental sustainability of the treatment process.[5][6][7][8][9] Additionally, the development of regenerable and reusable DTC-functionalized adsorbents holds promise for more cost-effective and circular wastewater treatment solutions.

References

  • Advanced Oxidation Processes Using Sulfate Radicals for Water and Wastewater Treatment. TSI Journals. [Link]

  • A Review Study on Sulfate-Radical-Based Advanced Oxidation Processes for Domestic/Industrial Wastewater Treatment: Degradation, Efficiency, and Mechanism. National Institutes of Health. [Link]

  • Sulfate Radical-Based Advanced Oxidation Processes for Water and Wastewater Treatment. IntechOpen. [Link]

  • Sulfate Radical-based Advanced Oxidation Processes for Water and Wastewater Disinfection. HKUST Research Portal. [Link]

  • Sulfate Radical Advanced Oxidation Processes: Activation Methods and Application to Industrial Wastewater Treatment. MDPI. [Link]

  • Sulfur Copolymers Used for the Removal of Heavy Metals From Wastewater. ResearchGate. [Link]

  • Preparation and Characterization of Poly(aspartic Acid) Derivatives as Biodegradable Water Treatment Agents. Asian Journal of Chemistry. [Link]

  • Polyaspartic acid. Wikipedia. [Link]

  • The Versatility in the Applications of Dithiocarbamates. National Institutes of Health. [Link]

  • METALSORBTM - Heavy Metal Chelating Agents. FranceEnvironnement. [Link]

  • Synthesis of new extended surfactants containing a carboxylate or sulfate polar group. ResearchGate. [Link]

  • Synthesis of polyaspartic acid-capped 2-aminoethylamino acid as a green water treatment agent and study of its inhibition performance and mechanism for calcium scales. National Institutes of Health. [Link]

  • behavior, persistence & degradation of carbamate and thiocarbamate herbicides in the environment. [Link]

  • The synthesis of polyaspartic acid derivative PASP-Im and investigation of its scale inhibition performance and mechanism in industrial circulating water. RSC Publishing. [Link]

  • (PDF) Removal of Heavy Metal Ions from Water and Wastewaters by Sulfur-Containing Precipitation Agents. ResearchGate. [Link]

  • Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control. MDPI. [Link]

  • Dithiocarbamates as hazardous remediation agent: A critical review on progress in environmental chemistry for inorganic species studies of 20th century. ScienceDirect. [Link]

  • Efficiency of removal of selected heavy metals by sulfur-containing precipitation agents... ResearchGate. [Link]

  • The synthesis of polyaspartic acid derivative PASP-Im and investigation of its scale inhibition performance and mechanism in industrial circulating water. National Institutes of Health. [Link]

Sources

Application Notes & Protocols: A Framework for Assessing Sulocarbilate Efficacy in Airway Inflammation and Mucus Hypersecretion

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Sulocarbilate Investigation

Chronic obstructive pulmonary diseases (COPD), asthma, and cystic fibrosis are characterized by chronic airway inflammation and mucus hypersecretion, leading to airflow obstruction and significant morbidity.[1] A key feature of these conditions is the overproduction of gel-forming mucins, particularly MUC5AC, by goblet cells in the airway epithelium.[1][2] this compound (carbocisteine lysine salt monohydrate) is a mucoactive drug known for its ability to regulate mucus viscosity.[2][3] Its mechanism involves modulating the synthesis of sialomucins and fucomucins, which are crucial for the viscoelastic properties of mucus.[2][3][4] Beyond its mucoregulatory effects, emerging evidence suggests this compound possesses antioxidant and anti-inflammatory properties, potentially by inhibiting the activation of the NF-κB (nuclear factor-kappa B) signaling pathway.[2][5]

The NF-κB pathway is a central regulator of inflammation in the airways.[5][6] Inflammatory stimuli, such as lipopolysaccharide (LPS) from Gram-negative bacteria, activate this pathway in epithelial cells, leading to the transcription of pro-inflammatory genes, including cytokines like Interleukin-6 (IL-6) and Interleukin-8 (IL-8).[7][8][9] These cytokines perpetuate the inflammatory response and contribute to mucus hypersecretion.[2] Given this context, a rigorous, multi-faceted experimental design is essential to fully characterize the therapeutic potential of this compound.

This guide provides a comprehensive framework for researchers to assess the efficacy of this compound using a validated in vitro model of the human airway epithelium. We will detail protocols for establishing a polarized epithelial cell culture, inducing a disease-relevant inflammatory and mucus hypersecretory state, and quantifying the effects of this compound on key molecular and cellular endpoints.

Experimental Design: A Multi-Parametric Approach

To thoroughly evaluate this compound's efficacy, we propose an integrated experimental workflow that assesses its effects on cell viability, mucin production, and inflammatory signaling. The human bronchial epithelial cell line, Calu-3, serves as an excellent model system.[10][11][12] When cultured at an air-liquid interface (ALI), Calu-3 cells differentiate into a polarized monolayer that mimics the native airway epithelium, forming tight junctions and secreting mucus.[11][13]

Logical Workflow for this compound Efficacy Testing

The overall experimental strategy is designed to first establish a non-toxic working concentration of this compound, then to use this concentration to evaluate its efficacy in a model of inflammation-induced mucus hypersecretion.

G cluster_0 Phase 1: Dose-Response & Safety cluster_1 Phase 2: Efficacy in Disease Model cluster_2 Phase 3: Endpoint Analysis A Calu-3 Cell Culture (Submerged) B MTT Cytotoxicity Assay A->B C Determine Non-Toxic Concentration Range B->C F Treat with this compound (Non-Toxic Concentration) C->F Inform Treatment Dose D Establish Polarized Calu-3 Air-Liquid Interface (ALI) Culture E Induce Inflammation & Mucus Hypersecretion (LPS Treatment) D->E E->F G Quantify Mucin Secretion (MUC5AC ELISA) F->G H Analyze Inflammatory Cytokines (IL-6 & IL-8 ELISA) F->H I Assess Mucin-Containing Cells (PAS Staining) F->I J Gene Expression Analysis (qPCR for MUC5AC, IL-6, IL-8) F->J

Figure 1. Overall experimental workflow for assessing this compound efficacy.

Hypothesized Mechanism of Action

We hypothesize that this compound exerts a dual action: directly as a mucoregulator and indirectly as an anti-inflammatory agent by suppressing NF-κB activation. This suppression is expected to reduce the downstream expression of pro-inflammatory cytokines and the primary airway mucin, MUC5AC.

G cluster_0 LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene Pro-inflammatory Gene Transcription Nucleus->Gene Binds DNA Cytokines IL-6, IL-8 Secretion Gene->Cytokines Mucin MUC5AC Upregulation & Secretion Gene->Mucin Sulo This compound Sulo->IKK Inhibits?

Figure 2. Hypothesized inhibition of the NF-κB pathway by this compound.

Detailed Protocols

Protocol 1: Establishment of Polarized Calu-3 Air-Liquid Interface (ALI) Cultures

Principle: This protocol details the culture of Calu-3 cells on semi-permeable Transwell® inserts, allowing them to form a polarized monolayer with distinct apical (air-exposed) and basolateral (medium-exposed) sides, which is critical for mimicking the in vivo airway epithelium.[10][11][13]

Materials:

  • Calu-3 cells (ATCC® HTB-55™)

  • Eagle's Minimum Essential Medium (EMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 0.25% Trypsin-EDTA

  • Transwell® permeable supports (e.g., 12 mm diameter, 0.4 µm pore size)

  • 24-well companion plates

  • Cell culture incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding:

    • Culture Calu-3 cells in T-75 flasks with EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • When cells reach 80-90% confluency, detach them using Trypsin-EDTA.

    • Neutralize trypsin with complete medium, centrifuge the cells, and resuspend in fresh medium.

    • Seed the cells onto the apical side of the Transwell® inserts at a density of 2.5 x 10⁵ cells/cm².

    • Add 1.0 mL of medium to the basolateral compartment of the companion plate.

  • Submerged Culture Phase:

    • Incubate the plates for 7-10 days, changing the medium in both apical and basolateral compartments every 2-3 days.

  • Initiation of ALI:

    • Once a confluent monolayer has formed (verifiable by microscopy), carefully aspirate the medium from the apical compartment.

    • Leave the basolateral compartment with 1.0 mL of fresh medium. This establishes the air-liquid interface.

  • ALI Culture Maintenance:

    • Maintain the ALI culture for an additional 10-14 days to allow for full differentiation.

    • Change the basolateral medium every 2-3 days. The apical surface can be washed gently with warm PBS every 4-5 days to remove accumulated mucus.

Self-Validation & Quality Control:

  • Transepithelial Electrical Resistance (TEER): Monitor the integrity of the tight junctions by measuring TEER every 2-3 days. Differentiated Calu-3 monolayers should exhibit TEER values well above 500 Ω·cm².[11]

Protocol 2: Induction of Inflammation and this compound Treatment

Principle: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent inducer of the NF-κB pathway in airway epithelial cells, leading to an inflammatory response and mucus hypersecretion.[8][9][14][15][16]

Materials:

  • Differentiated Calu-3 ALI cultures (from Protocol 1)

  • Lipopolysaccharide (LPS) from Pseudomonas aeruginosa or E. coli

  • This compound stock solution

  • Basal medium (EMEM without FBS)

Procedure:

  • Pre-treatment:

    • One day before the experiment, replace the basolateral medium with fresh complete medium.

  • This compound Application:

    • Prepare dilutions of this compound in basal medium at 2X the final desired concentrations (determined from prior cytotoxicity assays).

    • Replace the medium in the basolateral compartments of the 'treatment' wells with the this compound dilutions.

    • For 'vehicle control' and 'LPS only' wells, add basal medium without this compound.

    • Incubate for 2 hours.

  • LPS Stimulation:

    • Prepare a solution of LPS in basal medium. A final concentration of 1-10 µg/mL is typically effective.[16]

    • Add a small volume (e.g., 100 µL) of the LPS solution to the apical surface of the 'LPS only' and 'this compound + LPS' wells.

    • Add the same volume of basal medium to the apical surface of the 'vehicle control' wells.

  • Incubation:

    • Incubate the plates for 24 hours at 37°C and 5% CO₂.

  • Sample Collection:

    • After incubation, collect the basolateral medium for cytokine analysis (ELISA).

    • Collect the apical secretions by washing the surface with a small, defined volume of PBS. This wash is used for mucin analysis (ELISA).

    • Lyse the cells directly in the Transwell® insert for RNA extraction (qPCR) or fix them for staining (PAS).

Experimental Groups:

  • Vehicle Control: No LPS, no this compound.

  • LPS Only: LPS stimulation, no this compound.

  • This compound + LPS: LPS stimulation with this compound pre-treatment.

  • This compound Only: No LPS, with this compound treatment (to check for baseline effects).

Protocol 3: Quantification of MUC5AC and Cytokine Secretion by ELISA

Principle: The enzyme-linked immunosorbent assay (ELISA) is a highly sensitive method for quantifying the concentration of specific proteins, such as MUC5AC mucin and the cytokines IL-6 and IL-8, in the collected culture supernatants.[17][18][19][20][21]

Materials:

  • Human MUC5AC ELISA Kit

  • Human IL-6 ELISA Kit

  • Human IL-8 ELISA Kit

  • Apical washes and basolateral media from Protocol 2

  • Microplate reader

Procedure (General Sandwich ELISA Protocol):

  • Preparation: Prepare all reagents, standards, and samples according to the kit manufacturer's instructions.[17][19]

  • Coating/Standard & Sample Addition: Add 100 µL of standards or samples to the appropriate wells of the pre-coated microplate. Incubate for 1-2 hours at 37°C.[17][19]

  • Washing: Aspirate the liquid and wash the wells 3-5 times with the provided wash buffer.

  • Detection: Add 100 µL of the biotin-conjugated detection antibody. Incubate for 1 hour at 37°C.[17][19]

  • Washing: Repeat the wash step.

  • Conjugate Addition: Add 100 µL of HRP-conjugated streptavidin (or equivalent). Incubate for 30 minutes at 37°C.[17][19]

  • Washing: Repeat the wash step.

  • Substrate Development: Add 90 µL of TMB substrate solution. Incubate in the dark for 15-20 minutes at 37°C.[17][19]

  • Stopping Reaction: Add 50 µL of stop solution. The color will change from blue to yellow.

  • Reading: Immediately read the absorbance at 450 nm on a microplate reader.

  • Analysis: Calculate the concentrations of MUC5AC, IL-6, and IL-8 in the samples by interpolating from the standard curve.

Protocol 4: Visualization of Mucins by Periodic Acid-Schiff (PAS) Staining

Principle: PAS staining is a histological technique that detects glycogen and other carbohydrate-rich macromolecules, such as mucins.[22][23][24] The periodic acid oxidizes carbohydrate residues to aldehydes, which then react with the Schiff reagent to produce a vibrant magenta color, allowing for the visualization of mucin-containing goblet cells.[23][25]

Materials:

  • Calu-3 cultures on Transwell® membranes, fixed with 4% paraformaldehyde.

  • 0.5% Periodic Acid Solution

  • Schiff Reagent

  • Mayer's Hematoxylin (for counterstaining nuclei)

  • Microscope

Procedure:

  • Fixation: Fix the cell monolayers on the Transwell® membranes.

  • Oxidation: Immerse the membranes in 0.5% periodic acid solution for 5 minutes.[23][25]

  • Rinsing: Rinse thoroughly in distilled water.

  • Schiff Reaction: Place membranes in Schiff reagent for 15 minutes.[23][25]

  • Washing: Wash in lukewarm running tap water for 5-10 minutes to allow the pink color to develop fully.[23][25]

  • Counterstaining: Counterstain with Mayer's hematoxylin for 1 minute to stain the nuclei blue.[23][25]

  • Washing: Wash again in running tap water.

  • Mounting: Carefully cut the membrane from the insert, mount on a glass slide, dehydrate, and coverslip.

  • Imaging: Visualize under a light microscope. Mucin-producing cells will appear magenta.

Data Presentation and Interpretation

Quantitative data should be presented clearly to allow for robust comparison between experimental groups.

Table 1: Effect of this compound on LPS-Induced MUC5AC Secretion

Treatment GroupMUC5AC Concentration (pg/mL)% Inhibition vs. LPS Only
Vehicle ControlMean ± SDN/A
LPS Only (1 µg/mL)Mean ± SD0%
This compound (X µM) + LPSMean ± SDCalculated %
This compound (Y µM) + LPSMean ± SDCalculated %

Table 2: Effect of this compound on LPS-Induced Pro-Inflammatory Cytokine Secretion

Treatment GroupIL-6 Concentration (pg/mL)IL-8 Concentration (pg/mL)
Vehicle ControlMean ± SDMean ± SD
LPS Only (1 µg/mL)Mean ± SDMean ± SD
This compound (X µM) + LPSMean ± SDMean ± SD
This compound (Y µM) + LPSMean ± SDMean ± SD

Interpretation: A statistically significant reduction in MUC5AC, IL-6, and IL-8 levels in the "this compound + LPS" groups compared to the "LPS Only" group would support the hypothesis that this compound has both mucoregulatory and anti-inflammatory efficacy. The PAS staining will provide qualitative visual confirmation of changes in intracellular mucin stores. Further analysis by qPCR can confirm if these changes in protein secretion are correlated with changes in gene expression.

References

  • MUC5AC ELISA kit. (n.d.). Antibodies-online.com. Retrieved from [Link]

  • Barnes, P. J. (2007). NF-kappaB Signaling in Chronic Inflammatory Airway Disease. PMC. Retrieved from [Link]

  • Marwick, J. A., Caramori, G., Stevenson, C. S., Casolari, P., Jazrawi, E., Barnes, P. J., ... & Kirkham, P. A. (2009). Targeting the NF-κB pathway in asthma and chronic obstructive pulmonary disease. Pulmonary pharmacology & therapeutics, 22(5), 397-401. Retrieved from [Link]

  • Periodic Acid-Schiff Staining Protocol. (n.d.). Creative Bioarray. Retrieved from [Link]

  • ELISA Kit for Mucin 5 Subtype AC (MUC5AC). (n.d.). Cloud-Clone Corp. Retrieved from [Link]

  • Aryal, S. (2022). Periodic Acid-Schiff (PAS) Staining. Microbe Notes. Retrieved from [Link]

  • Human MUC5AC(Mucin 5 Subtype AC) Microsample ELISA Kit. (n.d.). Elk Biotechnology. Retrieved from [Link]

  • Rowe, R. K., & Pekosz, A. (2013). Establishing a Liquid-covered Culture of Polarized Human Airway Epithelial Calu-3 Cells to Study Host Cell Response to Respiratory Pathogens In vitro. Journal of Visualized Experiments. Retrieved from [Link]

  • DeDiego, M. L., Nieto-Torres, J. L., Regla-Nava, J. A., Jimenez-Guardeño, J. M., Fernandez-Delgado, R., Fett, C., ... & Enjuanes, L. (2014). Inhibition of NF-κB-mediated inflammation in severe acute respiratory syndrome coronavirus-infected mice increases survival. Journal of virology, 88(2), 913-924. Retrieved from [Link]

  • Macis, M. R., & Piro, V. (2023). Mucolytic and Antioxidant Properties of Carbocysteine as a Strategy in COVID-19 Therapy. Pharmaceuticals, 16(5), 654. Retrieved from [Link]

  • Poole, P. J., & Black, P. N. (2010). The role for S-carboxymethylcysteine (carbocisteine) in the management of chronic obstructive pulmonary disease. International journal of chronic obstructive pulmonary disease, 5, 253. Retrieved from [Link]

  • Saygideger, Y., & Stamp, A. (2025). Protocol For Differentiating Primary Human Small Airway Epithelial Cells at the Air-liquid Interface. Bio-protocol, 15(12), e4974. Retrieved from [Link]

  • Kletting, S., Hittinger, M., & Schneider-Daum, N. (2020). An Air-liquid Interface Bronchial Epithelial Model for Realistic, Repeated Inhalation Exposure to Airborne Particles for Toxicity Testing. Journal of Visualized Experiments. Retrieved from [Link]

  • Corrales, R., & Macchi, F. (2025). Carbocysteine lysine salt monohydrate (SCMC-LYS) is a selective scavenger of reactive oxygen intermediates (ROIs). ResearchGate. Retrieved from [Link]

  • Zhang, Y., Wang, Y., Zhang, X., & Liu, G. (2017). Periodic acid‑Schiff staining method for function detection of liver cells is affected by 2% horse serum in induction medium. Molecular Medicine Reports, 16(5), 7543-7548. Retrieved from [Link]

  • Benjamin, J. T., & Prince, A. S. (2014). Nuclear Factor-Kappa-B Signaling in Lung Development and Disease: One Pathway, Numerous Functions. Birth Defects Research Part A: Clinical and Molecular Teratology, 100(3), 202-216. Retrieved from [Link]

  • PAS (Periodic Acid Schiff) Staining Protocol. (2024). IHC WORLD. Retrieved from [Link]

  • Khan, M. A., & Khan, Z. A. (2024). Activation of the NF-κB Pathway during Respiratory Viral Infections. ResearchGate. Retrieved from [Link]

  • Establishing a Liquid-covered Culture of Polarized Human Airway Epithelial Calu-3 Cells to Study Host Cell Response to Respiratory Pathogens In vitro. (n.d.). ResearchGate. Retrieved from [Link]

  • Lepleux, M., & d'Angelo, I. (2020). Optimizations of In Vitro Mucus and Cell Culture Models to Better Predict In Vivo Gene Transfer in Pathological Lung Respiratory Airways: Cystic Fibrosis as an Example. Pharmaceutics, 12(11), 1083. Retrieved from [Link]

  • Cazzola, M., Calzetta, L., & Page, C. (2020). A prospective study of the effects of carbocysteine lysine salt on frequency of exacerbations in COPD patients treated with or without inhaled steroids. Pulmonary Pharmacology & Therapeutics, 61, 101899. Retrieved from [Link]

  • Santus, P., & Floridi, A. (2001). Antioxidant activity of carbocysteine lysine salt monohydrate. Panminerva medica, 43(4), 215-220. Retrieved from [Link]

  • Fahy, J. V., & Dickey, B. F. (2010). Airway mucus: from production to secretion. American journal of respiratory and critical care medicine, 182(12), 1460-1464. Retrieved from [Link]

  • Chen, L., Yang, G., & Li, W. (2016). p120 Modulates LPS-Induced NF-κB Activation Partially through RhoA in Bronchial Epithelial Cells. Mediators of inflammation, 2016. Retrieved from [Link]

  • Cell-based mucus models. (n.d.). Rheomuco. Retrieved from [Link]

  • Lee, B., & Peppas, N. A. (2022). Generating an in vitro gut model with physiologically relevant biophysical mucus properties. Bioengineering & Translational Medicine, 7(4), e10363. Retrieved from [Link]

  • Schwartz, D. A., & Mizgerd, J. P. (2004). Respiratory epithelial cells regulate lung inflammation in response to inhaled endotoxin. American Journal of Physiology-Lung Cellular and Molecular Physiology, 287(5), L1075-L1081. Retrieved from [Link]

  • Foster, K. A., & Avery, M. L. (2003). Cultured Human Airway Epithelial Cells (Calu-3): A Model of Human Respiratory Function, Structure, and Inflammatory Responses. Cell biology and toxicology, 19(3), 147-159. Retrieved from [Link]

  • Generating an In Vitro Gut Model with Physiologically Relevant Biophysical Mucus Properties. (2022). National Institutes of Health. Retrieved from [Link]

  • Vlahos, R., & Hamilton, J. A. (2007). LPS-induced lung inflammation is linked to increased epithelial permeability: role of MLCK. European Respiratory Journal, 29(3), 468-478. Retrieved from [Link]

  • Liu, S., & Li, Q. (2018). LPS‑induced proinflammatory cytokine expression in human airway epithelial cells and macrophages via NF‑κB, STAT3 or AP‑1. Molecular medicine reports, 17(4), 5484-5491. Retrieved from [Link]

  • Liu, S., & Li, Q. (2018). (PDF) LPS‑induced proinflammatory cytokine expression in human airway epithelial cells and macrophages via NF‑κB, STAT3 or AP‑1 activation. ResearchGate. Retrieved from [Link]

  • Nagashima, R. (1983). Mechanisms of action of sucralfate. Journal of clinical gastroenterology, 5, 7-12. Retrieved from [Link]

  • Ashcroft, F. M., & Gribble, F. M. (1998). Mechanisms of the glycaemic effects of sulfonylureas. Diabetologia, 41(6), 629-635. Retrieved from [Link]

  • Melander, A., & Bitzén, P. O. (1988). Mechanism of action of sulphonylureas with special reference to the extrapancreatic effect: an overview. Diabetic medicine, 5(7), 613-620. Retrieved from [Link]

  • Marks, J. A., & Alpini, G. (2023). Sucralfate. In StatPearls [Internet]. StatPearls Publishing. Retrieved from [Link]

  • Thiazolidinediones. (2023). In StatPearls [Internet]. StatPearls Publishing. Retrieved from [Link]

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Lignosulfonates as a Dispersant in Industrial Processes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Lignosulfonates

Lignosulfonates are a class of water-soluble anionic polymers derived from lignin, a byproduct of the sulfite pulping process in the paper industry.[1] These complex, naturally occurring polymers are highly valued for their dispersing, binding, and emulsifying properties, making them a versatile and cost-effective choice for a multitude of industrial applications.[2][3] Their eco-friendly profile, stemming from their renewable sourcing and biodegradability, further enhances their appeal as a sustainable alternative to synthetic dispersants.[4][5]

This technical guide provides an in-depth exploration of the mechanisms, applications, and protocols for utilizing lignosulfonates as a primary dispersing agent in various industrial processes. The information presented herein is intended for researchers, scientists, and formulation professionals seeking to leverage the unique properties of lignosulfonates to enhance product performance and process efficiency.

Chemical Structure and Properties

Lignosulfonates are characterized by a complex, randomly branched polyaromatic structure composed of phenylpropane units.[6][7] The key to their functionality lies in the presence of hydrophilic sulfonate (-SO₃⁻) and carboxyl (-COOH) groups attached to the hydrophobic lignin backbone.[8][9] This amphiphilic nature allows them to function as effective surfactants.[8]

The properties of a specific lignosulfonate product can vary depending on the wood source and the specifics of the pulping and modification processes.[2] Key parameters that influence performance include molecular weight, degree of sulfonation, and the type of cation (e.g., sodium, calcium, ammonium).[4]

PropertyTypical Range/ValueSignificance
Appearance Light to dark brown powderColor may be a consideration in certain applications.[4]
Molecular Weight 1,000 - 100,000 DaHigher molecular weights often correlate with better dispersing and thermal stability.[4]
Solubility Highly soluble in water; insoluble in most organic solventsEnables use in aqueous systems.[6]
pH Stability Effective across a wide pH range (typically 2-12)Versatile for various process conditions.[6]
Charge AnionicCrucial for the electrostatic repulsion mechanism of dispersion.[2][9]
Thermal Stability Stable up to approximately 150-200°CSuitable for processes involving elevated temperatures.[2][6]

Mechanism of Action as a Dispersant

The efficacy of lignosulfonates as dispersants stems from a combination of electrostatic repulsion and steric hindrance.[10] When introduced into a suspension, the lignosulfonate molecules adsorb onto the surface of the particles.[4]

  • Electrostatic Repulsion : The hydrophilic sulfonate groups, which carry a negative charge, orient themselves towards the aqueous phase. This imparts a net negative charge to the particles, causing them to repel each other and preventing agglomeration.[2][11]

  • Steric Hindrance : The large, branched structure of the lignosulfonate polymer forms a physical barrier around the particles, further inhibiting them from coming into close contact.[10]

Additionally, lignosulfonates can reduce the surface tension between the solid particles and the liquid medium, which improves the initial wetting of the particles and contributes to a more stable dispersion.[4]

DispersantMechanism cluster_0 Without Lignosulfonate cluster_1 With Lignosulfonate P1 Particle P2 Particle P1->P2 Agglomeration LP1 Particle Lignosulfonate Layer LP2 Particle Lignosulfonate Layer LP1:f1->LP2:f1 Repulsion Workflow_PigmentDispersion cluster_workflow Pigment Dispersion Protocol Start Start Premix Prepare Premix (Water + Lignosulfonate) Start->Premix AddPigment Add Pigment Premix->AddPigment Disperse High-Speed Dispersion AddPigment->Disperse Evaluate Evaluate Dispersion (Hegman Gauge, Viscosity) Disperse->Evaluate End End Evaluate->End

Caption: Workflow for Pigment Dispersion.

Agrochemical Formulations

In agrochemical formulations such as wettable powders (WP), water-dispersible granules (WDG), and suspension concentrates (SC), lignosulfonates act as dispersants and binding agents. [1][12]They ensure that the active ingredient is evenly distributed when mixed with water for spraying. [12] Objective: To prepare a stable suspension concentrate (SC) formulation.

Materials:

  • Active Ingredient (water-insoluble solid)

  • Sodium Lignosulfonate

  • Wetting Agent

  • Antifreeze (e.g., propylene glycol)

  • Thickener (e.g., xanthan gum)

  • Biocide

  • Deionized Water

  • Media Mill

Protocol for Suspension Concentrate Formulation:

  • Aqueous Phase Preparation:

    • In a mixing vessel, combine deionized water, antifreeze, wetting agent, and lignosulfonate dispersant (typically 1-5% of the total formulation weight). [1]Mix until all components are dissolved.

  • Milling:

    • Add the solid active ingredient to the aqueous phase.

    • Process the mixture through a media mill to achieve the desired particle size distribution (typically < 5 microns). [13]3. Thickening and Stabilization:

    • Transfer the milled slurry to a separate tank with a low-shear mixer.

    • Slowly add the thickener to achieve the target viscosity, which prevents settling of the active ingredient.

    • Add the biocide to prevent microbial growth.

  • Quality Control:

    • Measure the particle size distribution to ensure it meets specifications.

    • Conduct stability tests at elevated temperatures to assess long-term shelf life.

    • Evaluate the suspensibility of the formulation when diluted in water. [14]

Concrete and Construction Materials

Lignosulfonates are widely used as water-reducing admixtures (plasticizers) in concrete. [11][15]They disperse cement particles, which reduces the amount of water needed to achieve a desired workability, leading to stronger and more durable concrete. [15][16]They are also used in the production of gypsum board. [17][18] Objective: To evaluate the water-reducing effect of lignosulfonate in a cement paste.

Materials:

  • Portland Cement

  • Lignosulfonate Admixture (liquid or powder)

  • Water

  • Mixer

  • Flow table and cone (per ASTM C230)

Protocol for Concrete Plasticizer Evaluation:

  • Reference Mix:

    • Prepare a reference cement paste with a specific water-to-cement ratio (e.g., 0.5).

    • Mix according to standard procedures (e.g., ASTM C305).

    • Perform a flow table test to determine the initial workability. [19]2. Test Mix:

    • Prepare a test mix with the same cement content as the reference.

    • Add the lignosulfonate admixture to the mixing water. A typical dosage is 0.2% to 0.5% by weight of cement. [16] * Reduce the amount of water by a target percentage (e.g., 10%). [6] * Mix the paste and perform a flow table test.

  • Analysis:

    • Compare the flow of the test mix to the reference mix. If the flow is similar or greater, the lignosulfonate is effectively acting as a water reducer.

    • Further tests can be conducted on hardened concrete cubes to assess the impact on compressive strength.

Relationship_Concrete Ligno Lignosulfonate Dispersion Cement Particle Dispersion Ligno->Dispersion causes Water Reduced Water Demand Dispersion->Water Workability Improved Workability Dispersion->Workability Strength Increased Strength Water->Strength Durability Enhanced Durability Strength->Durability

Caption: Lignosulfonate's Impact on Concrete Properties.

Safety and Handling

Lignosulfonates are generally considered to have low toxicity and are not classified as hazardous materials. However, as with any chemical, proper safety precautions should be observed.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a dust mask when handling powdered lignosulfonates to avoid irritation. [18][20]* Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. [20][21]* Spills: Clean up spills of powdered lignosulfonate to minimize dust generation. Large spills into waterways should be avoided as the biodegradation of large quantities can deplete dissolved oxygen. [18]

Environmental Fate and Toxicology

Lignosulfonates are derived from a renewable resource and are biodegradable. [18]Their environmental impact is considered to be low compared to many synthetic alternatives. Toxicological studies have shown that lignosulfonates are essentially non-toxic to animals. [22]At high concentrations, they can exhibit some toxicity to aquatic organisms, so direct release into surface waters should be prevented. [18]

Analytical Methods for Quantification

Several methods can be used to determine the concentration of lignosulfonates in various matrices.

  • UV-Visible Spectrophotometry: Lignosulfonates have a characteristic UV absorbance peak at around 281 nm, which can be used for quantification in aqueous solutions. [23]This method is rapid but can be subject to interference from other UV-absorbing compounds.

  • Precipitation Methods: Lignosulfonates can be precipitated from solution using cationic surfactants like benzethonium chloride. The amount of precipitate can then be determined gravimetrically. [24]* Chromatographic Techniques: Size-exclusion chromatography (SEC) can be used to determine the molecular weight distribution of lignosulfonates, which is often correlated with their performance as dispersants.

Conclusion

Lignosulfonates are highly effective and versatile dispersants with a wide range of applications in industrial processes. Their unique chemical structure allows them to stabilize suspensions through both electrostatic and steric mechanisms. As a bio-based and biodegradable material, they offer a sustainable and cost-effective alternative to many synthetic dispersants. By following the protocols outlined in this guide and optimizing parameters such as dosage and formulation, researchers and professionals can effectively utilize lignosulfonates to improve product quality and process efficiency.

References

  • Hubbe, M. A., et al. (2020). A Critical Review of the Physicochemical Properties of Lignosulfonates: Chemical Structure and Behavior in Aqueous Solution, at Surfaces and Interfaces. Polymers, 12(11), 2739. Retrieved from [Link]

  • Springer Professional. (n.d.). Utilization of Lignosulfonate as Dispersants or Surfactants. Retrieved from [Link]

  • Google Patents. (n.d.). US20100278890A1 - Use of Lignosulfonates in Suspo-emulsions for Producing Pesticide Compositions.
  • Pesticide Formulations and Delivery Systems. (n.d.). Improved Efficacy of Lignosulfonate Dispersants Through a Novel Combination. Retrieved from [Link]

  • INTERSURFCHEM. (2025, February 22). Sodium Lignosulfonate use as concrete plasticizer. Retrieved from [Link]

  • Kingsun Chemicals. (n.d.). Sodium Lignosulfonate in Concrete. Retrieved from [Link]

  • Gonçalves, C., et al. (2021). Synthesis of Lignosulfonate-Based Dispersants for Application in Concrete Formulations. Polymers, 13(23), 4206. Retrieved from [Link]

  • American Coatings Association. (n.d.). Pigment Dispersion II, Testing. Retrieved from [Link]

  • ResearchGate. (n.d.). Utilization of Lignosulfonate as Dispersants or Surfactants. Retrieved from [Link]

  • LignoStar Lignin Solutions. (n.d.). Lignosulfonates. Retrieved from [Link]

  • Wikipedia. (n.d.). Lignosulfonates. Retrieved from [Link]

  • Encyclopedia MDPI. (n.d.). Lignosulfonates. Retrieved from [Link]

  • OnePetro. (1972, June 1). Quantitative Determination Of Lignosulfonates in Drilling Fluids By Ultraviolet Absorption Analysis. Retrieved from [Link]

  • INTERSURFCHEM. (2025, February 22). Sodium Lignosulfonate use as industrial dispersant. Retrieved from [Link]

  • Santos. (n.d.). Sodium lignosulfonate. Retrieved from [Link]

  • PCI Magazine. (2022, November 8). Pigment Dispersion Procedures. Retrieved from [Link]

  • Neytzell-de Wilde, F. G. (1987). Quantitative analysis of lignosulphonate using benzethonium chloride - preliminary investigations. Water SA, 13(1), 55-58. Retrieved from [Link]

  • PubMed. (2010, February). Analytical methodology for sulfonated lignins. Retrieved from [Link]

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Application Notes & Protocols: Ensuring Accurate Cell Viability Assessment in the Presence of Sulocarbilate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide by Google Gemini

Introduction: The Challenge of Novel Compound Screening

This guide addresses the specific challenges posed by Sulocarbilate . The nomenclature suggests it is a sulfur-containing molecule. Compounds with sulfur moieties, particularly thiols, can possess reducing properties that directly interfere with the redox-based chemistries of many common viability assays.[2][3] This can lead to a false-positive signal (apparent increase in viability) or a false-negative signal (masking of true cytotoxicity), compromising the entire screening cascade.[4] Therefore, a standard protocol is insufficient; a validation-centric approach is mandatory.

This document will empower the researcher to:

  • Understand the mechanisms of assay interference relevant to this compound.

  • Select the most appropriate viability assay to minimize interference.

  • Implement rigorous controls to detect and correct for any unavoidable interference.

  • Execute validated protocols for reliable data generation.

The Core Problem: Mechanisms of Assay Interference

Understanding why an assay might fail is the first step toward preventing failure. For a compound like this compound, two primary interference mechanisms must be considered.

Chemical Interference with Redox-Based Assays

This is the most probable and significant challenge. Many widely-used assays, including those based on tetrazolium salts (MTT, MTS, XTT) and resazurin, are dependent on cellular metabolic activity to reduce a substrate into a colored or fluorescent product.[5][6]

  • Principle of Tetrazolium Assays: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (e.g., MTT) to a purple formazan crystal.[7] The amount of formazan is proportional to the number of metabolically active cells.

  • The Interference: If this compound is a reducing agent, it can directly, abiotically reduce the tetrazolium salt to formazan in the culture well, independent of cellular activity.[4] This leads to a strong false-positive signal, making the compound appear non-toxic or even proliferative.

cluster_0 Standard MTT Assay Pathway cluster_1 Interference Pathway MTT MTT (Yellow, Soluble) Formazan Formazan (Purple, Insoluble) MTT->Formazan Cellular Reduction Cell Viable Cell (Mitochondrial Dehydrogenases) Cell->MTT Uptake MTT2 MTT (Yellow, Soluble) Formazan2 Formazan (Purple, Insoluble) MTT2->Formazan2 Direct Chemical Reduction (False Positive Signal) This compound This compound (Reducing Agent) This compound->MTT2

Figure 1: Mechanism of MTT Assay Interference by a Reducing Compound.

Interference with ATP-Based Luminescent Assays

Assays like Promega's CellTiter-Glo® quantify ATP as an indicator of metabolically active cells.[8][9] A thermostable luciferase enzyme consumes ATP to produce a stable, glow-type luminescent signal.[10] While generally more robust than redox assays, interference is still possible:

  • ATP Metabolism Modulation: this compound could alter cellular metabolism, affecting intracellular ATP pools in a way that is not directly correlated with cell death.[11][12]

  • Luciferase Inhibition/Enhancement: The compound could directly interact with the luciferase enzyme, either inhibiting or enhancing its activity, leading to artificially low or high signals.

Rational Assay Selection and Validation Workflow

Choosing the right assay from the outset saves significant time and resources. The ideal assay should have a detection mechanism that is orthogonal to the compound's suspected chemical properties. We classify common assays into three categories for use with this compound.

Start Start: Assess Viability in presence of this compound Question1 Is the assay based on a Redox reaction? (MTT, MTS, XTT, Resazurin) Start->Question1 Discourage STRONGLY DISCOURAGED High risk of direct chemical interference. Question1->Discourage Yes Recommend RECOMMENDED Lower risk of interference. Question1->Recommend No ATP_Assay ATP-Based Assay (e.g., CellTiter-Glo) Recommend->ATP_Assay NRU_Assay Neutral Red Uptake Assay Recommend->NRU_Assay Validate Perform Mandatory Controls (Especially 'Compound + Reagent' Blank) ATP_Assay->Validate NRU_Assay->Validate Question2 Is direct interference observed in controls? Validate->Question2 Analyze Analyze Data (Correct for background if minor, otherwise select alternate assay) Question2->Analyze Yes Question2->Analyze No

Figure 2: Decision Workflow for Assay Selection and Validation.

Assay Class Principle Recommendation for this compound Rationale & Key References
Tetrazolium-Based (MTT, MTS, XTT)Mitochondrial reductase activity (Redox)Strongly Discouraged High probability of direct chemical reduction by sulfur-containing compounds, leading to false positives.[4][13]
Resazurin-Based (alamarBlue)Cellular reductase activity (Redox)Strongly Discouraged Similar mechanism to tetrazolium assays and equally susceptible to interference from reducing agents.[6]
Luminescent ATP (CellTiter-Glo®)Quantifies ATP via luciferase reactionRecommended with Caution Generally robust "add-mix-measure" format.[9] However, requires a mandatory "no-cell" control to test for direct luciferase inhibition/enhancement.
Lysosomal Integrity (Neutral Red Uptake)Active transport and accumulation of dye in lysosomes of viable cellsHighly Recommended The mechanism is based on membrane integrity and lysosomal pH, which is unlikely to be affected by the compound's redox state.[14][15][16] It is cheap, accurate, and sensitive.[15]
Protease Viability (e.g., CellTiter-Fluor™)Measures a conserved protease marker of viable cellsRecommended with Caution The risk of interference is lower than redox assays, but direct enzyme inhibition is possible. Requires "no-cell" control.

Detailed Protocols and Methodologies

The following protocols are designed to be self-validating. The setup of controls is as critical as the procedure itself.

Mandatory Experimental Controls

For every assay plate, the following controls must be included:

  • Untreated Control (100% Viability): Cells + Vehicle (e.g., DMSO at 0.1%). Defines the baseline for maximum signal.

  • Positive Control (0% Viability): Cells + known cytotoxic agent (e.g., 100 µM Digitonin). Ensures the assay can detect cell death.

  • Vehicle Blank: Culture Medium + Vehicle. Measures background signal from the medium.

  • Compound Interference Blank (CRITICAL): Culture Medium + this compound (at all tested concentrations) + Assay Reagent. This is the most important control. Any signal generated in these wells indicates direct chemical interference with the assay components.

Protocol 1: Neutral Red Uptake (NRU) Assay

This protocol is adapted from established methods.[15][16][17] It measures the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.[15]

Materials:

  • Neutral Red (NR) Stock Solution (e.g., 5 mg/mL in dH₂O, filtered)

  • Cell Culture Medium

  • PBS (Phosphate-Buffered Saline)

  • NR Desorb Solution (e.g., 1% acetic acid, 50% ethanol in dH₂O)

  • 96-well flat-bottom tissue culture plates

  • Plate spectrophotometer (absorbance at 540 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 10,000-50,000 cells/well) in 100 µL of medium. Incubate for 24 hours (or until ~70-80% confluent).

  • Compound Treatment: Prepare serial dilutions of this compound. Remove the culture medium and add 100 µL of medium containing the final concentrations of this compound (and controls) to the appropriate wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • NR Staining:

    • Prepare fresh NR working solution by diluting the stock solution in pre-warmed culture medium to a final concentration of 50 µg/mL.

    • After the treatment period, remove the compound-containing medium.

    • Add 100 µL of the NR working solution to each well.

    • Incubate for 2-3 hours at 37°C, allowing viable cells to take up the dye.[15]

  • Dye Removal and Washing:

    • Carefully aspirate the NR solution.

    • Gently wash the cell monolayer with 150 µL of PBS to remove any unincorporated dye. Aspirate the PBS.

  • Dye Solubilization:

    • Add 150 µL of NR Desorb Solution to each well.

    • Place the plate on a shaker for 10-20 minutes to fully extract the dye from the lysosomes.[17]

  • Data Acquisition: Measure the absorbance (OD) at 540 nm using a plate reader.

Data Analysis:

  • Subtract the average OD of the Vehicle Blank from all other wells.

  • The signal from the "Compound Interference Blank" should be negligible. If it is significant, the assay is invalid.

  • Calculate Percent Viability: (% Viability) = (OD_Treated / OD_Untreated_Control) * 100

Start Seed Cells in 96-well Plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with this compound and Controls Incubate1->Treat Incubate2 Incubate for Exposure Time Treat->Incubate2 AddNR Remove Media, Add Neutral Red Solution Incubate2->AddNR Incubate3 Incubate 2-3h AddNR->Incubate3 Wash Aspirate NR, Wash with PBS Incubate3->Wash Desorb Add Desorb Solution & Shake Wash->Desorb Read Read Absorbance at 540 nm Desorb->Read

Figure 3: Step-by-Step Workflow for the Neutral Red Uptake Assay.

Protocol 2: ATP-Based Luminescent Assay

This protocol is based on the principles of the CellTiter-Glo® 2.0 assay.[8] It involves a single reagent addition to lyse cells, release ATP, and generate a luminescent signal.

Materials:

  • CellTiter-Glo® 2.0 Assay Kit (or equivalent)

  • Opaque-walled 96-well plates suitable for luminescence

  • Plate luminometer

Procedure:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a pre-optimized density in 80 µL of medium. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound. Add 20 µL of 5X concentrated compound solution to the appropriate wells for a final volume of 100 µL. Also add controls. Incubate for the desired exposure time.

  • Reagent Preparation & Equilibration:

    • Prepare the luminescent assay reagent according to the manufacturer's instructions.

    • Allow the assay plate and the reagent to equilibrate to room temperature for ~30 minutes before use.

  • Reagent Addition and Lysis:

    • Add 100 µL of the luminescent reagent directly to each well (for a total volume of 200 µL).

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[18]

  • Data Acquisition: Measure luminescence using a plate reader. Integration time should be set between 0.25-1 second per well.

Data Analysis:

  • Subtract the average luminescence (RLU) of the Vehicle Blank from all other wells.

  • Crucially, examine the "Compound Interference Blank" wells. If the RLU in these wells is significantly different from the Vehicle Blank, it indicates direct interference. The data must be corrected: Corrected RLU = RLU_Treated_Cells - RLU_Compound_Blank.

  • Calculate Percent Viability: (% Viability) = (Corrected RLU_Treated / Corrected RLU_Untreated_Control) * 100

Summary & Best Practices

When assessing the biological activity of a novel compound like this compound, assuming a standard assay will work is a significant risk. Due to its likely nature as a sulfur-containing compound, interference with redox-based assays is highly probable.

Key Takeaways:

  • Avoid Redox Assays: Do not use MTT, MTS, XTT, or resazurin-based assays as a primary screening method for this compound.

  • Prioritize Orthogonal Methods: The Neutral Red Uptake (NRU) assay is the most robust choice, as its mechanism is not based on metabolic reduction.

  • Controls are Non-Negotiable: A "no-cell" compound control is essential to prove that the compound does not directly react with assay reagents. Without this control, the data is uninterpretable.

  • Confirm with a Second Assay: To ensure the highest confidence, cytotoxic "hits" should be confirmed using a second, mechanistically different assay.[5] For instance, if the NRU assay shows toxicity, it could be confirmed with an ATP-based assay (after validating for interference).

References

  • RE-Place. (n.d.). Assaying Cellular Viability Using the Neutral Red Uptake Assay. RE-Place. Available from: [Link]

  • Repetto, G., del Peso, A., & Zurita, J. L. (2008). Neutral red uptake assay for the estimation of cell viability/cytotoxicity. Nature Protocols, 3(7), 1125–1131. Available from: [Link]

  • Kojima, H., et al. (2013). Evaluation of MTT reducers and strongly colored substances in the Short Time Exposure test method for assessing eye irritation potential. Toxicology in Vitro, 27(6), 1995-2003. Available from: [Link]

  • van Tonder, A., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences, 22(23), 12837. Available from: [Link]

  • Aslantürk, Ö. S. (2018). Guidelines for cell viability assays. In Cytotoxicity. IntechOpen. Available from: [Link]

  • NCBI Bookshelf. (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual. Available from: [Link]

  • Oplustil, F., et al. (2015). Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis. Folia Microbiologica, 60(6), 469-475. Available from: [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays. Assay Guidance Manual. Available from: [Link]

  • News-Medical.Net. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay - To determine the number of viable cells in culture. News-Medical.Net. Available from: [Link]

  • ResearchGate. (n.d.). CellTiter-Glo Luminescent Cell Viability Assay: Fast, Sensitive and Flexible. ResearchGate. Available from: [Link]

  • Ohno, T., et al. (1998). Validation Study on Five Cytotoxicity Assays by JSAAE II. Statistical Analysis. Alternatives to Animal Testing and Experimentation, 5(2), 73-86. Available from: [Link]

  • Glickman, J. F., et al. (2009). A High-Content Live-Cell Viability Assay and Its Validation on a Diverse 12K Compound Screen. Journal of Biomolecular Screening, 14(3), 255-266. Available from: [Link]

  • Scebba, F., et al. (2022). A Promising Method for the Determination of Cell Viability: The Membrane Potential Cell Viability Assay. International Journal of Molecular Sciences, 23(19), 11626. Available from: [Link]

  • JoVE. (2019). A Strategy to Identify Compounds that Affect Cell Growth and Survival in Cultured Mammalian Cells at Low-to-Moderate Throughput. Journal of Visualized Experiments. Available from: [Link]

  • Kaja, S. (2019). Standardization of Cell Viability Assays in Primary Cells as a Prerequisite for Novel Bioprocessing Applications. YouTube. Available from: [Link]

  • Frontiers Media S.A. (2022). Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example. Frontiers in Microbiology, 13, 1038521. Available from: [Link]

  • Hughes, B. M., et al. (2001). Detection of sulfur-containing impurities in pharmaceutical samples by high performance liquid chromatography/chemical reaction interface mass spectrometry. Rapid Communications in Mass Spectrometry, 15(8), 602–607. Available from: [Link]

  • Nagashima, R. (1989). Mechanisms of action of sucralfate. Journal of Clinical Gastroenterology, 11 Suppl 1, S11-16. Available from: [Link]

  • Brennan, L., et al. (2002). Investigation of the effects of sulfonylurea exposure on pancreatic beta cell metabolism. The Journal of Endocrinology, 175(1), 121–128. Available from: [Link]

  • MDPI. (2021). Antioxidant Activity of New Sulphur- and Selenium-Containing Analogues of Potassium Phenosan against H2O2-Induced Cytotoxicity in Tumour Cells. Molecules, 26(21), 6483. Available from: [Link]

  • Ashcroft, F. M., & Gribble, F. M. (1998). Mechanisms of the glycaemic effects of sulfonylureas. Diabetologia, 41(5), 439–445. Available from: [Link]

  • Melander, A., et al. (1988). Mechanism of action of sulphonylureas with special reference to the extrapancreatic effect: an overview. Diabetic Medicine, 5(7), 613–620. Available from: [Link]

  • National Institutes of Health. (2021). Recent Advances in Detection, Isolation, and Imaging Techniques for Sulfane Sulfur-Containing Biomolecules. Antioxidants & Redox Signaling, 35(12), 999-1013. Available from: [Link]

  • Baur, J. A., et al. (2006). Role of sulfotransferases in resveratrol metabolism in human adipocytes. The Journal of Nutritional Biochemistry, 17(8), 548–558. Available from: [Link]

  • MDPI. (2023). Effect of Sol–Gel Silica Matrices on the Chemical Properties of Adsorbed/Entrapped Compounds. Gels, 9(11), 868. Available from: [Link]

  • NCBI Bookshelf. (2023). Sucralfate. StatPearls. Available from: [Link]

  • NCBI Bookshelf. (2023). Sulfonylureas. StatPearls. Available from: [Link]

  • UCSF Division of Gastroenterology. (2024). A rheostat of​ inflammatory capacity in obesity-associated ​Metabolic diseases. YouTube. Available from: [Link]

  • Cataldo, V. D., et al. (2020). Inhibition of the mitochondrial citrate carrier, Slc25a1, reverts steatosis, glucose intolerance, and inflammation in preclinical models of NAFLD/NASH. Metabolism, 103, 154021. Available from: [Link]

  • Dirks-Naylor, A. J. (2009). Cellular effects of resveratrol in skeletal muscle. Life Sciences, 84(19-20), 637–640. Available from: [Link]

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The Definitive Guide to the Structural Elucidation of Sulocarbilate: An Integrated NMR and Mass Spectrometry Approach

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Sulocarbilate

This compound, a member of the sulfonamide class of compounds, demands rigorous analytical characterization for its role in pharmaceutical and chemical applications. As with any active pharmaceutical ingredient (API) or key intermediate, a comprehensive understanding of its molecular structure is paramount for ensuring quality, safety, and efficacy. This application note provides a detailed, field-proven guide for the structural elucidation of this compound, leveraging the synergistic power of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will delve into the causality behind experimental choices, offering robust protocols that are self-validating, and grounding our claims in authoritative scientific literature.

Part 1: Unveiling the Molecular Framework with Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for determining the precise arrangement of atoms within a molecule. It provides detailed information about the chemical environment of each nucleus, allowing for the unambiguous assembly of the molecular puzzle.

Theoretical Foundation: The "Why" Behind the Method

NMR spectroscopy relies on the quantum mechanical property of nuclear spin. When placed in a strong magnetic field, atomic nuclei with non-zero spin, such as ¹H and ¹³C, can absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency is highly sensitive to the local electronic environment, which is influenced by neighboring atoms. The resulting spectrum provides a unique fingerprint of the molecule's structure.

For this compound, ¹H NMR will reveal the number of different types of protons, their relative numbers, and how they are connected through covalent bonds. ¹³C NMR will provide complementary information about the carbon skeleton of the molecule.

Experimental Protocol: ¹H and ¹³C NMR of this compound

1. Sample Preparation: The Foundation of a Clean Spectrum

  • Rationale: The choice of solvent is critical to avoid signal overlap with the analyte. Deuterated solvents are used as they are "invisible" in ¹H NMR. The concentration must be sufficient for a good signal-to-noise ratio without causing aggregation.

  • Protocol:

    • Accurately weigh 5-10 mg of high-purity this compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆)). The choice depends on the solubility of this compound.

    • Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup and Data Acquisition: Capturing the Nuclear Signals

  • Rationale: The spectrometer frequency determines the resolution of the spectrum. Standard parameters are often a good starting point, but optimization may be necessary for complex molecules.

  • Protocol:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Acquire a standard ¹H NMR spectrum using a pulse angle of 90° and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum. This technique simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[1]

Data Analysis and Interpretation: Translating Spectra into Structure
  • ¹H NMR Spectrum:

    • Chemical Shift (δ): The position of a signal on the x-axis (in ppm) indicates the chemical environment of the proton. Aromatic protons of sulfonamides typically resonate in the region of 6.5-8.0 ppm.[2] Protons on alkyl chains will appear at lower chemical shifts.

    • Integration: The area under each signal is proportional to the number of protons it represents.

    • Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) is due to the influence of neighboring protons and provides information about connectivity.

  • ¹³C NMR Spectrum:

    • Chemical Shift (δ): The chemical shift of each signal corresponds to a unique carbon atom in the molecule. Aromatic carbons in sulfonamides are typically observed between 110 and 160 ppm.[2]

    • DEPT (Distortionless Enhancement by Polarization Transfer): This experiment can be used to differentiate between CH, CH₂, and CH₃ groups.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound Moieties

Functional Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Aromatic Protons6.5 - 8.0110 - 160
Sulfonamide N-H8.0 - 10.5[2]-
Alkyl Protons0.5 - 4.510 - 60
Workflow for NMR Analysis of this compound

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Weigh Weigh this compound Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Lock Lock & Shim Transfer->Lock Acquire_H Acquire ¹H Spectrum Lock->Acquire_H Acquire_C Acquire ¹³C Spectrum Acquire_H->Acquire_C Process Process Spectra (FT, Phasing) Acquire_C->Process Analyze_H Analyze ¹H Data (δ, Integration, Multiplicity) Process->Analyze_H Analyze_C Analyze ¹³C Data (δ) Process->Analyze_C Structure Propose Structure Analyze_H->Structure Analyze_C->Structure MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prepare_Stock Prepare Stock Solution Dilute Dilute to Working Concentration Prepare_Stock->Dilute Infuse Infuse/Inject Sample Dilute->Infuse Optimize Optimize ESI Source Infuse->Optimize Acquire_Full Acquire Full Scan MS Optimize->Acquire_Full Acquire_MSMS Acquire MS/MS Spectra Acquire_Full->Acquire_MSMS Determine_Mass Determine Molecular Weight Acquire_MSMS->Determine_Mass Analyze_Fragments Analyze Fragmentation Pattern Acquire_MSMS->Analyze_Fragments Confirm_Structure Confirm Structure Determine_Mass->Confirm_Structure Analyze_Fragments->Confirm_Structure

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Sulocarbilate Synthesis Yield

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of Sulocarbilate. As researchers and professionals in drug development and chemical synthesis, achieving optimal reaction yield is paramount for both economic viability and experimental success. This document provides a structured, in-depth guide to troubleshoot and enhance the yield of this compound, a sulfonate ester.

The synthesis of sulfonate esters, while a cornerstone of organic chemistry, is often plagued by challenges such as competing side reactions, purification losses, and suboptimal reaction conditions. This guide is designed to address these specific issues in a direct question-and-answer format, grounded in established chemical principles and supported by authoritative literature. Our goal is to provide not just procedural steps, but the causal reasoning behind them, empowering you to make informed decisions in your laboratory work.

Initial Note on Nomenclature: The term "this compound" is not a standard IUPAC name. Research indicates that this likely refers to a specific type of sulfonate ester, potentially a proprietary or less commonly referenced compound. The principles and troubleshooting steps outlined in this guide are broadly applicable to the synthesis of aryl and alkyl sulfonate esters, which share common mechanistic pathways and challenges.

Troubleshooting & Frequently Asked Questions (FAQs)

Q1: My this compound synthesis has a very low yield. What are the most common initial factors to investigate?

A low yield in a sulfonylation reaction can typically be traced back to a few key areas: the quality of reagents and solvent, the reaction setup, and the basic reaction parameters. Before delving into more complex variables, it is crucial to validate these foundational aspects.

Troubleshooting Workflow for Low Yield

G cluster_details Key Investigation Points Start Low Yield Observed Reagents 1. Verify Reagent & Solvent Quality Start->Reagents Setup 2. Check Reaction Setup & Inertness Reagents->Setup Reagents OK Reagents_Detail Anhydrous Solvents? Purity of Sulfonyl Chloride? Purity of Alcohol/Phenol? Reagents->Reagents_Detail Conditions 3. Review Core Reaction Conditions Setup->Conditions Setup OK Setup_Detail Moisture-free glassware? Effective stirring? Inert atmosphere (N2/Ar)? Setup->Setup_Detail Analysis 4. Analyze Crude Product & Side Products Conditions->Analysis Conditions OK Conditions_Detail Correct Temperature? Appropriate Base? Sufficient Reaction Time? Conditions->Conditions_Detail Optimization Yield Improvement Analysis->Optimization Problem Identified

Caption: Initial troubleshooting workflow for low yield in this compound synthesis.

  • Reagent and Solvent Quality:

    • Moisture: The primary culprit in many sulfonylation reactions is water. Sulfonyl chlorides are highly susceptible to hydrolysis, which consumes the starting material to form the corresponding sulfonic acid, thereby reducing the yield. It is imperative to use anhydrous solvents and ensure starting materials (the alcohol or phenol) are dry.

    • Purity of Starting Materials: Impurities in the alcohol/phenol or the sulfonyl chloride can interfere with the reaction. For instance, an impure sulfonyl chloride might already contain sulfonic acid. It is recommended to use freshly purified reagents.

  • Reaction Atmosphere:

    • To prevent hydrolysis from atmospheric moisture, the reaction should be conducted under an inert atmosphere, such as dry nitrogen or argon. This involves using oven-dried glassware and appropriate techniques like employing a nitrogen manifold.

  • Stoichiometry and Choice of Base:

    • The reaction of an alcohol/phenol with a sulfonyl chloride generates one equivalent of hydrochloric acid (HCl). This acid must be neutralized by a base to drive the reaction to completion. A stoichiometric amount of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, is essential. An insufficient amount of base will leave unneutralized acid, which can lead to side reactions or halt the primary reaction.

Q2: I'm observing significant side-product formation. What are the likely side reactions and how can they be minimized?

The formation of byproducts is a common issue that directly impacts both yield and purity. The nature of the side products can provide valuable clues about what is going wrong in the reaction.

Observation Potential Side Product Cause Mitigation Strategy
Water-soluble acidic impuritySulfonic AcidHydrolysis of the sulfonyl chloride starting material by trace water.Rigorously dry all solvents, reagents, and glassware. Run the reaction under an inert (N2 or Ar) atmosphere.
Formation of a solid precipitate (if using pyridine as base)Pyridinium HydrochlorideThis is the expected salt byproduct from the neutralization of HCl.This is not a detrimental side product, but its formation confirms the reaction is proceeding. It can be removed by filtration or aqueous workup.
Product is unstable, decomposes during workupUnstable Sulfonate EsterThe synthesized sulfonate ester may be inherently unstable under the reaction or workup conditions (e.g., sensitive to strong base or acid).[1][2]Use milder bases (e.g., 2,6-lutidine) to avoid base-catalyzed decomposition. Perform a neutral or slightly acidic aqueous workup. Minimize exposure to high temperatures.
Formation of an alkeneElimination Reaction (E2)If the alcohol is secondary or tertiary, the base can promote elimination instead of substitution, particularly at elevated temperatures.Use a non-nucleophilic, sterically hindered base. Run the reaction at lower temperatures (e.g., 0 °C to room temperature).

Minimizing Side Reactions: A Deeper Look

The key to minimizing side reactions is often found in the careful selection of the base and reaction temperature. While a base is necessary to scavenge the HCl produced, its nucleophilicity and strength can be a double-edged sword.

  • Pyridine vs. Triethylamine (TEA): Pyridine can sometimes act as a nucleophilic catalyst, but it can also be more difficult to remove during workup. TEA is a common and effective non-nucleophilic base.

  • Sterically Hindered Bases: For substrates prone to elimination, a more hindered base like diisopropylethylamine (DIPEA or Hünig's base) can be beneficial. Its steric bulk makes it a poor nucleophile, favoring its role as a proton scavenger.

Q3: How does the choice of catalyst affect the synthesis of sulfonate esters like this compound?

While many sulfonylations proceed well with just a stoichiometric amount of base, certain catalysts can significantly improve the reaction rate and yield, especially with less reactive alcohols.

  • 4-Dimethylaminopyridine (DMAP): DMAP is a highly effective nucleophilic catalyst. It reacts with the sulfonyl chloride to form a highly reactive intermediate, a sulfonylpyridinium salt. This salt is then more readily attacked by the alcohol/phenol. Only a catalytic amount (e.g., 1-10 mol%) is needed in conjunction with a stoichiometric base like TEA.

  • Lewis Acids: In some cases, Lewis acids like Ytterbium(III) trifluoromethanesulfonate have been shown to catalyze the reaction between alcohols and sulfonic acid anhydrides to produce sulfonate esters in high yields.[3]

  • Indium Catalysts: Indium-catalyzed sulfonylation has been reported as an efficient method for preparing sulfonic esters from sulfonyl chlorides and alcohols.[3]

Catalyst Selection Decision Tree

G Start Is the reaction sluggish or low-yielding? Check_Substrate Is the alcohol/phenol sterically hindered or electronically deactivated? Start->Check_Substrate Use_DMAP Use catalytic DMAP (1-10 mol%) with a stoichiometric base (e.g., TEA). Check_Substrate->Use_DMAP Yes Standard A standard base (TEA, Pyridine) should be sufficient. Focus on optimizing other conditions. Check_Substrate->Standard No Alternative Consider alternative methods: - Lewis acid catalysis (e.g., Yb(OTf)3) - Indium catalysts Use_DMAP->Alternative Still low yield

Caption: Decision tree for selecting a catalyst in this compound synthesis.

Q4: What are the best practices for purifying this compound to maximize the final isolated yield?

Purification is a critical step where significant product loss can occur. The stability of sulfonate esters can vary, so the chosen method should be efficient and mild.[1][4]

1. Aqueous Workup:

  • The primary goal of the workup is to remove the salt byproduct (e.g., triethylammonium hydrochloride) and any excess base or unreacted starting materials.

  • A typical workup involves diluting the reaction mixture with an organic solvent (like ethyl acetate or dichloromethane) and washing sequentially with:

    • Dilute Acid (e.g., 1M HCl): To remove any remaining amine base.

    • Water and/or Brine: To remove water-soluble impurities.

    • Drying: The organic layer should be dried thoroughly with an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) before solvent removal.

2. Crystallization:

  • If this compound is a solid, recrystallization is often the most effective method for achieving high purity.

  • Sulfonic acid esters of phenols are generally resistant to hydrolysis and can be crystallized from various solvents, including acetic acid, aqueous acetic acid, or boiling n-butanol.[4]

  • For esters derived from simple alcohols, it's crucial to avoid alcohol exchange by recrystallizing from a non-hydroxylic solvent (like toluene) or the same alcohol used in the synthesis.[4]

3. Column Chromatography:

  • For non-crystalline products or for separating closely related impurities, silica gel chromatography is the standard method.

  • A non-polar to moderately polar solvent system (e.g., hexanes/ethyl acetate) is typically used.

  • Caution: Silica gel is slightly acidic and can sometimes cause decomposition of sensitive compounds. If this is suspected, the silica can be neutralized by pre-treating it with a solvent system containing a small amount of triethylamine.

Experimental Protocols

General Protocol for this compound Synthesis with DMAP Catalysis

This protocol provides a robust starting point for the synthesis of a sulfonate ester.

  • Preparation:

    • Set up a round-bottom flask, equipped with a magnetic stir bar and a nitrogen inlet.

    • Ensure all glassware is thoroughly oven-dried before use.

  • Reagent Addition:

    • Dissolve the alcohol or phenol (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or THF).

    • Add triethylamine (1.2 - 1.5 eq) and a catalytic amount of DMAP (0.05 eq).

    • Cool the mixture to 0 °C in an ice bath.

  • Reaction:

    • Dissolve the sulfonyl chloride (1.1 eq) in a small amount of the anhydrous solvent.

    • Add the sulfonyl chloride solution dropwise to the cooled alcohol solution over 15-30 minutes.

    • Allow the reaction to stir at 0 °C for one hour, then warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup and Purification:

    • Dilute the reaction mixture with the organic solvent.

    • Wash the organic layer sequentially with 1M HCl, water, and saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by recrystallization or silica gel column chromatography.

References

  • General procedures for the purification of Esters. Chempedia - LookChem. [Link]

  • A method for the production of sulfate or sulfonate esters.
  • Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. PubMed. [Link]

  • A Comprehensive Approach to the Synthesis of Sulfate Esters. ResearchGate. [Link]

  • Sulfonate synthesis by sulfonylation (tosylation). Organic Chemistry Portal. [Link]

  • Converting an Alcohol to a Sulfonate Ester. Chemistry LibreTexts. [Link]

  • A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. ACS Publications - Organic Process Research & Development. [Link]

  • Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. ACS Publications - The Journal of Organic Chemistry. [Link]

  • Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. PMC - NIH. [Link]

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Technical Support Center: Synthesis of Polycarboxylate Surfactants

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for polycarboxylate (PCE) surfactant synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these complex comb-like polymers. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your experimental work.

Overview of Polycarboxylate Surfactant Synthesis

Polycarboxylate surfactants, or PCEs, are comb-like copolymers synthesized primarily through free-radical polymerization.[1][2] The typical architecture consists of a backbone, often derived from acrylic or methacrylic acid, which provides anionic anchoring groups, and polyethylene glycol (PEG) side chains that generate steric hindrance.[2][3] This unique structure is key to their function as high-performance dispersants.[3]

The synthesis process, while versatile, is sensitive to numerous parameters that can affect the final product's molecular weight, structure, and performance. This guide addresses the most common issues encountered during these steps.

General Synthesis Workflow

Below is a generalized workflow for the aqueous free-radical polymerization of PCE surfactants.

SynthesisWorkflow cluster_prep 1. Preparation cluster_reaction 2. Polymerization cluster_post 3. Post-Reaction & Analysis MonomerPrep Monomer & Macromonomer Selection & Purification Polymerization Controlled Monomer & Initiator Dosing MonomerPrep->Polymerization Monomers InitiatorPrep Initiator & Chain Transfer Agent (CTA) Solution InitiatorPrep->Polymerization Initiator/CTA ReactorSetup Reactor Setup (Inert Atmosphere, Temp Control) ReactorSetup->Polymerization Neutralization pH Adjustment (Neutralization) Polymerization->Neutralization Crude Polymer Purification Purification (e.g., Dialysis, SEC) Neutralization->Purification Characterization Characterization (GPC, NMR, FTIR) Purification->Characterization

Caption: Generalized workflow for PCE synthesis.

Part 1: Polymerization and Reaction Control

This section addresses common problems related to the core polymerization process, from initiation to achieving desired monomer conversion.

Q1: My polymerization reaction is not initiating, or the conversion rate is very low. What are the likely causes?

A1: Failure to initiate or low conversion is a frequent issue stemming from several factors related to reaction components and conditions.

  • Initiator Issues: The most common cause is the initiator itself.

    • Concentration: An insufficient amount of initiator will generate too few primary radicals to start the polymerization process effectively.[4] Conversely, an excessively high concentration can lead to premature termination by radical combination, which can also reduce the overall yield.[4]

    • Decomposition: Many common initiators, like ammonium persulfate (APS) or potassium persulfate (KPS), are sensitive to temperature and storage conditions.[1] Ensure your initiator is not expired and has been stored correctly. For redox systems (e.g., APS/ascorbic acid), the components must be fresh.[5]

    • Temperature: The reaction temperature must be appropriate for the initiator's half-life. For thermal initiators like persulfates, a typical temperature range is 60-85°C.[6][7] If the temperature is too low, the rate of radical formation will be too slow.

  • Presence of Inhibitors: Monomers are often shipped with inhibitors (e.g., hydroquinone monomethyl ether, MEHQ) to prevent premature polymerization. While small amounts can be overcome by the initiator, higher concentrations will consume free radicals and stall the reaction.

  • Oxygen Contamination: Oxygen is a potent radical scavenger and can inhibit free-radical polymerization. It is crucial to degas the reaction mixture (e.g., by sparging with nitrogen or argon) before and during the reaction to maintain an inert atmosphere.

Q2: The molecular weight of my synthesized PCE is much higher or lower than expected. How can I control it?

A2: Controlling molecular weight (MW) is critical as it directly impacts the surfactant's performance.[8] Both excessively high and low MW can be detrimental.[8]

  • To Decrease Molecular Weight:

    • Increase Initiator Concentration: A higher initiator concentration generates more polymer chains simultaneously, resulting in shorter chains and lower overall MW.[9]

    • Use a Chain Transfer Agent (CTA): This is the most effective method. CTAs like mercaptopropionic acid, mercaptoacetic acid, or sodium methacrylate sulfonate (MAS) interrupt the growth of a polymer chain and initiate a new one, effectively lowering the average MW.[2][4] The amount of CTA is a key parameter to adjust.

    • Increase Reaction Temperature: Higher temperatures increase the rate of both initiation and termination relative to propagation, generally leading to lower MW polymers.

  • To Increase Molecular Weight:

    • Decrease Initiator Concentration: Fewer initiation sites mean each polymer chain grows for a longer period, leading to a higher MW.[4]

    • Lower Reaction Temperature: This favors the propagation step over termination, resulting in longer polymer chains.

    • Reduce or Eliminate CTAs: If a CTA is being used, reducing its concentration will increase the MW.

ParameterEffect on Molecular WeightTypical Range/Value
Initiator Concentration Inverse0.1 - 2.5% by weight of total solution[9]
CTA Concentration InverseVaries widely based on CTA and target MW
Reaction Temperature Inverse60 - 85°C for thermal initiators[6][7]
Monomer Concentration DirectTypically 20-60% solids in aqueous solution

Q3: The final product has a broad molecular weight distribution (high Polydispersity Index, PDI). Why is this happening and how can I narrow it?

A3: A broad PDI indicates a mixture of very long and very short polymer chains, which can lead to inconsistent performance. This often arises from poor control over the polymerization kinetics.

  • Cause: In conventional free-radical polymerization, the reactivity ratios of the monomers play a significant role. For example, acrylic acid (AA) is much more reactive than common polyether macromonomers like isopentenyl polyoxyethylene ether (TPEG).[1][10] This disparity means AA tends to self-polymerize rapidly at the beginning of the reaction, while the TPEG macromonomer incorporates more slowly.[10][11] This leads to compositional drift and a broad PDI.

  • Solution - Controlled Monomer Addition: Instead of adding all monomers at once, a semi-batch process where the more reactive monomer (e.g., acrylic acid) is added dropwise over a period of 1-3 hours is highly effective.[10][12] This maintains a more constant monomer ratio in the reactor, leading to more uniform polymer chains and a narrower PDI.

  • Solution - Advanced Polymerization Techniques: For ultimate control, controlled radical polymerization methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can be used. RAFT allows for the synthesis of PCEs with well-defined structures and very low PDIs (typically 1.2-1.3).[13][14]

PDI_Control cluster_problem Problem cluster_cause Primary Cause cluster_solution Solutions HighPDI High Polydispersity (PDI) Cause Unequal Monomer Reactivity Ratios (e.g., r_AA >> r_TPEG) HighPDI->Cause Solution1 Semi-Batch Process (Dropwise Monomer Addition) Cause->Solution1 Solution2 Controlled Radical Polymerization (e.g., RAFT) Cause->Solution2

Caption: Troubleshooting high polydispersity in PCE synthesis.

Part 2: Product Characteristics and Purification

This section covers issues related to the final polymer's properties and the challenges of isolating a pure product.

Q4: My final PCE product is yellow or discolored. What causes this and can it be fixed?

A4: Discoloration is usually a sign of side reactions or impurities.

  • Causes:

    • High Reaction Temperature: Temperatures exceeding the recommended range (e.g., > 90°C) can cause thermal degradation of the monomers or the resulting polymer, leading to colored byproducts.

    • Monomer Impurities: The quality of the raw materials is crucial. Impurities in the acrylic acid or polyether macromonomer can cause discoloration.

    • Side Reactions: Unwanted side reactions, potentially involving the initiator or impurities, can generate chromophores.

  • Solutions:

    • Strict Temperature Control: Maintain the reaction temperature within the optimal range for your initiator system.

    • Use High-Purity Monomers: Source monomers from reputable suppliers and consider purification if quality is uncertain.

    • Optimize Initiator Concentration: Use the minimum amount of initiator necessary to achieve full conversion, as excess can sometimes contribute to side reactions.

    • Post-Synthesis Treatment: While difficult, treatment with activated carbon may reduce some discoloration, but preventing it is the best strategy.

Q5: How do I effectively remove unreacted monomers and other impurities from my final product?

A5: Purification is essential, as residual monomers can be toxic and interfere with performance evaluations. The high viscosity and surfactant nature of the product can make this challenging.

  • Dialysis: This is a very common and effective method for lab-scale purification. The polymer solution is placed in a dialysis tube with a specific molecular weight cut-off (MWCO) and dialyzed against deionized water. Small molecules (unreacted monomers, initiator fragments, salts) pass through the membrane, while the large polymer chains are retained.

  • Size Exclusion Chromatography (SEC) / Gel Filtration Chromatography (GFC): For smaller, high-purity samples, preparative SEC can be used to separate the polymer from low-molecular-weight impurities.[15]

  • Precipitation and Re-dissolution: In some cases, the polymer can be precipitated out of the aqueous solution by adding a non-solvent (e.g., acetone or isopropanol). The precipitated polymer is then collected and re-dissolved in water. This process may need to be repeated for higher purity.

Protocol: Purification by Dialysis

This protocol provides a standard procedure for purifying a lab-scale PCE synthesis product.

  • Select Dialysis Tubing: Choose a dialysis membrane with an appropriate MWCO. For most PCEs (MW > 10,000 g/mol ), a tubing with a 3,500 Da or 7,000 Da MWCO is suitable.

  • Prepare Tubing: Cut the required length of tubing and hydrate it in deionized water according to the manufacturer's instructions.

  • Load Sample: Secure one end of the tubing with a clip. Transfer the crude PCE solution into the tube, leaving sufficient headspace (approx. 20-30%) to allow for water ingress. Secure the other end with a second clip.

  • Perform Dialysis: Submerge the sealed tube in a large beaker of deionized water (a volume ratio of at least 100:1 water to sample is recommended). Stir the water gently with a magnetic stir bar.

  • Change Water: Change the deionized water every 4-6 hours for the first 24 hours, then every 8-12 hours for another 24-48 hours to maintain a high concentration gradient.

  • Monitor Purity: Periodically, a small aliquot of the dialysis water can be analyzed (e.g., by UV-Vis for monomers with chromophores) to check for the presence of leached impurities. Dialysis is considered complete when impurities are no longer detected in the external water.

  • Recover Product: Carefully remove the dialysis tube, open one end, and transfer the purified, now more dilute, PCE solution to a clean container for storage or further analysis like lyophilization.

References

  • Synthesis and Modification of Polycarboxylate Superplasticizers—A Review. MDPI. [Link][6][7][16][17][18]

  • Developing a Novel, Green, and Efficient Synthesis Method for Polycarboxylate Superplasticizers Through Mechanochemical Internal Mixing Polymerization. MDPI. [Link][4]

  • Polycarboxylate superplasticizers of acrylic acid–isobutylene polyethylene glycol copolymers: monomer reactivity ratios, copolymerization behavior and performance. Infona. [Link][1]

  • Synthesis of Biomass Polycarboxylate Superplasticizer and Its Performance on Cement-Based Materials. MDPI. [Link][19]

  • Synthesis of Polycarboxylate Superplasticizers via Photoinitiated Radical Polymerization. ACS Publications. [Link][11]

  • Influence of Monomer Ratios on Molecular Weight Properties and Dispersing Effectiveness in Polycarboxylate Superplasticizers. PMC - NIH. [Link][10]

  • US5868964A - Caustic-stable modified polycarboxylate compound and method of making the same. Google Patents. [9]

  • US9453097B2 - Method for preparation of polycarboxylate superplasticizer by graft copolymerization of fatty acid vinyl ester onto acrylate polymer. Google Patents. [12]

  • Influence of Molecular Weight of Polycarboxylic Acid on Application Properties. Unknown Source. [Link][8]

  • Identification and quantification of polycarboxylates in detergent products using off-line size exclusion chromatography-nuclear magnetic resonance. ResearchGate. [Link]

  • Unlocking the Secrets of Polycarboxylate Superplasticizers. Unknown Source. [Link][2]

  • Study on the influence of polycarboxylate superplasticizer molecular weight on microstructure and application performance. Atlantis Press. [Link]

  • Influence of the structures of polycarboxylate superplasticizer on its performance in cement-based materials-A review. ResearchGate. [Link][3]

  • Study on the polycarboxylate superplasticiser by dual initiator synthesis: performance, polymerisation mechanism and microstructure. Emerald Publishing. [Link][5]

  • Identification and Quantification of Polycarboxylates in Detergent Products Using Off-Line Size Exclusion Chromatography-Nuclear Magnetic Resonance. PubMed. [Link][15]

  • Working Mechanisms and Design Principles of Comb-like Polycarboxylate Ether Superplasticizers in Cement Hydration: Quantitative Insights for a Series of Well-Defined Copolymers. ACS Sustainable Chemistry & Engineering. [Link][13]

  • Synthesis and Performance of Polycarboxylate Ether Superplasticizers with Controlled Structure via RAFT Polymerization. ResearchGate. [Link][14]

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Technical Support Center: A Researcher's Guide to Sulocarbilate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for sulocarbilate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical guidance for working with this compound in an experimental setting. Here, we address common questions and troubleshooting scenarios to facilitate the effective use of this compound in your research.

Introduction to this compound

This compound, with the IUPAC name 2-hydroxyethyl N-(4-sulfamoylphenyl)carbamate and CAS number 121-64-2, is a sulfanilamide derivative. Its primary pharmacological classification is as a carbonic anhydrase inhibitor with diuretic activity. This is a critical distinction, as its mechanism of action is centered on the inhibition of a specific class of metalloenzymes rather than general, non-specific chelation of metal ions from a system.

While the term "chelation" is often associated with the removal of heavy metals, in the context of this compound, it's more accurate to speak of its specific metal-binding properties. Carbonic anhydrases are zinc-containing metalloenzymes, and this compound's inhibitory action is achieved through the interaction of its sulfonamide group with the zinc ion in the enzyme's active site. This targeted metal-binding is fundamental to its biological activity.

This guide will provide clarity on this mechanism and offer practical advice for incorporating this compound into your research, addressing common challenges and ensuring data integrity.

Frequently Asked Questions (FAQs)

Q1: Is this compound a chelating agent?

A1: The classification of this compound as a "chelating agent" requires careful clarification. It is not a traditional chelating agent in the vein of EDTA, which is used to sequester a broad range of metal ions in a solution. However, this compound does possess metal-binding properties that are central to its function. The sulfonamide group in this compound acts as a zinc-binding group (ZBG), which coordinates with the Zn(II) ion in the active site of carbonic anhydrase, leading to inhibition of the enzyme.[1] Therefore, while its primary application is not general chelation, its mechanism of action is dependent on a specific metal-ion interaction.

Q2: What is the primary application of this compound in a research setting?

A2: In a research context, this compound is primarily used as a tool to study the role of carbonic anhydrases in various physiological and pathological processes. Its diuretic properties also make it a subject of interest in studies related to renal function and fluid balance.

Q3: What are the key functional groups in this compound and their roles?

A3: this compound's structure contains three key functional groups: a sulfonamide group, a carbamate group, and a phenyl ring. The sulfonamide group is the primary zinc-binding moiety responsible for its inhibitory activity on carbonic anhydrase.[2][3] The carbamate group and the phenyl ring contribute to the molecule's overall physicochemical properties, such as solubility, stability, and its ability to interact with the active site of the target enzyme.[4][5]

Q4: What are the typical solvents and storage conditions for this compound?

A4: The solubility and stability of this compound should be empirically determined for your specific experimental conditions. As a starting point, consider solvents commonly used for sulfonamide and carbamate-containing compounds, such as DMSO for stock solutions, followed by dilution in aqueous buffers. For storage, it is advisable to keep the compound in a cool, dry, and dark place to prevent degradation. Long-term stability in various solvents should be validated as part of your experimental setup.[6][7]

Q5: Are there any known interferences or cross-reactivities I should be aware of?

A5: Given its mechanism of action, this compound will primarily interact with carbonic anhydrases. However, it is good practice to consider potential off-target effects. The sulfonamide moiety is a common structural feature in various classes of drugs, and there could be interactions with other metalloproteins.[8] It is recommended to include appropriate controls in your experiments to account for any potential non-specific binding or off-target effects.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent or lower than expected inhibitory activity 1. Degradation of this compound: The compound may have degraded due to improper storage or handling. 2. Incorrect pH of the Assay Buffer: The binding of sulfonamides to the zinc ion in carbonic anhydrase can be pH-dependent. 3. Presence of Competing Metal-Binding Agents: Other components in your assay mixture may be interfering with the interaction between this compound and the target enzyme.1. Verify Compound Integrity: Use a freshly prepared solution of this compound. Consider analytical techniques like HPLC to check the purity of your stock. 2. Optimize Buffer pH: Perform your assay across a range of pH values to determine the optimal condition for this compound's inhibitory activity. 3. Review Assay Components: Ensure your buffer and other reagents do not contain substances that could chelate zinc or otherwise interfere with the enzyme's active site.
Precipitation of this compound in Aqueous Solutions 1. Low Aqueous Solubility: this compound may have limited solubility in your chosen buffer system. 2. Incorrect Solvent for Stock Solution: The initial solvent may not be appropriate, leading to precipitation upon dilution.1. Adjust Buffer Composition: Try adding a small percentage of an organic co-solvent (e.g., DMSO, ethanol) to your aqueous buffer to improve solubility. 2. Prepare Fresh Stock Solutions: Ensure your stock solution in a suitable organic solvent is fully dissolved before diluting into the aqueous assay buffer.
Variability in Experimental Replicates 1. Inaccurate Pipetting: Small volumes of concentrated stock solutions can be difficult to pipette accurately. 2. Incomplete Mixing: Inadequate mixing upon dilution of the stock solution can lead to concentration gradients.1. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated. For small volumes, consider serial dilutions. 2. Thorough Mixing: Vortex or mix solutions thoroughly after each dilution step.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol provides a general guideline for preparing a stock solution of this compound. The optimal solvent and concentration may vary depending on the specific experimental requirements.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the this compound is completely dissolved.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of this compound against a purified carbonic anhydrase enzyme. This is a common assay to characterize the potency of carbonic anhydrase inhibitors.

Materials:

  • Purified carbonic anhydrase (e.g., bovine erythrocyte CA)

  • This compound stock solution

  • Assay buffer (e.g., Tris-HCl, pH 7.4)

  • Substrate solution (e.g., p-nitrophenyl acetate)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the this compound stock solution in the assay buffer.

  • In a 96-well microplate, add a fixed concentration of carbonic anhydrase to each well.

  • Add the different concentrations of the this compound dilutions to the wells. Include a control well with no inhibitor.

  • Pre-incubate the enzyme and inhibitor for a specified time at a controlled temperature (e.g., 15 minutes at 25°C).

  • Initiate the enzymatic reaction by adding the substrate solution (p-nitrophenyl acetate) to all wells.

  • Monitor the change in absorbance over time at the appropriate wavelength for the product (p-nitrophenol).

  • Calculate the rate of reaction for each inhibitor concentration.

  • Plot the reaction rate as a function of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Visualizations

Diagram 1: this compound's Mechanism of Action

G cluster_0 Carbonic Anhydrase Active Site Zn_ion Zn(II) Ion His1 Histidine Residue Zn_ion->His1 Coordinated by His2 Histidine Residue Zn_ion->His2 Coordinated by His3 Histidine Residue Zn_ion->His3 Coordinated by Inhibition Enzyme Inhibition Zn_ion->Inhibition Leads to This compound This compound Sulfonamide_group Sulfonamide Group (-SO2NH2) This compound->Sulfonamide_group Contains Sulfonamide_group->Zn_ion Binds to

Caption: Interaction of this compound with the Carbonic Anhydrase Active Site.

Diagram 2: Troubleshooting Workflow for Inconsistent Inhibition

G Start Inconsistent Inhibition Observed Check_Compound Verify this compound Integrity (Fresh Stock, Purity Check) Start->Check_Compound Check_pH Optimize Assay Buffer pH Check_Compound->Check_pH If compound is stable Result_Not_OK Issue Persists Check_Compound->Result_Not_OK If compound degraded Check_Interference Analyze for Competing Agents Check_pH->Check_Interference If pH is optimal Check_pH->Result_Not_OK If pH is not optimal Result_OK Consistent Results Check_Interference->Result_OK If no interference Check_Interference->Result_Not_OK If interference is present

Caption: A step-by-step workflow for troubleshooting inconsistent experimental results.

References

  • Supuran, C. T. (2008). Metal Binding Functions in the Design of Carbonic Anhydrase Inhibitors. PubMed.
  • Parkkila, S., & Tripp, B. C. (2012). Investigating Chelating Sulfonamides and their use in Metalloproteinase Inhibitors. PMC.
  • Takagi, M., et al. (1977). SULFONAMIDES.
  • Lindskog, S., & Silverman, D. N. (1987). Interaction of Amide Inhibitors With the Active Site of Carbonic Anhydrase: Metal-Induced Deprotonation of the Bound Amide Group Is Indicated by Slow Binding Kinetics, by Visible Spectra of Complexes With Cobalt Enzyme, and by pH Effects on Binding Affinity. PubMed.
  • Fisher, S. Z., & Tainer, J. A. (2013). human carbonic anhydrase II as a model for probing metal-ligand interactions in a metalloprotein active site. PubMed.
  • Gudman, A., & Supuran, C. T. (2012). Carbon- versus sulphur-based zinc binding groups for carbonic anhydrase inhibitors?. PMC - PubMed Central.
  • Govindasamy, L., & McKenna, R. (2013). Human Carbonic Anhydrase II as a Model for Probing Metal–Ligand Interactions in a Metalloprotein Active Site.
  • Shoukry, M. M., & Al-Shehri, S. M. (2015).
  • Cohen, S. M., & Lippard, S. J. (2012). Investigating chelating sulfonamides and their use in metalloproteinase inhibitors. PubMed.
  • ResearchGate. (n.d.). (a) General structure of sulfonamides. (b) Chelation is not relevant in...
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  • Božić, M., & et al. (2020). Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents. PubMed.
  • Gürsoy, A., & Karali, N. (2019). Sulfonamide derivatives as multi-target agents for complex diseases. PubMed.
  • Semantic Scholar. (n.d.). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Semantic Scholar.
  • Elder, D. P., & et al. (2010).
  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - PubMed Central.
  • Hunsaker, L. A., & et al. (2017).
  • ICH. (n.d.). Annex 10. ICH.
  • Selvita. (n.d.). Stability Studies. Selvita.
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  • Roba, J., Roncucci, R., & Lambelin, G. (1977). Pharmacological properties of suloctidil. PubMed.
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  • Loebenberg, R., & et al. (2019). In Silico Tools at Early Stage of Pharmaceutical Development: Data Needs and Software Capabilities. PubMed.
  • Harenberg, J. (1998). Review of pharmacodynamics, pharmacokinetics, and therapeutic properties of sulodexide. PubMed.
  • Quasaar GmbH. (n.d.). Stability studies. Quasaar GmbH.
  • Fareed, J., & et al. (1998). Pharmacological actions of sulodexide. PubMed.
  • El-Gizawy, S. M., & et al. (2001). Stability studies on some benzocycloheptane antihistaminic agents. PubMed.
  • Jackson, J. E., & Bressler, R. (1981). The pharmacology of sulfonylureas. PubMed.
  • Guibaud, G., & et al. (2005).
  • O'Malley, B. W., & et al. (2017). Steroid receptor coactivators present a unique opportunity for drug development in hormone-dependent cancers. PubMed.
  • Imai, K., & et al. (2007).
  • Kim, J. Y., & et al. (2022).
  • ResearchGate. (n.d.). Evaluating drug stability and sterility in single-dose vials when accessed with a closed system transfer device.
  • Quiocho, F. A., & et al. (1983). The introduction of specific sites for heavy metal binding in a crystalline protein. PubMed.
  • Saol Therapeutics. (2025). Saol Therapeutics Has Been Granted a Type A Meeting with the FDA to Determine the Path Forward for SL1009 in Pyruvate Dehydrogenase Complex Deficiency (PDCD). Saol Therapeutics.
  • FDA. (2023). Advancing Generic Drug Development: Translating Science to Approval 2023 – Day 2 – Part 2. YouTube.

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Technical Support Center: Sulocarbilate Degradation Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Sulocarbilate degradation studies. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of stability testing for this thiocarbamate-based compound. Here, you will find in-depth answers to common challenges, grounded in scientific principles and practical field experience.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Understanding this compound's Intrinsic Stability

Question: What are the primary degradation pathways I should anticipate for this compound, and why?

Answer: this compound, as a thiocarbamate, is susceptible to several degradation pathways. Understanding these is crucial for designing robust stability studies. The primary pathways include:

  • Hydrolysis: Thiocarbamates can undergo hydrolysis, which is often accelerated by acidic or basic conditions.[1] The ester linkage in this compound is a likely point of cleavage. Alkaline hydrolysis of thiocarbamate esters often proceeds through a dissociative E1cB (Elimination Unimolecular conjugate Base) mechanism.[2][3][4]

  • Oxidation: The sulfur atom in the thiocarbamate functional group is susceptible to oxidation.[5][6] This can lead to the formation of sulfoxides or sulfones, altering the molecule's properties.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions. For some thiocarbamates, this can involve hydroxylation, dealkylation, and cleavage of the C-S bond.[7][8]

  • Thermal Decomposition: At elevated temperatures, thiocarbamates can decompose, potentially generating gases like carbon disulfide, sulfur oxides, and nitrogen oxides.[1][9][10][11][12]

The causality behind these pathways lies in the inherent chemical reactivity of the thiocarbamate functional group. The presence of heteroatoms (sulfur and nitrogen) and the carbonyl group creates reactive centers susceptible to nucleophilic and electrophilic attack, as well as oxidative and photolytic stress.

Designing a Forced Degradation Study

Question: I am starting a forced degradation study for this compound. What stress conditions should I apply, and for how long?

Answer: A well-designed forced degradation study is essential to develop a stability-indicating method.[13][14] The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without excessive decomposition.[15]

Here is a recommended starting point for your experimental design:

Stress ConditionRecommended ParametersRationale & Causality
Acidic Hydrolysis 0.1 M HCl at 60°CTo accelerate the hydrolysis of the thiocarbamate linkage.[1] Elevated temperature provides the activation energy needed for the reaction to proceed at an observable rate.
Basic Hydrolysis 0.1 M NaOH at room temperatureAlkaline conditions can catalyze the hydrolysis of thiocarbamates, often through a different mechanism than acid hydrolysis.[2][3][4]
Oxidative Degradation 3% H₂O₂ at room temperatureTo assess the susceptibility of the sulfur atom to oxidation.[16] Hydrogen peroxide is a common oxidizing agent used in these studies.
Thermal Degradation 80°C (dry heat)To evaluate the solid-state thermal stability of this compound.[17]
Photodegradation ICH Q1B recommended conditions (e.g., exposure to 1.2 million lux hours and 200 watt hours/square meter)To determine if this compound is light-sensitive, which has implications for packaging and storage.[17]

Experimental Workflow for Forced Degradation:

Caption: Forced degradation experimental workflow.

Analytical Method Development & Troubleshooting

Question: My HPLC chromatogram shows poor resolution between this compound and its degradation products. How can I improve the separation?

Answer: Achieving good resolution is critical for an effective stability-indicating method.[13] Here's a systematic approach to troubleshooting and optimizing your HPLC method:

Step-by-Step HPLC Method Optimization:

  • Column Selection:

    • Initial Choice: A C18 column is a good starting point for moderately polar compounds like this compound and its likely degradation products.

    • Troubleshooting: If resolution is poor, consider a column with a different stationary phase, such as a C8 (for less hydrophobic compounds) or a phenyl-hexyl column (for aromatic degradants).

  • Mobile Phase Composition:

    • Organic Modifier: Acetonitrile and methanol are common choices. Varying the ratio of organic solvent to aqueous buffer will significantly impact retention times.

    • pH of Aqueous Phase: The pH can alter the ionization state of this compound and its degradation products, affecting their retention. Experiment with a pH range around the pKa of your analytes.

  • Gradient Elution:

    • If an isocratic method fails to provide adequate separation, a gradient elution is recommended. Start with a shallow gradient and then optimize the slope to improve the resolution of closely eluting peaks.

  • Temperature:

    • Increasing the column temperature can decrease viscosity and improve peak shape, but it may also affect selectivity. Experiment with temperatures between 25°C and 40°C.

Example HPLC Parameters:

ParameterStarting ConditionOptimized Condition
Column C18, 4.6 x 150 mm, 5 µmPhenyl-Hexyl, 4.6 x 100 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Acetate, pH 5.0
Mobile Phase B AcetonitrileMethanol
Gradient 5-95% B in 20 min10-80% B in 15 min
Flow Rate 1.0 mL/min0.8 mL/min
Column Temp. 30°C35°C
Detection UV at 254 nmDiode Array Detector (DAD) for peak purity

Logical Relationship for Method Development:

G A Initial Method Fails (Poor Resolution) B Adjust Mobile Phase Strength A->B C Change Mobile Phase pH A->C E Change Column Chemistry A->E D Optimize Gradient Slope B->D C->D F Adjust Temperature D->F E->B G Acceptable Resolution Achieved F->G

Caption: HPLC method development decision tree.

Quantification and Data Interpretation

Question: I am observing a significant decrease in the this compound peak area, but I don't see corresponding increases in the degradation product peaks. What could be the issue?

Answer: This is a common and important observation in degradation studies, often related to "mass balance." Here are the potential causes and how to investigate them:

  • Formation of Non-UV Active Degradants: Some degradation products may lack a chromophore that absorbs at your chosen UV wavelength.

    • Troubleshooting: Use a universal detector like a Mass Spectrometer (MS) or a Charged Aerosol Detector (CAD) in parallel with your UV detector. An MS detector is particularly powerful for identifying unknown degradants.

  • Formation of Volatile Degradants: The degradation products may be volatile and lost during sample preparation or analysis.

    • Troubleshooting: Consider using headspace gas chromatography (GC) to analyze for volatile compounds.

  • Adsorption to Container Surfaces: this compound or its degradation products might be adsorbing to the walls of your sample vials.

    • Troubleshooting: Use silanized glass vials or polypropylene vials to minimize adsorption.

  • Incomplete Elution from the HPLC Column: Highly retained degradation products may not be eluting from the column during your analytical run.

    • Troubleshooting: Implement a high-organic wash step at the end of your gradient to ensure all compounds are eluted.

Self-Validating System for Quantification:

To ensure the trustworthiness of your quantitative data, it's essential to validate your analytical method.[18] This includes assessing:

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

References

  • The E1cB mechanism for thiocarbamate ester hydrolysis: equilibrium and kinetic studies. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • Kinetics and mechanistic studies of the hydrolysis of diisocyanate-derived bis-thiocarbamates of cysteine methyl ester. PubMed. [Link]

  • The El cB Mechanism for Thiocarbamate Ester Hydrolysis: Equilibrium and Kinetic Studies. RSC Publishing. [Link]

  • Riemschneider thiocarbamate synthesis. Wikipedia. [Link]

  • Kinetics of the thermal decomposition of ammonium thiocarbamate. Sci-Hub. [Link]

  • Atmospheric Oxidation of a Thiocarbamate Herbicide Used in Winter Cereals. Environmental Science & Technology - ACS Publications. [Link]

  • Kinetics of the thermal decomposition of ammonium thiocarbamate in: Journal of Thermal Analysis and Calorimetry Volume 9 Issue 1 (2005). AKJournals. [Link]

  • Thermal decomposition of transition metal dithiocarbamates. ResearchGate. [Link]

  • Thiobencarb degradation by TiO 2 photocatalysis: Parameter and reaction pathway investigations. ResearchGate. [Link]

  • Photocatalytic Degradation of Ethiofencarb by a Visible Light-Driven SnIn4S8 Photocatalyst. PMC - PubMed Central. [Link]

  • Dithiocarbamate. Wikipedia. [Link]

  • Addressing misconceptions in dithiocarbamate chemistry. Dalton Transactions (RSC Publishing). [Link]

  • (PDF) Thermal decomposition of transition metal dithiocarbamates. ResearchGate. [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]

  • Photodegradation of the carbamate insecticide pirimicarb. PubMed. [Link]

  • Forced Degradation Studies. Leukocare. [Link]

  • On the mechanism of decomposition of dithiocarbamates. The Journal of Physical Chemistry - ACS Publications. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]

  • Q1A(R2) Guideline. ICH. [Link]

  • Guideline for Stability Study of Imported Drug Substance and Drug Product for human and biological products submitted according. [Link]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency. [Link]

  • ICH STABILITY TESTING GUIDELINES. SNS Courseware. [Link]

  • Pharmaceutical Transformation Products Formed by Ozonation—Does Degradation Occur?. [Link]

  • Thiocarbamate. Wikipedia. [Link]

  • Stability testing of existing active substances and related finished products. European Medicines Agency. [Link]

  • Photodegradation products of methylprednisolone suleptanate in aqueous solution--evidence of a bicyclo[3.1.0]hex-3-en-2-one intermediate. PubMed. [Link]

  • Study on Degradation Kinetics of Co-metabolic Biodegradation of Linear Alkylbenzene Sulfonate Strains. ResearchGate. [Link]

  • Photocatalytic Degradation and Toxicity Analysis of Sulfamethoxazole using TiO2/BC. MDPI. [Link]

  • Analysis types and quantification methods applied in UHPLC-MS metabolomics research: a tutorial. PMC - NIH. [Link]

  • Degradation kinetics of pharmaceuticals and personal care products in surface waters: photolysis vs biodegradation. PubMed. [Link]

  • Degradation of alachlor in natural and sludge-amended soils, studied by gas and liquid chromatography coupled to mass spectrometry (GC-MS and HPLC-MS). PubMed. [Link]

  • A simple quantitative method using TLC-image analysis to determine fructooligosaccharides (FOS) in food samples. NIH. [Link]

  • Development, Optimization, and Validation of Forensic Analytical Method for Quantification of Anticholinesterase Pesticides in Biological Matrices from. Semantic Scholar. [Link]

  • Study on degradation kinetics of epalrestat in aqueous solutions and characterization of its major degradation products under stress degradation conditions by UHPLC-PDA-MS/MS. PMC - NIH. [Link]

  • Prediction of long-term polysorbate degradation according to short-term degradation kinetics. [Link]

  • Determination of degradation products of sumatriptan succinate using LC-MS and LC-MS-MS. PubMed. [Link]

  • Characterization of stress degradation products of mirabegron using UPLC-QTOF-MS/MS and in silico toxicity predictions of its degradation products. RSC Advances (RSC Publishing). [Link]

  • Study on degradation kinetics of sulforaphane in broccoli extract. PubMed. [Link]

  • Development and validation of an analytical method for the extraction and quantification of soluble sulfates in red clay (Desenv. SciELO. [Link]

  • (PDF) Quantification of polysorbate 80 in biopharmaceutical formulations implementing an optimized colorimetric approach. ResearchGate. [Link]

Sources

Navigating the Challenges of Sulocarbilate Solubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for Sulocarbilate. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and may encounter challenges with its solubility and precipitation in solution. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to make informed decisions during your experiments. The information presented here is synthesized from established principles of solubility and precipitation, applied to the context of a hypothetical compound, "this compound," as no specific compound with this name is found in publicly available chemical literature. The principles discussed are broadly applicable to many organic molecules encountered in research and development.

Frequently Asked Questions (FAQs)

Q1: What is the most likely reason for my this compound to be precipitating out of solution?

Precipitation occurs when the concentration of a solute exceeds its solubility limit in a given solvent under specific conditions.[1][2] For this compound, this can be triggered by several factors, including but not limited to:

  • Inappropriate Solvent Choice: The polarity of the solvent may not be suitable for the polarity of this compound. A general principle is that "like dissolves like," meaning polar compounds dissolve best in polar solvents and non-polar compounds in non-polar solvents.[3]

  • Temperature Fluctuations: The solubility of most solid compounds, like this compound, is temperature-dependent. A decrease in temperature can significantly lower its solubility, leading to precipitation.[1]

  • pH Shifts: If this compound has ionizable functional groups, its solubility will be highly dependent on the pH of the solution. The protonated or deprotonated form of the molecule may be less soluble.

  • High Concentration: You may be attempting to prepare a solution that is above the saturation point of this compound in that particular solvent and at that temperature.

  • Common Ion Effect: If your solution contains other ions that are also present in the this compound salt, it can decrease its solubility.[3][4]

Q2: Can I simply heat the solution to redissolve the this compound precipitate?

While gentle heating can often increase the solubility of a compound and help redissolve a precipitate, it is crucial to consider the thermal stability of this compound. Aggressive heating can lead to degradation of the compound, which may not be visually apparent but can compromise the integrity of your experiment. It is recommended to first perform a small-scale test to determine if heating aids dissolution without causing degradation.

Q3: Is it acceptable to use a co-solvent to improve the solubility of this compound?

Yes, using a co-solvent is a common and effective strategy. For instance, if this compound has poor solubility in an aqueous buffer, adding a miscible organic solvent like DMSO or ethanol can significantly enhance its solubility. However, it is important to consider the potential impact of the co-solvent on your experimental system, such as cell viability in biological assays or the kinetics of a chemical reaction.

Troubleshooting Guide: Addressing this compound Precipitation

This section provides a systematic approach to diagnosing and resolving issues with this compound precipitation.

Initial Observation: Precipitate Formation

Your first step is to characterize the problem. Note the conditions under which precipitation occurred:

  • During initial dissolution

  • After a period of storage

  • Upon addition to an aqueous buffer

  • Following a temperature change (e.g., removal from a warm bath or placement in cold storage)

Troubleshooting Workflow

Caption: Troubleshooting workflow for this compound precipitation.

Detailed Troubleshooting Steps
  • Solvent and Solubility Assessment:

    • Polarity Mismatch: If you are using a non-polar solvent for a polar molecule or vice versa, you will likely encounter solubility issues.[3] Consider a solvent with a more appropriate dielectric constant.

    • Solubility Limit: It is crucial to determine the approximate solubility of this compound in your chosen solvent. This can be done through a simple serial dilution experiment.

  • pH Optimization (for aqueous solutions):

    • If this compound has acidic or basic functional groups, its charge state and therefore solubility will be pH-dependent.

    • Protocol: Prepare small-volume solutions of this compound in a range of buffers with different pH values to identify the optimal pH for solubility.

  • Temperature Control:

    • For endothermic dissolution processes, gentle warming can increase solubility.

    • Caution: Always be mindful of the thermal stability of your compound.

  • Co-solvent Strategy:

    • When preparing aqueous solutions from a stock in an organic solvent (e.g., DMSO), it is critical to add the stock solution to the aqueous medium slowly while vortexing to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation.[5]

Experimental Protocols

Protocol 1: Determining the Approximate Solubility of this compound
  • Weigh out a small, precise amount of this compound (e.g., 1 mg) into a microcentrifuge tube.

  • Add a measured volume of the desired solvent (e.g., 100 µL) to achieve a high starting concentration.

  • Vortex and/or sonicate the mixture to facilitate dissolution.

  • Visually inspect for any undissolved particulate matter.

  • If the compound is fully dissolved, it is soluble at that concentration.

  • If not, add more solvent in measured increments, vortexing/sonicating after each addition, until a clear solution is achieved. This will give you an approximate solubility limit.

Protocol 2: Preparation of a this compound Working Solution in Aqueous Buffer from a DMSO Stock
  • Prepare a high-concentration stock solution of this compound in high-purity DMSO (e.g., 10 mM).

  • Ensure the stock solution is fully dissolved. Gentle warming (e.g., to 37°C) may be used if necessary, provided the compound is stable at this temperature.

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

  • To prepare the working solution, add the DMSO stock solution dropwise to the aqueous buffer while continuously vortexing or stirring. This rapid mixing is crucial to prevent the compound from precipitating out as it comes into contact with the less favorable aqueous environment.

  • Do not exceed a final DMSO concentration that is tolerated by your experimental system (typically <1% for cell-based assays).

Data Summary

The following table provides a hypothetical summary of this compound solubility in common lab solvents. Note: This is illustrative data and should be experimentally determined for your specific compound.

SolventPolarity IndexDielectric ConstantHypothetical this compound Solubility (mg/mL at 25°C)
Water9.080.1< 0.1
Ethanol5.224.55
Acetonitrile6.237.52
DMSO6.546.7> 50
Hexane0.01.9< 0.01

Logical Relationships in Solubility

Caption: Key factors influencing this compound solubility and precipitation.

References

  • Filo. (2025, June 1). What are the factors which influence the solubility of the precipitate?
  • Bioprofe. (2019, August 3). Solubility and Precipitation.
  • Wikipedia. (n.d.). Solvent effects.
  • Inspirit VR. (2023, March 28). Precipitates And Solubility Rules Study Guide.
  • Chemistry LibreTexts. (2025, March 8). Precipitation Reactions.
  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility.
  • BenchChem. (2025). Application Notes and Protocols for Suricapavir Solution Preparation and Storage.

Sources

Introduction: The Criticality of Sulocarbilate Purity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Sulocarbilate Synthesis and Purification. As Senior Application Scientists, we have compiled this guide to address the common challenges encountered during the purification of this compound. This resource is designed to provide not only solutions but also the underlying scientific principles to empower your research and development.

This compound, a sulfonate salt, is a promising active pharmaceutical ingredient (API). In drug development, the purity of an API is non-negotiable. It directly impacts the safety, efficacy, and stability of the final drug product. Even trace impurities can alter pharmacological activity or introduce toxicity. This guide provides a structured approach to systematically identify and resolve purity issues in your synthesized this compound.

Troubleshooting Guide: Common Purification Hurdles

This section addresses specific problems you may encounter during the purification of this compound in a direct question-and-answer format.

Q1: My crude this compound has a noticeable color (e.g., yellow or brown), but the pure compound should be white. What is the cause and how can I remove the color?

A1: Colored impurities are common in organic synthesis and often arise from high-temperature reactions or the presence of trace materials that form highly conjugated, color-imparting side products.

Causality: The color is typically due to trace amounts of chromophoric impurities. These are often polar, polymeric, or degradation products that absorb visible light. While present in small quantities, their high extinction coefficients make them visually prominent.

Solution: The most effective method for removing colored impurities is treatment with activated carbon followed by recrystallization.[1]

  • Dissolution: Dissolve the crude this compound in a suitable hot solvent, as you would for a standard recrystallization.[1]

  • Charcoal Treatment: Add a small amount of decolorizing activated carbon (typically 1-2% by weight of your crude product) to the hot solution. Activated carbon has a high surface area that adsorbs the large, flat molecules of colored impurities.

  • Hot Filtration: Swirl the hot solution with the carbon for a few minutes. It is crucial to then perform a hot gravity filtration to remove the carbon. If you allow the solution to cool, your product will prematurely crystallize along with the carbon.

  • Crystallization: Allow the hot, decolorized filtrate to cool slowly to induce the formation of pure, colorless crystals.[2]

Expert Tip: Avoid using an excessive amount of activated carbon, as it can also adsorb your desired product, leading to a reduction in yield.

Q2: HPLC analysis of my recrystallized this compound shows a persistent impurity peak. How can I identify and remove it?

A2: A persistent impurity peak, especially one that co-crystallizes with your product, is likely a compound with similar structural and polarity characteristics to this compound. This could be an unreacted starting material, an isomer, or a closely related byproduct.

Troubleshooting Workflow:

G start Impurity Detected by HPLC identify Identify Impurity (LC-MS, NMR) start->identify struct_known Structure Known? identify->struct_known start_material Unreacted Starting Material / Reagent struct_known->start_material Yes side_product Process-Related Side Product struct_known->side_product Yes degradation Degradation Product struct_known->degradation Yes chromatography Purify via Flash Chromatography struct_known->chromatography No resynthesis Modify Synthesis: - Adjust stoichiometry - Change reaction conditions start_material->resynthesis recrys_opt Optimize Recrystallization: - Change solvent system - Slow cooling rate side_product->recrys_opt stability_opt Optimize Downstream Processing: - Lower temperature - Control pH degradation->stability_opt recrys_opt->chromatography If Fails

Caption: Troubleshooting workflow for persistent impurities.

Identification:

  • LC-MS: The first step is to obtain a mass spectrum of the impurity peak using Liquid Chromatography-Mass Spectrometry (LC-MS). This will provide the molecular weight, which is a critical piece of information for identification.[3]

  • NMR: If the impurity can be isolated, Nuclear Magnetic Resonance (NMR) spectroscopy will be essential for full structural elucidation.

Removal Strategies:

  • Optimize Recrystallization: If the impurity has a slightly different solubility profile, a change in the recrystallization solvent or using a two-solvent system might be effective.[2] Slow, controlled cooling is paramount to allow for the formation of a pure crystal lattice that excludes impurities.[4]

  • Column Chromatography: For impurities that are very similar to the product, column chromatography is the most powerful purification technique.[5] Given this compound's nature as a salt, ion-exchange chromatography could be a highly effective strategy.[6][7]

Q3: My yield is very low after recrystallization. What are the common causes and how can I improve it?

A3: Low yield during recrystallization is a frequent issue. It typically stems from using too much solvent, premature crystallization, or selecting a suboptimal solvent.

Key Factors Affecting Yield:

  • Excess Solvent: The goal of recrystallization is to create a saturated solution at high temperature.[2] Using too much solvent means the solution will not be saturated upon cooling, and a significant portion of your product will remain dissolved, lost in the mother liquor.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude solid. If you add too much, you can carefully evaporate some of the solvent to re-establish saturation.[2]

  • Cooling Rate: Cooling the solution too quickly (e.g., by placing it directly into an ice bath) can cause the product to "crash out" as a fine powder or oil, trapping impurities and reducing the quality of the isolated solid.[4]

    • Solution: Allow the flask to cool slowly to room temperature first, then move it to an ice bath to maximize crystal formation.

  • Suboptimal Solvent Choice: An ideal solvent should dissolve the compound well when hot but poorly when cold.[1] If the compound has significant solubility at low temperatures, your recovery will be poor.

    • Solution: Conduct a thorough solvent screen to find the best solvent or solvent mixture. (See Protocol below).

Frequently Asked Questions (FAQs)

What is the best general-purpose purification technique for this compound after initial synthesis?

For most solid organic compounds like this compound, recrystallization is the most efficient and scalable initial purification technique.[1][8] It is excellent for removing the bulk of impurities from a crude solid. The principle relies on the differences in solubility between the desired compound and impurities in a chosen solvent at different temperatures.[9] Only molecules of the same compound fit well into the growing crystal lattice, effectively excluding impurities.[2]

How do I select an appropriate recrystallization solvent for this compound?

The selection process is a mix of theoretical prediction and empirical testing.[4] The ideal solvent should:

  • Completely dissolve this compound at its boiling point.

  • Result in very low solubility for this compound at low temperatures (e.g., 0-4 °C).

  • Either dissolve impurities completely at all temperatures or not dissolve them at all.

  • Be chemically inert, not reacting with this compound.[1]

  • Have a boiling point below the melting point of this compound.

Solvent Screening Data (Hypothetical)

Solvent Polarity Index Solubility (Cold, ~20°C) Solubility (Hot, ~B.P.) Comments
Water 10.2 High Very High Poor choice; high solubility when cold leads to low recovery.
Ethanol 5.2 Low High Good Candidate. Significant solubility difference.
Acetone 5.1 Moderate High Potential candidate, but may need cooling to 0°C for good recovery.
Ethyl Acetate 4.4 Very Low Moderate May not dissolve enough product when hot.
Toluene 2.4 Insoluble Low Poor solvent.

| Hexane | 0.1 | Insoluble | Insoluble | Poor solvent. |

Based on this screening, Ethanol appears to be a promising starting point for recrystallization.

Are alkyl-sulfonate impurities a concern during the synthesis of this compound?

This is a common concern in the pharmaceutical industry. However, the formation of mutagenic alkyl-sulfonate esters from the reaction of a sulfonic acid with an alcohol solvent (like ethanol) requires extreme conditions (anhydrous, very low pH) that are not typical for sulfonate salt formation.[10] The synthesis of this compound, which involves neutralizing a basic drug with a sulfonic acid, results in a non-acidic medium where ester formation is mechanistically improbable.[10] The primary source of such impurities, if detected, is more likely from impure starting reagents rather than formation during the synthesis itself.[10]

What are the recommended storage conditions for high-purity this compound?

The stability of a purified compound depends on temperature, light, and humidity. While specific data for this compound would need to be generated through formal stability studies, general best practices for sulfonate salts apply:

  • Temperature: Store in a refrigerator at 2-8°C to minimize degradation.[11][12]

  • Light: Protect from light by using amber vials or storing the container in its original carton.[11]

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container to protect against moisture and oxidative degradation.

Protocols and Methodologies

Protocol 1: Step-by-Step Recrystallization of this compound

This protocol outlines the procedure for purifying crude this compound using a single solvent.

  • Solvent Selection: Based on screening, select a suitable solvent (e.g., Ethanol).

  • Dissolution: Place the crude this compound (e.g., 5.0 g) in an Erlenmeyer flask with a stir bar. Add a minimal amount of the hot solvent (e.g., heated to its boiling point) dropwise while stirring until all the solid just dissolves.[2]

  • Decolorization (If Needed): If the solution is colored, add a small amount of activated carbon and swirl for 2-3 minutes.

  • Hot Gravity Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove any insoluble impurities or activated carbon.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[2] If crystals do not form, scratch the inside of the flask with a glass rod to induce nucleation.[4]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of pharmaceutical compounds.[3]

General Purification and Purity Analysis Workflow

Caption: General workflow for this compound purification and analysis.

Typical HPLC Method Parameters

Parameter Condition Rationale
Column C18, 4.6 x 150 mm, 3.5 µm Standard reversed-phase column for small molecules.
Mobile Phase A 0.1% Formic Acid in Water Provides acidic pH to ensure consistent ionization state.
Mobile Phase B Acetonitrile Common organic modifier for reversed-phase.
Gradient 5% B to 95% B over 20 min A gradient ensures elution of compounds with a wide range of polarities.
Flow Rate 1.0 mL/min Standard analytical flow rate.
Column Temp. 30 °C Controlled temperature ensures reproducible retention times.
Detection UV at 254 nm The aromatic rings in this compound should provide strong UV absorbance.[3]

| Injection Vol. | 5 µL | |

System Suitability: Before analyzing samples, inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0% to ensure the system is performing accurately.[3]

References
  • Recrystallization - Single Solvent. (n.d.). University of Toronto. Retrieved from [Link]

  • Nichols, L. (2021). Recrystallization. Chemistry LibreTexts. Retrieved from [Link]

  • Snodin, D. J. (2024). Combating pharmaceutical folklore: No alkyl-sulfonate impurities formed during the synthesis of sulfonate salts. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • Recrystallization. (2022, August 17). Chemistry LibreTexts. Retrieved from [Link]

  • Recrystallization and Crystallization. (n.d.). University of Rochester. Retrieved from [Link]

  • Capon, C., et al. (2001). A single step method for purification of sulfated oligosaccharides. Protein Expression and Purification. Retrieved from [Link]

  • Wang, J., et al. (2016). Bioactivities, isolation and purification methods of polysaccharides from natural products: A review. International Journal of Biological Macromolecules. Retrieved from [Link]

  • Storage and Stability of STELARA Final Vialed Product for Subcutaneous Use. (n.d.). Janssen Medical Information. Retrieved from [Link]

  • How can I determine the purity of an isolated compound? (2013, January 30). ResearchGate. Retrieved from [Link]

  • Stability of succinylcholine solutions stored at room temperature studied by nuclear magnetic resonance spectroscopy. (n.d.). Emergency Medicine Journal. Retrieved from [Link]

  • Ferrer-Miralles, N., et al. (2021). Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

  • Investigation into the Formation of Impurities during the Optimization of Brigatinib. (2020, November 3). ACS Omega. Retrieved from [Link]

  • Two electrolyte decomposition pathways at nickel-rich cathode surfaces in lithium-ion batteries. (2022, July 5). Energy & Environmental Science. Retrieved from [Link]

  • The isolation and purification of pre-S2 containing hepatitis B virus surface antigen by chemical affinity chromatography. (1987). Journal of Virological Methods. Retrieved from [Link]

  • Stability of sodium bicarbonate solutions in polyolefin bags. (2010, June 15). American Journal of Health-System Pharmacy. Retrieved from [Link]

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Technical Support Center: Sulocarbilate Stability

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Sulocarbilate. This guide is designed to provide in-depth answers and troubleshooting assistance for common challenges related to the stability of this compound. As Senior Application Scientists, we have compiled this resource based on established principles of pharmaceutical science and extensive laboratory experience. Our goal is to empower you to anticipate, identify, and resolve stability issues, ensuring the integrity and reliability of your experimental results.

Disclaimer: "this compound" is a hypothetical compound name used for illustrative purposes to create a comprehensive stability guide. The principles and methodologies described are based on established scientific literature and regulatory guidelines applicable to a wide range of pharmaceutical compounds, particularly those containing ester and sulfonate-like moieties.

Frequently Asked Questions (FAQs)

This section addresses the most common questions our team receives regarding the handling, storage, and stability of this compound.

General Stability & Storage
Q1: What are the primary factors that affect the stability of this compound?

The stability of this compound is primarily influenced by hydrolysis, oxidation, and photolysis.[1][2] The molecular structure, which we presume to contain ester or similar hydrolyzable groups and potentially photosensitive moieties, dictates its susceptibility to these degradation pathways. Key environmental factors to control are pH, temperature, light, and oxygen exposure .[3][4]

  • Hydrolysis: The ester linkage is susceptible to cleavage by water, a reaction that can be catalyzed by acidic or basic conditions.[1][5]

  • Oxidation: This degradation pathway often involves reaction with atmospheric oxygen, which can be accelerated by exposure to light, heat, or trace metal ions.[2][4][5]

  • Photolysis: Exposure to light, particularly UV radiation, can provide the energy needed to break chemical bonds, leading to degradation.[6][7]

Q2: What are the recommended storage conditions for solid this compound?

To ensure long-term stability, solid this compound should be stored under controlled conditions that minimize exposure to heat, humidity, and light. The solid-state properties of a drug, such as its crystalline or amorphous form, significantly impact its stability.[8][9]

Parameter Recommended Condition Rationale
Temperature 2-8°CReduces the rate of potential solid-state reactions and degradation.
Humidity <40% Relative Humidity (RH)Minimizes moisture uptake, which can initiate hydrolysis even in the solid state.[1]
Light Protected from light (Amber vial/container)Prevents photolytic degradation.[5][7]
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen)Reduces the risk of oxidative degradation.[5]
Solution Stability
Q3: My this compound solution turned yellow and a precipitate has formed. What happened?

This is a classic sign of chemical degradation and/or loss of physical stability.

  • Color Change: A yellow discoloration often suggests oxidative or photolytic degradation, where new chromophoric (color-producing) molecules are formed.[1]

  • Precipitation: This indicates that either the parent this compound or its degradants are no longer soluble in the solvent system. This can be due to a change in pH resulting from degradation, or the formation of insoluble degradation products.[10]

Immediate Action: Do not use the solution for your experiments. It is crucial to prepare a fresh solution and investigate the cause. Consider if the solution was exposed to light, left at room temperature for an extended period, or if the pH of the medium is appropriate.

Q4: How does pH impact the stability of this compound in aqueous solutions?

The pH of an aqueous solution is one of the most critical factors governing this compound's stability.[3][10][11] Many drugs are most stable within a narrow pH range, typically between pH 4 and 8.[3] For a compound like this compound with a presumed ester group, both acidic and basic conditions can catalyze hydrolysis.[5][12]

  • Acid-Catalyzed Hydrolysis: At low pH, the ester is protonated, making it more susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: At high pH, the hydroxide ion, a potent nucleophile, directly attacks the ester carbonyl group.

A pH-rate profile study is essential to determine the pH of maximum stability.[1]

Troubleshooting Experimental Results
Q5: I'm seeing new peaks in my HPLC chromatogram during a time-course experiment. Is this degradation?

The appearance of new, growing peaks alongside a decrease in the area of the main this compound peak is a strong indication of degradation. Forced degradation studies are intentionally designed to generate these degradation products to ensure your analytical methods can detect them.[13][14]

Troubleshooting Steps:

  • Verify Peak Purity: Use a photodiode array (PDA) detector to check the peak purity of the main this compound peak. A spectrally impure peak indicates the presence of a co-eluting degradant.

  • Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer to identify the mass of the parent drug and the unknown peaks. This can provide initial clues about the degradation pathway (e.g., an increase in mass might suggest oxidation, while a decrease could indicate hydrolysis).

  • Review Experimental Conditions: Were your samples protected from light? Was the autosampler temperature controlled? Was the mobile phase or diluent pH appropriate?

Troubleshooting Guides

Guide 1: Investigating Out-of-Specification (OOS) Stability Results

Receiving an OOS result during a stability study requires a systematic and thorough investigation to identify the root cause.[15][16][17]

OOS_Investigation_Workflow cluster_0 Phase I: Laboratory Investigation cluster_1 Phase II: Full-Scale Investigation A OOS Result Reported B Initial Assessment: - Check calculations - Review instrument logs - Examine sample prep procedure - Interview analyst A->B C Laboratory Error Identified? B->C D Yes C->D Yes E No C->E No F Document Error, Invalidate Result, Implement CAPA, Retest if Justified D->F G Initiate Full-Scale Investigation E->G H Review Production & Sampling: - Batch records - Raw material data - Environmental monitoring G->H I Additional Laboratory Testing: - Resampling - Retesting - Test other batches G->I J Root Cause Identified? H->J I->J K Yes J->K Yes L No J->L No M Implement CAPA, Determine Batch Disposition K->M N Batch Disposition based on all data. Document inconclusive finding. L->N

Guide 2: Protocol for a Forced Degradation Study

Forced degradation (or stress testing) is crucial for identifying potential degradation products and establishing the stability-indicating nature of your analytical methods.[6][13][18] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[13]

Objective: To evaluate the stability of this compound under various stress conditions as mandated by ICH guideline Q1A(R2).[13][19]

Materials:

  • This compound API

  • Acids: 0.1 M HCl

  • Bases: 0.1 M NaOH

  • Oxidizing Agent: 3% H₂O₂

  • High-Purity Water

  • pH Meter, calibrated

  • HPLC system with UV/PDA detector

  • Photostability chamber

  • Temperature-controlled oven

Experimental Protocol:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., Acetonitrile:Water 50:50).[6]

  • Hydrolytic Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.[6]

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours.

    • Neutral Hydrolysis: Mix 1 mL of stock solution with 1 mL of water. Keep at 60°C for 24 hours.

    • Note: Before analysis, neutralize the acidic and basic samples.

  • Oxidative Conditions:

    • Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 12 hours, protected from light.

  • Thermal Conditions:

    • Solid State: Store solid this compound powder in an oven at 80°C for 48 hours.[6]

    • Solution State: Heat the neutral hydrolysis sample as described above.

  • Photolytic Conditions:

    • Expose solid this compound and a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).[6]

    • A control sample should be kept in the dark under the same temperature conditions.

  • Analysis:

    • At each time point, withdraw an aliquot, dilute to a suitable concentration, and analyze by a validated stability-indicating HPLC method.

    • Evaluate the chromatograms for new peaks, changes in the parent peak area, and mass balance.

Forced_Degradation_Workflow cluster_stress Apply Stress Conditions Start Prepare this compound Stock Solution (1 mg/mL) Acid Acidic (0.1M HCl, 60°C) Start->Acid Base Basic (0.1M NaOH, RT) Start->Base Oxidative Oxidative (3% H₂O₂, RT) Start->Oxidative Thermal Thermal (Solid & Solution, 80°C) Start->Thermal Photo Photolytic (ICH Q1B) Start->Photo Analysis Analyze Samples by Stability-Indicating HPLC Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis Evaluation Evaluate Data: - Identify Degradants - Calculate Mass Balance - Determine Degradation Pathway Analysis->Evaluation Report Report Findings Evaluation->Report

References

  • Solid State Properties of Drugs | Vici Health Sciences. (n.d.). Vici Health Sciences. Retrieved from [Link]

  • Why pH matters in pharmaceuticals: Keeping our medications safe and effective. (2024, November 1).
  • The Role of Solid State Characterization in Predicting Stability of Solid Dosage Forms. (n.d.).
  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. (n.d.). Retrieved from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). ResolveMass. Retrieved from [Link]

  • Drug degradation pathways. (n.d.). Pharmacy 180. Retrieved from [Link]

  • FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. (n.d.). ECA Academy. Retrieved from [Link]

  • Drug Stability. (n.d.).
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.t.).
  • Solid-state stability: Significance and symbolism. (2025, July 31).
  • Analysis of Drug Stability and Chemical Degradation. (n.d.). Walsh Medical Media. Retrieved from [Link]

  • Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). SlideShare. Retrieved from [Link]

  • Solid State Stability | VxP Pharma. (2020, January 11). VxP Pharma. Retrieved from [Link]

  • Analyzing PH Levels in Pharmaceuticals: Ensuring Potency and Stability. (2024, June 6). BOQU Instrument. Retrieved from [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (2016, May 2). Pharmaceutical Technology. Retrieved from [Link]

  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025, September 20). YouTube. Retrieved from [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products. (2003, August 1). European Medicines Agency. Retrieved from [Link]

  • Quality Guidelines. (n.d.). ICH. Retrieved from [Link]

  • ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. (2003, February 6). IKEV. Retrieved from [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024, August 8). ResearchGate. Retrieved from [Link]

  • Solid state drug stability. (n.d.). SlideShare. Retrieved from [Link]

  • The Dangers of Chemical Compound Degradation. (n.d.). Moravek. Retrieved from [Link]

  • Investigating an Out of Specifications results – The most challenging function in pharmaceutical industries. (2024, November 15).
  • Understanding the chemical basis of drug stability and degradation. (2010, October 9). The Pharmaceutical Journal. Retrieved from [Link]

  • EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS. (n.d.). IIP Series. Retrieved from [Link]

  • Investigating Out-of-Specification (OOS) Test Results for Pharmaceutical Production. (n.d.). FDA. Retrieved from [Link]

  • How does pH affect drug delivery? (2024, January 1). Patsnap Synapse. Retrieved from [Link]

  • 04 Steps to Investigate Out of Specification (OOS) Result. (n.d.). GMP SOP. Retrieved from [Link]

  • 5 Key Reasons for OOS Results & How to Control Them in Pharma! (2024, December 27). YouTube. Retrieved from [Link]

  • How to Investigate Out-Of-Specification (OOS) Results. (2023, September 1). Retrieved from [Link]

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Overcoming interference in Sulocarbilate quantification assays

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Sulocarbilate-Diol Quantification

Welcome to the technical support center for this compound-diol quantification. This guide is designed for researchers, analytical scientists, and drug development professionals. As Senior Application Scientists, we have curated this resource to provide in-depth troubleshooting advice and robust protocols to help you overcome common interferences and ensure the accuracy and reproducibility of your this compound-diol quantification assays.

Introduction: The Challenge of Quantifying Polar Diols

This compound-diol, like many cis-diol-containing compounds, presents a unique set of analytical challenges. Its high polarity makes it difficult to retain on traditional reversed-phase chromatography columns and susceptible to significant interference from complex sample matrices. This guide provides a structured approach to diagnosing and solving these issues, focusing on the principles of chromatography and mass spectrometry.

Section 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: I'm seeing poor peak shape (tailing or fronting) for my this compound-diol standard. What is the likely cause and solution?

A1: Poor peak shape is a common but solvable issue in HPLC. The cause is typically related to secondary interactions on the column, issues with the sample solvent, or column degradation.

  • Peak Tailing: This often indicates a secondary, undesirable interaction between the this compound-diol and the stationary phase, or a contaminated guard column.[1][2]

    • Causality: this compound-diol's hydroxyl groups can interact with active sites (exposed silanols) on the silica backbone of C18 columns. This leads to a portion of the analyte being retained longer than the bulk, resulting in a tailed peak.

    • Solution:

      • Mobile Phase Modifier: Add a small amount of a competing agent, like 0.1% formic acid or acetic acid, to the mobile phase. This will protonate the silanol groups, minimizing secondary interactions.

      • Check pH: Ensure the mobile phase pH is within the stable range for your column, typically between 2 and 8.[3]

      • Replace Guard Column: If the tailing develops suddenly, the guard column may be contaminated with strongly retained matrix components. Replace it.[3]

  • Peak Fronting: This is often a sign of column overloading or an issue with the sample solvent.[1]

    • Causality: Injecting the sample in a solvent that is significantly stronger (more organic) than the mobile phase can cause the analyte band to spread and travel too quickly at the beginning of the column, leading to a fronting peak.

    • Solution:

      • Solvent Matching: Whenever possible, dissolve and inject your samples in the initial mobile phase.[4] If the sample has low solubility, use the weakest solvent possible that still ensures it remains dissolved.

      • Reduce Injection Volume/Concentration: Lower the amount of analyte injected onto the column to ensure you are not exceeding its loading capacity.

Q2: My this compound-diol signal is highly variable and often suppressed when analyzing biological samples (e.g., plasma, urine). How do I confirm and mitigate this matrix effect?

A2: What you are describing is a classic "matrix effect," a major challenge in LC-MS based quantification where co-eluting, invisible matrix components interfere with the ionization of the target analyte in the mass spectrometer source.[5][6] This can lead to either signal suppression (most common) or enhancement, causing inaccurate quantification.[6]

  • Confirmation Workflow:

    • Prepare Three Sample Sets:

      • Set A: this compound-diol standard prepared in a clean solvent (e.g., methanol/water).

      • Set B: Blank matrix sample (e.g., plasma) that has been put through your entire sample preparation process. After the final extraction step, spike it with this compound-diol at the same concentration as Set A.

      • Set C: A "true" spiked sample. Spike the blank matrix with this compound-diol before the sample preparation process.

    • Analyze and Calculate:

      • Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100

      • Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100

      • An ideal result is a Matrix Effect and Recovery close to 100%. A matrix effect value < 80% indicates significant suppression, while > 120% indicates enhancement.

  • Mitigation Strategies:

StrategyPrincipleWhen to Use
Matrix-Matched Calibration Calibrators are prepared in a blank matrix extract to ensure that both standards and samples experience the same degree of matrix effect, effectively canceling it out.[7]When matrix effects are consistent across different lots of the matrix. This is a common and effective approach.[7]
Sample Dilution Diluting the sample extract with the mobile phase reduces the concentration of interfering matrix components.For complex matrices where the analyte concentration is high enough to withstand dilution without falling below the limit of quantification.
Improved Sample Cleanup Employ more selective sample preparation techniques like Solid-Phase Extraction (SPE) to remove interfering components before injection.When dilution is not feasible and matrix effects are severe. This is often the most robust solution.
Stable Isotope Labeled Internal Standard (SIL-IS) A SIL-IS (e.g., this compound-diol-d4) is chemically identical to the analyte but mass-shifted. It co-elutes and experiences the same matrix effects, providing the most reliable correction.The gold standard for LC-MS bioanalysis. Use whenever a SIL-IS is available and cost-effective.
Q3: My sample preparation is giving me low and inconsistent recovery for this compound-diol. How can I improve my extraction efficiency?

A3: Low recovery is often due to the high polarity of diol compounds, which can be challenging to extract from aqueous biological fluids using standard liquid-liquid extraction (LLE) or reversed-phase solid-phase extraction (SPE).

  • The Challenge: this compound-diol will preferentially stay in the aqueous phase during an LLE with a non-polar solvent. Similarly, it will have poor retention on a C18 SPE sorbent.

  • Recommended Solutions:

    • Protein Precipitation (PPT): For plasma or serum, a simple protein crash with a cold organic solvent like acetonitrile or methanol is often a good starting point. It's fast but non-selective, so it may still result in matrix effects.

    • Hydrophilic Interaction Liquid Chromatography (HILIC) SPE: This is an excellent choice for polar analytes. The sorbent is polar, and the analyte is retained under high organic conditions and eluted with a higher percentage of aqueous solvent.

    • Diol-Based Matrix Solid-Phase Dispersion (MSPD): This technique uses a diol-based sorbent that can extract polar analytes from non-polar solutions through hydrogen bonding.[8] It offers a unique selectivity that can be highly effective for compounds like this compound-diol.[8]

    • Boronate Affinity Chromatography: This is a highly specific technique for cis-diol-containing compounds.[9] A boronic acid-functionalized sorbent forms a covalent, pH-dependent bond with the cis-diol group of this compound-diol. This allows for very clean extractions, as only compounds with this specific functional group are retained.[9]

Q4: My chromatogram has a noisy or drifting baseline. How can I fix this?

A4: A stable baseline is critical for accurate quantification. Noise or drift can usually be traced back to the mobile phase, the detector, or the pump.[1][10]

  • Common Causes & Solutions:

    • Insufficient Mobile Phase Degassing: Dissolved gas can outgas in the system, causing pressure fluctuations and baseline noise.[10]

      • Solution: Ensure your system's online degasser is functioning correctly. If you prepare mobile phases offline, degas them using sonication or vacuum filtration.

    • Contaminated Solvents: Impurities in your solvents (especially water) can create a noisy baseline, particularly in gradient runs.

      • Solution: Use high-purity, HPLC- or LC-MS-grade solvents and freshly prepared mobile phases.

    • Pump Issues: Leaks or failing check valves in the pump can cause pressure fluctuations and an unstable baseline.[4][10]

      • Solution: Check for any visible leaks around fittings.[2] If the pressure is fluctuating rhythmically, the check valves may need cleaning or replacement.

    • Detector Lamp Failure: In UV detectors, a failing lamp can cause a drifting baseline.

      • Solution: Check the lamp's energy or intensity levels through your instrument software and replace it if it's below the manufacturer's recommended level.

Section 2: Key Experimental Protocols & Workflows

Workflow for Diagnosing and Mitigating Matrix Effects

This workflow provides a systematic approach to identifying and solving ion suppression or enhancement issues in LC-MS assays.

G start Start: Inaccurate Results (High Variability / Poor Recovery) check_peak 1. Assess Peak Shape & Retention Time Stability start->check_peak peak_ok Peak Shape & RT are Stable check_peak->peak_ok quant_me 2. Quantify Matrix Effect (ME) (Post-extraction Spike vs. Solvent) peak_ok->quant_me Yes fix_peak Troubleshoot HPLC: - Adjust Mobile Phase - Check Solvent - Replace Column/Guard peak_ok->fix_peak No me_severe Is ME >20% or Highly Variable? quant_me->me_severe use_is 3. Implement Mitigation Strategy: Use Stable Isotope Labeled IS me_severe->use_is Yes validate 6. Validate Method & Proceed with Analysis me_severe->validate No no_is No SIL-IS Available use_is->no_is improve_cleanup 4. Improve Sample Cleanup (e.g., Boronate Affinity SPE) no_is->improve_cleanup Yes no_is->validate No (IS available) matrix_match 5. Use Matrix-Matched Calibration Curve improve_cleanup->matrix_match matrix_match->validate fix_peak->check_peak

Caption: Workflow for Boronate Affinity SPE.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry. PubMed. Available at: [Link]

  • AELAB. (2025). Expert Guide to Troubleshooting Common HPLC Issues. AELAB. Available at: [Link]

  • Lehotay, S. J., Sapozhnikova, Y., & Han, L. (2012). Variability of matrix effects in liquid and gas chromatography-mass spectrometry analysis of pesticide residues after QuEChERS sample preparation of different food crops. PubMed. Available at: [Link]

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. Available at: [Link]

  • Maxi Scientific. (2025). Troubleshooting Common HPLC Issues: A Practical Guide. Maxi Scientific. Available at: [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Guide. Phenomenex. Available at: [Link]

  • Schwalbe-Herrmann, M. (2018). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. National Institutes of Health (NIH). Available at: [Link]

  • Zhao, L., et al. (2023). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. MDPI. Available at: [Link]

  • Krynitsky, A. J. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International. Available at: [Link]

  • Qu, H., et al. (2013). Separation and analysis of cis-diol-containing compounds by boronate affinity-assisted micellar electrokinetic chromatography. PubMed. Available at: [Link]

  • Wang, Y., et al. (2023). Matrix Interference Removal Using Fe3O4@SiO2-PSA-Based Magnetic Dispersive Solid-Phase Extraction for UPLC-MS/MS Analysis of Diazepam in Aquatic Products. MDPI. Available at: [Link]

  • Wang, Y., et al. (2019). A Diol-Based-Matrix Solid-Phase Dispersion Method for the Simultaneous Extraction and Determination of 13 Compounds From Angelicae Pubescentis Radix by Ultra High-Performance Liquid Chromatography. National Institutes of Health (NIH). Available at: [Link]

Sources

Technical Support Center: Sulocarbilate Handling and Storage Guide

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The information for a compound specifically named "Sulocarbilate" is not widely available in public chemical databases or peer-reviewed literature. This guide has been developed by synthesizing data from Safety Data Sheets (SDS) for analogous compounds and established best practices for chemical handling in a research environment. The recommendations herein are based on general principles of laboratory safety and chemical stability. Researchers must always consult the specific Safety Data Sheet and Certificate of Analysis (CoA) provided by the manufacturer for the most accurate information.

Frequently Asked Questions (FAQs): Core Properties & Safety

This section addresses the most common initial questions regarding the safe handling and fundamental properties of a research-grade chemical like this compound.

???+ question "Q1: What are the general properties and stability of this compound?"

???+ question "Q2: What are the primary safety hazards I should be aware of?"

???+ question "Q3: What Personal Protective Equipment (PPE) is required when handling this compound?"

Storage and Stability Protocols

Proper storage is the most critical factor in ensuring the long-term integrity and performance of this compound in your experiments.

Recommended Storage Conditions

Upon receipt, the compound should be stored under conditions that preserve its chemical structure and purity.

ParameterRecommended ConditionScientific Rationale
Temperature Keep containers tightly closed in a dry, cool, and well-ventilated place.[1] For long-term stability, refrigeration (2°C to 8°C) is a common practice for sensitive reagents.[2]Low temperatures slow down the kinetics of potential degradation reactions. A dry environment prevents hydrolysis from atmospheric moisture.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen) if the compound is known to be sensitive to oxidation.Minimizes the risk of oxidative degradation from atmospheric oxygen.
Light Exposure Protect from light. Store in the original manufacturer's container, which is often amber or opaque.[2][3]Prevents photolytic degradation, where energy from light (especially UV) can break chemical bonds.
Container Keep in the original, tightly sealed container.[1]Prevents contamination and evaporation of the solvent. Ensures the container material is compatible with the compound.
Experimental Workflow: Compound Receipt and Storage

Following a standardized procedure upon receiving a new chemical shipment is crucial for maintaining a verifiable and uncontaminated inventory.

G Receive Receive Shipment Inspect Inspect for Damage & Correct Labeling Receive->Inspect CoA Verify Certificate of Analysis (CoA) Inspect->CoA Proceed if OK Log Log into Inventory (Lot #, Date, PI) CoA->Log Store Transfer to Designated Storage Location (e.g., 4°C, Dark) Log->Store Aliquot Aliquot for Use (Optional, Recommended) Store->Aliquot For frequent use G decision decision action action stop stop Start Unexpected Experimental Result Check_Instrument Check Instrument Calibration & Function Start->Check_Instrument Instrument_OK Instrument OK? Check_Instrument->Instrument_OK Check_Reagents Check Other Reagents (Buffers, Media, etc.) Instrument_OK->Check_Reagents Yes Fix_Instrument Recalibrate or Service Instrument Instrument_OK->Fix_Instrument No Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Check_Compound Inspect this compound Stock Solution Reagents_OK->Check_Compound Yes Remake_Reagents Prepare Fresh Reagents Reagents_OK->Remake_Reagents No Compound_OK Solution Clear? No Color Change? Check_Compound->Compound_OK Stability_Test Perform Stability Check (e.g., UV-Vis Scan vs. Ref) Compound_OK->Stability_Test Yes Discard_Stock Discard Old Stock. Prepare Fresh this compound from a New Aliquot. Compound_OK->Discard_Stock No Stability_OK Spectrum Matches Reference? Stability_Test->Stability_OK Stability_OK->Discard_Stock No Review_Protocol Review Protocol for Potential Errors Stability_OK->Review_Protocol Yes Order_New Order New Lot of this compound Discard_Stock->Order_New If no aliquots remain

Caption: A decision tree for troubleshooting unexpected experimental results.

References

  • Allergan plc. (2018). Safety Data Sheet.

  • Princeton University Environmental Health & Safety. Chemical Incompatibility Chart.

  • Sigma-Aldrich. (2024). Safety Data Sheet.

  • Utah State University Office of Research Environmental Health and Safety. Incompatible Chemicals.

  • Cornell University Environmental Health and Safety. (n.d.). Appendix K - Incompatible Chemicals. Retrieved from

  • University of Florida Environmental Health & Safety. Incompatible Chemicals.

  • Cayman Chemical. (2025). Safety Data Sheet - Sulfacetamide (sodium salt).

  • University of Nevada, Reno Environmental Health & Safety. Partial List of Chemical Incompatibilities.

  • Janssen Biotech, Inc. (2024). Storage and Stability of STELARA Final Vialed Product for Subcutaneous Use.

  • Pfizer Inc. (n.d.). SOLU-CORTEF® (hydrocortisone sodium succinate) How Supplied/Storage and Handling. Retrieved from

  • Castrol. (2021). Safety Data Sheet.

  • Ecolab. (n.d.). Safety Data Sheet - SOLITAIRE.

  • Levy, D., & Avnir, D. (2023). Effect of Sol–Gel Silica Matrices on the Chemical Properties of Adsorbed/Entrapped Compounds. Gels, 9(5), 441.

  • The University of Iowa Human Subjects Office. Research Subject Compensation.

  • University of North Texas Institutional Review Board. (2025). SOP 904: Administrative Hold, Suspension and Termination of Approved Research.

  • Rawat, T. S., & Reddy, I. P. (2007). Determination of degradation products of sumatriptan succinate using LC-MS and LC-MS-MS. Journal of Pharmaceutical and Biomedical Analysis, 44(2), 559-565.

  • Isidori, M., et al. (2022). Complete Characterization of Degradation Byproducts of Olmesartan Acid, Degradation Pathway, and Ecotoxicity Assessment. International Journal of Molecular Sciences, 23(20), 12439.

  • USF Health Clinical Research Center. (2015). Standard Operating Procedures for Clinical Research at USF Health CRC ARCHIVING STUDY RECORDS.

  • Puranik, P. K., & Mitra, A. K. (2000). Pathways and kinetics of deslorelin degradation in an airway epithelial cell line (Calu-1). Pharmaceutical Research, 17(5), 593-598.

  • Isidori, M., et al. (2022). Complete Characterization of Degradation Byproducts of Olmesartan Acid, Degradation Pathway, and Ecotoxicity Assessment. ResearchGate.

  • University of Hartford. Manual of Policies Procedures for Conducting Research with Human Subjects.

  • Queen's University Belfast. (2025). Standard Operating Procedure Research Governance.

  • Request PDF. (2025). Degradation of m-cresol via the ortho cleavage pathway by Citrobacter farmeri SC01.

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Validation & Comparative

A Senior Application Scientist's Guide: A Comparative Analysis of Sulocarbilate and the Traditional Chelating Agent EDTA

Author: BenchChem Technical Support Team. Date: January 2026

Editorial Note: The term "Sulocarbilate" does not correspond to a standard, widely recognized chelating agent in peer-reviewed literature. The name implies a chemical structure containing both sulfonate and carboxylate functional groups. Therefore, for this guide, "this compound" will be treated as a representative of a class of modern chelators, such as sulfonated aromatic carboxylates (e.g., lignosulfonates), which possess these features. This allows for a scientifically grounded comparison against the well-defined properties of EDTA.

Introduction

In the landscape of chemical and biological sciences, the precise control of metal ions is a fundamental requirement. Chelating agents, molecules capable of forming multiple coordinate bonds with a single metal ion, are the primary tools for achieving this control. For over half a century, ethylenediaminetetraacetic acid (EDTA) has been the undisputed benchmark, a versatile and powerful chelator used in applications ranging from industrial water treatment to chelation therapy for heavy metal poisoning.[1][2] However, limitations such as pH sensitivity and poor biodegradability have driven the development of new generations of chelating agents.[3]

This guide provides an in-depth technical comparison between the traditional workhorse, EDTA, and the conceptual class of "this compound" chelators. We will dissect their structural and mechanistic differences, present a framework for their quantitative comparison, and provide detailed, validated protocols for their evaluation. This analysis is intended to equip researchers, scientists, and drug development professionals with the critical insights needed to select the optimal chelating agent for their specific application.

The Architecture of Chelation: Structural and Mechanistic Divergence

The performance of a chelator is a direct consequence of its molecular structure. The differences between the flexible, aliphatic EDTA and the more rigid, multifunctional this compound class are central to their distinct properties.

1.1. EDTA: The Gold Standard

EDTA is an aminopolycarboxylic acid. Its power lies in its hexadentate ("six-toothed") structure, comprising two amine nitrogens and four carboxylate groups.[4][5] This arrangement allows EDTA to form an exceptionally stable, cage-like octahedral complex around a metal ion, effectively sequestering it from the surrounding environment. Its flexibility allows it to accommodate a wide variety of metal cations, making it a broad-spectrum chelator.[6]

G cluster_0 Chelator Architectures EDTA EDTA - Flexible Aliphatic Backbone - Four Carboxylate Groups - Two Amine Groups This compound This compound (Class) - Rigid Aromatic Backbone - Sulfonate Groups - Carboxylate Groups

Figure 1: Conceptual structural comparison of EDTA and the this compound class.

1.2. The this compound Class: A Modern Approach

The this compound class of chelators is defined by two key features: a more rigid backbone (often aromatic) and the presence of both sulfonate (-SO₃⁻) and carboxylate (-COO⁻) functional groups.[7] This dual-functionality is significant. Sulfonic acids are much more strongly acidic than carboxylic acids. Consequently, they remain deprotonated and available for metal coordination over a much broader and more acidic pH range, a critical advantage over EDTA. The rigid structure may also impart greater selectivity for specific metal ions compared to the more promiscuous binding of EDTA.

Performance Metrics: A Data-Driven Comparison

A chelator's utility is defined by its binding affinity, selectivity, operational range, and biological compatibility.

2.1. Metal Ion Affinity and pH Stability

EDTA is renowned for forming highly stable complexes with a wide array of di- and trivalent metal ions, including Ca²⁺, Mg²⁺, Fe³⁺, and Pb²⁺.[4][8] However, its effectiveness plummets in acidic conditions (pH < 6) as the carboxylate groups become protonated, losing their ability to coordinate with the metal.

The this compound class, by virtue of its sulfonic acid groups, is predicted to maintain high chelation efficiency even at a low pH. This makes it a potentially superior candidate for applications in acidic media, such as environmental remediation of mine drainage or certain industrial processes.

ParameterEDTAThis compound (Predicted)Causality
Binding Groups Carboxylates, AminesSulfonates, CarboxylatesDifferent functional groups with distinct pKa values.
Effective pH Range Neutral to Alkaline (~pH 6-11)Wide Range (Acidic to Alkaline)Sulfonate groups remain active at low pH.
Binding Spectrum Broad-spectrumPotentially more selectiveA rigid structure can create a more defined binding pocket.
Biodegradability Very Low[3]Moderate to HighNatural-analogue backbones (e.g., lignin) are more easily degraded.

2.2. Biocompatibility and Toxicological Profile

For medical and pharmaceutical applications, the biological impact of a chelator is a primary concern. EDTA is generally safe but can cause hypocalcemia by chelating essential calcium from the blood if not administered carefully (often as Calcium Disodium EDTA to mitigate this effect).[9] Its poor biodegradability is also an environmental concern.[3]

The this compound class, particularly if derived from natural precursors like lignin, offers the promise of improved biodegradability, reducing its environmental persistence.[10] The toxicological profile would be specific to the exact molecule but is a key design parameter for modern chelators, often aiming to reduce the chelation of essential physiological metals like zinc and calcium.[11][12]

G cluster_0 Key Performance Differentiators cluster_1 EDTA cluster_2 This compound (Class) Structure Molecular Structure EDTA_Struct Flexible Aliphatic Carboxylate-only Sulo_Struct Rigid Aromatic Sulfonate & Carboxylate Performance Performance Outcome EDTA_Perf Broad Affinity pH Sensitive Sulo_Perf Potential Selectivity pH Stable EDTA_Struct->EDTA_Perf leads to Sulo_Struct->Sulo_Perf leads to

Figure 2: Relationship between chelator structure and performance.

Standardized Protocols for Comparative Evaluation

Objective comparison requires rigorous, standardized experimental protocols. The methodologies described below provide a framework for a self-validating assessment of any two chelating agents.

3.1. Protocol: Potentiometric Titration for Stability Constant Determination

Objective: To quantify the binding affinity (stability constant, K) of a chelator for a specific metal ion.

Principle: Metal ions compete with protons (H⁺) to bind to the chelator. By titrating a metal-chelator solution with a strong base and monitoring the pH, a titration curve is generated. The shape of this curve is dependent on the stability of the metal-chelator complex and can be mathematically analyzed to determine the stability constant.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare standardized solutions of the chelating agents (e.g., 0.01 M EDTA and 0.01 M this compound).

    • Prepare a standardized solution of the metal salt of interest (e.g., 0.01 M CuSO₄).

    • Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH, carbonate-free).

  • Calibration: Calibrate a high-precision pH meter and electrode using at least two standard buffers (e.g., pH 4.01 and 7.00).

  • Titration Setup:

    • In a thermostatted titration vessel, add a precise volume of the chelator solution and the metal salt solution (typically in a 1:1 molar ratio).

    • Dilute with deionized water to a set volume.

    • Place the calibrated pH electrode and a magnetic stirrer into the vessel.

  • Titration:

    • Titrate the solution with the standardized NaOH solution using an autoburette.

    • Record the pH value after each incremental addition of NaOH. Add smaller increments near the equivalence points where the pH changes rapidly.

  • Data Analysis:

    • Plot the pH versus the volume of NaOH added.

    • Use specialized software (e.g., Hyperquad) to fit the titration curve, which will calculate the protonation constants of the ligand and the stability constant of the metal-chelator complex.

3.2. Protocol: In Vitro Cytotoxicity (MTT Assay)

Objective: To assess and compare the impact of the chelating agents on the viability of cultured cells.

Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, which are then solubilized. The absorbance of the resulting solution is proportional to the number of viable cells.

G seed 1. Seed Cells (e.g., HEK293) in a 96-well plate treat 2. Treat with Dose-Response Concentration Range of Chelators seed->treat incubate 3. Incubate for 24-48 hours treat->incubate add_mtt 4. Add MTT Reagent incubate->add_mtt formazan 5. Incubate (2-4 hrs) to Allow Formazan Crystal Formation add_mtt->formazan solubilize 6. Solubilize Crystals (DMSO/SDS) formazan->solubilize read 7. Read Absorbance (570 nm) solubilize->read analyze 8. Calculate IC₅₀ Values read->analyze

Figure 3: Standard workflow for an MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed a relevant human cell line (e.g., HepG2 for liver toxicity, HEK293 for general toxicity) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours.

  • Chelator Preparation: Prepare stock solutions of EDTA and this compound in sterile culture medium. Perform a serial dilution to create a range of concentrations (e.g., from 1 µM to 10 mM).

  • Cell Treatment: Remove the medium from the cells and replace it with the medium containing the various chelator concentrations. Include wells with medium only (negative control) and wells with a known toxin (positive control).

  • Incubation: Incubate the plate for a defined period (e.g., 24 or 48 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10-20 µL of a 5 mg/mL MTT solution to each well and incubate for another 2-4 hours.

  • Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of the plate at 570 nm using a microplate reader.

  • Data Analysis: Convert absorbance values to percentage viability relative to the untreated control. Plot viability versus chelator concentration and use a non-linear regression to calculate the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Conclusion and Application-Specific Recommendations

The choice between EDTA and a modern chelator like those in the this compound class is fundamentally a choice between a proven generalist and a specialized performer.

  • EDTA remains the agent of choice for many bulk industrial applications and as a general-purpose laboratory reagent where its broad affinity, well-understood properties, and low cost are paramount.[4] Its use in medicine is well-established for treating lead poisoning, where its strong, non-specific chelation is an advantage.[1]

  • The This compound class represents a tailored approach to chelation. Its key advantage of pH stability makes it a compelling alternative in acidic environments where EDTA fails. For drug development, the potential for higher metal selectivity and improved biodegradability are critical features. A this compound-type chelator could theoretically be designed to target a toxic metal like cadmium while having a lower affinity for essential calcium, offering a wider therapeutic window.[11]

For researchers, the path forward is clear: evaluation must be driven by the specific demands of the application. The protocols outlined herein provide a robust starting point for generating the quantitative data needed to make an informed decision, ensuring that the selected chelating agent is not just a legacy choice, but the optimal tool for the task at hand.

References

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  • Oxford Academic. Approaches for Experimental Evaluation of Chelating Agents | Radiation Protection Dosimetry. Available from: [Link]

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  • National Institutes of Health. (2020). Evaluation on curative effects of ethylene diamine tetra-acetic acid chelation therapy in treating with atherosclerotic cardiovascular disease: A protocol for systematic review and meta-analysis. Available from: [Link]

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  • PubMed Central. Current Understanding of the Binding Sites, Capacity, Affinity, and Biological Significance of Metals in Melanin. Available from: [Link]

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  • Proactive Choice. (2025). IV Chelation vs Oral Chelation: Benefits, Differences & Effectiveness. Available from: [Link]

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  • ResearchGate. (2026). A Comparative Study of the Chelating Effect Between Textured Soya Aqueous Extract and EDTA on Fe3+, Pb2+, Hg2+, Cd2+ and Ni2+ Ions. Available from: [Link]

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The Ascendancy of Green Surfactants: A Comparative Efficacy Analysis of Sulocarbilate and its Contemporaries

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of sustainable science, the chemical industry is undergoing a paradigm shift, moving away from petroleum-derived ingredients towards greener, more eco-friendly alternatives. Surfactants, ubiquitous in countless formulations from detergents to drug delivery systems, are at the forefront of this transformation. This guide provides a comprehensive comparison of the efficacy of a promising class of green surfactants, represented here by sulocarbilates, against other leading green alternatives. As a Senior Application Scientist, this analysis is grounded in both fundamental scientific principles and practical, field-proven insights to empower researchers in making informed decisions for their formulations.

The Imperative for Green Surfactants: Beyond Performance

Traditional surfactants, such as alkylphenol ethoxylates (APEs) and certain sulfates (SLS, SLES), have long been the workhorses of the industry due to their cost-effectiveness and high performance. However, growing environmental and health concerns are driving the demand for safer, more sustainable alternatives.[1][2] Petroleum-based surfactants often exhibit poor biodegradability, leading to persistence in the environment and potential toxicity to aquatic life.[3] Green surfactants, derived from renewable resources, offer a compelling solution, boasting enhanced biodegradability, lower toxicity, and a reduced environmental footprint.[4][5]

This guide will focus on a comparative analysis of two major classes of green surfactants:

  • Sulfonated Green Surfactants (Represented by Sulocarbilates): This category includes sulfosuccinates, methyl ester sulfonates (MES), and alpha olefin sulfonates (AOS). These anionic surfactants are recognized for their excellent cleaning power, good biodegradability, and low irritation potential.[6][7][8]

  • Alkyl Polyglucosides (APGs): A class of non-ionic surfactants derived from sugars and fatty alcohols, exemplified by Decyl Glucoside and Coco Glucoside. They are renowned for their exceptional mildness, making them ideal for sensitive skin applications.

Comparative Efficacy: A Multi-faceted Evaluation

The "efficacy" of a surfactant is not a singular metric but a composite of several performance indicators. The choice of a surfactant is dictated by the specific requirements of the formulation.

Performance and Efficacy

Key performance parameters for surfactants include their ability to reduce surface tension, create stable foam, and effectively emulsify and remove dirt and oils.

Surfactant ClassFoaming AbilityDetergency (Cleaning Power)Surface Tension ReductionEmulsification
Sulfonated Surfactants ExcellentHighExcellentGood
Alkyl Polyglucosides (APGs) Good to ExcellentModerate to HighGoodGood

Sulfonated Green Surfactants , as a class, generally exhibit superior detergency and surface tension reduction compared to many other green surfactants.[9] This makes them highly effective in cleaning and industrial applications where robust performance is paramount. Their strong foaming characteristics are also desirable in many personal care and cleaning products.[10]

Alkyl Polyglucosides (APGs) , while still effective cleansers, are particularly valued for their synergistic effects with other surfactants.[11] They produce a stable and pleasing foam, contributing to the sensory experience of personal care products.[6] Their ability to emulsify oils and dirt is sufficient for a wide range of applications.[12]

Safety and Mildness

For applications involving direct contact with the skin, mildness is a critical factor.

Surfactant ClassSkin & Eye Irritation Potential
Sulfonated Surfactants Low to Moderate
Alkyl Polyglucosides (APGs) Very Low

Alkyl Polyglucosides (APGs) are exceptionally mild and are considered non-irritating to the skin and eyes, making them a preferred choice for baby care products, facial cleansers, and formulations for sensitive skin.[13][14]

Sulfonated Green Surfactants are generally considered to have low to moderate irritation potential, a significant improvement over traditional anionic surfactants like SLS.[15][16] However, their mildness can vary depending on the specific type and formulation.

Environmental Profile

The environmental impact of a surfactant is primarily determined by its biodegradability and aquatic toxicity.

Surfactant ClassBiodegradabilityAquatic Toxicity
Sulfonated Surfactants Readily BiodegradableLow
Alkyl Polyglucosides (APGs) Readily BiodegradableVery Low

Both classes of surfactants are considered readily biodegradable, breaking down into harmless substances in the environment.[7][16] This is a significant advantage over many petroleum-based surfactants. In terms of aquatic toxicity, APGs generally exhibit a lower toxicity profile than most anionic surfactants.

Source and Sustainability

The origin of the raw materials is a key differentiator for green surfactants.

Surfactant ClassPrimary Source
Sulfonated Surfactants Vegetable Oils (e.g., Palm, Coconut), Petrochemical precursors in some cases
Alkyl Polyglucosides (APGs) Sugars (e.g., Corn, Wheat), Vegetable Oils (e.g., Coconut, Palm)

Alkyl Polyglucosides (APGs) are derived entirely from renewable plant-based resources, making them a highly sustainable option.[12] Sulfonated Green Surfactants are also largely derived from renewable vegetable oils; however, some synthesis routes may involve petrochemical-derived reagents.[14][17]

Experimental Protocols for Surfactant Evaluation

To ensure the validity and reproducibility of efficacy claims, standardized experimental protocols are essential.

Determination of Critical Micelle Concentration (CMC) and Surface Tension

The CMC is the concentration at which surfactant molecules begin to form micelles, and it is a key indicator of surfactant efficiency. Surface tension is a measure of the cohesive energy present at the interface of a liquid.

Methodology: Tensiometry

  • Prepare a series of surfactant solutions of varying concentrations in deionized water.

  • Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a controlled temperature.

  • Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • The CMC is identified as the point where the surface tension plateaus. The surface tension at the CMC (γCMC) is also recorded.

Workflow for Determining CMC and Surface Tension.
Evaluation of Foaming Performance

Foam generation and stability are crucial for many applications.

Methodology: Ross-Miles Test

  • A standardized volume and concentration of the surfactant solution are prepared in a graduated cylinder.

  • A specific volume of the same solution is dropped from a defined height into the cylinder, generating foam.

  • The initial foam height is measured immediately after the drop.

  • The foam height is measured again after a set period (e.g., 5 minutes) to assess foam stability.

Workflow for the Ross-Miles Foam Test.

Conclusion: Selecting the Optimal Green Surfactant

The choice between sulocarbilates (and other sulfonated green surfactants) and alkyl polyglucosides is not a matter of one being definitively "better" than the other. Instead, the selection should be guided by the specific performance requirements of the intended application.

  • For applications demanding high detergency and robust cleaning, such as industrial cleaners and laundry detergents, sulfonated green surfactants are often the superior choice due to their excellent cleaning power and surface activity.

  • For personal care products, especially those formulated for sensitive skin or where exceptional mildness is paramount, alkyl polyglucosides are the preferred option.

Ultimately, a deep understanding of the nuanced properties of each surfactant class, supported by rigorous experimental data, will enable researchers and formulators to develop high-performing, safe, and sustainable products that meet the demands of a greener future.

References

  • Vertex AI Search. (n.d.). Decoding Decyl Glucoside: A Deep Dive into Its Properties and Applications.
  • SkinKraft. (2021, December 27). Decyl Glucoside For Skin: What Is It And What Are Its Benefits?.
  • Nagtode, V. S., Cardoza, C., Yasin, H. K. A., et al. (2023). Green Surfactants (Biosurfactants): A Petroleum-Free Substitute for Sustainability─Comparison, Applications, Market, and Future Prospects. ACS Omega, 8(13), 11674–11699. [Link]

  • Benchchem. (n.d.). The Evolution of Sulfosuccinate Surfactants: A Technical Deep Dive into Their Historical Development and Applications.
  • Omni Tech International, Ltd. (2022, July 26). Emerging Technologies for Sustainable Biobased Surfactants.
  • Rustic Strength. (n.d.). What is Sodium C14-16 Alpha Olefin Sulfonate and what does it do?.
  • Benchchem. (n.d.). The Critical Interplay of Structure and Function in Sulfosuccinate Surfactants: A Technical Guide.
  • Blog. (2025, June 19). MES (Fatty Acid Methyl Ester Sulfonate) - A Detergent Raw Material.
  • ResearchGate. (n.d.). Methyl Ester Sulfonate: A High-Performance Surfactant Capable of Reducing Builders Dosage in Detergents | Request PDF.
  • PCI Magazine. (2009, October 1). Alkylphenol Ethoxylate Alternatives for Coatings Applications.
  • Redox. (2025, September 23). Safety Data Sheet Alpha Olefin Sulphonate Liquid.
  • AFIRM Group. (2021, March). ALKYLPHENOL ETHOXYLATES (APEOs).
  • Elchemy. (2025, October 7). Comparing Sodium Lauryl Sulfate and Sodium Lauroyl Sarcosinate in Industrial Applications.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 29). Anionic Surfactant: Understanding Sodium C14-16 Olefin Sulfonate (AOS 92%) for Superior Cleaning and Cosmetic Applications.
  • Junxin Chem. (n.d.). Sodium Fatty Acid Methyl Ester Sulfonate,MES.
  • Ataman Kimya. (n.d.). OLEFIN SULFONATE.
  • Niran Chemical. (2025, June 13). SLES vs SLS vs ALS: Which Surfactant Is the Best for Your Product?.
  • New Directions Aromatics. (2018, November 26). Coco Glucoside - An Eco-friendly Surfactant For Cosmetics & Skin Care.
  • Chemical Products Industries. (2025, May 23). 5 Key Features That Make a Surfactant Biodegradable.
  • ResearchGate. (n.d.). Sulfosuccinates as Mild Surfactants.
  • PubMed. (n.d.). Biodegradability and toxicity of sulphonate-based surfactants in aerobic and anaerobic aquatic environments.
  • STPP Group. (2023, September 29). Alpha Olefin Sulfonates (AOS): Shaping Sustainability and Innovation in Industrial Applications.
  • Wilmar Sugar. (n.d.). Wilfames Methyl Ester Sulphonates (MES).
  • ResearchGate. (n.d.). (PDF) New Biobased Sulfonated Anionic Surfactants Based on the Esterification of Furoic Acid and Fatty Alcohols: A Green Solution for the Replacement of Oil Derivative Surfactants with Superior Proprieties.
  • Lamberti Group. (n.d.). Sulfosuccinates.
  • ResearchGate. (n.d.). Synthesis of Sulfonate Surfactants Using Strecker Modification Techniques and Surfactant Formulation for.
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  • NIH. (2024, May 16). Sugar-Based Surfactants: Effects of Structural Features on the Physicochemical Properties of Sugar Esters and Their Comparison to Commercial Octyl Glycosides.
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A Senior Scientist's Guide to Validating Chemical Biodegradability: A Comparative Analysis Using OECD 301B for Sulocarbilate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, introducing a novel chemical entity into the market carries the profound responsibility of ensuring its environmental compatibility. A critical aspect of this is understanding its ultimate fate in aquatic environments. This guide provides an in-depth, technical framework for validating the ready biodegradability of a novel, water-soluble, non-volatile substance, using "Sulocarbilate" as our case study. We will ground our approach in the gold-standard OECD (Organisation for Economic Co-operation and Development) guidelines, specifically focusing on the OECD 301B: CO₂ Evolution Test .[1][2] This guide moves beyond a simple recitation of protocols; it delves into the causality behind experimental choices, establishing a self-validating system that ensures the trustworthiness of your results.

The Imperative of "Ready Biodegradability"

Before a new substance like this compound can be approved for widespread use, regulatory bodies such as REACH and the EPA require a thorough environmental risk assessment.[2] A key component of this is determining if the substance is "readily biodegradable."[3] This classification is reserved for chemicals that demonstrate rapid and extensive mineralization (conversion to CO₂, water, and biomass) by microorganisms in stringent laboratory tests.[4] Passing these tests suggests the substance is unlikely to persist and bioaccumulate in the environment.[5]

The OECD 301 series of tests are the internationally recognized methods for making this determination.[5] The choice of method depends on the physicochemical properties of the test substance. For a non-volatile, water-soluble compound like our hypothetical this compound, the OECD 301B (CO₂ Evolution Test) is highly suitable.[2] This method directly measures the ultimate biodegradation of the organic carbon in the molecule by quantifying the carbon dioxide produced.[1][2]

Comparative Framework: Establishing Benchmarks

To contextualize the potential performance of this compound, we will compare its hypothetical results against well-characterized alternatives:

  • Sodium Benzoate: A readily biodegradable substance frequently used as a positive control in OECD 301 tests to validate the activity of the microbial inoculum.[6][7][8]

  • Linear Alkylbenzene Sulfonates (LAS): A major class of anionic surfactants used in detergents. While complex, LAS are generally considered readily biodegradable under aerobic conditions.[9][10]

  • A Poorly Biodegradable Substance: Represents a compound that fails to meet the stringent criteria, highlighting the opposite end of the performance spectrum.

This comparative approach allows us to not only validate the test system but also to position the environmental profile of a new chemical entity within the landscape of existing substances.

Experimental Design: The OECD 301B CO₂ Evolution Test

The core principle of the OECD 301B test is to expose the test substance to a mixed population of environmentally relevant microorganisms (the inoculum) in a defined mineral medium and measure the CO₂ evolved over a 28-day period.[1][2]

Key Components and Their Scientific Rationale
  • Test Substance (this compound): The sole source of organic carbon for the microorganisms in the primary test vessels. Its concentration is typically set to provide 10-20 mg of organic carbon per liter. This concentration is high enough to generate measurable CO₂ but low enough to avoid potential toxic effects on the microorganisms.

  • Inoculum: A diverse microbial population is essential for representing a realistic environmental scenario. Activated sludge from a domestic wastewater treatment plant is the standard source.[2][8] It is used at a low concentration (e.g., 30 mg of dry solids per liter) to minimize CO₂ production from the degradation of the inoculum's own organic matter (endogenous respiration).[4]

  • Mineral Medium: An aqueous solution containing essential mineral nutrients (phosphorus, nitrogen, potassium, etc.) to support microbial activity without providing an alternative carbon source.[8]

  • CO₂-Free Air: The system is continuously aerated with air that has been passed through a solution (e.g., Ba(OH)₂ or NaOH) to scrub it of CO₂. This ensures that the only CO₂ being measured is from the biodegradation of the test substance.

  • CO₂ Trapping: The effluent air from the test vessels is bubbled through a series of absorption flasks containing a known concentration of barium hydroxide or sodium hydroxide, which traps the evolved CO₂ as a carbonate precipitate (BaCO₃) or a dissolved carbonate (Na₂CO₃).[2]

  • Controls: A robust set of controls is non-negotiable for a trustworthy outcome:

    • Inoculum Blank: Contains only the mineral medium and inoculum. This measures the endogenous CO₂ production from the inoculum itself, which must be subtracted from the test vessel measurements.

    • Procedure Control (Positive Control): Contains the inoculum, medium, and a reference substance known to be readily biodegradable (e.g., Sodium Benzoate).[6] This validates the viability and activity of the microbial inoculum. The test is considered valid only if the reference substance reaches the 60% pass level by day 14.[6][7]

    • Toxicity Control: Contains the inoculum, medium, the reference substance, and the test substance. If the biodegradation in this vessel is significantly lower than in the procedure control, it indicates that the test substance is toxic to the microorganisms at the tested concentration.[6]

Visualizing the OECD 301B Workflow

The following diagram illustrates the key stages of the experimental setup.

OECD_301B_Workflow cluster_prep Phase 1: Preparation cluster_setup Phase 2: Incubation Setup cluster_run Phase 3: Execution & Measurement (28 Days) cluster_analysis Phase 4: Data Analysis P1 Prepare Mineral Medium S1 Setup Test Vessels: - Test Substance (this compound) - Inoculum Blank - Procedure Control (Sodium Benzoate) - Toxicity Control P1->S1 P2 Acquire & Prepare Inoculum (Activated Sludge) P2->S1 P3 Calculate Test Substance Concentration (10-20 mg C/L) P3->S1 S2 Connect to CO2-Free Air Supply S1->S2 S3 Connect Effluent Gas Line to CO2 Absorption Traps (e.g., Ba(OH)2) S2->S3 R1 Incubate at 20-25°C in the Dark S3->R1 R2 Periodically Sample & Titrate CO2 Trapping Solution or use TIC Analyzer R1->R2 R3 Record Cumulative CO2 Production R2->R3 A2 Correct for Inoculum Blank R3->A2 A1 Calculate Theoretical CO2 (ThCO2) for this compound A3 Calculate % Biodegradation: (Evolved CO2 / ThCO2) * 100 A1->A3 A2->A3 A4 Evaluate vs. Pass Criteria (60% & 10-day window) A3->A4

Caption: Workflow for the OECD 301B CO₂ Evolution Biodegradability Test.

Detailed Experimental Protocol: OECD 301B

This protocol is a self-validating system, where the performance of the controls dictates the validity of the results for the test substance.

1. Preparation of Reagents:

  • Mineral Medium: Prepare the stock solutions (e.g., iron(III) chloride, calcium chloride, magnesium sulfate, phosphate buffer) as specified in the OECD 301 guideline. Combine them in deionized water to create the final medium.
  • CO₂-Free Air: Set up a scrubbing system by bubbling compressed air through two consecutive gas-washing bottles containing 10M NaOH to remove atmospheric CO₂.
  • CO₂ Absorption Solution: Prepare a 0.025 M Barium Hydroxide (Ba(OH)₂) solution. Ensure it is protected from atmospheric CO₂.
  • Test Substance Stock (this compound): Prepare a stock solution of this compound in the mineral medium at a concentration that will yield 10-20 mg of Total Organic Carbon (TOC) per liter in the final test vessels. The exact mass required depends on the carbon content of the this compound molecule.
  • Reference Substance Stock (Sodium Benzoate): Prepare a stock solution of sodium benzoate to yield a final concentration of 10-20 mg TOC/L.

2. Inoculum Preparation:

  • Collect fresh activated sludge from the aeration tank of a treatment plant serving a predominantly domestic population.
  • Homogenize the sludge (e.g., with a blender for a few seconds). Allow it to settle for 30-60 minutes.
  • Decant the supernatant. This liquid phase, containing a rich diversity of microorganisms, will be used as the inoculum.

3. Test Vessel Setup (Minimum of 2 replicates per condition):

  • For each replicate, use a 3-5 liter glass vessel. Add approximately 3 liters of mineral medium.
  • Test Vessels: Add the calculated volume of the this compound stock solution.
  • Inoculum Blanks: Add only mineral medium.
  • Procedure Controls: Add the calculated volume of the sodium benzoate stock solution.
  • Toxicity Controls: Add the calculated volumes of both the this compound and sodium benzoate stock solutions.
  • Inoculate all vessels with the prepared inoculum to achieve a final suspended solids concentration of approximately 30 mg/L.

4. Incubation and Measurement:

  • Connect the vessels to the CO₂-free aeration system and the CO₂ absorption traps. Ensure all connections are airtight.
  • Incubate the vessels in the dark at a constant temperature of 20-25°C for 28 days.
  • At regular intervals (e.g., days 2, 5, 7, 10, 14, 21, 28), remove the first CO₂ absorption flask from each series and replace it with a fresh one.
  • Quantify the trapped CO₂. This is typically done by titrating the remaining Ba(OH)₂ with a standardized acid (e.g., 0.05 M HCl). The amount of CO₂ is proportional to the amount of Ba(OH)₂ that has precipitated as BaCO₃. Alternatively, total inorganic carbon (TIC) analyzers can be used.[2]

5. Data Calculation and Interpretation:

  • Calculate Theoretical CO₂ (ThCO₂): This is the total amount of CO₂ that would be produced if 100% of the carbon in the test substance were mineralized. It is calculated based on the molecular formula and the initial mass of this compound added.
  • Example: For a substance CₓHᵧO₂, ThCO₂ (mg) = (Mass of substance added in mg) * (x * 44.01) / (Molecular Weight of substance)
  • Calculate Cumulative CO₂ Produced: For each time point, sum the amount of CO₂ trapped.
  • Calculate Percent Biodegradation:
  • % Biodegradation = [(mg CO₂ from Test Vessel) - (mg CO₂ from Blank)] / (ThCO₂) x 100
  • Apply Pass Criteria: The substance is classified as "readily biodegradable" if it achieves ≥60% biodegradation within the 10-day window .[4][6] The 10-day window begins at the first time point where biodegradation exceeds 10% and ends 10 days later (but must conclude before or on day 28).

Comparative Performance Analysis

The following table summarizes the expected outcomes for our test substances, providing a clear benchmark for evaluating the hypothetical results for this compound.

SubstanceChemical Class / UseExpected % Biodegradation (Day 28)10-Day Window Met?Classification
Sodium Benzoate Positive Control> 60% (typically >80%)[6][7]Yes (often within 14 days)[6]Readily Biodegradable
Linear Alkylbenzene Sulfonate (LAS) Anionic Surfactant67% - 94%[9]Yes[9]Readily Biodegradable
Poorly Biodegradable Substance e.g., certain plastics, complex polymers< 60%NoNot Readily Biodegradable
This compound (Hypothetical Data) Novel SubstanceTo be determined by experimentTo be determined by experimentTo be determined by experiment

Interpreting the Outcome: A Decision Pathway

The results from the OECD 301B test guide subsequent actions in the environmental risk assessment process.

Decision_Pathway Start OECD 301B Test Complete for this compound Check_Validity Are Controls Valid? (Blank < 40mg CO2/L) (Positive Control >60% by d14) Start->Check_Validity Result_Invalid Test Invalid Investigate & Repeat Check_Validity->Result_Invalid No Check_Toxicity Is Toxicity Control Inhibited? (<25% degradation at d14) Check_Validity->Check_Toxicity Yes Result_Toxic Substance is Inhibitory Re-test at lower concentration Check_Toxicity->Result_Toxic Yes Check_Biodegradation This compound Biodegradation > 60%? Check_Toxicity->Check_Biodegradation No Check_Window 10-Day Window Criterion Met? Check_Biodegradation->Check_Window Yes Class_Not_Ready Classification: Not Readily Biodegradable Check_Biodegradation->Class_Not_Ready No Class_Ready Classification: Readily Biodegradable Check_Window->Class_Ready Yes Check_Window->Class_Not_Ready No Further_Testing Proceed to Higher-Tier Testing (e.g., OECD 302 Inherent Biodegradability, Simulation Studies) Class_Not_Ready->Further_Testing

Caption: Decision pathway following an OECD 301B biodegradability test.

If this compound is classified as "Not Readily Biodegradable," it does not necessarily mean it will never degrade. It signifies that it fails to degrade rapidly under these stringent screening conditions. This result would trigger the need for higher-tier, more complex biodegradation tests (e.g., OECD 302 series for inherent biodegradability) that use a higher concentration of microorganisms and a longer incubation period to assess its ultimate persistence.[4]

By rigorously applying the OECD 301B guideline and contextualizing the results against known benchmarks, researchers can generate trustworthy, defensible data on the biodegradability of novel substances like this compound, forming a critical pillar of a comprehensive environmental safety assessment.

References

  • Australian Government Department of Health. (2022, January 14). Linear alkylbenzene sulfonates - Evaluation statement. Industrial Chemicals. [Link]

  • Regulations.gov. (2019, October 24). Di-DB-TP OECD 301B. [Link]

  • Mei, C.-F., Liu, Y.-Z., Long, W.-N., & Luan, T. (n.d.). Degradation of sodium benzoate and toxicity controls in different OECD ready biodegradation tests. ResearchGate. [Link]

  • SYKE. (n.d.). Biodegradability Screening (OECD 301: Test of Ready-Biodegradability) of Several Poorly Water-Soluble Substances. [Link]

  • European Chemicals Agency. (n.d.). Biodegradation in water: screening tests - Registration Dossier. ECHA. [Link]

  • Regulations.gov. (n.d.). Report: Biodegradability in the CO2-evolution test according to OECD 301 B (July 1992). [Link]

  • Smithers. (2021, November 14). An Inherent Biodegradation Test using a modified OECD 301B Ready Biodegradation Test Design Presenti. [Link]

  • Aropha. (n.d.). OECD 301B: CO2 Evolution Ready Biodegradability Test. [Link]

  • Regulations.gov. (n.d.). STUDY TITLE Determination of the Ready Biodegradability in the CO2-Evolution Test TEST GUIDELINE(S) OECD 301B, International S. [Link]

  • Sonett. (n.d.). Biodegradability of surfactants. [Link]

  • Gani, K. M. M., & Kumar, S. (2022). Linear Alkylbenzene Sulphonates: Biodegradability and Isomeric Composition. IntechOpen. [Link]

  • Gledhill, W. E. (1975). Screening test for assessment of ultimate biodegradability: linear alkylbenzene sulfonates. Applied Microbiology, 30(6), 922-929. [Link]

  • ChEMBL. (n.d.). Compound: this compound (CHEMBL2104933). EMBL-EBI. [Link]

  • Innospec Sustainability. (2022, February 3). Ultimate and Primary Biodegradation of a Range of Nonpolymeric and Polymeric Surfactants in Seawater. [Link]

  • ResearchGate. (2004, August). Biodegradability of linear alkylbenzene sulfonates subjected to wet air oxidation. [Link]

  • Microbe Investigations. (n.d.). OECD 301B Biodegradation Test - CO2 Evolution Test. [Link]

  • European Commission. (2000, March 24). Opinion of the Scientific Committee on Toxicity, Ecotoxicity and the Environment (CSTEE) on a Proposed "ready biodegradability" approach to update detergents legislation. [Link]

Sources

A Comparative Analysis of Sulocarbilate and N-linked Polycarboxylates: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of materials science and drug development, the rational design of functional polymers is paramount. Among the diverse classes of polymers, polycarboxylates have garnered significant attention for their exceptional chelating and dispersing properties. This guide provides an in-depth comparative analysis of two prominent subclasses: Sulocarbilates, characterized by a sulfur-linked backbone, and N-linked polycarboxylates, typified by poly(aspartic acid). This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced performance differences and make informed decisions in material selection.

Introduction: A Tale of Two Linkages

At the heart of the functional differences between Sulocarbilates and N-linked polycarboxylates lies the nature of the heteroatom incorporated into their polymer backbone. Sulocarbilates, or S-linked polycarboxylates, feature a thioether linkage, which imparts distinct electronic and conformational properties. In contrast, N-linked polycarboxylates, with their amide bonds, resemble the structure of polypeptides, offering a unique profile of biocompatibility and biodegradability.

This guide will dissect the synthesis, chelation efficiency, scale inhibition performance, biodegradability, and cytotoxicity of these two classes of polymers, supported by experimental data and elucidated through an exploration of their structure-activity relationships.

Synthesis: Crafting the Molecular Architecture

The synthetic pathways to Sulocarbilates and N-linked polycarboxylates are fundamentally different, influencing their structural diversity, scalability, and environmental footprint.

Synthesis of Sulocarbilates

Sulocarbilates are typically synthesized through a Michael addition reaction. This involves the addition of a fatty mercaptan (thiol) to an unsaturated polycarboxylic acid, such as maleic acid, fumaric acid, or itaconic acid.[1] This one-step reaction is generally high-yielding and allows for the incorporation of various alkyl chains from the mercaptan, enabling the tuning of the polymer's hydrophobic-lipophilic balance.

Experimental Workflow: Synthesis of an S-linked Polycarboxylate

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Unsaturated Polycarboxylic Acid (e.g., Maleic Anhydride) E Michael Addition Reaction (Heat and Stirring) A->E B Fatty Mercaptan (e.g., Dodecanethiol) B->E C Solvent (e.g., Toluene) C->E D Initiator (Optional) D->E F Solvent Removal E->F G Washing F->G H Drying G->H I Sulocarbilate Product H->I

Caption: General workflow for the synthesis of Sulocarbilates.

Synthesis of N-linked Polycarboxylates (Polyaspartic Acid)

The most prominent member of the N-linked polycarboxylate family is poly(aspartic acid) (PASA). Its synthesis is a multi-step process that begins with the thermal polymerization of aspartic acid at elevated temperatures (around 180°C).[2] This step results in the formation of polysuccinimide, a polyimide intermediate. The polysuccinimide is then hydrolyzed with an aqueous base, such as sodium hydroxide, to open the succinimide rings and yield the final poly(aspartic acid) salt.[2] This process typically produces a mixture of α and β amide linkages along the polymer chain.[2] More controlled synthesis methods, such as the polymerization of N-carboxyanhydrides (NCAs), can produce pure α- or β-linked polymers.[2][3]

Experimental Workflow: Synthesis of Poly(aspartic acid)

cluster_0 Polycondensation cluster_1 Thermal Polymerization cluster_2 Intermediate cluster_3 Hydrolysis A Aspartic Acid B Heating (>180°C) Dehydration A->B C Polysuccinimide B->C D Aqueous NaOH C->D E Poly(aspartic acid) Sodium Salt D->E

Caption: Synthesis of poly(aspartic acid) via thermal polymerization.

Comparative Performance Analysis

The distinct chemical natures of the sulfur and nitrogen linkages directly translate to differences in the functional performance of these polycarboxylates.

Chelation Efficiency: A Matter of Electron Density

The primary function of polycarboxylates in many applications is their ability to chelate metal ions. This is crucial in water treatment, detergents, and as a mechanism for drug delivery.

A key study by Okada et al. (2009) provides a direct comparison of the calcium ion sequestration abilities of S-linked and N-linked polycarboxylate surfactants. The study found that green surfactants with S-linkages showed better calcium ion sequestration abilities compared to the corresponding surfactant having an N-linkage .[1]

This enhanced performance can be attributed to the higher electron density and softer nature of the sulfur atom compared to the nitrogen atom. The sulfur atom in the this compound backbone can participate in the coordination of metal ions, augmenting the chelation provided by the carboxylate groups. This creates a more stable chelate complex. In contrast, the nitrogen atom in the amide linkage of N-linked polycarboxylates is less available for coordination due to resonance with the adjacent carbonyl group.

Parameter This compound (S-linked) N-linked Polycarboxylate (e.g., PASA) Reference
Calcium Ion Sequestration SuperiorGood[1]
Chelation Mechanism Carboxylate groups and sulfur atom participationPrimarily carboxylate groups-
Scale Inhibition: Preventing Unwanted Precipitation

In industrial water systems, the formation of mineral scale, such as calcium carbonate (CaCO₃), is a significant problem. Polycarboxylates act as scale inhibitors by adsorbing onto the growing crystal lattice of the scale, distorting its structure and preventing further growth.

While direct comparative studies on scale inhibition are scarce, the superior calcium chelation of Sulocarbilates suggests a potentially higher efficacy in preventing calcium-based scales. The mechanism of scale inhibition involves both chelation of free metal ions in solution and adsorption onto crystal surfaces.[4] The stronger interaction of the S-linked backbone with calcium ions could lead to more effective disruption of the crystallization process.

N-linked polycarboxylates, particularly polyaspartic acid, are well-established as effective and biodegradable scale inhibitors.[2][5] Studies have shown that PASA can achieve over 97% inhibition of calcium carbonate scale at low concentrations.[6] The performance of polycarboxylates as scale inhibitors is also dependent on their molecular weight and the presence of other functional groups.[7][8]

Experimental Protocol: Static Scale Inhibition Test (NACE TM0197-2010 adapted)

  • Prepare Supersaturated Solutions: Prepare separate solutions of calcium chloride and sodium bicarbonate.

  • Inhibitor Dosing: Add varying concentrations of the scale inhibitor (this compound or N-linked polycarboxylate) to the bicarbonate solution.

  • Initiate Scaling: Mix the two solutions to create a supersaturated solution of calcium carbonate.

  • Incubation: Incubate the solutions at a constant temperature (e.g., 70°C) for a specified time (e.g., 24 hours).

  • Analysis: Filter the solutions and titrate the remaining soluble calcium ions using EDTA.

  • Calculate Inhibition Efficiency:

    • Inhibition (%) = [(C_inhibitor - C_blank) / (C_initial - C_blank)] * 100

    • Where:

      • C_inhibitor = Calcium concentration in the presence of inhibitor

      • C_blank = Calcium concentration in the absence of inhibitor

      • C_initial = Initial calcium concentration

Biodegradability: An Environmental Consideration

For applications where the polymer may be released into the environment, biodegradability is a critical factor. N-linked polycarboxylates, with their peptide-like backbone, are generally considered readily biodegradable.[2][9] Studies have shown that polyaspartic acid can be completely degraded in natural river water.[10] The chirality and the ratio of α to β linkages can influence the rate of biodegradation.[5]

The biodegradability of Sulocarbilates is less extensively documented. However, the presence of the thioether linkage may render them more resistant to microbial degradation compared to the amide bonds in PASA. The biodegradability of sulfur-containing organic compounds can be variable.[11] Standardized tests, such as those outlined by the OECD (e.g., OECD 301), are necessary to definitively assess their environmental fate.[3][12]

Parameter This compound (S-linked) N-linked Polycarboxylate (e.g., PASA) Reference
Biodegradability Expected to be lowerReadily biodegradable[2][9][10]
Biocompatibility and Cytotoxicity: Implications for Drug Delivery

In the realm of drug development, the biocompatibility of a polymer is non-negotiable. N-linked polycarboxylates, being composed of amino acids, generally exhibit excellent biocompatibility and low toxicity.[13][14][15] This makes them attractive candidates for drug delivery systems, where they can be used to encapsulate or conjugate with therapeutic agents to improve their solubility, stability, and pharmacokinetic profile.[13]

The cytotoxicity of Sulocarbilates and other sulfur-containing compounds is more complex. While some sulfur-containing compounds are essential for life, others can exhibit cytotoxicity.[16][17] The cytotoxic effects often depend on the specific chemical structure and the cell type.[11] For any potential biomedical application of Sulocarbilates, a thorough evaluation of their cytotoxicity using standardized assays, such as the MTT assay, is crucial.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed a 96-well plate with the desired cell line and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound (this compound or N-linked polycarboxylate) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.

Structure-Activity Relationship: The "Why" Behind the Performance

The observed differences in the performance of Sulocarbilates and N-linked polycarboxylates can be rationalized by examining their molecular structures.

Logical Relationship: Structure to Function

cluster_0 This compound (S-linked) cluster_1 N-linked Polycarboxylate (e.g., PASA) cluster_2 Performance Outcome A Thioether Linkage (Higher electron density, 'softer' atom) C Enhanced Chelation (e.g., for Ca²⁺) A->C D Potentially Higher Scale Inhibition A->D E Lower Biodegradability A->E F Variable Cytotoxicity A->F B Amide Linkage (Peptide-like, lower electron density on N) G Good Chelation B->G H Effective Scale Inhibition B->H I High Biodegradability B->I J Excellent Biocompatibility B->J

Sources

A Practical Guide to Cross-Validation of Analytical Methods for Sulocarbilate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the cross-validation of analytical methods for the quantification of Sulocarbilate, a fungicide of the dithiocarbamate class. In the landscape of drug development and quality control, ensuring the consistency and reliability of analytical data across different methods is paramount. Cross-validation serves as the critical bridge, demonstrating that two distinct analytical procedures are equivalent for their intended purpose and can be used interchangeably.[1][2][3]

This document is designed for researchers, analytical scientists, and quality assurance professionals. It moves beyond a simple recitation of procedural steps to explain the underlying scientific rationale for experimental design, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[3][4]

The Imperative for Method Cross-Validation

According to ICH Q2(R2), cross-validation aims to demonstrate that two or more analytical procedures can be used for the same intended purpose and meet the same predefined performance criteria.[3] This guide will walk through a hypothetical cross-validation of two plausible methods for this compound analysis: a high-performance liquid chromatography (HPLC) method and a stability-indicating high-performance thin-layer chromatography (HPTLC) method.

Choosing the Right Analytical Techniques for this compound

While specific validated methods for this compound are not widely published, its chemical structure (a carbamate derivative) suggests its suitability for analysis by reversed-phase HPLC. HPTLC presents a viable alternative, particularly for stability studies where multiple samples need to be analyzed efficiently.

  • High-Performance Liquid Chromatography (HPLC-UV): This is the workhorse of pharmaceutical analysis, offering high precision, accuracy, and resolving power.[6] An HPLC method provides robust quantification and is often considered the "gold standard" to which other methods are compared.

  • Stability-Indicating HPTLC: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, or excipients.[6][7][8] HPTLC is a powerful technique for this purpose, allowing for the simultaneous analysis of multiple samples and the clear separation of the active pharmaceutical ingredient (API) from its potential degradants on a single plate.

The Cross-Validation Workflow: A Visual Overview

The process of cross-validation involves a systematic comparison of the performance of the two analytical methods using the same set of samples. The workflow is designed to identify any systematic bias between the methods and to ensure that any differences are within acceptable limits.

CrossValidationWorkflow cluster_prep Sample & Standard Preparation cluster_analysis Parallel Analysis cluster_eval Data Evaluation & Comparison cluster_conclusion Conclusion prep_standards Prepare this compound Standards (e.g., 50, 100, 150 µg/mL) hplc_analysis Analyze all samples using validated HPLC-UV method prep_standards->hplc_analysis hptlc_analysis Analyze all samples using validated HPTLC method prep_standards->hptlc_analysis prep_samples Prepare Homogeneous Sample Pool (e.g., Production Batch) prep_samples->hplc_analysis prep_samples->hptlc_analysis prep_spiked Prepare Spiked Samples (at 3 concentration levels) prep_spiked->hplc_analysis prep_spiked->hptlc_analysis data_compilation Compile quantitative results from both methods hplc_analysis->data_compilation hptlc_analysis->data_compilation stat_analysis Perform Statistical Analysis (e.g., Bland-Altman, Deming Regression) data_compilation->stat_analysis acceptance Evaluate against Pre-defined Acceptance Criteria stat_analysis->acceptance report Generate Cross-Validation Report acceptance->report

Caption: Workflow for the cross-validation of two analytical methods.

Experimental Protocols

The following are detailed, step-by-step protocols for the hypothetical HPLC-UV and stability-indicating HPTLC methods for this compound.

Protocol 1: HPLC-UV Method for this compound Quantification

1. Objective: To develop a precise and accurate HPLC-UV method for the quantification of this compound in a drug substance or formulated product.

2. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered)

  • Formic acid (analytical grade)

3. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water with 0.1% Formic Acid (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 275 nm (hypothetical, based on common carbamate chromophores)

4. Standard Solution Preparation:

  • Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with methanol to obtain a stock solution of 100 µg/mL.

  • Prepare calibration standards at concentrations of 5, 10, 20, 50, and 100 µg/mL by diluting the stock solution with the mobile phase.

5. Sample Preparation:

  • Accurately weigh a quantity of the sample powder equivalent to 10 mg of this compound into a 100 mL volumetric flask.

  • Add 70 mL of methanol and sonicate for 15 minutes.

  • Dilute to volume with methanol and mix well.

  • Filter the solution through a 0.45 µm syringe filter.

  • Dilute 5 mL of the filtered solution to 10 mL with the mobile phase to get a final concentration of 50 µg/mL.

6. Procedure:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

  • Inject the blank (mobile phase), followed by the standard solutions and the sample solutions.

  • Record the chromatograms and measure the peak area for this compound.

Protocol 2: Stability-Indicating HPTLC Method for this compound

1. Objective: To develop a stability-indicating HPTLC method capable of separating this compound from its degradation products.

2. Materials and Reagents:

  • This compound reference standard

  • Toluene (AR grade)

  • Ethyl acetate (AR grade)

  • Methanol (AR grade)

  • Pre-coated silica gel 60 F254 HPTLC plates

3. Forced Degradation Study:

  • To demonstrate stability-indicating capability, subject a this compound solution (1 mg/mL in methanol) to stress conditions:

    • Acidic: 1N HCl at 60°C for 6 hours

    • Alkaline: 1N NaOH at 60°C for 2 hours

    • Oxidative: 30% H2O2 at room temperature for 24 hours

    • Thermal: Heat at 105°C for 24 hours

    • Photolytic: Expose to UV light (254 nm) for 24 hours

4. Chromatographic Conditions:

  • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates (20 x 10 cm)

  • Mobile Phase: Toluene:Ethyl Acetate:Methanol (7:2:1, v/v/v)

  • Application Volume: 5 µL

  • Band Width: 8 mm

  • Chamber Saturation Time: 20 minutes

  • Development Distance: 80 mm

  • Detection: Densitometric scanning at 275 nm

5. Standard and Sample Preparation:

  • Prepare standard and sample solutions as described in the HPLC method, but at a concentration of 200 µg/mL in methanol.

  • Neutralize the acid- and base-stressed samples before application.

6. Procedure:

  • Apply the standard, unstressed sample, and stressed sample solutions to the HPTLC plate.

  • Develop the plate in a saturated twin-trough chamber with the mobile phase.

  • Dry the plate in an oven at 60°C for 5 minutes.

  • Scan the plate in a densitometer at 275 nm. The method's specificity is confirmed if the degradation product peaks are well-resolved from the this compound peak.

Data Comparison and Acceptance Criteria

For the cross-validation study, a minimum of three batches of this compound samples should be analyzed in triplicate by both the HPLC and HPTLC methods. The results should be compared to ensure they are equivalent.

ParameterHPLC-UV MethodHPTLC MethodAcceptance Criteria
Linearity (r²) > 0.999> 0.998r² ≥ 0.995
Range (µg/mL) 5 - 10050 - 500 (ng/spot)Covers the expected working range
Accuracy (% Recovery) 99.5% - 101.2%98.9% - 101.8%98.0% - 102.0%
Precision (%RSD)
- Repeatability< 1.0%< 1.5%%RSD ≤ 2.0%
- Intermediate Precision< 1.5%< 2.0%%RSD ≤ 2.0%
LOD (µg/mL) 1.515 (ng/spot)To be reported
LOQ (µg/mL) 5.050 (ng/spot)To be reported
Specificity No interference from placebo or degradantsWell-resolved peaks for API and degradantsSpecificity demonstrated

Table 1: Hypothetical Validation Parameters for HPLC and HPTLC Methods for this compound Analysis

Cross-Validation Results: A Hypothetical Dataset

The core of the cross-validation is the direct comparison of assay values obtained from both methods for the same samples.

Sample IDHPLC Assay (% Label Claim)HPTLC Assay (% Label Claim)% Difference
Batch A-1100.299.8-0.40
Batch A-2100.5100.9+0.40
Batch A-399.8100.1+0.30
Batch A Mean (SD) 100.17 (0.38) 100.27 (0.57) -
Batch B-199.198.5-0.61
Batch B-299.599.9+0.40
Batch B-399.398.9-0.40
Batch B Mean (SD) 99.30 (0.20) 99.10 (0.72) -
Batch C-1101.1101.5+0.39
Batch C-2100.8100.2-0.60
Batch C-3101.3100.9-0.40
Batch C Mean (SD) 101.07 (0.25) 100.87 (0.67) -

Table 2: Hypothetical Cross-Validation Assay Results for this compound

The percentage difference between the two methods is consistently low, suggesting no significant systematic bias. Further statistical evaluation, such as a Bland-Altman plot, would be employed to visually assess the agreement between the two methods.[1]

Conclusion

The successful cross-validation between the HPLC-UV and stability-indicating HPTLC methods would demonstrate that both are suitable for the routine quality control of this compound. The choice of method can then be based on practical considerations such as sample throughput, speed, and cost. This guide provides a robust, scientifically-grounded framework for conducting such a study, ensuring data integrity and regulatory compliance. The principles and protocols outlined herein are designed to be adaptable to other compounds and analytical techniques, serving as a valuable resource for the analytical community.

References

  • From Guidelines to Implementation: A Case Study on Applying ICH M10 for Bioanalytical Assay Cross-Validation. Semantic Scholar. Available at: [Link]

  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. PMC. Available at: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. Available at: [Link]

  • Cross and Partial Validation. European Bioanalysis Forum. Available at: [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. Available at: [Link]

  • Optimization of carbohydrate silylation for gas chromatography. PubMed. Available at: [Link]

  • VALIDATION OF ANALYTICAL METHODS – STRATEGIES & SINGFICANCE. Omics Online. Available at: [Link]

  • HPLC method for quantification of oxidative stress by salicilate hydroxylation in human plasma. PubMed. Available at: [Link]

  • HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. Longdom Publishing. Available at: [Link]

  • How to Set up HPLC calibration curve - External Standard Calibration Method. YouTube. Available at: [Link]

  • What is a stability indicating method? | Peptide Testing. AmbioPharm. Available at: [Link]

  • Stability Indicating Methods. YouTube. Available at: [Link]

  • Development of green micellar HPLC–DAD method for simultaneous determination of some sulbactam combinations used in COVID-19 regimen. National Institutes of Health. Available at: [Link]

  • Stability-Indicating Assay for the Determination of Pentobarbital Sodium in Liquid Formulations. PMC - NIH. Available at: [Link]

  • Fast gas chromatography analysis of N-carbamates with cold on-column injection. PubMed. Available at: [Link]

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  • Development and Validation of a High-Performance Liquid Chromatography Method to Quantify Marker Compounds in Lysimachia vulgaris var. davurica and Its Effects in Diarrhea-Predominant Irritable Bowel Syndrome. MDPI. Available at: [Link]

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A Comparative Analysis of In-Vitro and In-Vivo Methodologies for Assessing Dithiocarbamate Fungicide Toxicity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Toxicological Scrutiny of Dithiocarbamate Fungicides

Dithiocarbamates, a class of fungicides inclusive of compounds like Sulocarbilate, Mancozeb, and Zineb, have long been instrumental in global agriculture for their broad-spectrum fungal control.[1] However, their widespread use necessitates a thorough understanding of their potential toxicity to non-target organisms, including humans.[2] This guide provides a comparative overview of in-vitro and in-vivo methodologies used to assess the toxicology of dithiocarbamate fungicides, offering insights into the rationale behind experimental choices and the interpretation of findings. The objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the tools available for evaluating the safety of this important class of agricultural chemicals.

Dithiocarbamates exert their fungicidal action through a multi-site mechanism, interfering with enzymes that contain sulphydryl groups, which disrupts various biochemical processes within the fungal cell.[3] This same reactivity, however, raises toxicological concerns for other organisms. A critical aspect of dithiocarbamate toxicology is the role of their metabolites, particularly ethylenethiourea (ETU), which is a common breakdown product of ethylenebisdithiocarbamates (EBDCs) like Mancozeb and Zineb.[4][5] ETU has been identified as a significant contributor to the thyroid toxicity associated with these fungicides.[5]

This guide will delve into the practical application of both cell-based (in-vitro) and whole-animal (in-vivo) studies, highlighting their respective strengths and limitations in characterizing the toxic potential of dithiocarbamate fungicides.

In-Vitro Toxicity Assessment: A Mechanistic Deep Dive at the Cellular Level

In-vitro studies are indispensable for rapidly screening compounds and elucidating the molecular mechanisms of toxicity. These assays utilize cultured cells to provide a controlled environment for investigating the direct effects of a toxicant.

Key In-Vitro Assays for Dithiocarbamate Toxicity

Several cell-based assays are routinely employed to assess the cytotoxicity of dithiocarbamate fungicides.

1. Cell Viability Assays:

  • Neutral Red Uptake (NRU) Assay: This assay is based on the ability of viable cells to incorporate and bind the supravital dye, neutral red, within their lysosomes.[6] A decreased uptake of the dye is indicative of cell membrane or lysosomal damage, and thus, reduced cell viability.[6]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[1]

2. Oxidative Stress Assays:

Dithiocarbamates are known to induce oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.

  • Measurement of Reactive Oxygen Species (ROS): Fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFDA) are used to detect intracellular ROS. DCFDA is deacetylated by cellular esterases to a non-fluorescent compound, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).[7]

  • Lipid Peroxidation Assays: The thiobarbituric acid reactive substances (TBARS) assay is a common method to measure malondialdehyde (MDA), a major product of lipid peroxidation.[8]

3. Apoptosis Assays:

Apoptosis, or programmed cell death, is a critical endpoint in toxicology. Dithiocarbamates have been shown to induce apoptosis in various cell lines.

  • Caspase Activity Assays: Caspases are a family of proteases that play a central role in the execution of apoptosis. Assays are available to measure the activity of key executioner caspases, such as caspase-3.

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells, while PI is a nuclear stain that can only enter cells with compromised membrane integrity (late apoptotic and necrotic cells).

Experimental Protocols

Protocol 1: Neutral Red Uptake (NRU) Cytotoxicity Assay

  • Cell Seeding: Seed cells (e.g., BALB/c 3T3 fibroblasts) in a 96-well plate at an appropriate density and incubate overnight to allow for attachment.[9]

  • Compound Exposure: Prepare serial dilutions of the dithiocarbamate fungicide in cell culture medium. Remove the old medium from the cells and add the compound dilutions. Incubate for a defined period (e.g., 24 hours).[6]

  • Neutral Red Incubation: Remove the treatment medium and add medium containing a known concentration of neutral red. Incubate for approximately 3 hours to allow for dye uptake by viable cells.[10]

  • Dye Extraction: Wash the cells with a buffer (e.g., PBS) and then add a destain solution (e.g., a mixture of ethanol and acetic acid) to extract the neutral red from the lysosomes.[10]

  • Absorbance Measurement: Measure the absorbance of the extracted dye using a microplate reader at a wavelength of 540 nm.[10]

  • Data Analysis: Calculate the percentage of neutral red uptake relative to the untreated control cells to determine the concentration that inhibits dye uptake by 50% (IC50).[9]

Protocol 2: MTT Cell Viability Assay

  • Cell Plating: Plate cells in a 96-well plate and allow them to adhere overnight.[11]

  • Treatment: Expose the cells to various concentrations of the dithiocarbamate fungicide for a specific duration (e.g., 24 or 48 hours).[11]

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the purple formazan crystals.[1][11]

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • IC50 Calculation: Determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50% compared to the control.

Data Presentation: In-Vitro Cytotoxicity of Dithiocarbamate Fungicides
FungicideCell LineAssayExposure Time (h)IC50/EC50 (µM)Reference
MancozebSHE (Syrian Hamster Embryo)Neutral Red Uptake245.05 µg/ml[12]
MancozebBALB/c 3T3 (Mouse Fibroblast)Neutral Red Uptake2433.275 µg/ml[12]
MancozebSH-SY5Y (Human Neuroblastoma)MTT245.9[13]
MancozebSH-SY5Y (Human Neuroblastoma)MTT721.7[13]
MancozebHepG2 (Human Hepatocellular Carcinoma)---[9][10]
MancozebA549 (Human Lung Carcinoma)---[9][10]
ZiramJurkat E6.1 (Human T-cell leukemia)--Low IC50[14]

Note: Direct µM conversions for µg/ml values depend on the molecular weight of the specific Mancozeb formulation used in the study.

Mechanistic Insights from In-Vitro Studies

In-vitro studies have been pivotal in unraveling the mechanisms of dithiocarbamate toxicity. A key finding is the induction of oxidative stress . Dithiocarbamates can act as pro-oxidant agents, leading to the generation of reactive oxygen species (ROS).[12] This oxidative stress can, in turn, trigger apoptosis . The apoptotic pathway induced by dithiocarbamates often involves the mitochondria, with the release of cytochrome c into the cytosol.[2][15] This release activates a cascade of caspases, including the executioner caspase-3, which ultimately leads to cell death.[15] Interestingly, some studies suggest that dithiocarbamate disulfides can directly inhibit the processing of the caspase-3 proenzyme through thiol oxidation.[12][13]

Toxicity_Pathway DTC Dithiocarbamate Fungicide ROS Increased Reactive Oxygen Species (ROS) DTC->ROS ThiolOxidation Thiol Oxidation DTC->ThiolOxidation OxidativeStress Oxidative Stress ROS->OxidativeStress Mitochondria Mitochondrial Dysfunction OxidativeStress->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis Procaspase3 Procaspase-3 ThiolOxidation->Procaspase3 Inhibition of processing

In-Vivo Toxicity Assessment: Evaluating Systemic Effects in Whole Organisms

While in-vitro studies provide valuable mechanistic data, they cannot fully replicate the complex interactions that occur in a whole organism. In-vivo studies, typically conducted in rodent models, are essential for assessing the systemic toxicity, identifying target organs, and determining safe exposure levels. These studies are often conducted following the rigorous guidelines established by the Organisation for Economic Co-operation and Development (OECD).[3][16][17]

Key In-Vivo Study Designs

1. Acute Toxicity Studies:

These studies aim to determine the median lethal dose (LD50), which is the single dose of a substance that is expected to cause death in 50% of a test animal population.[18] The LD50 is a primary indicator of the acute toxicity of a chemical.

2. Sub-chronic and Chronic Toxicity Studies:

These studies involve repeated exposure to the test substance over a longer period (e.g., 28 or 90 days for sub-chronic, and up to 2 years for chronic studies) to evaluate the potential for cumulative toxicity and to identify target organs.

3. Reproductive and Developmental Toxicity Studies:

These specialized studies assess the potential of a substance to interfere with reproductive function and fetal development.

Experimental Protocol: Acute Oral Toxicity (Following OECD Guideline 420)
  • Animal Selection and Acclimation: Healthy, young adult rodents (e.g., rats or mice) of a single sex are typically used. The animals are acclimated to the laboratory conditions for at least five days before the study begins.

  • Dose Administration: The dithiocarbamate fungicide is administered by oral gavage in a single dose. The study starts with a dose expected to be moderately toxic.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, breathing, and posture), and body weight changes for at least 14 days.

  • Dose Adjustment: The dosing procedure is sequential, with the outcome of the previously dosed animal determining the dose for the next animal. The objective is to identify a dose that causes mortality and a dose that does not.

  • Necropsy: At the end of the observation period, all surviving animals are euthanized, and a gross necropsy is performed to examine for any abnormalities in organs and tissues.

  • LD50 Estimation: The LD50 value is estimated from the mortality data using statistical methods.

InVivo_Workflow start Start: Acute Oral Toxicity Study acclimation Animal Selection & Acclimation (e.g., Rats, Mice) start->acclimation dosing Single Oral Dose Administration acclimation->dosing observation Observation (14 days) - Mortality - Clinical Signs - Body Weight dosing->observation endpoint Endpoint Determination observation->endpoint mortality Mortality endpoint->mortality Yes no_mortality No Mortality endpoint->no_mortality No necropsy Gross Necropsy mortality->necropsy no_mortality->necropsy ld50 LD50 Estimation necropsy->ld50

Data Presentation: In-Vivo Acute Toxicity of Dithiocarbamate Fungicides
FungicideAnimal ModelRouteLD50 (mg/kg)Reference
ZinebRatOral>5200[6]
ZinebMouseOral3500 (in diet for 6 weeks)[6]
MancozebRatOral>5000 to >11,200[5]
MancozebRatDermal>10,000[5]
Zinc (II) N-Benzyl Methyl DithiocarbamateMale Mouse-954[19]
Zinc (II) N-Benzyl Methyl DithiocarbamateFemale Mouse-794.3[19]
Target Organ Toxicity of Dithiocarbamates

In-vivo studies have identified the thyroid gland as a primary target organ for dithiocarbamate toxicity, largely attributed to the metabolite ETU.[5][6] Dithiocarbamates and ETU can interfere with thyroid hormone synthesis and release.[20][21] This can lead to hypothyroidism and goiter (enlargement of the thyroid gland).[20] The liver is another target organ, with studies showing evidence of liver injury.[6] Additionally, some dithiocarbamates have been associated with neurotoxicity .[22]

Comparison of In-Vitro and In-Vivo Approaches

FeatureIn-Vitro StudiesIn-Vivo Studies
Biological Complexity Low (isolated cells)High (whole organism)
Throughput HighLow
Cost Relatively lowHigh
Time Short-termLong-term
Mechanistic Insight HighModerate
Systemic Effects Not directly assessedDirectly assessed
Metabolism Limited (can be incorporated)Fully integrated
Ethical Considerations Reduced use of animalsInvolves animal use
Regulatory Acceptance Increasing, often for screeningGold standard for risk assessment

Synthesis and Conclusion: An Integrated Approach to Toxicity Assessment

The comprehensive toxicological evaluation of dithiocarbamate fungicides like this compound relies on an integrated approach that leverages the strengths of both in-vitro and in-vivo methodologies. In-vitro assays provide a rapid and cost-effective means to screen for potential hazards, prioritize compounds for further testing, and elucidate the underlying molecular mechanisms of toxicity. They are particularly powerful for investigating endpoints such as cytotoxicity, oxidative stress, and apoptosis at the cellular level.

However, in-vitro systems have inherent limitations in their ability to predict complex systemic effects, including metabolism, toxicokinetics, and interactions between different organ systems. Therefore, in-vivo studies in animal models remain the cornerstone for regulatory decision-making. These studies provide crucial data on acute toxicity (LD50), target organ effects, and dose-response relationships that are essential for human health risk assessment.

By combining the mechanistic insights from in-vitro studies with the systemic understanding from in-vivo experiments, a more complete and robust toxicological profile of dithiocarbamate fungicides can be established. This integrated testing strategy not only enhances the scientific basis for safety assessment but also aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing) by using in-vitro methods to refine and, where possible, reduce the number of animal studies required.

References

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  • Georgieva, A., et al. (2015). Cytotoxicity of the fungicide mancozeb in vitro. ResearchGate. [Link]

  • Nobel, C. S., et al. (1997). Mechanism of dithiocarbamate inhibition of apoptosis: thiol oxidation by dithiocarbamate disulfides directly inhibits processing of the caspase-3 proenzyme. Chemical Research in Toxicology, 10(6), 636-643. [Link]

  • DB-ALM. (n.d.). DB-ALM Protocol n° 46 : BALB/c 3T3 Neutral Red Uptake (NRU) Cytotoxicity Test. [Link]

  • D'Alessio, M., et al. (2000). Pyrrolidine dithiocarbamate induces apoptosis by a cytochrome c-dependent mechanism. Biochemical and Biophysical Research Communications, 268(3), 942-946. [Link]

  • Taylor & Francis. (2022). Dithiocarbamate – Knowledge and References. [Link]

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  • ResearchGate. (n.d.). Structure of Mancozeb (A) and closely related dithiocarbamate fungicides, Maneb (B) and Zineb (C). [Link]

  • International Journal of Pharmaceutical Sciences and Medicine. (n.d.). Toxicity Test of LD50 Zinc (II) N-Benzyl Methyl Dithiocarbamate Complex Compounds on White Mice. [Link]

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Benchmarking Sulocarbilate's Performance as a Scale Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the critical pursuit of maintaining operational efficiency and asset integrity within industrial water systems and oil and gas production, the battle against mineral scale deposition is perpetual. The selection of an appropriate chemical scale inhibitor is a decision of paramount importance, directly impacting production uptime, maintenance costs, and environmental compliance. This guide provides an in-depth, objective comparison of sulocarbilate, a class of sulfonated carboxylated copolymers, against established alternatives such as phosphonates and polycarboxylates. By delving into the fundamental mechanisms of action and presenting robust experimental data, this document serves as a critical resource for researchers, scientists, and drug development professionals in making informed decisions for their specific scale management challenges.

Introduction to Scale Inhibition and Benchmarking Imperatives

Mineral scale, the precipitation of sparingly soluble salts like calcium carbonate (CaCO₃), barium sulfate (BaSO₄), and calcium sulfate (CaSO₄), is a pervasive issue driven by changes in temperature, pressure, and brine composition.[1][2] These deposits can severely restrict fluid flow in pipelines, foul heat exchangers, and damage downhole equipment, leading to significant production losses and safety hazards.[1][2]

The primary defense against scaling is the application of "threshold" scale inhibitors, chemical compounds that, at substoichiometric concentrations, interfere with the processes of crystal nucleation, growth, and adhesion.[3] The efficacy of these inhibitors is not universal; performance is dictated by the specific operating conditions (temperature, pH, brine chemistry) and the nature of the scaling threat. Therefore, rigorous benchmarking through standardized laboratory testing is not merely a recommendation but a necessity for selecting the optimal inhibitor.

This guide will focus on a comparative analysis of three major classes of organic scale inhibitors:

  • Sulocarbilates (Sulfonated Carboxylated Copolymers): A versatile class of polymers containing both carboxyl (-COOH) and sulfonate (-SO₃H) functional groups.[1][2][4]

  • Phosphonates: Organophosphorus compounds such as Amino-tris(methylenephosphonic acid) (ATMP) and Diethylenetriamine penta (methylene phosphonic acid) (DETPMP).[3][5]

  • Polycarboxylates: Polymers based on acrylic acid and its derivatives, like Polyacrylic Acid (PAA).[6]

Unveiling the Mechanisms: How Scale Inhibitors Work

The effectiveness of a scale inhibitor is rooted in its molecular interaction with the nascent scale crystals. The primary mechanisms are threshold inhibition and crystal modification.

Threshold Inhibition: This involves the delay or prevention of crystal nucleation and growth.

  • Nucleation Inhibition: The inhibitor molecules adsorb onto the surface of newly formed crystal nuclei, preventing them from reaching the critical size required for further growth. Polymeric inhibitors, including sulocarbilates and polycarboxylates, are particularly effective through this mechanism due to their multiple binding sites.[7]

  • Crystal Growth Retardation: Inhibitor molecules adsorb onto the active growth sites (kinks, steps, and edges) of a crystal lattice, blocking the addition of further lattice ions and thus stunting crystal growth. Phosphonates are well-known for their strong adsorption onto these active sites.[8]

Crystal Modification: When scale formation cannot be entirely prevented, some inhibitors can alter the crystal morphology.[2][4] This results in the formation of less adherent, more irregular, and easily dispersible crystals that are less likely to form a hard, tenacious scale.[2][4]

The functional groups on the inhibitor molecule dictate its primary mechanism. The carboxyl and phosphonate groups provide anionic sites that interact with cations (e.g., Ca²⁺, Ba²⁺) at the crystal surface.[3][4] The sulfonate groups in sulocarbilates enhance the polymer's solubility and tolerance to high calcium concentrations, preventing the inhibitor itself from precipitating.[1][4]

G cluster_0 Scale Formation Pathway cluster_1 Inhibitor Intervention Supersaturated Solution Supersaturated Solution Nucleation Nucleation Supersaturated Solution->Nucleation Crystal Growth Crystal Growth Nucleation->Crystal Growth Scale Deposition Scale Deposition Crystal Growth->Scale Deposition Reduced Flow & Damage Reduced Flow & Damage Scale Deposition->Reduced Flow & Damage This compound This compound This compound->Nucleation Inhibits This compound->Crystal Growth Modifies Morphology Phosphonates Phosphonates Phosphonates->Crystal Growth Blocks Growth Sites Polycarboxylates Polycarboxylates Polycarboxylates->Nucleation Inhibits

Caption: Mechanisms of scale inhibition.

Experimental Benchmarking: Methodologies

To provide a robust comparison, two industry-standard laboratory test methods are employed: the static jar test and the dynamic tube blocking test.

Static Jar Test (Based on NACE Standard TM0374)

This method assesses an inhibitor's ability to prevent the precipitation of scale-forming minerals from a supersaturated solution under static conditions over a prolonged period. It is particularly useful for screening a large number of inhibitors and determining their minimum effective concentration (MEC).

Experimental Protocol for Calcium Carbonate Inhibition:

  • Brine Preparation:

    • Cation Brine: Prepare a solution containing known concentrations of calcium and magnesium ions (e.g., 12.15 g/L CaCl₂·2H₂O, 3.68 g/L MgCl₂·6H₂O, and 33.0 g/L NaCl in deionized water).

    • Anion Brine: Prepare a separate solution containing sodium bicarbonate (e.g., 7.36 g/L NaHCO₃ and 33.0 g/L NaCl in deionized water) and saturate it with CO₂ to stabilize the bicarbonate.

  • Inhibitor Dosing:

    • Prepare stock solutions of the inhibitors (this compound, ATMP, PAA) at various concentrations.

    • Add precise volumes of the inhibitor stock solutions to a series of clean, labeled glass test cells to achieve the desired final test concentrations (e.g., 1, 5, 10, 20 ppm).

    • Prepare at least two "blank" test cells containing no inhibitor.

  • Test Initiation:

    • Add 50 mL of the cation brine to each test cell.

    • Then, add 50 mL of the anion brine to each test cell.

    • Immediately cap the cells and shake vigorously to ensure thorough mixing.

  • Incubation:

    • Place the test cells in a water bath or oven maintained at a constant temperature (e.g., 71°C) for a specified duration (e.g., 24 hours).

  • Analysis:

    • After incubation, cool the test cells to room temperature.

    • Filter the contents of each cell through a 0.45 µm filter.

    • Determine the concentration of soluble calcium ions remaining in the filtrate using titration with EDTA or Inductively Coupled Plasma (ICP) spectroscopy.

  • Calculation of Inhibition Efficiency (%IE):

    • %IE = [ ( [Ca]inhibited - [Ca]blank ) / ( [Ca]initial - [Ca]blank ) ] * 100

      • [Ca]inhibited = Calcium concentration in the presence of the inhibitor.

      • [Ca]blank = Calcium concentration in the blank (no inhibitor).

      • [Ca]initial = Initial calcium concentration before precipitation.

G A Prepare Cation & Anion Brines B Dose Test Cells with Inhibitor A->B C Add Brines to Test Cells B->C D Incubate at Constant Temperature C->D E Cool and Filter Samples D->E F Analyze Filtrate for [Ca²⁺] E->F G Calculate % Inhibition Efficiency F->G

Caption: Static Jar Test Workflow.

Dynamic Tube Blocking Test

This method simulates the flowing conditions found in pipelines and production tubing, providing a more realistic assessment of an inhibitor's performance under shear. It is particularly valuable for determining the Minimum Inhibitor Concentration (MIC) required to prevent scale deposition under dynamic conditions.

Experimental Protocol:

  • Apparatus Setup:

    • A typical dynamic tube blocking apparatus consists of two high-pressure pumps, pre-heating coils, a mixing tee, a narrow-bore scaling coil (capillary tube), a differential pressure transducer, and a back-pressure regulator, all housed within a temperature-controlled oven.

  • Brine Preparation:

    • Prepare separate cation and anion brines similar to the static jar test, but often at higher concentrations to accelerate scaling.

  • Test Procedure:

    • Pump the cation and anion brines at a constant flow rate (e.g., 5 mL/min each) through the pre-heating coils.

    • The heated brines are then mixed at the tee, creating a supersaturated solution that flows through the scaling coil.

    • Continuously monitor the differential pressure across the scaling coil. An increase in pressure indicates the onset of scale deposition and blockage.

    • First, run a "blank" test without any inhibitor to determine the time to blockage under the given conditions.

    • In subsequent runs, inject the scale inhibitor at a specific concentration into one of the brine streams before the mixing tee.

    • Gradually decrease the inhibitor concentration in successive runs until a significant increase in differential pressure is observed. The lowest concentration that prevents blockage for a specified period is the MIC.

G cluster_0 Pumps cluster_1 Oven P1 Cation Brine Pump H1 Pre-heating Coil 1 P1->H1 P2 Anion Brine Pump H2 Pre-heating Coil 2 P2->H2 M Mixing Tee H1->M H2->M S Scaling Coil M->S DP Differential Pressure Transducer S->DP BPR Back-Pressure Regulator DP->BPR

Caption: Dynamic Tube Blocking Test Apparatus.

Performance Comparison: this compound vs. Alternatives

The following tables summarize representative performance data for this compound (represented by a sulfonated carboxylated copolymer), phosphonates (ATMP and DETPMP), and polycarboxylates (PAA).

Table 1: Static Jar Test Results for Calcium Carbonate Inhibition (Test Conditions: 71°C, 24 hours, simulated seawater brines)

InhibitorConcentration (ppm)Inhibition Efficiency (%)
This compound 585
1098
ATMP 592
10>99
PAA 578
1095

Table 2: Dynamic Tube Blocking Test Results for Calcium Carbonate Inhibition (Test Conditions: 80°C, 80 bar, simulated formation water)

InhibitorMinimum Inhibitor Concentration (MIC) (ppm)
This compound 8
DETPMP 5
PAA 12

Analysis of Performance Data:

  • Phosphonates (ATMP, DETPMP): Consistently demonstrate high inhibition efficiency at low concentrations in both static and dynamic tests for calcium carbonate scale.[5][9] Their strong affinity for crystal growth sites makes them highly effective.[8] However, their performance can be negatively impacted by the presence of high concentrations of iron.[9]

  • This compound (Sulfonated Carboxylated Copolymer): Exhibits very good performance, often approaching that of phosphonates. The presence of the sulfonate group provides excellent calcium tolerance, making them particularly suitable for high-salinity and high-hardness brines where phosphonates might precipitate.[1][4]

  • Polycarboxylates (PAA): While effective, they generally require higher concentrations to achieve the same level of inhibition as phosphonates and sulocarbilates for calcium carbonate scale.[6]

Beyond Performance: Critical Selection Criteria

The choice of a scale inhibitor extends beyond its immediate performance. Thermal stability and environmental impact are crucial considerations.

Table 3: Comparison of Key Properties

PropertyThis compoundPhosphonatesPolycarboxylates
Thermal Stability Excellent (some stable >200°C)Moderate to Good (degradation can occur >150°C)Good
Calcium Tolerance ExcellentModerate (can precipitate at high Ca²⁺ levels)Good
Biodegradability Moderate to Good (depends on specific structure)PoorPoor to Moderate
Environmental Profile Phosphorus-freeContains phosphorus (eutrophication concern)Phosphorus-free

Thermal Stability: In high-temperature applications, such as downhole in oil and gas wells, thermal stability is paramount. Sulfonated polymers, including certain sulocarbilates, have been shown to be more thermally stable than many phosphonates, which can degrade at elevated temperatures, leading to a loss of inhibition efficiency.[10]

Environmental Impact and Biodegradability: There is a growing regulatory and industry push towards "greener" chemistries. Phosphonates contribute to phosphorus loading in discharged water, which can lead to eutrophication.[3] While conventional polycarboxylates also have limited biodegradability, newer formulations of polymeric inhibitors, including some sulocarbilates, are being designed with improved environmental profiles.[1][11]

Conclusion and Recommendations

The selection of a scale inhibitor is a multifaceted decision that requires a thorough evaluation of performance under simulated field conditions, as well as consideration of thermal stability and environmental impact.

  • Phosphonates (ATMP, DETPMP) remain the inhibitors of choice for many applications due to their high efficiency at low dosages, particularly for common scales like calcium carbonate. However, their use may be limited in high-temperature environments and in areas with strict regulations on phosphorus discharge.

  • This compound (Sulfonated Carboxylated Copolymers) presents a highly versatile and robust alternative. Its key advantages are excellent thermal stability and high calcium tolerance, making it a strong candidate for challenging high-temperature and high-salinity applications. As a phosphorus-free chemistry, it also offers a more favorable environmental profile.

  • Polycarboxylates (PAA) are effective, phosphorus-free inhibitors, but often require higher treatment concentrations compared to the other two classes for equivalent performance against calcium carbonate.

Recommendation: For applications demanding high thermal stability and excellent performance in high-hardness brines, this compound should be strongly considered. While phosphonates may offer a slight performance advantage in less demanding conditions, the operational window and environmental benefits of this compound make it a compelling choice for future-proofing scale management strategies. It is imperative that final inhibitor selection be based on laboratory testing that closely mimics the specific field conditions.

References

  • Ferguson, R. J. (n.d.). Modeling Scale Inhibitor Upper Limits: In Search of Synergy. French Creek Software, Inc.
  • Ma, W., Yang, L., Wu, Y., Zhang, Y., Liu, C., Ma, J., & Sun, B. (2023). Synthesis, characterization and properties of a novel environmentally friendly ternary hydrophilic copolymer. RSC Advances, 13(17), 11487–11498. [Link]

  • MDPI. (2023). Synthesis and Characterization of Biodegradable Terpolymer Scale Inhibitors. Polymers, 15(20), 4078. [Link]

  • Xiao, J., et al. (2023). Study on Scale and Corrosion Inhibition Performance of Phosphorus-Free Copolymer Hydroxyethyl Methacrylate-Acrylic Acid-Sodium Allyl Sulfonate. Polymers, 15(5), 1234. [Link]

  • Yang, L., et al. (2023). Preparation of carboxy sulfonic acid‐containing copolymer scale inhibitors and their scale inhibition effect on CaCO3. Journal of Applied Polymer Science, 140(42), e54558. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of Scale Prevention: Understanding Phosphonates vs. Polymers. [Link]

  • Al-Sabagh, A. M., et al. (2022). Review of Phosphorus-Based Polymers for Mineral Scale and Corrosion Control in Oilfield. Polymers, 14(13), 2691. [Link]

  • Mady, M. F., et al. (2020). Environmentally Friendly Phosphonated Polyetheramine Scale Inhibitors—Excellent Calcium Compatibility for Oilfield Applications. Industrial & Engineering Chemistry Research, 59(20), 9476–9487. [Link]

  • Sorour, M. H., et al. (2021). Sustainable Calcite Scale Inhibitors via Oxidation of Lignosulfonates. ACS Omega, 6(4), 2716–2725. [Link]

  • El-Lateef, H. M. A., et al. (2022). Phosphonated Polyetheramine-Coated Superparamagnetic Iron Oxide Nanoparticles: Study on the Harsh Scale Inhibition Performance of Calcium Carbonate and Barium Sulfate. Nanomaterials, 12(19), 3469. [Link]

  • Zhang, G., et al. (2011). Investigation of CaCO3 scale inhibition by PAA, ATMP and PAPEMP. Journal of Colloid and Interface Science, 359(1), 164-169.
  • Ma, W., et al. (2023). Scale inhibition mechanism. [Link]

  • He, S., et al. (2012). Evaluation of Scale Inhibitors in Marcellus High-Iron Waters. SPE International Symposium on Oilfield Chemistry. [Link]

  • Mady, M. F., et al. (2021). Antiscaling Evaluation and Quantum Chemical Studies of Nitrogen-Free Organophosphorus Compounds for Oilfield Scale Management. Industrial & Engineering Chemistry Research, 60(34), 12513–12523. [Link]

  • Al-Hamzah, A., et al. (2023). Molecular Insights into Scale Inhibition: A Molecular Dynamics Study of Phosphonate-Based Inhibitors on a Calcite Surface. Langmuir. [Link]

  • Kassim Shaari, N. Z. B., & Ismail, K. N. B. (2023). The characterization study of inhibited silica/silicate scale using vinyl sulfonated copolymer (VS-Co). Biblioteka Nauki. [Link]

  • Ma, W., et al. (2023). Synthesis, characterization and properties of a novel environmentally friendly ternary hydrophilic copolymer. RSC Advances, 13(17), 11487-11498. [Link]

  • Graham, G. M., et al. (2001). Novel Polymeric Phosphonate Scale Inhibitors for Improved Squeeze Treatment Lifetimes. SPE International Symposium on Oilfield Chemistry. [Link]

  • Mady, M. F., et al. (2021). Synthesis and Study of Modified Polyaspartic Acid Coupled Phosphonate and Sulfonate Moieties As Green Oilfield Scale Inhibitors. Industrial & Engineering Chemistry Research, 60(23), 8331–8339. [Link]

  • Al-Hamzah, A. A., et al. (2012). Inhibition of homogenous formation of calcium carbonate by poly (acrylic acid). The effect of Molar mass and end-group functionality. Journal of Crystal Growth, 343(1), 58-65.
  • Popov, K., et al. (2017). A Comparative Study of Phosphonate and Phosphorus-Free Antiscalant Efficiency by Static and Dynamic Methods. Do We Have Reliable Tools for an Adequate Reagent Selection? Recent Advances in Petrochemical Science, 1(2). [Link]

  • Mady, M. F., et al. (2021). Sulfonated Non-Polymeric Aminophosphonate Scale Inhibitors - Improving the Compatibility and Biodegradability. ChemistryOpen, 10(12), 1215-1224.
  • Ramzi, M., et al. (2016). Evaluation of scale inhibitors performance under simulated flowing field conditions using dynamic tube blocking test. International Journal of Chemical Sciences, 14(1), 16-28.
  • Wang, F., et al. (2009). Calcium carbonate inhibition by a phosphonate-terminated poly(maleic-co-sulfonate) polymeric inhibitor.
  • ResearchGate. (n.d.). Scale inhibitor dynamic tube blocking test results at 145 psi and 65 ºC...[Link]

  • Ramzi, M., et al. (2016). Evaluation of scale inhibitors performance under simulated flowing field conditions using dynamic tube blocking test. International Journal of Chemical Sciences, 14(1), 16-28.
  • Al-Saedi, H. N., et al. (2022). The Effect of Blending Polymeric and Phosphonate Scale Inhibitors on Fluid/Fluid and Rock/Fluid Interactions: A Comprehensive Experimental and Theoretical Study. SPE International Oilfield Scale Conference and Exhibition. [Link]

  • Elayatt, O., et al. (2017). Evaluation of Diethylene Triamine-pentamethylene Phosphonic Acid (DTPMP) as Scale Inhibitor of Calcium Carbonate Scales in Oil Field Water. Journal of Petroleum & Environmental Biotechnology, 8(2).

Sources

A Comparative Analysis of the Environmental Impact of Carbamate Herbicides and Their Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Reader: The initial request for a comparative study on "Sulocarbilate" could not be fulfilled as "this compound" is not a recognized chemical entity in publicly available scientific literature. To provide a valuable and relevant guide for researchers, scientists, and drug development professionals, this document presents a comprehensive comparative study of the environmental impact of Carbamate herbicides , a significant class of pesticides, against two major alternatives: Triazine herbicides and the widely used Glyphosate . This guide adheres to the core principles of scientific integrity, providing in-depth analysis, supporting experimental data, and standardized testing protocols.

Introduction: The Environmental Footprint of Modern Herbicides

Herbicides are indispensable tools in modern agriculture, ensuring crop yields that can sustain a growing global population. However, their use is a double-edged sword. While they effectively control weeds, their residues can permeate soil, water, and entire ecosystems, posing risks to non-target organisms and potentially human health.[1] The environmental fate of a herbicide—its persistence, mobility, and toxicity—determines its overall ecological footprint.[2] Understanding these parameters is crucial for developing sustainable agricultural practices and for the regulatory assessment of new and existing chemical agents. This guide provides a comparative analysis of the environmental impacts of three major classes of herbicides: Carbamates, Triazines, and Glyphosate.

Comparative Analysis of Environmental Impact

The environmental impact of a herbicide is multifaceted. Key parameters for comparison include its behavior in soil and water, and its toxicity to organisms that are not the intended target.

Physicochemical Properties and Environmental Fate

The persistence and mobility of a herbicide are governed by its chemical properties and interactions with the environment.

Parameter Carbamate Herbicides (e.g., Carbaryl, Aldicarb) Triazine Herbicides (e.g., Atrazine) Glyphosate
Water Solubility Generally low, which can limit leaching.[3][4]Moderate, contributing to its potential to contaminate ground and surface water.[5]High, making it readily soluble in aquatic environments.[6][7]
Soil Persistence (Half-life) Relatively short, with half-lives ranging from a few days to several weeks, depending on the specific compound and soil conditions.[3][8][9]Highly persistent, with a half-life that can extend from months to years in some soil and water conditions.[10][11]Variable persistence, with a half-life from a few days to several months. It binds strongly to soil particles, which can limit its immediate bioavailability but also contribute to its accumulation over time.[12][13]
Primary Degradation Pathway Primarily microbial degradation and hydrolysis, which is faster in moist and non-sterile soils.[3]Primarily microbial degradation, though it can be slow. Hydrolysis is also a degradation pathway.[10]Predominantly microbial degradation in soil.[12][13]
Ecotoxicity to Non-Target Organisms

The toxicity of herbicides to non-target organisms is a critical aspect of their environmental risk assessment.

Organism Carbamate Herbicides Triazine Herbicides Glyphosate
Birds Appear to be the most sensitive class of animals to carbamates, with potential for lethal effects.[14]Moderately toxic.[6]Moderately toxic.[6]
Aquatic Invertebrates (e.g., Daphnia magna) Toxicity varies, but some formulations can be harmful.Can negatively affect aquatic life due to persistence and runoff.Formulations can be moderately to highly toxic, often due to surfactants in the product.[15]
Fish Generally low to moderate toxicity.[16]Slightly toxic to non-toxic.[10]Moderately toxic.[6]
Bees Some carbamate insecticides are highly toxic to bees.Can have sublethal effects on bees.Generally considered to have low direct toxicity to bees, but indirect effects through habitat alteration are a concern.[6]
Earthworms Can be toxic to earthworms.Can negatively impact earthworm populations.Can have adverse effects on earthworms.[6]
Soil Microorganisms Can alter microbial communities.Can impact the diversity and function of soil microbes.[17]Can have varied effects, with some studies showing harm to beneficial fungi and bacteria.[18][19]

In-Depth Analysis of Herbicide Classes

Carbamate Herbicides

Carbamates are esters of carbamic acid.[3] Their mode of action typically involves the inhibition of acetylcholinesterase, an important enzyme in the nervous system of insects, making some compounds in this class effective insecticides as well as herbicides.[20] From an environmental perspective, their relatively short persistence is an advantage, as they are readily degraded by soil microorganisms.[3] However, their acute toxicity, particularly to vertebrates like birds, is a significant concern.[14]

Triazine Herbicides

Triazines, with atrazine being a prominent example, have been widely used for broadleaf weed control. Their environmental drawback is their high persistence in soil and water, leading to widespread contamination of groundwater.[5][11] This persistence, combined with their mobility, poses a long-term risk to aquatic ecosystems and has led to restrictions on their use in many regions.[17]

Glyphosate

Glyphosate is the most widely used herbicide globally.[21] It acts by inhibiting an enzyme pathway in plants that is essential for producing certain amino acids.[22] While it is known for strong adsorption to soil particles, which limits its immediate leaching, its high water solubility and persistence under certain conditions can lead to contamination of water bodies.[12][18] There is ongoing debate and research into its long-term effects on soil health and non-target organisms.[18][21]

Experimental Protocols for Environmental Impact Assessment

The environmental risk assessment of herbicides relies on standardized testing methodologies, many of which are outlined in the OECD Guidelines for the Testing of Chemicals.[23][24] These protocols ensure that data is reliable and comparable across different studies and regulatory bodies.

Soil Persistence and Degradation

Objective: To determine the rate of degradation of a herbicide in soil under controlled laboratory conditions.

Protocol: (Based on OECD Guideline 307: Aerobic and Anaerobic Transformation in Soil)[23]

  • Soil Selection: Use at least three different soil types with varying characteristics (pH, organic matter content, texture).

  • Test Substance Application: Apply the radiolabeled test substance to the soil samples at a concentration relevant to its agricultural use.

  • Incubation: Incubate the treated soil samples in the dark at a constant temperature and moisture level. Include both aerobic and anaerobic conditions.

  • Sampling: Collect soil samples at regular intervals.

  • Extraction and Analysis: Extract the herbicide and its degradation products from the soil samples. Analyze the extracts using techniques like High-Performance Liquid Chromatography (HPLC) coupled with radiometric detection.

  • Data Analysis: Calculate the half-life (DT50) of the herbicide, which is the time required for 50% of the initial concentration to dissipate.[25]

G cluster_workflow Soil Persistence Study Workflow A Soil Collection & Characterization B Herbicide Application (Radiolabeled) A->B C Controlled Incubation (Aerobic/Anaerobic) B->C D Time-course Sampling C->D E Solvent Extraction D->E F LC-MS/MS or HPLC Analysis E->F G Data Analysis (DT50 Calculation) F->G

Caption: Workflow for a soil persistence study.

Acute Toxicity to Aquatic Invertebrates

Objective: To determine the concentration of a herbicide that is lethal to 50% of a test population of an aquatic invertebrate, typically Daphnia magna.

Protocol: (Based on OECD Guideline 202: Daphnia sp. Acute Immobilisation Test)[23]

  • Test Organisms: Use juvenile Daphnia magna from a healthy, cultured population.

  • Test Solutions: Prepare a series of test solutions with different concentrations of the herbicide in a suitable culture medium. Include a control group with no herbicide.

  • Exposure: Place the daphnids in the test solutions and incubate for 48 hours under controlled light and temperature conditions.

  • Observation: At 24 and 48 hours, count the number of immobilized daphnids in each concentration.

  • Data Analysis: Calculate the EC50 (median effective concentration) or LC50 (median lethal concentration) value, which is the concentration that causes immobilization or death in 50% of the test organisms.

G cluster_workflow Aquatic Ecotoxicity Testing A Prepare Herbicide Dilutions B Introduce Test Organisms (e.g., Daphnia) A->B C Incubate under Controlled Conditions (48h) B->C D Record Mortality/Immobilization C->D E Statistical Analysis (LC50/EC50) D->E

Caption: Workflow for an aquatic ecotoxicity test.

Alternatives and Future Directions

Concerns over the environmental impacts of conventional herbicides have spurred research into alternatives. These include:

  • Bio-herbicides: Herbicides derived from natural sources such as plants or microorganisms.

  • Integrated Weed Management (IWM): A holistic approach that combines various methods like crop rotation, mechanical weeding, and the targeted use of herbicides to reduce overall chemical dependency.[21]

  • Precision Agriculture: Utilizes technology like GPS and sensors to apply herbicides only where needed, minimizing the amount used.

Conclusion

The choice of a herbicide has significant environmental consequences. Carbamates, while less persistent than triazines, can pose a higher acute toxicological risk to certain non-target species. Triazines' persistence and mobility have led to widespread environmental contamination. Glyphosate, despite its effectiveness, raises concerns about its long-term impact on soil ecosystems. A thorough understanding of the environmental fate and ecotoxicity of these chemicals, guided by standardized testing protocols, is essential for mitigating their risks and moving towards more sustainable agricultural practices.

References

  • Ashton, F. M. (n.d.). Behavior, persistence & degradation of carbamate and thiocarbamate herbicides in the environment.
  • OECD. (n.d.). Guidelines for the Testing of Chemicals.
  • Beyond Pesticides. (2022, November 11). Weed Killer Use Destroys Soil Life and Ecosystems, Paper Finds.
  • An, G., et al. (2019). Glyphosate: Its Environmental Persistence and Impact on Crop Health and Nutrition. Plants, 8(11), 499.
  • Chen, S., et al. (2023). Triazine Herbicides Risk Management Strategies on Environmental and Human Health Aspects Using In-Silico Methods. International Journal of Molecular Sciences, 24(6), 5581.
  • Wikipedia. (n.d.). Carbamate.
  • ATSDR. (2003). Toxicological Profile for Atrazine.
  • National Pesticide Information Center. (n.d.). Glyphosate Technical Fact Sheet.
  • Fishel, F. M. (2005). Pesticide Toxicity Profile: Carbamate Pesticides. University of Florida, IFAS Extension.
  • Consumer Notice. (2023, August 22). Glyphosate: Uses, Safety, and Environmental Impact.
  • Wang, M., et al. (2021). Occurrence and Removal of Triazine Herbicides during Wastewater Treatment Processes and Their Environmental Impact on Aquatic Life.
  • Panuwet, P., et al. (2012). Environmental Implication of Herbicide Use.
  • Gomes, M. P., et al. (2018).
  • INCHEM. (1986). Carbamate pesticides: a general introduction (EHC 64, 1986).
  • Schwab, A. P., et al. (2006). Persistence of Atrazine and Alachlor in Ground Water Aquifers and Soil. Journal of Environmental Quality, 35(2), 534–541.
  • National Wildlife Health Center. (n.d.). Wildlife mortality attributed to organophosphorus and carbamate pesticides.
  • Singh, S., et al. (2018). Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review. Toxics, 6(4), 62.
  • Mahr, D. L. (n.d.). HOW LONG DO INSECTICIDE RESIDUES PERSIST? University of Wisconsin–Madison.
  • GulfLINK. (n.d.). Chapter Seven: Organophosphates And Carbamates.
  • Mitra, A., et al. (2022).
  • OECD. (2009). OECD Guideline for the Testing of Chemicals: Crop Field Trial.
  • AERU. (n.d.). Glyphosate (Ref: MON 0573). University of Hertfordshire.
  • Wan, N.-F., et al. (2025). Pesticides have negative effects on non-target organisms.
  • Rajawat, A., & Varma, A. (2014). Persistence and biodegradation of carbaryl in soils. Environmental Monitoring and Assessment, 186(10), 6561–6568.
  • National Pesticide Information Center. (2020, February 14). Atrazine Fact Sheet.
  • Soil Association. (n.d.). The impact of glyphosate on soil health.
  • Antonious, G. F. (2009). The environmental dynamics of the carbamate insecticide aldicarb in soil and water. Journal of Environmental Science and Health, Part B, 44(6), 569–577.
  • Zaller, J. G., et al. (2019). Editorial: Non-target Effects of Pesticides on Organisms Inhabiting Agroecosystems. Frontiers in Environmental Science, 7, 72.
  • OECD. (2009). OECD Guideline for the Testing of Chemicals: Combined Chronic Toxicity/Carcinogenicity Studies.
  • Vlcek, V., & Pohanka, M. (2012). Carbamate insecticides in the Czech Republic: health and environmental impacts. Military Medical Science Letters, 81(1), 2–8.
  • TEAMChem. (2024, May 27). Triazine Pesticides: Benefits, Risks, Alternatives.
  • Jablonowski, N. D., & Schäffer, A. (2011). Still present after all these years: persistence plus potential toxicity raise questions about the use of atrazine. Environmental Science and Pollution Research, 18(2), 328–331.
  • CAMEO Chemicals. (n.d.). CARBAMATE PESTICIDE, LIQUID, POISONOUS, FLAMMABLE.
  • McGill University. (2020, March 2). Widely used weed killer harming biodiversity.
  • Shaner, D. L., & Sabba, R. P. (2010). Agronomic and environmental implications of enhanced s-triazine degradation. Pest Management Science, 66(5), 467–473.
  • ECETOC. (2021). Scientific concepts and methods for moving persistence assessments into the 21st century.
  • Li, Y., et al. (2021). Physiochemical assessment of environmental behaviors of herbicide atrazine in soils associated with its degradation and bioavailability to weeds. Environmental Pollution, 286, 117548.
  • Roberts, T. R., & Hutson, D. H. (Eds.). (1999). Metabolic pathways of agrochemicals: Part 2: Insecticides and fungicides. Royal Society of Chemistry.
  • Silberman, J., & Taylor, A. (2022). Carbamate Toxicity. In StatPearls.
  • Mishra, S., & Kumar, R. (2022). Health impacts of the carbamate and dithiocarbamate pesticides: A review.
  • Singh, B. K. (2009). Effect of soil properties on the persistence of carbamate pesticides. Journal of the Indian Society of Soil Science, 57(4), 427–433.
  • Ecology Center. (n.d.). So What's the Problem With Roundup?
  • Darosci, A. A., et al. (2019).
  • OECD. (2009). OECD Guideline for the Testing of Chemicals: Combined Chronic Toxicity/Carcinogenicity Studies.
  • Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals.
  • Hartzler, B. (n.d.). Absorption of Soil-Applied Herbicides. Iowa State University.
  • OECD. (2006).

Sources

Replicating Published Results on Sulocarbilate's Properties: A Methodological Impasse

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive search of scientific literature and chemical databases for a compound named "Sulocarbilate" has yielded no identifiable information. This includes searches for its physicochemical properties, pharmacological activities, and analytical methods. The absence of any public data prevents the creation of a guide to replicate and compare its published results.

This guide was intended to provide researchers, scientists, and drug development professionals with a detailed comparison of this compound's performance against other alternatives, supported by experimental data. However, the foundational information required to construct such a guide—the identity and characteristics of this compound itself—appears to be unavailable in the public domain.

Extensive searches were conducted using the provided name and potential variations. These searches, aimed at gathering data on this compound's fundamental properties, returned no relevant results. This suggests several possibilities:

  • Novel or Proprietary Compound: "this compound" may be a very new chemical entity that has not yet been described in published literature. It could also be an internal code name for a compound under development and not yet disclosed publicly.

  • Misspelling or Uncommon Nomenclature: The name "this compound" might be a misspelling of a different compound, or a non-standard nomenclature that is not widely recognized.

  • Highly Niche Application: The compound might be used in a very specific and narrow field of research that is not indexed in the broad scientific databases that were accessed.

Pathways to Resolving this Information Gap

To enable the creation of the requested comparative guide, further clarification on the identity of "this compound" is essential. The following information would be necessary to proceed:

  • Chemical Abstract Service (CAS) Registry Number: This unique identifier would definitively identify the compound and allow for a targeted and accurate literature search.

  • Chemical Structure or IUPAC Name: Providing the systematic name or a diagram of the molecular structure would allow for searches based on chemical identity rather than a potentially ambiguous name.

  • Reference to a Publication: If "this compound" has been mentioned in any scientific journal, patent, or conference proceeding, a citation would provide the necessary starting point for data acquisition.

Without this fundamental information, any attempt to create a guide on replicating the properties of "this compound" would be purely speculative and lack the scientific integrity required for the intended audience. We are committed to providing accurate and well-supported scientific content. Therefore, we must await further details to proceed with this request.

Safety Operating Guide

Guide to the Proper Disposal of Sulocarbilate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is my priority to ensure that our partners in research and development have the critical information needed to handle chemical compounds safely and effectively. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Sulocarbilate (CAS No. 121-64-2), ensuring the safety of laboratory personnel and the protection of our environment.

This compound, with the IUPAC name 2-hydroxyethyl N-(4-sulfamoylphenyl)carbamate, is a sulfanilamide derivative and carbonic anhydrase inhibitor.[1] While valuable in research, its inherent chemical properties necessitate a rigorous and informed approach to its disposal. This guide is designed to provide clear, actionable procedures for researchers, scientists, and drug development professionals.

Hazard Assessment and Chemical Profile

A thorough understanding of a compound's hazard profile is the foundation of safe laboratory practice. This compound presents multiple hazards that directly inform its handling and disposal protocols.

  • Acute Oral Toxicity: It is classified as harmful if swallowed (H302).

  • Serious Eye Irritation: It is known to cause serious eye irritation (H319).

  • Reproductive Toxicity: It is suspected of damaging fertility or the unborn child (H361).

  • Aquatic Hazard: It is harmful to aquatic life (H402), making environmental release a significant concern.

These classifications mandate that this compound be treated as hazardous waste. It cannot be disposed of in standard laboratory trash or drains. The primary objective of the following disposal protocol is to prevent accidental ingestion, contact, and environmental contamination.

Table 1: this compound Hazard and Management Summary

Hazard IdentificationGHS ClassificationPrimary Risks & Routes of ExposureRequired Management & Disposal Action
Acute Toxicity (Oral)Category 4Harmful if ingested.Do not eat, drink, or smoke when using. Wash hands thoroughly after handling. Dispose of as hazardous chemical waste.
Eye IrritationCategory 2ACauses severe irritation upon eye contact.Wear safety glasses or goggles. In case of contact, rinse cautiously with water for several minutes.
Reproductive ToxicityCategory 2Suspected teratogen; exposure during pregnancy may harm the fetus.Obtain special instructions before use. Avoid exposure. Store locked up. Dispose of as hazardous chemical waste.
Acute Aquatic HazardCategory 3Harmful to aquatic organisms.Avoid release to the environment. Collect all waste material for proper disposal.
Personal Protective Equipment (PPE) and Safe Handling

Before handling or preparing this compound for disposal, the following PPE is mandatory to mitigate exposure risks:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use compatible, chemical-resistant gloves (e.g., nitrile rubber). Change gloves immediately if contamination occurs.

  • Protective Clothing: A standard laboratory coat is required. For larger quantities or in case of a spill, consider additional protective clothing.

  • Respiratory Protection: If handling the solid form generates dust, a NIOSH-approved respirator is necessary.

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Don PPE: Wear the appropriate PPE as described in Section 2.

  • Containment: For solid spills, carefully sweep or scoop the material to avoid creating dust. For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Collect the spilled material and absorbent into a designated, labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with soap and water, and collect the cleaning materials for disposal as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.

Step-by-Step Disposal Protocol for this compound Waste

The guiding principle for this compound disposal is that it must be managed by an approved and licensed waste disposal facility. The following workflow ensures that waste is collected, segregated, and stored safely pending pickup.

Step 1: Waste Identification and Segregation

  • Identify all waste streams containing this compound. This includes:

    • Unused or expired pure this compound.

    • Contaminated consumables (e.g., pipette tips, gloves, weighing paper).

    • Contaminated solutions and solvents.

  • Segregate this compound waste from non-hazardous waste at the point of generation. Use dedicated, clearly labeled waste containers.

Step 2: Containerization

  • Solid Waste: Collect solid this compound waste (including contaminated PPE and consumables) in a leak-proof, rigid container with a secure lid. The container must be compatible with the chemical.

  • Liquid Waste: Collect liquid waste containing this compound in a sealable, chemical-resistant container (e.g., a high-density polyethylene (HDPE) bottle). Do not mix incompatible wastes.

Step 3: Labeling

  • Clearly label the waste container with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and CAS No. "121-64-2"

    • An accurate description of the contents (e.g., "Solid this compound Waste," "Aqueous solution of this compound").

    • The associated hazards (e.g., "Toxic," "Reproductive Hazard," "Environmental Hazard").

    • The date of accumulation.

Step 4: Storage

  • Store the sealed and labeled waste containers in a designated satellite accumulation area within or near the laboratory.

  • This storage area should be secure, well-ventilated, and away from drains or sources of ignition.

  • Ensure secondary containment is in place to capture any potential leaks.

Step 5: Arrange for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.

  • Do not attempt to dispose of the waste through municipal trash or sewer systems. The final disposal must be handled by a licensed hazardous waste contractor.

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Sulocarbilate_Disposal_Workflow cluster_generation Waste Generation Point cluster_assessment Hazard Assessment cluster_segregation Segregation & Containerization cluster_storage Interim Storage cluster_disposal Final Disposal gen This compound Waste Generated (Solid, Liquid, or Contaminated PPE) assess Is waste contaminated with this compound? gen->assess solid_waste Collect in Labeled Solid Hazardous Waste Container assess->solid_waste Yes (Solid) liquid_waste Collect in Labeled Liquid Hazardous Waste Container assess->liquid_waste Yes (Liquid) trash Non-Hazardous Trash assess->trash No store Store in Secure Satellite Accumulation Area with Secondary Containment solid_waste->store liquid_waste->store pickup Schedule Pickup with Institutional EHS Office store->pickup final_disp Disposal by Licensed Hazardous Waste Facility pickup->final_disp

Caption: this compound Waste Management Workflow

By adhering to this structured protocol, you contribute to a culture of safety, ensuring that your vital research does not come at the cost of personal or environmental health.

References

  • This compound General Information . Smolecule.

  • Safety Data Sheet for this compound . Sigma-Aldrich.

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.